Diphenyl cresyl phosphate
Description
Properties
IUPAC Name |
(2-methylphenyl) diphenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNDMAQKWSQVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17O4P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200530 | |
| Record name | Phosphoric acid, 2-methylphenyl diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Phosphoric acid, methylphenyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5254-12-6, 26444-49-5 | |
| Record name | Phosphoric acid, 2-methylphenyl diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005254126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl cresyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026444495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, methylphenyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, 2-methylphenyl diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl tolyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRESYL DIPHENYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P1854YU14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Diphenyl Cresyl Phosphate: Properties, Applications, and Scientific Considerations
This guide provides a comprehensive technical overview of Diphenyl Cresyl Phosphate (DCP), a compound of significant industrial importance. Identified by CAS Number 26444-49-5 , DCP is not a single molecular entity but rather a mixture of isomers of methylphenyl diphenyl phosphate.[1] This document is intended for researchers, chemists, and professionals in drug development and material science, offering in-depth insights into its chemical properties, primary applications, and the critical safety and environmental considerations that govern its use.
Core Chemical Identity and Physicochemical Properties
This compound is an organophosphate ester that has found widespread use due to its excellent stability and performance characteristics.[1][2] It is a colorless to pale yellow liquid with a very slight odor.[1][3] The cresol moiety exists as ortho-, meta-, and para-isomers, and the specific ratio of these isomers can influence the material's physical and toxicological properties.
Chemical Structure
The generalized structure of this compound involves a central phosphate group bonded to two phenyl groups and one cresyl (tolyl) group. The position of the methyl group on the cresyl ring defines the specific isomer.
Caption: General chemical structure of this compound.
Key Physicochemical Data
The properties of commercial-grade DCP are summarized below. These values are critical for process design, safety assessments, and predicting environmental fate.
| Property | Value | Source(s) |
| CAS Number | 26444-49-5 | [1][4][5] |
| Molecular Formula | C₁₉H₁₇O₄P | [3][5] |
| Molecular Weight | 340.31 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | ~390 °C at 760 mmHg | [3][6] |
| Freezing Point | -38 °C | [3] |
| Flash Point | >230 °C (Open cup) | [6] |
| Density | ~1.21 g/cm³ at 20-25 °C | [3][6] |
| Water Solubility | 2.4 - 2.6 mg/L at 25 °C | [3][6] |
| log Kow (Octanol-Water Partition) | 4.51 | [3][6] |
Industrial Applications and Mechanism of Action
DCP's industrial value stems from its dual functionality as both a highly efficient plasticizer and a flame retardant.[1][2][4] This versatility makes it a preferred additive in a wide range of polymers.
Primary Roles
-
Flame Retardant : DCP is primarily used to enhance the fire resistance of materials.[4] In the event of a fire, it decomposes to form phosphoric acid, which promotes char formation on the polymer surface. This char layer acts as an insulating barrier, cutting off the underlying material from heat and oxygen, thus inhibiting combustion.
-
Plasticizer : As a plasticizer, DCP increases the flexibility, workability, and durability of polymers by embedding itself between polymer chains, reducing intermolecular forces.[2] This is particularly valuable in materials like PVC and synthetic rubbers.
Key Industrial Sectors
-
Plastics and Polymers : Extensively used in Polyvinyl Chloride (PVC), cellulose acetate, and other resins for applications like electrical cable insulation, automotive upholstery, and conveyor belts.[4]
-
Coatings and Adhesives : Incorporated into nitrocellulose lacquers and phenolic resins to produce tough, clear, and flame-retardant films.
-
Lubricants and Hydraulic Fluids : Serves as an extreme pressure additive in industrial lubricants and hydraulic fluids, enhancing thermal stability and preventing material degradation under high-stress conditions.[4]
Caption: Logical diagram of DCP's dual role in a polymer matrix.
Synthesis and Analysis Protocols
General Synthesis Workflow
The industrial synthesis of this compound typically involves the phosphorylation of cresol with a suitable phosphorus-containing reagent. One common method is the reaction of cresol with diphenyl phosphorus chloride.
Causality : This reaction is an esterification where the hydroxyl group of cresol nucleophilically attacks the phosphorus atom of the phosphorus chloride, leading to the displacement of a chloride ion and the formation of the phosphate ester bond. The reaction conditions must be carefully controlled to manage the exothermic nature and prevent unwanted side reactions.
Caption: A simplified workflow for the synthesis of this compound.
Analytical Protocol: Quantification in Environmental Samples
Determining the concentration of DCP in environmental matrices like water or sediment is crucial for risk assessment. The following protocol outlines a general approach based on gas chromatography.[3]
Self-Validation : This protocol incorporates an internal standard for robust quantification, minimizing errors from sample preparation and instrument variability. The use of a mass spectrometer (MS) detector provides high selectivity and allows for confirmation of the analyte's identity based on its mass spectrum.
Methodology:
-
Sample Preparation (Solid Matrix, e.g., Sediment)
-
Accurately weigh ~5 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated TPP).
-
Add 10 mL of a suitable extraction solvent (e.g., acetone/hexane mixture).
-
Perform ultrasonic extraction for 20 minutes.
-
Centrifuge the sample and carefully collect the supernatant.
-
Repeat the extraction process twice more, combining the supernatants.
-
-
Extract Cleanup
-
Concentrate the combined extract to ~1 mL under a gentle stream of nitrogen.
-
Perform cleanup using a solid-phase extraction (SPE) cartridge (e.g., alumina or silica gel) to remove interfering matrix components.[3]
-
Elute the DCP from the cartridge with an appropriate solvent.
-
Concentrate the final eluate to a precise volume (e.g., 1 mL) for analysis.
-
-
Instrumental Analysis (GC-MS)
-
Instrument : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Injection : 1 µL of the final extract is injected in splitless mode.
-
Oven Program : A temperature gradient is used to separate DCP from other compounds (e.g., start at 80°C, ramp to 300°C).
-
Detection : The MS is operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for DCP and the internal standard.
-
-
Quantification
-
A multi-point calibration curve is generated using standards of known DCP concentrations.
-
The concentration of DCP in the sample is calculated based on the response ratio of the analyte to the internal standard.
-
Toxicology and Safety Considerations
While highly effective in its applications, DCP is a chemical that requires careful handling and risk management. It is classified as a hazardous substance.[7]
Human Health
-
Acute Toxicity : DCP has low acute toxicity via ingestion. However, inhalation of high vapor concentrations, especially at elevated temperatures, may cause respiratory irritation.[7] Prolonged skin contact can lead to discomfort and dermatitis.[7]
-
Repeated Dose Toxicity : Studies have indicated that repeated exposure can be moderately toxic, with potential effects on the liver, kidneys, and adrenal glands.[8][9]
-
Neurotoxicity : A critical aspect of organophosphate toxicology is the potential for organophosphate-induced delayed neuropathy (OPIDN). The neurotoxicity of commercial DCP is highly dependent on the proportion of ortho-cresyl isomers.[9] Formulations with minimal ortho-isomer content are specified to mitigate this risk.
-
Genotoxicity : The compound is considered to be non-genotoxic.[8]
Recommended Handling Procedures
-
Use in a well-ventilated area to avoid inhalation of vapors.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields and chemical-resistant gloves (e.g., PVC).[7]
-
Avoid all personal contact. Do not eat, drink, or smoke when handling.[7]
-
Store in sealed containers away from oxidizing agents and sources of ignition.[7]
Environmental Profile
The environmental fate of DCP is a key consideration due to its widespread use.
-
Biodegradability : The chemical is not considered to be readily biodegradable.[8]
-
Aquatic Toxicity : DCP is toxic to aquatic organisms, with algae being particularly sensitive.[8] The 96-hour LC50 for the fish Oryzias latipes is 1.3 mg/L, and the 21-day NOEC for Daphnia magna reproduction is 0.12 mg/L.[8]
-
Environmental Risk : Despite its aquatic toxicity, comprehensive risk assessments have concluded that the potential environmental risk is low.[8] This is because predicted environmental concentrations from typical usage and release scenarios are lower than the predicted no-effect concentration (PNEC).[8]
Conclusion
This compound (CAS 26444-49-5) is a high-performance additive that provides essential flame retardancy and plasticization to a multitude of industrial products. Its efficacy is balanced by the need for careful management of its health and environmental profiles, particularly concerning the isomeric composition and its impact on neurotoxicity. For professionals in the field, a thorough understanding of its properties, as detailed in this guide, is paramount for its safe and effective application, ensuring that its benefits are harnessed while minimizing potential risks.
References
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Ataman Kimya. CRESYL DIPHENYL PHOSPHATE. [Link]
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COnnect Chemicals. Cresyldiphenyl phosphate (CDP) | CAS 26444-49-5. [Link]
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OECD Existing Chemicals Database. This compound CAS N°: 26444-49-5. [Link]
-
Australian Government Department of Health. Cresyl phosphate isomers – mixed isomers including o-cresol: Human health tier II assessment. [Link]
-
GOV.UK. Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). [Link]
-
PubChem. This compound | C19H17O4P | CID 520263. [Link]
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An In-depth Technical Guide to Diphenyl Cresyl Phosphate: Chemical Structure, Synthesis, and Applications
Introduction
Diphenyl cresyl phosphate (DCPC), registered under CAS number 26444-49-5, is a prominent member of the organophosphate ester family. It is a versatile compound widely recognized for its dual functionality as a flame retardant and a plasticizer.[1][2] DCPC is typically a colorless to pale yellow, transparent liquid with a very slight odor and low volatility, which contributes to its stability and longevity in various formulations.[3][4] This guide provides a comprehensive technical overview of DCPC, focusing on its molecular structure, isomerism, detailed synthesis protocols, and the scientific principles underpinning its production and application. The content is tailored for researchers, scientists, and professionals in drug development and material science who require a deep, practical understanding of this compound.
Chemical Structure and Physicochemical Properties
This compound is an aryl phosphate ester. Its core structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three aryl groups via ester linkages: two phenyl groups and one cresyl (tolyl) group.[3][5] The molecular formula is C₁₉H₁₇O₄P, with a molecular weight of approximately 340.31 g/mol .[3][6]
Isomerism: A Critical Consideration
A key characteristic of commercial DCPC is that it is seldom a pure compound but rather a mixture of isomers.[3][4] The isomerism arises from the position of the methyl group (-CH₃) on the cresyl ring, which can be in the ortho (o-), meta (m-), or para (p-) position.
-
o-Cresyl Diphenyl Phosphate: Contains the methyl group at the 2-position.
-
m-Cresyl Diphenyl Phosphate: Contains the methyl group at the 3-position.
-
p-Cresyl Diphenyl Phosphate: Contains the methyl group at the 4-position.
The specific isomeric composition significantly influences the material's physical and toxicological properties. For instance, the ortho-isomer has been associated with neurotoxicity, a phenomenon known as organophosphate-induced delayed neuropathy (OPIDN).[7] Consequently, commercial grades of DCPC are typically manufactured using mixtures of meta- and para-cresols to minimize the concentration of the ortho-isomer.[8] Commercial products are often complex mixtures that may also contain triphenyl phosphate (TPP) and dicresyl phenyl phosphates as minor components.[8]
A visual representation of the para-cresyl diphenyl phosphate isomer is provided below.
Caption: Generalized workflow for the industrial synthesis of DCPC.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative synthesis based on established principles of aryl phosphate production. [2][4][9]Safety Precaution: This synthesis involves corrosive and toxic materials (POCl₃, phenol, cresol, HCl) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials & Equipment:
-
Glass-lined reactor equipped with a mechanical stirrer, thermometer, dropping funnel, heating mantle, and a reflux condenser connected to an HCl scrubbing system (e.g., a caustic soda trap).
-
Phosphorus oxychloride (POCl₃)
-
Phenol
-
Mixed cresols (low ortho-isomer content)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
10% Sodium Hydroxide (NaOH) solution
-
Toluene (or other suitable solvent)
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Reactor Charging: Charge the reactor with phosphorus oxychloride (1.0 mole equivalent) and the catalyst, anhydrous AlCl₃ (approx. 0.01-0.02 mole equivalent). Begin agitation.
-
First Esterification (Formation of Diphenyl Phosphorochloridate):
-
Gently heat the reactor contents to 50-60°C.
-
Slowly add phenol (2.0 mole equivalents) via the dropping funnel over 2-3 hours. The addition is exothermic and will generate HCl gas. Maintain the temperature between 70-90°C during the addition.
-
Causality: Slow addition is crucial to control the exotherm and the rate of HCl evolution, preventing dangerous pressure build-up. The initial formation of the diphenyl intermediate is favored before introducing the second, less reactive nucleophile (cresol).
-
-
Second Esterification (Formation of DCPC):
-
After the phenol addition is complete, raise the temperature to 90-100°C and hold for 1 hour to ensure the completion of the first stage.
-
Slowly add the mixed cresols (1.0 mole equivalent) over 1-2 hours.
-
Gradually increase the temperature to 130-140°C and maintain for 3-5 hours until HCl evolution ceases. The cessation of gas indicates the reaction is nearing completion.
-
Causality: The higher temperature is required to drive the final, sterically more hindered substitution to completion.
-
-
Work-up and Neutralization:
-
Cool the reaction mixture to 40-50°C.
-
Add toluene to dilute the viscous product.
-
Transfer the mixture to a separatory funnel and carefully wash with a 10% aqueous NaOH solution to neutralize any remaining acidic species (HCl, unreacted P-Cl intermediates, and catalyst residues). Follow with two washes with water.
-
Causality: Neutralization is essential to remove corrosive components and prevent product degradation during the final purification step. The base wash also removes unreacted phenols as their water-soluble phenoxide salts.
-
-
Purification:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure.
-
The crude DCPC is then purified by vacuum distillation. [10]The product is collected at the appropriate boiling range (e.g., 235-255°C at 4 mmHg). [11] * Causality: Vacuum distillation is necessary because DCPC has a high boiling point and would decompose at atmospheric pressure. This step effectively removes lower-boiling impurities and higher-boiling byproducts, yielding a product of high purity.
-
Applications and Field Insights
The utility of DCPC stems from its excellent compatibility with a range of polymers and its ability to impart both flexibility and fire resistance.
-
Flame Retardant Plasticizer: This is the primary application. In polymers like PVC, cellulose resins, and polyurethanes, DCPC acts by a gas-phase mechanism, where upon combustion, phosphorus-containing radicals are released that interrupt the radical chain reactions of fire propagation. It also promotes char formation on the polymer surface, which acts as an insulating barrier. [3][12]It is often used in demanding applications such as electrical cables, automotive upholstery, and conveyor belts. [3][12]* Lubricants and Hydraulic Fluids: DCPC serves as an extreme-pressure and anti-wear additive in synthetic lubricants and hydraulic fluids, offering enhanced thermal stability over alternatives like triphenyl phosphate. [1][4]* Coatings and Adhesives: It is incorporated into nitrocellulose lacquers and other coatings to produce tough, clear, and flame-retardant films. [3]
Safety and Environmental Considerations
This compound is classified as having moderate acute toxicity and is harmful if swallowed. [5][13]As noted, the presence of the ortho-cresyl isomer is a significant concern due to its potential for neurotoxicity. [7]DCPC is very toxic to aquatic life with long-lasting effects, and its release into the environment should be strictly avoided. [13]It is not readily biodegradable. [13][14]Due to these environmental and health considerations, there is ongoing research into safer, more sustainable alternatives. [5]Handling requires adherence to strict industrial hygiene practices, including the use of PPE to avoid skin contact and inhalation of vapors. [15]
Conclusion
This compound remains a commercially significant organophosphate ester, valued for its performance as a flame-retardant plasticizer. Its synthesis, rooted in the controlled phosphorylation of phenols, is a well-established industrial process that requires careful management of reaction conditions to control isomer distribution and product purity. While its utility is clear, the associated health and environmental profiles necessitate responsible handling, regulated use, and continued exploration of next-generation, sustainable flame-retardant technologies. This guide provides the foundational knowledge required for professionals to understand, handle, and innovate with this important chemical compound.
References
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CRESYL DIPHENYL PHOSPHATE. Ataman Kimya. [Link] [3]2. Exploring the Use of Cresyl Diphenyl Phosphate in Industrial Applications. IqraChem. [Link] [1]3. Process for preparing phenyl phosphorodichloridates. Google Patents. US3153081A. [2]4. Cresyl Di Phenyl Phosphate (CDPP). Adishank Chemicals Pvt Ltd. [Link] [12]5. this compound CAS N°: 26444-49-5. OECD Existing Chemicals Database. [Link] [14]6. this compound | C19H17O4P | CID 520263. PubChem, National Center for Biotechnology Information. [Link]
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A Comprehensive Toxicological Profile of Diphenyl Cresyl Phosphate Isomers: Mechanisms, Methodologies, and Risk Assessment
Executive Summary: Diphenyl cresyl phosphate (DCP), a member of the organophosphate ester family, is widely used as a plasticizer and flame retardant in numerous industrial and consumer products.[1][2] Commercial DCP is a complex mixture of isomers, and its toxicological profile is critically dependent on the specific isomeric composition. The presence and position of the methyl group on the phenyl ring dictate the compound's biological activity, with ortho-cresyl isomers exhibiting potent neurotoxicity. This guide provides an in-depth analysis of the toxicological properties of DCP isomers, focusing on the mechanisms of toxicity, standard methodologies for assessment, and a synthesis of the current understanding of the associated health risks. Key toxicological endpoints, including Organophosphate-Induced Delayed Neuropathy (OPIDN), reproductive toxicity, and endocrine disruption through nuclear receptor interactions, are discussed in detail to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Section 1: Introduction to this compound (DCP)
Chemical Identity and Physicochemical Properties
This compound (CAS No. 26444-49-5) is an aryl phosphate ester. Commercial products are typically mixtures of ortho-, meta-, and para-cresyl isomers, often containing triphenyl phosphate and dicresyl phenyl phosphates as well. The substance is a clear, colorless to light yellow liquid with low water solubility and a high boiling point, properties that make it suitable for its industrial applications.[1][2][3]
Table 1: Physicochemical Properties of this compound (Mixed Isomers)
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 26444-49-5 | |
| Molecular Formula | C₁₉H₁₇O₄P | |
| Molecular Weight | 340.31 g/mol | [4] |
| Physical State | Liquid | [1] |
| Boiling Point | 390 °C (760 mm Hg) | [3] |
| Melting/Freezing Point | -38 °C | [3] |
| Water Solubility | 2.4 mg/L at 25 °C | [3] |
| Vapor Pressure | 4.7 x 10⁻⁶ mm Hg | [3] |
| log Kow | 4.51 |[3] |
Commercial Significance and Exposure
DCP is primarily used as a flame retardant and plasticizer in materials such as PVC, textiles, adhesives, and lubricants.[1][3] Its presence in a wide array of products leads to potential human exposure through inhalation, dermal contact, and ingestion.
The Critical Role of Isomerism
The toxicity of aryl phosphates is profoundly influenced by the substitution pattern on the aromatic rings. For cresyl phosphates, the ortho-substituted isomer is the primary driver of a specific and severe neurotoxic outcome known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[5] Modern commercial DCP products are formulated to contain very low levels of ortho-cresyl isomers to minimize this risk. In contrast, meta- and para- isomers do not initiate OPIDN but contribute to other toxicological effects. Understanding this structure-activity relationship is fundamental to assessing the risk of any given DCP mixture.
Section 2: Toxicokinetics and Metabolism
Absorption, Distribution, and Elimination
DCP can be absorbed through the skin and gastrointestinal tract.[6] Following absorption, it is distributed throughout the body. Animal studies show the highest concentrations are often found in the liver and kidneys, with lower levels in neural tissues.[6] Elimination occurs primarily through metabolism and subsequent excretion in urine and feces.[6]
Metabolic Activation of ortho-Isomers
The unique neurotoxicity of o-cresyl phosphates stems from their metabolic activation by cytochrome P450 enzymes in the liver.[7] This process involves hydroxylation of the ortho-methyl group, followed by cyclization to form a highly reactive metabolite known as cresyl saligenin phosphate (also referred to as 2-(ortho-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one, CBDP).[6][7][8][9] This cyclic metabolite is the ultimate neurotoxic agent responsible for initiating OPIDN.[10] While reactive, it is stable enough to be transported from the liver to the nervous system.[10]
Figure 1. Metabolic activation pathway of o-cresyl diphenyl phosphate.
Section 3: Mechanisms of Toxicity
Neurotoxicity: Organophosphate-Induced Delayed Neuropathy (OPIDN)
OPIDN is a debilitating neurological disorder characterized by a delayed onset of 1-3 weeks following exposure, leading to ataxia, weakness, and paralysis, primarily in the lower limbs.[4] It results from the degeneration of long axons in both the central and peripheral nervous systems.[11][12]
The initiating biochemical event of OPIDN is the irreversible inhibition and subsequent "aging" of a specific neuronal enzyme called Neuropathy Target Esterase (NTE) .[11][13][14][15] The active metabolite, cresyl saligenin phosphate, phosphorylates the active site serine of NTE.[11] This is followed by the cleavage of the cresyl group (aging), leaving a negatively charged phosphyl group covalently bound to the enzyme. This aged, inhibited enzyme is believed to trigger a cascade of events leading to axonal degeneration.[11]
Reproductive and Developmental Toxicity
Recent studies have highlighted the adverse effects of DCP on the male reproductive system.[16]
-
Effects on Male Fertility : In vivo studies in mice demonstrated that DCP exposure leads to decreased sperm quality, inhibited proliferation of spermatogonial cells, and induced apoptosis in the testes.[16] It can also cause injury to Leydig and Sertoli cells, disrupting the crucial testicular microenvironment for healthy sperm development.[16]
-
Mechanism of Action : The primary mechanism implicated in DCP-induced reproductive toxicity is the induction of oxidative stress .[16][17] DCP triggers the production of reactive oxygen species (ROS), which can overwhelm the cellular antioxidant defense systems, leading to DNA damage, protein carbonylation, and lipid peroxidation in testicular cells.[16][17][18][19][20] This oxidative damage ultimately results in germ cell apoptosis and impaired spermatogenesis.[16]
Endocrine Disruption and Metabolic Disruption
Aryl organophosphate esters are increasingly recognized as endocrine-disrupting chemicals. DCP isomers have been shown to interact with key nuclear receptors that regulate metabolism.
-
Liver X Receptor α (LXRα) Activation : DCP can directly bind to and activate LXRα, a key regulator of lipid metabolism.[21] This activation of the LXRα-mediated de novo lipogenesis pathway can lead to lipid accumulation in liver cells (hepatic steatosis).[21]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation : Studies have also shown that certain cresyl phosphate isomers can bind to and activate PPARs and LXRα in vitro, suggesting a potential to disrupt lipid and cholesterol metabolism.[22][23][24][25]
Section 4: Methodologies for Toxicological Assessment
Analytical Chemistry: Isomer-Specific Quantification
The causality behind assessing DCP toxicity is the need to differentiate and quantify the neurotoxic ortho-isomers from the less neurotoxic meta- and para- isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[26][27][28][29]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation
-
Sample Preparation: Extract DCP from the matrix (e.g., biological tissue, environmental sample) using an appropriate solvent like toluene.[28] Concentrate the extract under a gentle stream of nitrogen.
-
Internal Standard: Spike the sample with a labeled internal standard to ensure accurate quantification.
-
GC Separation:
-
Injector: Use a split/splitless inlet.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used to separate the isomers based on their boiling points and interaction with the stationary phase.
-
Oven Program: Implement a temperature gradient program to achieve optimal separation of the o-, m-, and p- isomers.
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI) mode.
-
Analysis: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity, targeting characteristic ions for each isomer.
-
-
Quantification: Generate a calibration curve using certified analytical standards for each isomer and calculate the concentration in the unknown sample relative to the internal standard.[26][28]
In Vitro Assays for Mechanistic Insights
In vitro models are crucial for elucidating specific molecular initiating events, providing a self-validating system to confirm mechanisms observed in vivo.
Protocol: Neuropathy Target Esterase (NTE) Inhibition Assay This assay quantifies the potential of a compound to cause OPIDN by measuring its ability to inhibit NTE. The rationale is to measure the portion of esterase activity that is resistant to non-neuropathic inhibitors (like paraoxon) but sensitive to neuropathic ones (like mipafox).[30][31]
-
Tissue Preparation: Homogenize brain tissue (from hen, the model species for OPIDN) in a suitable buffer (e.g., Tris-EDTA).[14]
-
Differential Inhibition: Aliquot the homogenate into three sets of tubes:
-
Set A (Total non-cholinesterase activity): Buffer only.
-
Set B (Paraoxon-resistant): Add paraoxon (a non-neuropathic cholinesterase inhibitor).
-
Set C (Mipafox + Paraoxon): Add both paraoxon and mipafox (a known neuropathic NTE inhibitor).
-
Test Compound Set: Add paraoxon and the test DCP isomer.
-
-
Incubation: Incubate all tubes to allow for enzyme inhibition.
-
Substrate Addition: Add the substrate, phenyl valerate. The hydrolysis of this substrate by NTE releases phenol.
-
Colorimetric Reaction: Stop the reaction and add 4-aminoantipyrine and potassium ferricyanide. This couples with the liberated phenol to produce a chromophore.[30][31]
-
Measurement: Read the absorbance at the appropriate wavelength (typically 490-510 nm).[30]
-
Calculation: NTE activity is the difference in absorbance between Set B and Set C. The percent inhibition by the test compound is calculated relative to this activity. A high inhibition indicates a potential to cause OPIDN.
Figure 2. Experimental workflow for the in vitro NTE inhibition assay.
In Vivo Models for Integrated Assessment
The choice of an in vivo model is dictated by the need to observe integrated physiological responses that cannot be replicated in vitro.
-
The Hen Model for OPIDN: The adult hen is the standard regulatory model for OPIDN because its neurotoxic response closely mimics that in humans.
-
Rodent Models (OECD TG 422): For assessing repeated dose systemic toxicity and reproductive/developmental effects, rodent models are used. The OECD Test Guideline 422 provides a framework for a combined study.[32][33][34][35][36] This guideline allows for the evaluation of general toxicity (effects on liver, kidney, adrenals) and reproductive endpoints (fertility, implantation, pup viability) in a single study, providing a comprehensive dataset from a limited number of animals.[32][36]
Section 5: Data Synthesis and Risk Characterization
Table 2: Summary of Key Toxicological Endpoints for DCP Isomers
| Toxicological Endpoint | Isomer(s) Implicated | Key Mechanism(s) | Observed Effects | Source(s) |
|---|---|---|---|---|
| Delayed Neurotoxicity (OPIDN) | ortho-cresyl | Irreversible inhibition and aging of Neuropathy Target Esterase (NTE). | Ataxia, paralysis, axonal degeneration. | [11][12][13][15][37] |
| Reproductive Toxicity (Male) | Mixed isomers | Induction of oxidative stress, leading to germ cell apoptosis. | Decreased sperm quality, testicular damage, reduced fertility. | [16] |
| Hepatic Toxicity | Mixed isomers | Activation of LXRα, leading to de novo lipogenesis. | Hepatic steatosis (fatty liver), increased liver weight. | [21] |
| Endocrine Disruption | Mixed isomers | Agonism of nuclear receptors (e.g., LXRα, PPARs). | Disruption of lipid and cholesterol metabolism. | [21][22][23][25] |
| Repeated Dose Systemic Toxicity | Mixed isomers | Not fully elucidated; may involve cholesterol ester hydrolase inhibition. | Adrenal gland vacuolation, kidney and liver histopathological changes. |[32] |
A No-Observed-Adverse-Effect Level (NOAEL) of 12 mg/kg/day for repeated dose toxicity and 60 mg/kg/day for reproductive toxicity has been reported for a DCP mixture low in ortho-isomers in a combined repeated dose and reproduction/developmental toxicity study.[33] Risk assessment for DCP must always consider the concentration of the ortho-isomer due to its potent neurotoxicity.
Section 6: Conclusion and Future Directions
The toxicological profile of this compound is inextricably linked to its isomeric composition. The ortho-isomer presents a significant hazard for delayed neurotoxicity through the well-defined mechanism of NTE inhibition. Other isomers, while not causing OPIDN, contribute to reproductive toxicity and metabolic disruption via oxidative stress and interference with nuclear receptor signaling.
Future research should focus on:
-
Developing more sensitive biomarkers of exposure and effect for non-OPIDN endpoints.
-
Further elucidating the downstream pathways following nuclear receptor activation by meta- and para- isomers.
-
Assessing the toxicological impact of DCP in combination with other organophosphate esters found in environmental mixtures.
This guide underscores the necessity of an isomer-specific approach in the toxicological evaluation and risk assessment of this compound.
Section 7: References
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Human health tier II assessment for Cresyl phosphate isomers. (2018). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
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OECD SIDS this compound. (1998). UNEP Publications. [Link]
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Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. (1996). OECD Publishing.
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Jiang, J., et al. (2024). Cresyl Diphenyl Phosphate exposure induces reproductive functional defects in men and male mice. Ecotoxicology and Environmental Safety, 271, 116003. [Link]
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Richardson, R. J., et al. (2020). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). Advances in Neurotoxicology, 4, 1-78. [Link]
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Neuropathy target esterase. (n.d.). Wikipedia. [Link]
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Tri-cresyl phosphate (mixed isomers) Analytical Interim Practical Quantitation Levels (PQL). (n.d.). NJ.gov. [Link]
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Richardson, R. J., et al. (2020). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). PubMed. [Link]
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Kayyali, U. S., et al. (1991). Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum. Journal of Analytical Toxicology, 15(2), 86-9. [Link]
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Johnson, M. K. (1993). Neuropathy target esterase (NTE) and organophosphorus-induced delayed polyneuropathy (OPIDP): recent advances. PubMed. [Link]
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Li, W., et al. (2003). Effect of over-expression of neuropathy target esterase on mammalian cell proliferation. Journal of Neurochemistry, 87(2), 485-493. [Link]
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Kayyali, U. S., et al. (1991). Neurotoxic Esterase (NTE) Assay: Optimized Conditions Based on Detergent-Induced Shifts in the Phenol/4-Aminoantipyrine Chromophore Spectrum. ResearchGate. [Link]
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Randall, J. C., & Moretto, A. (1993). The role of neurotoxic esterase (NTE) in the prevention and potentiation of organophosphorus-induced delayed neurotoxicity (OPIDN). Chemico-Biological Interactions, 87(1-3), 331-338. [Link]
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Nomeir, A. A., & Abou-Donia, M. B. (1986). Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Distribution, excretion, and metabolism in male cats after a single, dermal application. Drug Metabolism and Disposition, 14(5), 546-554. [Link]
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Evaluation statement for Cresyl phosphates and xylyl phosphates. (2023). Australian Industrial Chemicals Introduction Scheme. [Link]
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Jiang, J., et al. (2024). Cresyl Diphenyl Phosphate exposure induces reproductive functional defects in men and male mice. ResearchGate. [Link]
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Schopfer, L. M., et al. (2015). REACTION OF CRESYL SALIGENIN PHOSPHATE, THE ORGANOPHOSPHORUS AGENT IMPLICATED IN THE AEROTOXIC SYNDROME, WITH HUMAN CHOLINESTERASES: MECHANISTIC STUDIES EMPLOYING KINETICS, MASS SPECTROMETRY AND X-RAY STRUCTURE ANALYSIS. Chemico-Biological Interactions, 234, 116-128. [Link]
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Structures of TOCP and cresyl saligenin phosphate. (n.d.). ResearchGate. [Link]
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de Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A, 1200(2), 211-216. [Link]
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This compound. (n.d.). PubChem. [Link]
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Schopfer, L. M., et al. (2010). Cresyl Saligenin Phosphate, an Organophosphorus Toxicant, Makes Covalent Adducts with Histidine, Lysine and Tyrosine Residues of Human Serum Albumin. Toxicology, 271(1-2), 32-42. [Link]
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Estévez, J., et al. (2010). An alternative in vitro method for detecting neuropathic compounds based on acetylcholinesterase inhibition and on inhibition and aging of neuropathy target esterase (NTE). Toxicology in Vitro, 24(3), 942-952. [Link]
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Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. (2007). Federal Aviation Administration. [Link]
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Burka, L. T., & Chapin, R. E. (1993). Toxicokinetics of [14C]-saligenin cyclic-o-tolyl phosphate in anesthetized male F-344 rats. Reproductive Toxicology, 7(1), 81-86. [Link]
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Amiri, R., et al. (2023). Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion–Molecule Reactions with Oxygen. Journal of the American Society for Mass Spectrometry, 34(5), 785-794. [Link]
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Li, C., et al. (2024). Cresyl diphenyl phosphate (a novel organophosphate ester) induces hepatic steatosis by directly binding to liver X receptor α: From molecule action to risk assessment. Environment International, 194, 109168. [Link]
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GC/MS Operating Parameters for TCP Analyses. (n.d.). ResearchGate. [Link]
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Wu, S., et al. (2016). Involvement of oxidative stress in tri-ortho–cresyl phosphate-induced autophagy of mouse Leydig TM3 cells in vitro. Environmental Toxicology and Pharmacology, 44, 107-114. [Link]
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Notartomaso, S., et al. (2021). Oxidative Stress and BPA Toxicity: An Antioxidant Approach for Male and Female Reproductive Dysfunction. MDPI. [Link]
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Ramesh, G. T., et al. (2018). OXIDATIVE STRESS IN REPRODUCTIVE TOXICOLOGY. Current Opinion in Toxicology, 7, 95-101. [Link]
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Palermo, F. A., et al. (2016). Tri-m-cresyl phosphate and PPAR/LXR interactions in seabream hepatocytes: revealed by computational modeling (docking) and transcriptional regulation of signaling pathways. National Institutes of Health. [Link]
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Palermo, F. A., et al. (2016). Tri- m-cresyl phosphate and PPAR/LXR interactions in seabream hepatocytes: revealed by computational modeling (docking) and transcriptional regulation of signaling pathways. PubMed. [Link]
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Palermo, F. A., et al. (2016). Tri-m-cresyl phosphate and PPAR/LXR interactions in seabream hepatocytes: Revealed by computational modeling (docking) and transcriptional regulation of signaling pathways. ResearchGate. [Link]
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Palermo, F. A. (2016). Tri-m-cresyl phosphate and PPAR/LXR interactions in seabream hepatocytes: revealed by computational modeling (docking) and transcriptional regulation of signaling pathways. SciSpace. [Link]
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An In-depth Technical Guide to the Environmental Fate and Degradation of Diphenyl Cresyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the environmental journey of diphenyl cresyl phosphate (DCPC), a widely used organophosphate flame retardant and plasticizer. Understanding its fate and degradation is paramount for assessing its environmental impact and developing strategies for remediation. This document delves into the core principles governing its persistence, transformation, and ultimate breakdown in various environmental compartments.
Introduction to this compound (DCPC)
This compound (CAS No. 26444-49-5), also known as cresyl diphenyl phosphate (CDP), is a complex mixture of aryl phosphate esters. Commercial formulations typically consist of various isomers of this compound, along with triphenyl phosphate and dicresyl phenyl phosphate[1]. It is primarily used as a flame retardant in polymers, a plasticizer in PVC and other plastics, and as an additive in lubricants and hydraulic fluids[2][3]. Its widespread use leads to its release into the environment through various pathways, including industrial discharges and leaching from consumer products.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental transport and partitioning of DCPC are dictated by its physicochemical properties. A clear, colorless to light yellow liquid with a slight odor, DCPC exhibits low water solubility and a high octanol-water partition coefficient (log Kow), indicating a strong tendency to adsorb to organic matter in soil and sediment[4][5][6].
| Property | Value | Source |
| Molecular Formula | C19H17O4P | [4] |
| Molecular Weight | 340.31 g/mol | [4] |
| Water Solubility | 2.4 - 2.6 mg/L at 25°C | [1][4] |
| Vapor Pressure | 4.7 x 10^-6 mmHg at 25°C | [4][6] |
| Octanol-Water Partition Coefficient (log Kow) | 4.51 | [4][5] |
| Boiling Point | 390°C at 760 mmHg | [4] |
| Density | ~1.21 g/cm³ at 20-25°C | [1] |
These properties suggest that upon release into the environment, DCPC will predominantly partition to soil and sediment, with limited mobility in the aqueous phase. Volatilization from water surfaces is not expected to be a significant fate process[6].
Environmental Fate and Distribution
Fugacity models predict that if released into the air, DCPC is likely to be transported and deposited onto soil and water. However, if released into water or soil, it tends to remain in that compartment with minimal transfer to the air[2]. Its strong adsorption to particulate matter facilitates its deposition in sediment, where it can persist and potentially bioaccumulate in organisms[6].
Abiotic Degradation: The Chemical Transformation Pathways
Abiotic degradation processes, namely hydrolysis and photolysis, contribute to the transformation of DCPC in the environment, albeit at varying rates.
Hydrolysis
Hydrolysis of the phosphate ester bonds is a significant abiotic degradation pathway for DCPC in aqueous environments. The rate of hydrolysis is highly dependent on pH. DCPC is stable under acidic conditions (pH 4), but its degradation accelerates as the pH becomes neutral to alkaline[2].
-
At pH 7: The hydrolysis half-life is approximately 47 days.
-
At pH 9: The hydrolysis half-life decreases significantly to about 5.1 days.
The primary products of hydrolysis are expected to be diphenyl phosphate, cresyl phosphate, phenol, and cresol, resulting from the cleavage of the ester linkages[1].
Caption: Figure 1. Hydrolysis of this compound.
Photolysis
Direct photolysis, or degradation by sunlight, is a much slower process for DCPC. The estimated photolytic half-life in water is approximately 4.86 years, indicating that it is relatively stable to photochemical degradation in the aquatic environment[2]. While specific phototransformation products of DCPC are not well-documented, studies on related aryl phosphates suggest that cleavage of the P-O-C bond and hydroxylation of the aromatic rings are likely pathways[7].
Biotic Degradation: The Microbial Engine of Transformation
Biodegradation is a primary mechanism for the removal of DCPC from the environment. While it is not considered readily biodegradable under standard test conditions (e.g., OECD 301C), it is susceptible to microbial breakdown over longer periods and under specific environmental conditions[2].
Aerobic Biodegradation
Under aerobic conditions, the principal pathway for the biodegradation of aryl phosphates like DCPC is the stepwise enzymatic hydrolysis of the ester bonds. This process is initiated by phosphotriesterases, enzymes that catalyze the cleavage of the phosphate ester linkages[1]. The initial products are diphenyl phosphate and cresol, or cresyl phosphate and phenol. These intermediates are then further degraded by microorganisms. For instance, cresol can be oxidized to hydroxybenzoic acid by bacteria such as Pseudomonas species[1].
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Diphenyl cresyl phosphate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Diphenyl Cresyl Phosphate in Organic Solvents
Section 1: Executive Summary
This compound (DCP), identified by CAS Number 26444-49-5, is a high-performance phosphate ester widely utilized as a flame retardant and plasticizer in various polymer systems. Its efficacy in these applications is fundamentally linked to its solubility and miscibility within the target matrix. This technical guide provides a comprehensive overview of the solubility characteristics of DCP, grounded in physicochemical principles and established experimental methodologies. We address the critical complexities arising from the isomeric nature of commercial DCP, detail its solubility profile in aqueous and organic media, and present a validated, step-by-step protocol for its quantitative determination. This document is intended to serve as a foundational resource for researchers, scientists, and formulation experts in drug development and material science, enabling a predictive understanding and empirical validation of DCP's behavior in diverse solvent systems.
Section 2: Introduction to this compound (DCP)
This compound is a member of the triaryl phosphate ester family of compounds. Commercially, it is not a single, pure compound but rather a complex mixture.[1] This is a crucial consideration, as the physical properties, including solubility, are representative of the mixture's specific composition.
2.1. Chemical Identity and Composition
-
Chemical Name: Diphenyl tolyl phosphate; Phosphoric acid, methylphenyl diphenyl ester[2]
-
CAS Number: 26444-49-5 (for the isomer mixture)[3]
-
Molecular Formula: C₁₉H₁₇O₄P[4]
-
Molecular Weight: 340.31 g/mol [3]
The term "cresyl" refers to the tolyl group (a methylphenyl group), which can exist in three isomeric forms: ortho (o), meta (m), and para (p). Commercial grades of DCP are synthesized from cresol, which is itself a mixture of these isomers, leading to a final product containing o-cresyl diphenyl phosphate, m-cresyl diphenyl phosphate, and p-cresyl diphenyl phosphate.[1] Furthermore, these commercial products often contain quantities of related aryl phosphates, such as triphenyl phosphate (TPP) and dicresyl phenyl phosphates, which are byproducts of the manufacturing process.[5] The ratio of these components significantly influences the material's physical state, viscosity, and solubility.
Caption: Isomeric composition of commercial this compound.
2.2. Industrial Applications DCP's primary roles stem from its excellent thermal stability and plasticizing efficiency. It is extensively used as:
-
A flame-retardant plasticizer in PVC, vinyl resins, and cellulosic polymers.[6]
-
An extreme-pressure additive in lubricants and non-flammable hydraulic fluids.[3]
-
A gasoline additive.[6]
In all these applications, achieving a homogeneous single-phase system is paramount, making solubility a critical performance parameter.
Section 3: Fundamental Principles of DCP Solubility
The solubility of a solute in a solvent is governed by intermolecular interactions. The principle of "like dissolves like" provides a robust framework for predicting the solubility of DCP.
The DCP molecule possesses a central polar phosphate group (P=O) but is dominated by three large, nonpolar aromatic rings (two phenyl and one cresyl). This structure results in a molecule with overall low polarity and a high degree of lipophilicity, as indicated by its high octanol-water partition coefficient (log Kow = 4.51).[2]
-
In Polar Protic Solvents (e.g., Water, Glycerol): These solvents form strong hydrogen bond networks. The large, nonpolar aromatic portions of the DCP molecule cannot effectively participate in these networks and would disrupt them, which is energetically unfavorable. Consequently, DCP is virtually insoluble in water and glycerol.[1]
-
In Polar Aprotic Solvents (e.g., Acetone, Ketones): These solvents have dipole-dipole interactions but are not strong hydrogen bond donors. They can interact favorably with the polar phosphate core of DCP, while their organic nature is compatible with the aromatic rings. This leads to good solubility.
-
In Nonpolar Solvents (e.g., Toluene, Hydrocarbons): The primary intermolecular forces in these solvents are London dispersion forces. The large, electron-rich aromatic rings of DCP allow for strong van der Waals interactions with these solvents, resulting in high solubility.[7]
Therefore, from a theoretical standpoint, DCP is expected to be highly soluble in a wide array of common organic solvents, including chlorinated hydrocarbons, esters, ketones, and aromatic hydrocarbons, while exhibiting poor solubility in highly polar, hydrogen-bonding solvents.
Section 4: Solubility Profile of this compound
4.1. Aqueous Systems DCP is classified as insoluble in water. Experimental data confirms this, with solubility values typically reported in the low milligrams per liter range.
-
Water Solubility: 2.4 mg/L at 25 °C[2]
-
A study on a commercial mixture reported a total solubility of 2.6 mg/L, noting that this value was elevated by the preferential dissolution of the more soluble triphenyl phosphate component present in the mixture.[5]
4.2. Organic Solvents General literature consistently describes DCP as being "soluble in most organic solvents".[6][8] This high degree of compatibility is a key attribute for its function as a plasticizer. While broad quantitative data for commercial DCP mixtures is scarce in publicly available literature, specific data for a pure isomer, p-cresyl diphenyl phosphate (CAS 78-31-9), provides a valuable quantitative benchmark.
Table 1: Quantitative Solubility of p-Cresyl Diphenyl Phosphate at 25°C
| Solvent | Solvent Class | Solubility (g/L) |
|---|---|---|
| Methanol | Polar Protic (Alcohol) | 299.13 |
| Ethanol | Polar Protic (Alcohol) | 273.58 |
| Isopropanol | Polar Protic (Alcohol) | 128.23 |
Data sourced from Good Scents Company.[9]
Field Insight & Causality: The data in Table 1 shows high solubility in short-chain alcohols, though it decreases as the alkyl chain of the alcohol becomes larger (Methanol > Ethanol > Isopropanol). This trend is expected, as the increasing nonpolar character of the larger alcohols enhances interaction with the aromatic rings of the phosphate ester, but steric hindrance may play a role. It is critical to recognize that this data is for a single, pure isomer. A commercial mixture containing different isomers and other aryl phosphates may exhibit different quantitative solubility values due to variations in crystal lattice energy and intermolecular forces. Therefore, for critical applications, direct experimental determination is strongly recommended.
Section 5: A Validated Protocol for Quantitative Solubility Determination
To ensure process robustness and formulation stability, determining the solubility of a specific lot of DCP in the application-relevant solvent is essential. The following protocol is based on the widely accepted OECD Test Guideline 105, the "Shake-Flask Method." This method is a self-validating system for determining the saturation solubility of a substance at a given temperature.
5.1. Principle A surplus of the solute (DCP) is agitated in the solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. After phase separation, the concentration of DCP in the saturated solvent is determined using a suitable analytical method.
5.2. Apparatus and Reagents
-
Constant temperature bath or shaker, capable of maintaining temperature ± 0.5°C.
-
Suitable agitation vessels (e.g., glass flasks with screw caps or ground-glass stoppers).
-
Centrifuge capable of >2000 g for phase separation.
-
Calibrated analytical balance.
-
Volumetric glassware.
-
Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography with a UV detector, HPLC-UV).
-
This compound (test sample, record lot number).
-
Solvent of interest (analytical grade or higher).
5.3. Experimental Workflow
Caption: Experimental workflow for solubility determination via the Shake-Flask method.
5.4. Step-by-Step Methodology
-
Preparation: In triplicate, add an amount of DCP to the solvent that is clearly in excess of its expected solubility (e.g., 5-10 g of DCP to 100 mL of solvent). Seal the vessels tightly.
-
Equilibration: Place the vessels in the constant temperature shaker bath. Agitate the samples for a preliminary period, typically 24 hours. A longer period (48-72 hours) may be necessary for viscous solvents.
-
Equilibrium Confirmation (Self-Validation): After the initial agitation, analyze the concentration at set time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when at least three consecutive measurements, taken at least 12 hours apart, show no statistically significant trend and are within ±5% of each other. The visible presence of an undissolved DCP phase must be maintained throughout.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vessels to stand in the temperature bath for at least 24 hours to allow for gross settling. To obtain a sample for analysis, carefully withdraw an aliquot of the supernatant and transfer it to a centrifuge tube. Centrifuge at a sufficient speed and duration (e.g., 30 minutes) to remove all undissolved micro-droplets or particles. Crucially, the centrifugation step should also be performed at the test temperature to prevent precipitation.
-
Analysis: Carefully remove a known volume of the clear, saturated supernatant. Dilute as necessary with the appropriate solvent to fall within the calibrated range of the analytical instrument. Analyze the concentration using a pre-validated HPLC-UV method.
-
Calculation: Calculate the solubility based on the measured concentration and any dilution factors. Report the mean and standard deviation of the triplicate samples.
Section 6: Factors Influencing Experimental Accuracy
-
Temperature: Solubility is highly temperature-dependent. Precise and constant temperature control (± 0.5°C) is the most critical parameter for accurate and reproducible results.
-
Purity of DCP: As discussed, commercial DCP is a mixture. Different manufacturing lots may have slightly different isomer and byproduct ratios, leading to lot-to-lot variability in solubility. It is imperative to characterize and record the specific material being tested.
-
Solvent Purity: The presence of impurities, particularly water, in an organic solvent can significantly alter its solvating power and affect the measured solubility of the lipophilic DCP. Always use high-purity, dry solvents.
-
Equilibrium Attainment: Insufficient agitation time is a common source of error, leading to an underestimation of solubility. The self-validation step of sampling over time until a plateau is reached is essential to ensure true thermodynamic equilibrium has been achieved.
Section 7: Conclusion
This compound exhibits high solubility in a broad range of common organic solvents, a characteristic driven by its predominantly nonpolar, aromatic chemical structure. It is virtually insoluble in highly polar, hydrogen-bonding solvents like water and glycerol. While specific quantitative data is limited, the available information for pure isomers confirms solubility in excess of 100 g/L in common alcohols.
Given the complex and variable composition of commercial DCP, a deep understanding of the physicochemical principles of solubility combined with rigorous, empirical testing is the most reliable strategy for formulation success. The validated Shake-Flask protocol provided herein offers a robust framework for generating precise and accurate solubility data, empowering scientists to make informed decisions for their specific applications and ensuring the reliable performance of this versatile phosphate ester.
Section 8: References
-
Ataman Kimya. (n.d.). CRESYL DIPHENYL PHOSPHATE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). p-Cresyl diphenyl phosphate. Retrieved from [Link]
-
Solubility of Things. (n.d.). Diphenyl p-tolyl phosphate. Retrieved from [Link]
-
GOV.UK. (2005). Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). Retrieved from [Link]
-
Sandhya Organic Chemicals Pvt. Ltd. (n.d.). Cresyl Diphenyl Phosphate CDPP. Retrieved from [Link]
-
Hallstar. (n.d.). The Function and Selection of Ester Plasticizers. Retrieved from [Link]
-
Wypych, G. (2017). Handbook of Plasticizers (3rd ed.). ChemTec Publishing.
-
Australian Government Department of Health and Aged Care. (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. Retrieved from [Link]
-
ChemTec Publishing. (n.d.). Handbook of Plasticizers, 4th Edition. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PHOSPHATE ESTERS. Retrieved from [Link]
-
KLJ Group. (n.d.). Phosphate Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520263, this compound. Retrieved from [Link]
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- 1. Cresyl diphenyl phosphate | 26444-49-5 [chemicalbook.com]
- 2. This compound | C19H17O4P | CID 520263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sfdchem.com [sfdchem.com]
- 4. CAS 26444-49-5: Cresyl diphenyl phosphate | CymitQuimica [cymitquimica.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Cresyl Diphenyl Phosphate CDPP Manufacturer, Exporter from India, Latest Price [sandhyaorganicchem.com]
- 9. scent.vn [scent.vn]
The Pyrolytic Fate of Diphenyl Cresyl Phosphate: A Technical Guide to Its Thermal Decomposition Products
Abstract
Diphenyl cresyl phosphate (DCP), a prominent member of the triaryl phosphate ester (TAPE) family, is extensively utilized as a flame retardant and plasticizer in diverse industrial applications, from hydraulic fluids to polymers.[1][2][3][4] Consequentially, understanding its behavior under thermal stress is paramount for predicting material performance, ensuring fire safety, and assessing toxicological risks. This technical guide provides a detailed examination of the thermal decomposition products of DCP, synthesizing data from analogous compounds and outlining the core chemical pathways that govern its degradation. We will explore the primary cleavage products, the mechanisms of their formation, the analytical workflows for their identification, and the factors influencing the final product distribution.
Introduction: The Thermal Stability of this compound
This compound is a mixed triaryl phosphate ester, typically existing as a complex mixture of isomers (meta-, para-, and with minimal ortho-), often containing triphenyl phosphate (TPP) and dicresyl phenyl phosphate as significant components in commercial formulations.[5][6] Its efficacy as a flame retardant is intrinsically linked to its thermal decomposition behavior.[7] When a polymer containing DCP is heated, the DCP must decompose to exert its flame-retardant action, which can occur in both the condensed (solid) phase and the gas phase.[7]
Aryl phosphates are noted for their relatively high thermal stability compared to their alkyl counterparts.[7][8] The decomposition of DCP generally occurs at elevated temperatures, with reported decomposition temperatures for commercial grades ranging from above 300°C to 540°C.[5] This guide will dissect the chemical transformations that occur when these temperature thresholds are breached.
Mechanisms and Pathways of Thermal Decomposition
The thermal degradation of DCP, like other triaryl phosphates, is not a simple unzipping of the molecule. It proceeds through a series of complex chemical reactions influenced by temperature and the presence of oxygen. The primary mechanism involves the cleavage of the phosphorus-oxygen-aryl (P-O-Ar) bond.
Based on studies of analogous compounds like tricresyl phosphate (TCP), the decomposition can proceed via several pathways, including homolytic cleavage, hydrolysis (if water is present), and surface-catalyzed reactions.[9] For TCP, key pathways leading to product formation have been identified as hydroxylation, adsorption, and oligomerization, particularly on metallic surfaces.[9] It is highly probable that DCP follows similar degradation routes.
In an inert (pyrolytic) atmosphere, the primary event is the homolytic cleavage of the P-O-Ar bonds. In an oxidative atmosphere (combustion), the reactions are more complex, involving radical chain reactions that lead to a different suite of products.
dot
Caption: General decomposition pathways for DCP under different thermal conditions.
Key Thermal Decomposition Products
The specific products formed from the thermal decomposition of DCP depend heavily on the conditions, particularly the temperature and atmosphere.
Primary Volatile Products
Under pyrolytic conditions, the scission of the ester bonds is the dominant degradation pathway. This leads to the formation of phenolic compounds corresponding to the aryl groups.
-
Phenol (C₆H₅OH): Formed from the cleavage of the phenyl-phosphate ester bonds.
-
Cresol (CH₃C₆H₄OH): Formed from the cleavage of the cresyl-phosphate ester bond. This is a primary decomposition product identified in studies of the closely related tricresyl phosphate.[9]
-
Diphenyl Phosphate and Di-cresyl Phosphate: The stepwise hydrolysis of triaryl phosphates is known to produce diaryl phosphates.[6] While primarily a biodegradation pathway, similar intermediates can be expected in thermal degradation, especially if moisture is present.
Combustion Products
In the presence of air, particularly during combustion, the degradation is more complete and oxidative.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Resulting from the oxidation of the aromatic rings.
-
Phosphorus Oxides (POx): Highly toxic fumes are generated from the oxidation of the central phosphorus atom.[10] These gaseous phosphorus species, such as PO• radicals, are key to the gas-phase flame retardant action of these compounds.[11]
Condensed-Phase and High-Molecular-Weight Products
A crucial aspect of the flame-retardant mechanism of phosphate esters is their action in the condensed phase.
-
Phosphoric and Polyphosphoric Acids: The initial decomposition can yield phosphoric acid (H₃PO₄).[7][11] At high temperatures, these acids can dehydrate to form pyrophosphates and polyphosphoric acids.
-
Char and Oligomers: The acidic phosphorus species act as catalysts, promoting dehydration and cross-linking reactions (esterification) of the underlying polymer or of the phenolic fragments themselves.[11] This leads to the formation of a thermally stable, insulating char layer that inhibits further pyrolysis and combustion. Studies on tricresyl phosphate have also suggested oligomerization as a key pathway in its thermal decomposition.[9]
The expected decomposition products are summarized in the table below.
| Product Category | Specific Compounds | Formation Condition |
| Primary Volatiles | Phenol, Cresol | Pyrolysis / Oxidation |
| Phosphorus Acids | Phosphoric Acid, Polyphosphoric Acids | Pyrolysis / Oxidation |
| Combustion Gases | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Phosphorus Oxides (POx) | Oxidation (Combustion) |
| Condensed Phase | Polymeric Char, High-Molecular-Weight Oligomers | Pyrolysis / Oxidation |
Table 1: Summary of Major Thermal Decomposition Products of this compound.
Analytical Methodology: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
The gold-standard technique for identifying the thermal decomposition products of non-volatile materials like DCP is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[3][12] This method provides a controlled and reproducible way to thermally degrade a sample and immediately analyze the resulting volatile and semi-volatile fragments.
The causality behind this choice is clear:
-
Expertise: Py-GC-MS is designed specifically for this purpose. The pyrolyzer provides the precise, high-temperature environment needed to break down the DCP molecule in an inert atmosphere. The GC column then separates the complex mixture of degradation products (e.g., phenol, cresol, and others) based on their boiling points and polarity. Finally, the MS detector fragments the individual components, providing a unique mass spectrum or "fingerprint" that allows for their positive identification by comparing them to spectral libraries.
-
Trustworthiness: The technique is highly sensitive and reproducible. By controlling the pyrolysis temperature and time, researchers can study how the product distribution changes with conditions, providing a self-validating system to understand the degradation kinetics.
dot
Caption: Experimental workflow for the analysis of DCP decomposition products via Py-GC-MS.
Experimental Protocol: Py-GC-MS Analysis of DCP
-
Sample Preparation: Accurately weigh approximately 50-100 µg of the this compound sample into a pyrolysis sample cup.
-
Pyrolyzer Setup:
-
Install the sample into the pyrolyzer autosampler.
-
Set the pyrolysis temperature. A typical starting point for triaryl phosphates is 600°C, held for 15-30 seconds. This ensures rapid and complete decomposition.
-
Set the pyrolyzer interface and GC inlet temperature to a high value (e.g., 300°C) to prevent condensation of the products.
-
-
GC Separation:
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40°C, hold for 2 min) to trap early eluting compounds, then ramp at a controlled rate (e.g., 10°C/min) to a high final temperature (e.g., 300°C, hold for 5-10 min) to elute all products.
-
-
MS Detection:
-
Ionization: Standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a high m/z (e.g., 500) to capture all potential fragments.
-
Source and Quadrupole Temperature: Set to standard values (e.g., 230°C and 150°C, respectively).
-
-
Data Analysis:
-
Integrate the peaks in the resulting total ion chromatogram.
-
For each peak, obtain the mass spectrum.
-
Compare the experimental mass spectrum against a reference library (e.g., NIST/Wiley) to identify the compound. Confirmation is based on both the mass spectrum match and the chromatographic retention time.
-
Toxicological and Environmental Implications
The thermal decomposition products of DCP are not benign. Phenol and cresols are known hazardous substances. Furthermore, the generation of toxic phosphorus oxides during combustion presents a significant inhalation hazard.[10] While the parent DCP compound is considered not readily biodegradable, its degradation products like phenol and cresol are expected to mineralize more rapidly in the environment.[5][8] An understanding of these breakdown products is therefore critical for comprehensive environmental risk and life cycle assessments.
Conclusion
The thermal decomposition of this compound is a complex process that yields a variety of products contingent on the specific environmental conditions. In inert pyrolytic conditions, the primary products are phenol and cresol, alongside phosphorus-containing acids that can catalyze the formation of char and higher-molecular-weight oligomers. Under oxidative combustion, a mixture of these products is formed along with carbon oxides and toxic phosphorus oxides. The definitive analytical approach for characterizing this product suite is Py-GC-MS, which provides the necessary controlled degradation and sensitive detection. This detailed understanding of DCP's pyrolytic fate is essential for optimizing its use as a flame retardant while mitigating the associated environmental and health risks.
References
-
Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). (n.d.). GOV.UK. Retrieved from [Link]
-
Cresyl phosphates and xylyl phosphates - Evaluation statement. (2023, June 26). Australian Government Department of Health and Aged Care. Retrieved from [Link]
-
This compound CAS N°: 26444-49-5. (n.d.). OECD Existing Chemicals Database. Retrieved from [Link]
-
Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023, June 26). Australian Government Department of Health and Aged Care. Retrieved from [Link]
-
Wang, Q., et al. (n.d.). Cresyl diphenyl phosphate effect on the thermal stabilities and electrochemical performances of electrodes in lithium ion battery. ResearchGate. Retrieved from [Link]
- Triaryl phosphate esters. (1975). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. (n.d.). eScholarship, University of California. Retrieved from [Link]
-
Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. (2012). ResearchGate. Retrieved from [Link]
-
Braun, U., et al. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. ResearchGate. Retrieved from [Link]
-
Environmental risk evaluation report: Tricresyl phosphate (CAS no. 1330-78-5). (n.d.). GOV.UK. Retrieved from [Link]
-
Korobeinichev, O. P., et al. (2012). Reducing the flammability of ultra-high-molecular-weight polyethylene by triphenyl phosphate additives. ResearchGate. Retrieved from [Link]
-
Cresyldiphenyl phosphate (CDP). (n.d.). COnnect Chemicals. Retrieved from [Link]
-
CRESYL DIPHENYL PHOSPHATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Cresyl Diphenyl Phosphate. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Triaryl phosphate ester composition. (2001). Google Patents.
-
Triphenyl Phosphate. (n.d.). PubChem. Retrieved from [Link]
-
Park, B.-D., et al. (2002). Effect of synthesis parameters on thermal behavior of phenol–formaldehyde resol resin. ResearchGate. Retrieved from [Link]
-
Duquesne, S., et al. (2021). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer. Retrieved from [Link]
-
Seeley, M. E., & Lynch, J. M. (2023). Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of plastic pollution. Analytical and Bioanalytical Chemistry, 415(15), 2873–2890. Retrieved from [Link]
-
Characterization of Plastics Using Mass Spectral Reference Libraries Developed From Pyrolysis-APGC-QToF MS. (n.d.). Waters Corporation. Retrieved from [Link]
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An In-depth Technical Guide to the Health and Safety Data of Diphenyl Cresyl Phosphate Exposure
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the toxicological profile, mechanisms of action, and safety considerations for diphenyl cresyl phosphate (CDP). This document is intended to serve as a critical resource for informed risk assessment and the development of safety protocols in laboratory and industrial settings.
Introduction
This compound (CDP), a member of the organophosphate ester (OPE) family, is widely utilized as a flame retardant and plasticizer in a variety of materials, including plastics, coatings, and hydraulic fluids. Its prevalence in industrial applications and consumer products has led to increased detection in environmental and human samples, raising concerns about its potential health risks.[1][2] This guide synthesizes current toxicological data, elucidates the mechanisms of CDP-induced toxicity, and provides practical safety and handling recommendations to mitigate exposure risks.
Toxicological Profile
Exposure to CDP can elicit a range of adverse health effects, with the nervous system, liver, and reproductive system being primary targets. The toxicity of commercial CDP products can be influenced by the isomeric composition, particularly the content of ortho-cresyl isomers, which are strongly associated with neurotoxicity.[3][4]
Neurotoxicity: Organophosphate-Induced Delayed Polyneuropathy (OPIDP)
A significant health concern associated with certain organophosphorus esters, including CDP, is organophosphate-induced delayed polyneuropathy (OPIDP).[5] This condition is characterized by the distal degeneration of axons in both the peripheral and central nervous systems, with symptoms appearing 1 to 4 weeks after exposure.[5][6]
Clinical manifestations of OPIDP include:
-
Cramping muscle pain in the lower limbs.[5]
-
Distal numbness and paresthesias.[5]
-
Progressive weakness and depression of deep tendon reflexes, primarily in the lower limbs.[5]
-
In severe cases, a high-stepping gait due to bilateral foot drop, and potentially quadriplegia.[5]
The molecular initiating event for OPIDP is believed to be the inhibition of Neuropathy Target Esterase (NTE).[5][6] The mechanism involves phosphorylation of NTE by the organophosphate, followed by an "aging" process where a chemical group is cleaved from the phosphorylated enzyme, leading to irreversible inhibition and subsequent axonal degeneration.[3] The presence of ortho-cresyl isomers in CDP mixtures significantly increases the risk of OPIDN.[4]
Hepatotoxicity: Hepatic Steatosis
Recent studies have identified a direct link between CDP exposure and the development of hepatic steatosis (fatty liver).[1] The mechanism involves the direct binding of CDP to the Liver X Receptor α (LXRα), a key regulator of lipid metabolism.[1] Activation of the LXRα-mediated de novo lipogenesis pathway by CDP leads to increased lipid accumulation in liver cells.[1] In mouse models, CDP exposure has been shown to activate this pathway, resulting in hepatic steatosis.[1]
Reproductive and Developmental Toxicity
Emerging evidence suggests that CDP poses a risk to male reproductive health.[7] Studies in male mice have demonstrated that CDP exposure can lead to decreased sperm quality, inhibit proliferation, and induce apoptosis in testicular cells.[7] The proposed mechanism involves the induction of oxidative stress and reactive oxygen species (ROS) production, causing DNA damage and cell death.[7] Furthermore, CDP exposure can damage Leydig and Sertoli cells, disrupting the testicular microenvironment essential for spermatogenesis.[7] A study on rats showed that high doses of CDP (free of ortho-isomers) resulted in reduced sperm count, degeneration of germinal epithelium, and reduced fertility.[4]
Other Health Effects
-
Dermal and Eye Irritation : While not considered a primary skin irritant, prolonged contact with liquid CDP may cause defatting, dryness, and dermatitis.[8] Direct eye contact may lead to transient discomfort and redness.[4][8]
-
Respiratory Irritation : Inhalation of high concentrations of CDP vapor, especially at elevated temperatures, may cause respiratory discomfort, coughing, and sneezing.[8]
-
Carcinogenicity : There is currently no evidence to suggest that CDP is a human carcinogen.[9]
Quantitative Toxicity Data
| Endpoint | Species | Route of Exposure | Value | Reference |
| Acute Oral LD50 | Rat | Oral | 1160 - 10400 mg/kg bw | [4] |
| Acute Oral LD50 | Mouse | Oral | 900 mg/kg bw | [4] |
| Acute Dermal LD50 | Rabbit | Dermal | >2000 mg/kg bw/day | [4] |
| 96-hour LC50 (Fish) | Oryzias latipes | Aquatic | 1.3 mg/L | [10] |
| 24-hour EC50 (Daphnia) | Daphnia magna | Aquatic | 3.7 mg/L | [10] |
| 72-hour NOEC (Algae) | Selenastrum capricornutum | Aquatic | 0.55 mg/L | [10] |
| 21-day NOEC (Daphnia) | Daphnia magna | Aquatic | 0.12 mg/L (reproduction) | [10] |
Mechanisms of Toxicity
Signaling Pathways
The toxic effects of CDP are mediated through specific molecular interactions. The following diagrams illustrate the key signaling pathways involved in CDP-induced neurotoxicity and hepatotoxicity.
Caption: Workflow for In Vitro NTE Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture : Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media until they reach approximately 80% confluency.
-
Treatment : Expose the cells to a range of CDP concentrations (and a vehicle control) for 24 hours.
-
Cell Lysis : After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
NTE Assay : Perform the NTE activity assay using phenyl valerate as a substrate. The assay measures the hydrolysis of phenyl valerate, which is inhibited in the presence of NTE inhibitors.
-
Data Analysis : Quantify the product of phenyl valerate hydrolysis (e.g., phenol) and calculate the percentage of NTE inhibition relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Quantification of CDP in Biological Samples by GC-MS
This protocol provides a general method for the extraction and quantification of CDP in biological matrices such as plasma or tissue.
Workflow Diagram:
Caption: Workflow for CDP Quantification by GC-MS.
Step-by-Step Methodology:
-
Sample Preparation : Homogenize the biological sample (e.g., tissue) in a suitable buffer.
-
Extraction : Extract CDP from the sample using an appropriate solvent via liquid-liquid extraction or solid-phase extraction (SPE).
-
Cleanup : Clean up the extract to remove interfering substances. This may involve techniques like gel permeation chromatography or passing the extract through an alumina column. 4. GC-MS Analysis : Analyze the cleaned extract using a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Quantification : Quantify the concentration of CDP by comparing the peak area to a calibration curve generated from analytical standards.
[11]### Environmental Fate and Ecotoxicity
CDP is considered toxic to aquatic organisms and is not readily biodegradable. I[9][10]ts release into the environment can occur through various waste streams from its production and use. D[12]ue to its low water solubility and moderate octanol-water partition coefficient, CDP is likely to partition to soil and sediment if released into water. I[10][12]t is classified as very toxic to aquatic life with long-lasting effects.
This compound presents a complex toxicological profile with significant implications for neurological, hepatic, and reproductive health. A thorough understanding of its mechanisms of toxicity, particularly the role of NTE inhibition and LXRα activation, is crucial for risk assessment. Researchers and professionals in drug development and other industries where CDP is used must adhere to strict safety protocols to minimize exposure and mitigate potential health risks. Continued research is necessary to fully elucidate the long-term health consequences of CDP exposure and to develop safer alternatives.
References
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- Organophosphate-induced delayed neurop
- Cholinesterase Inhibitors: Part 6: Organophosphate-Induced Delayed Neuropathy (OPIDN).
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- Cresyl diphenyl phosph
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- Diphenyl cresyl phosph
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- Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk. (2023). Environmental Science & Technology, 57(29), 10697-10708.
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Navigating the Regulatory Landscape of Diphenyl Cresyl Phosphate in Industrial Applications: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Role of Diphenyl Cresyl Phosphate in Industry
This compound (DCP), identified by CAS number 26444-49-5, is an organophosphate ester that has carved out a significant niche in various industrial sectors.[1][2] Primarily, it serves a dual function as a highly effective flame retardant and a versatile plasticizer.[1][3] Its utility is particularly pronounced in the manufacturing of polyvinyl chloride (PVC), cellulose derivatives, synthetic rubbers, and other polymers where enhanced flexibility and fire safety are paramount.[1][4][5] DCP is also employed as an additive in lubricants and hydraulic fluids to improve their performance under extreme pressure and high temperatures.[1][4]
Commercial DCP is typically a mixture of isomers, which can include triphenyl phosphate and dicresyl phenyl phosphate as impurities.[6] The isomeric composition, particularly the content of ortho-cresyl phosphate, is a critical determinant of its toxicological profile, a factor that heavily influences its regulatory standing.[4] This guide provides a comprehensive overview of the global regulatory status of DCP, delves into the scientific rationale behind these regulations, and offers practical guidance for its safe handling and risk management in industrial settings.
Global Regulatory Framework: A Comparative Analysis
The regulation of this compound varies across different jurisdictions, reflecting a global effort to balance its industrial benefits with potential human health and environmental risks. A summary of the regulatory landscape in key regions is presented below.
| Regulatory Body/Region | Key Regulations and Status | Occupational Exposure Limits (OELs) | Environmental Considerations |
| United States (US) | Listed on the Toxic Substances Control Act (TSCA) Inventory. Considered a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200). Approved by the FDA for use in adhesives, as a component of coatings, and in food packaging with limitations (21 CFR 175.105).[1][7] | No specific Permissible Exposure Limit (PEL) has been established by OSHA for this compound.[8][9] For the related and more toxic component, tri-ortho-cresyl phosphate (TOCP), OSHA has set a PEL of 0.1 mg/m³. | No specific federal environmental release limits have been set for DCP. However, its release may be regulated under the Clean Water Act and other general environmental statutes. It is recognized as toxic to aquatic life.[10] |
| European Union (EU) | Assessed under the OECD Screening Information Data Set (SIDS) program, which concluded a low potential risk and low priority for further work based on a large margin of safety.[7] Not currently listed as a Substance of Very High Concern (SVHC) under REACH.[11] | No harmonized EU-wide occupational exposure limit has been established for this compound. Some member states may have their own national limits, often referencing the limits for related organophosphates. | Classified as very toxic to aquatic life with long-lasting effects.[10] Environmental Quality Standards (EQS) for priority substances in water are established under the Water Framework Directive, but DCP is not currently listed.[6] |
| Australia | A human health Tier II assessment has been conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), highlighting neurotoxicity and reproductive effects as critical health concerns.[1] | No specific exposure standard has been set for this compound. For tri-ortho-cresyl phosphate (TOCP), Safe Work Australia has established a time-weighted average (TWA) exposure standard of 0.1 mg/m³. | The Australian government's assessment indicates that while DCP is toxic to aquatic organisms, it has a low potential for bioaccumulation and is not considered persistent in the environment.[12] |
| Canada | Imported for use in plastics, paints, and coatings.[6] Not currently listed on the Prohibition of Certain Toxic Substances Regulations, 2012.[13] Subject to the general provisions of the Canadian Environmental Protection Act, 1999 (CEPA).[14] | Occupational exposure limits are set at the provincial level. For example, Ontario has an OEL for tri-ortho-cresyl phosphate of 0.1 mg/m³. | The government is focused on reducing the concentration of persistent and bioaccumulative substances in the environment. While DCP is not currently a primary target, its environmental fate is a consideration under CEPA.[14] |
| Japan | This compound is produced and used in Japan, primarily as a plasticizer.[7] It is subject to the provisions of the Chemical Substances Control Law (CSCL). | The Japan Society for Occupational Health (JSOH) has not established a specific occupational exposure limit for this compound.[11][13] A measured average concentration of 0.3 mg/m³ was reported at a Japanese production facility in an OECD SIDS report.[7] | Monitoring data from 1981 did not detect DCP in surface water or sediment in 63 areas in Japan.[7] |
| China | Subject to the Measures for the Environmental Management of New Chemical Substances. China is actively managing "new pollutants," with a focus on persistent and bioaccumulative substances.[15][16][17] | China has established occupational exposure limits for a wide range of substances, often referencing international standards. Specific limits for DCP were not found, but limits for related compounds may apply. | The Ministry of Ecology and Environment is strengthening the control of pollutants discharged into the environment.[15] |
| South Korea | Regulated under the Act on the Registration and Evaluation of Chemical Substances (K-REACH).[5][9][18][19] | Occupational exposure limits are established by the Ministry of Employment and Labor. Specific limits for DCP were not identified, but the regulatory framework is comprehensive.[20] | The Ministry of Environment manages chemical substances to protect public health and the environment.[5] |
Toxicological Profile: The Science Behind the Regulations
The regulatory stance on this compound is primarily driven by its toxicological and ecotoxicological profile.
Human Health Effects
-
Neurotoxicity: The most significant health concern associated with DCP is organophosphate-induced delayed neuropathy (OPIDN).[4] This is specifically linked to the presence of ortho-cresyl phosphate isomers in the commercial mixture.[4] Modern manufacturing processes aim to minimize the content of these ortho-isomers to below 0.1%.[21]
-
Repeated Dose Toxicity: Studies have shown that repeated exposure to DCP can lead to adverse effects on the liver, kidneys, and adrenal glands.[7]
-
Genotoxicity: this compound is generally considered to be non-genotoxic.[7]
-
Irritation: The substance may cause skin and respiratory irritation upon prolonged contact or inhalation of vapors, especially at elevated temperatures.
-
Other Health Effects: Recent research has suggested that DCP may have adipogenic effects, meaning it could potentially disrupt lipid metabolism.[19][22]
Environmental Fate and Ecotoxicity
-
Persistence and Biodegradability: this compound is not readily biodegradable, which raises concerns about its persistence in the environment.[7]
-
Aquatic Toxicity: It is classified as toxic to aquatic organisms, with algae being particularly sensitive.[7]
-
Bioaccumulation: While the OECD SIDS report from 1998 mentioned a high bioaccumulation potential, more recent assessments, such as the 2023 evaluation by the Australian government, suggest a low potential for bioaccumulation.[7][12] This discrepancy highlights the evolving understanding of the substance's environmental behavior.
-
Environmental Distribution: Due to its low water solubility and high adsorption coefficient, DCP is expected to partition primarily to soil and sediment if released into the environment.[7]
Risk Management and Handling in Industrial Settings
A robust risk management framework is essential for the safe use of this compound in industrial applications. The following protocols are based on established safety principles and regulatory guidance.
Risk Assessment Protocol
-
Hazard Identification: Review the Safety Data Sheet (SDS) and other toxicological data to understand the specific hazards of DCP, paying close attention to the potential for neurotoxicity, organ toxicity, and skin/respiratory irritation.
-
Exposure Assessment:
-
Identify all potential routes of exposure in the workplace (inhalation, dermal contact, ingestion).
-
Quantify or estimate the level, frequency, and duration of worker exposure for each task involving DCP.
-
Consider both routine operations and potential emergency scenarios (e.g., spills).
-
-
Risk Characterization:
-
Compare estimated exposure levels with any available occupational exposure limits (e.g., for TOCP as a surrogate).
-
Evaluate the likelihood and severity of potential health effects based on the exposure assessment.
-
Prioritize risks for control measures.
-
Safe Handling and Personal Protective Equipment (PPE) Protocol
-
Engineering Controls:
-
Use DCP in a well-ventilated area, preferably in a closed system to minimize vapor release.
-
Local exhaust ventilation should be used at points of potential emission.
-
-
Administrative Controls:
-
Develop and implement safe work procedures for handling, storage, and disposal of DCP.
-
Provide comprehensive training to all personnel on the hazards of DCP and safe handling practices.
-
Restrict access to areas where DCP is used and stored.
-
Ensure good housekeeping practices to prevent spills and contamination.[10]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[23]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[23]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, use a NIOSH-approved respirator with an organic vapor cartridge.[23]
-
-
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling DCP and before eating, drinking, or smoking.
-
Contaminated work clothing should be laundered separately from personal clothing.
-
Emergency Procedures Protocol (Spills and Leaks)
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for proper disposal.[24]
-
-
Large Spills:
-
Evacuate the area and notify emergency response personnel.
-
Prevent the spill from entering drains or waterways.
-
Only trained personnel with appropriate PPE and equipment should attempt to clean up a large spill.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been created using the DOT language.
Regulatory Assessment Workflow
Caption: The potential pathways and fate of this compound upon release into the environment.
Alternatives to this compound
Given the regulatory scrutiny and potential health and environmental concerns associated with some organophosphate esters, the development and use of alternatives are of growing interest. The choice of an alternative is highly dependent on the specific application and performance requirements.
-
For Flame Retardancy in PVC: Other organophosphorus flame retardants such as triphenyl phosphate (TPP) and resorcinol bis(diphenylphosphate) (RDP) are used. [1][2]Inorganic flame retardants like aluminum trihydroxide and antimony trioxide (often in synergy with halogens) are also common. [4][10]* For Plasticizing Synthetic Rubber: A variety of plasticizers can be used depending on the type of rubber and desired properties. These include other phosphate esters, adipate esters, sebacate esters, and increasingly, bio-based plasticizers derived from vegetable oils. [12][24][25]
Conclusion
This compound remains a commercially important substance due to its excellent performance as a flame retardant and plasticizer. However, its use is governed by a complex and evolving global regulatory landscape that prioritizes the mitigation of risks to human health and the environment. The primary health concern revolves around the neurotoxic potential of ortho-cresyl phosphate isomers, leading manufacturers to produce low-ortho content grades. Environmentally, its persistence and aquatic toxicity are key considerations.
For researchers, scientists, and drug development professionals who may encounter this substance, a thorough understanding of its regulatory status, toxicological profile, and appropriate risk management strategies is crucial. By adhering to the principles of chemical safety and staying informed of regulatory developments, the industrial benefits of this compound can be realized while minimizing potential harm.
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MDPI. (2024). Exploring Bio-Based Plasticizer as Alternative to Phthalates for Technical Rubber Goods. Retrieved from [Link]
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PubMed. (2022, March 20). Occurrence and risk assessment of organophosphate esters and bisphenols in San Francisco Bay, California, USA. Retrieved from [Link]
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ResearchGate. (2018, February). Implementation of USEPA RfD and SFO for improved risk assessment of organophosphate esters (organophosphate flame retardants and plasticizers). Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme. (2023, June 26). Cresyl phosphates and xylyl phosphates - Evaluation statement. Retrieved from [Link]
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EPA. (n.d.). Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report. Retrieved from [Link]
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Jinli Chemical. (2025, March 21). What You Need to Know About the Different Types of Plasticizers. Retrieved from [Link]
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PubMed. (2024, October 9). Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk. Retrieved from [Link]
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MDPI. (2023, May 7). A Review of Organophosphate Esters in Aquatic Environments: Levels, Distribution, and Human Exposure. Retrieved from [Link]
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An In-depth Technical Guide on the Isomer-Specific Neurotoxicity of Cresyl Diphenyl Phosphate
<
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cresyl diphenyl phosphate (CDP), a member of the triaryl phosphate ester family, finds extensive use as a flame retardant and plasticizer. However, its commercial preparations are complex mixtures of various isomers, with the ortho-substituted isomers posing a significant risk for a debilitating neurological condition known as organophosphate-induced delayed neuropathy (OPIDN). This guide provides a comprehensive technical overview of the isomer-specific neurotoxicity of CDP, detailing the underlying molecular mechanisms, gold-standard experimental assessment protocols, and the critical structure-activity relationships that govern its toxicity. The central mechanism involves the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE) by ortho-cresyl isomers, initiating a cascade that leads to the degeneration of long axons in the peripheral and central nervous systems. Understanding this isomer-specific action is paramount for accurate risk assessment and the development of safer industrial alternatives.
Introduction to Cresyl Diphenyl Phosphate and OPIDN
Cresyl Diphenyl Phosphate (CDP): Industrial Utility and Isomeric Complexity
Cresyl diphenyl phosphate is a mixed aryl phosphate ester. Commercial products are typically mixtures containing various isomers of cresyl diphenyl phosphate, along with triphenyl phosphate and dicresyl phenyl phosphate.[1][2] The position of the methyl group on the cresyl phenyl ring—ortho (o), meta (m), or para (p)—gives rise to different isomers.[2] While these compounds are valued for their flame retardant and plasticizing properties in a range of materials from PVC to hydraulic fluids, their toxicological profiles are not uniform.[2][3]
The Historical Specter: Organophosphate-Induced Delayed Neuropathy (OPIDN)
The neurotoxic potential of certain organophosphates has been recognized for nearly a century. A notable historical event was the "Ginger Jake paralysis" during the 1930s Prohibition era in the United States, where thousands were afflicted with paralysis after consuming a beverage contaminated with tri-ortho-cresyl phosphate (TOCP), a close relative of CDP.[4] This incident starkly highlighted the delayed and often irreversible nature of the neurotoxicity.
OPIDN is characterized by a significant delay, typically 1 to 4 weeks, between exposure and the onset of symptoms.[5][6] Initial symptoms often include cramping pains and paresthesia in the lower extremities, which progress to muscle weakness and flaccid paralysis of the lower limbs, and in severe cases, the upper limbs.[5][6][7] The underlying pathology is the distal degeneration of long axons in both the peripheral and central nervous systems.[5][6][8]
The Isomer Question: The Primacy of the ortho-Substituent
Decades of research have unequivocally demonstrated that the neurotoxicity of cresyl phosphates is isomer-specific, with ortho-substituted isomers being the primary causative agents of OPIDN.[1][2][3] Commercial CDP mixtures with low ortho-isomer content show limited evidence of neurotoxicity.[3] The specific molecular interactions of the ortho-isomer with a critical enzyme, Neuropathy Target Esterase (NTE), are the initiating events for the toxic cascade.[9][10] Unsymmetrical mono-ortho isomers of tricresyl phosphate have been shown to be even more potent inducers of OPIDN than the symmetrical tri-ortho isomer, TOCP.[2][3]
The Molecular Mechanism of OPIDN Initiation
The development of OPIDN is a two-step process involving a specific molecular target, Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[4]
The Critical Target: Neuropathy Target Esterase (NTE)
NTE is a serine esterase located on the cytoplasmic face of the endoplasmic reticulum (ER).[11] Its primary physiological role involves the deacylation of phosphatidylcholine, a major component of eukaryotic cell membranes, thereby playing a role in maintaining membrane phospholipid homeostasis.[11] While NTE is not essential for dividing cells, it is crucial for the survival of post-mitotic cells like neurons.[11]
The Two-Step Path to Axonopathy
For OPIDN to occur, two sequential events must happen at the active site of NTE:
-
Inhibition: Neuropathic organophosphates, specifically the ortho-isomers of CDP, covalently bind to the serine residue in the active site of NTE, inhibiting its enzymatic activity.[8][9] A threshold of over 70% NTE inhibition is generally required to initiate the neurotoxic process.[8]
-
"Aging": Following inhibition, a crucial conformational change known as "aging" must occur. This process involves the dealkylation of the phosphoryl group attached to the NTE active site, leaving a negatively charged group covalently bound to the enzyme.[8][12] This "aged" enzyme-inhibitor complex is intractable to reactivation and is considered the trigger for the downstream degenerative cascade.[10][12] Organophosphates that inhibit NTE but cannot undergo this aging process do not cause OPIDN and can even protect against it.[9][10]
Downstream Degenerative Cascade
The formation of the aged NTE-inhibitor complex is believed to lead to a toxic gain-of-function, disrupting essential neuronal processes. While the exact downstream pathway is still under investigation, evidence points to:
-
Disruption of Phospholipid Homeostasis: The loss of NTE function may lead to an accumulation of phosphatidylcholine and abnormal membrane structures in neurons and glia.[11]
-
Impaired Axonal Transport: The ER is critical for axonal transport, and disruption of its function can starve the distal axon of essential proteins and organelles.[11]
-
Calcium Imbalance and Cytoskeletal Breakdown: Alterations in calcium homeostasis and the activation of calcium-dependent proteases (calpains) are implicated, leading to the breakdown of critical cytoskeletal proteins like neurofilaments.[13]
Experimental Assessment of Isomer-Specific Neurotoxicity
A multi-tiered approach combining in vivo and in vitro methods is essential for definitively characterizing the neurotoxic potential of CDP isomers.
The Gold Standard: The Adult Hen Model
The adult domestic hen (Gallus gallus domesticus) is the universally accepted animal model for OPIDN studies.[8][14] Hens exhibit a sensitivity to OPIDN that closely mirrors that of humans, developing the characteristic delayed onset and clinical signs of ataxia and paralysis.[15] The OECD Test Guideline 418 specifically recommends the use of adult hens for delayed neurotoxicity testing of organophosphorus substances.[16][17]
Detailed Protocol: In Vivo Neurotoxicity Study in Hens (Adapted from OECD 418)
This protocol outlines the essential steps for a robust in vivo assessment.
1. Animal Selection and Acclimation:
-
Species: Young adult domestic laying hens, 8 to 12 months of age, are recommended.[16]
-
Group Size: A minimum of 12 hens for the treatment group and 6 for a positive control group (e.g., treated with TOCP).[16] A negative control group (vehicle only) is also required.
-
Acclimation: Animals should be acclimated to laboratory conditions for at least 5 days prior to dosing.
2. Dose Administration:
-
Route: A single oral dose administered via gavage or gelatin capsule is standard.[16][17]
-
Dose Level: The dose should be maximized based on preliminary range-finding studies to elicit potential neurotoxicity without causing acute mortality. A limit test may be performed at 2000 mg/kg body weight.[16]
-
Protection: If the test substance has significant cholinergic effects, co-administration of an anticholinergic agent like atropine may be necessary to prevent acute toxicity from masking the delayed effects.
3. Clinical Observation Period (21 days):
-
Frequency: Hens must be observed at least daily.[16]
-
Parameters:
-
General Health: Monitor for any signs of systemic toxicity.
-
Neurological Assessment: Carefully observe for changes in gait, posture, and motor function. A standardized ataxia scoring system (e.g., a scale from 0 for normal to 8 for severe paralysis) should be used to quantify neurotoxic effects.
-
Body Weight: Record weekly to assess overall health.
-
4. Biochemical and Histopathological Analysis (Day 21):
-
Tissue Collection: At the end of the 21-day observation period, surviving hens are euthanized. The brain, spinal cord, and peripheral nerves (e.g., sciatic, tibial) are collected.
-
NTE Activity Assay: A portion of the brain and spinal cord tissue is used to measure NTE activity to confirm target engagement.[14] A >70% inhibition is indicative of a significant exposure.
-
Histopathology: Nerve tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin, or specialized nerve stains) to examine for axonal degeneration and demyelination, which are the hallmark pathological changes of OPIDN.[5][6]
In Vitro Screening: NTE Inhibition Assays
In vitro assays provide a rapid and ethical means to screen compounds for their ability to inhibit NTE, the initiating step of OPIDN.[18] These assays are crucial for structure-activity relationship studies and for preliminary hazard identification.
Protocol: NTE Activity Measurement in Brain Homogenate
-
Tissue Preparation: Hen or rat brain tissue is homogenized in a suitable buffer (e.g., Tris-sucrose buffer).
-
Differential Inhibition: The assay relies on distinguishing NTE from other esterases (A- and B-esterases). This is achieved by pre-incubating aliquots of the homogenate under three conditions:
-
Condition A (Total Esterase): Homogenate + Buffer.
-
Condition B (Non-NTE Esterase): Homogenate + Paraoxon (a potent B-esterase inhibitor that does not inhibit NTE).
-
Condition C (A-Esterase Only): Homogenate + Paraoxon + Mipafox (a potent NTE inhibitor).
-
-
Incubation with Test Isomer: The CDP isomer of interest is added to aliquots pre-treated with Paraoxon (Condition B) at various concentrations to determine a dose-response curve.
-
Substrate Addition: A suitable substrate, such as phenyl valerate, is added to all samples. The hydrolysis of the substrate by the active esterases releases a product that can be measured colorimetrically or fluorometrically.
-
Calculation: NTE activity is calculated as the difference between the activity in Condition B and Condition C. The inhibitory potential (e.g., IC50 value) of the CDP isomer is determined from the dose-response curve.
Quantitative Analysis and Structure-Activity Relationship
Comparative Isomer-Specific Toxicity Data
The neurotoxic potential of different CDP isomers can be quantified and compared. Data from hen studies show a clear distinction between the ortho-isomer and other forms.
| Parameter | o-Cresyl Diphenyl Phosphate | m/p-Cresyl Diphenyl Phosphate | Interpretation |
| Clinical Signs (Ataxia) | Yes, dose-dependent ataxia observed.[3] | No significant ataxia observed.[3] | The ortho-isomer is clinically neurotoxic. |
| Brain NTE Inhibition | ~90% inhibition at neurotoxic doses.[3] | Minimal to no inhibition. | High NTE inhibition correlates with toxicity. |
| Spinal Cord NTE Inhibition | ~83% inhibition at neurotoxic doses.[3] | Minimal to no inhibition. | Target engagement confirmed in the CNS. |
Note: The values presented are illustrative based on published findings. Exact values can vary between studies.
The Structural Basis for Isomer-Specific Toxicity
The key to the differential toxicity lies in the metabolism and steric structure of the isomers. The ortho-methyl group is a prerequisite for the metabolic transformation of the cresyl phosphate into a highly reactive cyclic metabolite, phenyl saligenin phosphate.[1] This cyclic phosphate is a potent inhibitor of NTE. The meta and para isomers cannot form this specific cyclic intermediate due to the position of the methyl group, rendering them significantly less capable of inhibiting NTE and initiating the OPIDN cascade.
Conclusion and Future Directions
The neurotoxicity of cresyl diphenyl phosphate is unequivocally and specifically linked to the presence of ortho-cresyl isomers. The mechanism is initiated by the inhibition and subsequent aging of Neuropathy Target Esterase, which triggers a delayed and severe axonal degeneration. The adult hen remains the cornerstone model for regulatory testing and mechanistic studies, providing data that reliably translates to human risk.
For researchers and professionals in drug development and chemical safety, this isomer-specific knowledge is critical. It underscores the necessity of detailed isomeric analysis of commercial organophosphate mixtures. Future research should focus on refining in vitro models to better predict the entire OPIDN cascade beyond NTE inhibition, exploring the genetic factors that may influence susceptibility, and applying this detailed mechanistic understanding to the rational design of safer, non-neurotoxic flame retardants and plasticizers.
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Exploring Tri-Ortho-Cresyl Phosphate Neurotoxicity and Underlying Mechanisms. MDPI.[Link]
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An In-Depth Technical Guide to the Endocrine-Disrupting Potential of Diphenyl Cresyl Phosphate (DCPC)
A Senior Application Scientist's Synthesis of Mechanistic Insights and Methodological Frameworks for Researchers, Scientists, and Drug Development Professionals.
Foreword: Navigating the Complex Landscape of Aryl Phosphate Esters
Diphenyl cresyl phosphate (DCPC), a member of the broader class of organophosphate esters (OPEs), has seen increasing use as a flame retardant and plasticizer, often as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). Its detection in various environmental matrices and human tissues necessitates a thorough evaluation of its potential to interfere with the endocrine system.[1] This guide provides a comprehensive technical overview of the current state of knowledge regarding DCPC's endocrine-disrupting capabilities, focusing on established molecular mechanisms, relevant toxicological endpoints, and the validated experimental protocols required for their assessment. This document is designed to be a critical resource for researchers in toxicology, environmental health, and drug development, offering both foundational concepts and detailed, actionable methodologies.
Molecular Mechanisms of this compound Endocrine Disruption
DCPC, a complex mixture of isomers, does not exert its effects through a single mode of action. Current research points to its ability to interact with multiple nuclear receptors, leading to a cascade of downstream transcriptional events that can disrupt metabolic, reproductive, and developmental processes.
Antagonism of Estrogen Receptor Alpha (ERα)
A critical mechanism of endocrine disruption is the modulation of estrogen signaling. In vitro studies have demonstrated that DCPC can act as an antagonist to Estrogen Receptor Alpha (ERα).[2] Antagonism involves the binding of the chemical to the receptor in a manner that prevents the conformational changes necessary for the recruitment of coactivators and the initiation of gene transcription. This can disrupt the delicate balance of estrogenic signaling required for normal reproductive function and development.
The antagonistic activity of several OPEs, including DCPC, has been shown to be dependent on their hydrophobicity, which influences their ability to compete with the endogenous ligand, 17β-estradiol (E2), for binding to the ERα ligand-binding pocket.[2]
Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
DCPC has been identified as a potent agonist of PPARγ, a nuclear receptor that is a master regulator of adipogenesis (fat cell differentiation) and lipid metabolism.[3] This classifies DCPC as a potential "obesogen," an environmental chemical that may contribute to the development of obesity.
Studies have shown that among various OPEs, DCPC exhibits one of the highest binding potencies to PPARγ.[3] Upon binding, DCPC induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional activation of PPARγ target genes. This initiates the adipogenic cascade, promoting the differentiation of preadipocytes into mature, lipid-laden adipocytes and contributing to an increase in white adipose tissue mass.[3] The potency of DCPC in activating PPARγ has been demonstrated to be greater than that of the well-studied OPE, triphenyl phosphate (TPHP).[3]
Activation of Liver X Receptor Alpha (LXRα)
Recent evidence has implicated DCPC as a direct agonist of Liver X Receptor Alpha (LXRα), a key regulator of cholesterol homeostasis and lipogenesis (fatty acid synthesis) in the liver.[4] The binding of DCPC to LXRα activates its transcriptional activity, leading to an upregulation of genes involved in de novo lipogenesis.
This LXRα-mediated pathway can result in the accumulation of lipids in hepatocytes, a condition known as hepatic steatosis or fatty liver.[4] Molecular docking studies suggest that the three aryl groups of OPEs like DCPC play a crucial role in their binding to the LXRα ligand-binding domain.[4]
Toxicological Endpoints and In Vivo Consequences
The molecular interactions of DCPC translate into observable adverse effects in whole-organism models, particularly concerning male reproductive health.
Male Reproductive Toxicity
In vivo studies in male mice have demonstrated that exposure to DCPC can lead to significant reproductive functional defects.[5] These studies provide critical dose-response data for risk assessment.
Key Findings from In Vivo Studies:
-
Decreased Sperm Quality: DCPC exposure leads to a reduction in sperm quality.[5]
-
Testicular Apoptosis: DCPC induces apoptosis (programmed cell death) in testicular cells, including germ cells.[5]
-
Inhibition of Spermatogonia Proliferation: The proliferation of spermatogonia, the foundational germ cells for sperm production, is inhibited by DCPC.[5]
-
Damage to Leydig and Sertoli Cells: DCPC causes injury to both Leydig cells (responsible for testosterone production) and Sertoli cells (which support spermatogenesis), disrupting the testicular microenvironment.[5]
-
Oxidative Stress: The underlying mechanism for this testicular damage appears to involve the induction of oxidative stress and the production of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[5]
| Endpoint | Dose (mg/kg/day) | Effect Observed in Male Mice (8-week exposure) | Citation |
| Sperm Quality | 20 and 100 | Significant decrease | [5] |
| Testicular Cell Proliferation | 4, 20, and 100 | Inhibition observed | [5] |
| Testicular Cell Apoptosis | 20 and 100 | Significant increase | [5] |
| Testicular Morphology | 20 and 100 | Abnormal morphology observed | [6] |
Methodological Framework for Assessing Endocrine-Disrupting Potential
A robust assessment of a compound's endocrine-disrupting potential relies on a battery of validated in vitro and in vivo assays. The following section details the principles and step-by-step protocols for key assays relevant to the known and potential targets of DCPC.
In Vitro Assays: A Mechanistic Deep Dive
In vitro assays are indispensable for identifying specific molecular initiating events and for screening and prioritizing chemicals for further testing.
This assay is designed to identify chemicals that act as agonists or antagonists of the human estrogen receptor alpha (ERα).
Principle: The assay utilizes a genetically modified cell line (e.g., HeLa-9903) that contains the human ERα and a reporter gene (e.g., luciferase) linked to an estrogen response element (ERE). When an estrogen agonist binds to the ERα, the complex binds to the ERE and drives the expression of the reporter gene, which can be quantified by measuring light output. To test for antagonism, the test chemical is co-incubated with a known agonist (like E2), and a reduction in the reporter gene signal indicates antagonism.
Step-by-Step Protocol (Agonist Mode):
-
Cell Culture and Seeding: Culture HeLa-9903 cells in appropriate media. Seed the cells into 96-well plates at a predetermined density and allow them to attach for 24 hours.
-
Chemical Exposure: Prepare a range of concentrations of the test chemical (DCPC) and reference standards (e.g., 17β-estradiol as a strong agonist, 17α-estradiol as a weak agonist) in the appropriate solvent.
-
Incubation: Remove the cell culture medium and expose the cells to the various concentrations of the test chemical or reference standards for 20-24 hours.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells using a suitable lysis buffer to release the intracellular contents, including the luciferase enzyme.
-
Luminometry: Add a luciferase substrate solution to each well. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the solvent control. A chemical is typically considered positive if it induces a response that is ≥10% of the maximal response of the strong agonist control (1 nM E2).[7]
This assay assesses a chemical's potential to disrupt the synthesis of steroid hormones.
Principle: The H295R human adrenocortical carcinoma cell line is used because it expresses all the key enzymes required for steroidogenesis, the pathway that produces progestogens, corticosteroids, androgens, and estrogens.[8] Cells are exposed to the test chemical, and the levels of key hormones, particularly testosterone and estradiol, secreted into the culture medium are measured.
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture H295R cells and seed them into 24-well plates. Allow a 24-hour acclimation period.
-
Chemical Exposure: Expose the cells in triplicate to at least seven concentrations of the test chemical for 48 hours. Include a solvent control, a known inducer (e.g., forskolin), and a known inhibitor (e.g., prochloraz) as controls.[8]
-
Medium Collection: After 48 hours, collect the culture medium from each well for hormone analysis.
-
Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using validated methods such as enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Viability Assay: Assess cell viability in each well after medium collection using a method like the MTT assay to ensure that observed changes in hormone levels are not due to cytotoxicity.
-
Data Analysis: Express hormone concentrations as a fold change relative to the solvent control. Determine the Lowest Observed Effect Concentration (LOEC) and No Observed Effect Concentration (NOEC) for the test chemical's effect on hormone production.[8]
This assay determines if a chemical can compete with a natural androgen for binding to the AR.
Principle: A cytosolic fraction containing the androgen receptor is prepared, typically from the ventral prostate of castrated rats. This receptor preparation is incubated with a radiolabeled androgen (e.g., [³H]R1881) and varying concentrations of the test chemical. If the test chemical binds to the AR, it will displace the radiolabeled androgen, leading to a decrease in measured radioactivity bound to the receptor.
Step-by-Step Protocol:
-
Cytosol Preparation: Prepare a low-salt cytosolic extract from the ventral prostates of rats castrated 24 hours prior to tissue collection. Determine the protein concentration of the cytosol.
-
Assay Setup: In assay tubes, add a constant amount of [³H]R1881 and serially diluted concentrations of the test chemical or a known competitor (unlabeled R1881 for the standard curve).
-
Incubation: Add the prepared rat prostate cytosol to each tube and incubate for 16-20 hours at 4°C to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is to use a hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex.
-
Scintillation Counting: Wash the HAP pellet to remove unbound radioligand, then add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]R1881 displaced versus the concentration of the test chemical. Calculate the IC₅₀ value (the concentration of the test chemical that displaces 50% of the radiolabeled ligand).
Data Gaps and Future Research Directions
While significant progress has been made in understanding the endocrine-disrupting potential of DCPC, several critical data gaps remain:
-
Androgen and Thyroid Receptor Interactions: There is a lack of direct experimental data on the ability of DCPC to bind to and modulate the activity of the androgen and thyroid hormone receptors. Given that other OPEs have shown activity on these pathways, this is a high-priority area for future research.
-
Metabolism and Bioactivation: The metabolic fate of DCPC is not well characterized. Studies are needed to identify its major metabolites and to determine if these metabolites possess endocrine-disrupting activity, which could be equal to or greater than the parent compound.
-
Neuroendocrine Effects: The neurotoxicity of the ortho-cresyl isomers of phosphate esters is well-documented. Although commercial DCPC mixtures are low in these isomers, the potential for neuroendocrine effects via other mechanisms warrants investigation, particularly effects on the hypothalamic-pituitary-gonadal (HPG) axis.
-
Female Reproductive Toxicity: The majority of the in vivo reproductive toxicity data for DCPC focuses on male endpoints. Comprehensive studies on the effects of DCPC on female reproductive health are needed.
Conclusion
This compound is a multifaceted endocrine-disrupting chemical with demonstrated antagonist activity at the estrogen receptor α and potent agonist activity at the PPARγ and LXRα nuclear receptors. These molecular interactions are linked to adverse in vivo outcomes, including significant male reproductive toxicity and the potential for metabolic disruption. The standardized methodologies outlined in this guide provide a robust framework for the continued investigation of DCPC and other emerging OPEs. A comprehensive risk assessment requires addressing the existing data gaps, particularly concerning androgen and thyroid system effects, metabolism, and female reproductive endpoints. As the use of DCPC continues, a thorough understanding of its endocrine-disrupting profile is paramount for safeguarding human and environmental health.
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Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). GOV.UK. Available from: [Link]
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Test No. 455: The Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals. OECD. Available from: [Link]
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This compound. BG RCI. Available from: [Link]
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Application of an in Vitro Assay to Identify Chemicals That Increase Estradiol and Progesterone Synthesis and Are Potential Breast Cancer Risk Factors. National Institutes of Health. Available from: [Link]
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Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk. PubMed. Available from: [Link]
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A Technical Guide to the Bioaccumulation Potential of Diphenyl Cresyl Phosphate in Aquatic Life
Abstract
Diphenyl cresyl phosphate (DCPC), a member of the organophosphate ester (OPE) family, sees widespread use as a flame retardant and plasticizer. Its presence in aquatic environments necessitates a thorough understanding of its potential for bioaccumulation in aquatic organisms. This technical guide provides an in-depth analysis of the bioaccumulation potential of DCPC, synthesizing key physicochemical properties, toxicokinetic data, and metabolic processes. It is intended for researchers, environmental scientists, and professionals in drug and chemical development to support robust environmental risk assessments. This guide delves into the experimental methodologies for assessing bioaccumulation, highlights current knowledge gaps, and proposes future research directions.
Introduction: The Environmental Significance of this compound
This compound (DCPC), also referred to as cresyl diphenyl phosphate (CDPP), is a complex mixture of aryl phosphate isomers. It is primarily used as a flame retardant and plasticizer in a variety of industrial and consumer products, including plastics, gasoline, lubricants, and hydraulic fluids.[1][2] The continuous production and use of these products lead to the release of DCPC into the environment through various pathways, including industrial effluent and leaching from consumer goods.[1]
Once in the aquatic environment, the fate of DCPC is governed by its physicochemical properties. While it is considered toxic to aquatic organisms, its potential to bioaccumulate has been a subject of scientific investigation.[3] Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. Understanding the bioaccumulation potential of DCPC is critical for assessing its long-term ecological risk to aquatic ecosystems.
Physicochemical Properties and Their Influence on Bioaccumulation
The bioaccumulation potential of a chemical is intrinsically linked to its physicochemical properties. For DCPC, the following parameters are of particular importance:
| Property | Value | Implication for Bioaccumulation | Source |
| Log Kow (Octanol-Water Partition Coefficient) | 4.51 | A Log Kow greater than 3 suggests a potential for bioaccumulation, as the substance is lipophilic and will preferentially partition into the fatty tissues of organisms. | [4] |
| Water Solubility | 2.6 mg/L | Low water solubility is characteristic of hydrophobic compounds that tend to partition into organic matter, including the tissues of aquatic organisms. | [4] |
| Vapor Pressure | 3.3 x 10-5 Pa at 20°C | The low vapor pressure indicates that DCPC is not highly volatile and will likely persist in the aquatic compartment. | [4] |
The lipophilic nature of DCPC, indicated by its high Log Kow and low water solubility, is a primary driver for its potential to be taken up and stored in the lipid-rich tissues of aquatic organisms.
Mechanisms of Uptake, Distribution, and Depuration
Aquatic organisms can take up DCPC from the surrounding water via passive diffusion across respiratory surfaces (gills) and the skin. The rate of uptake is influenced by factors such as the organism's ventilation rate, surface area to volume ratio, and the concentration of DCPC in the water. Once absorbed, DCPC is distributed throughout the organism's body via the circulatory system, with a tendency to accumulate in tissues with higher lipid content.
Depuration, the process of eliminating a substance from the body, can occur through several mechanisms, including metabolic transformation, excretion via feces and urine, and passive diffusion back into the water from the gills. The overall bioaccumulation potential is a dynamic equilibrium between the rates of uptake and depuration.
Figure 2: Simplified metabolic pathway of DCPC in fish.
Experimental Protocol for Determining the Bioconcentration Factor (BCF) of DCPC in Fish (Based on OECD Guideline 305)
The following is a generalized protocol for a fish bioconcentration study, which should be adapted based on the specific properties of DCPC and the chosen test species.
Objective: To determine the steady-state bioconcentration factor (BCF) and the uptake and depuration rate constants of this compound in a suitable fish species.
Principle: A group of fish is exposed to a constant, sublethal concentration of DCPC in a flow-through system for a period sufficient to reach steady-state (the uptake phase). Subsequently, the fish are transferred to a clean water environment for a depuration phase. The concentrations of DCPC in the fish tissue and the water are measured at regular intervals throughout both phases.
Materials and Methods:
-
Test Substance: this compound (analytical grade). A radiolabeled form (e.g., 14C-DCPC) is recommended for ease of analysis.
-
Test Organism: A species with a low fat content and a relatively fast growth rate is preferred, for example, zebrafish (Danio rerio) or fathead minnow (Pimephales promelas).
-
Test System: A flow-through system with continuous delivery of clean, aerated water and a dosing system for the test substance.
-
Experimental Conditions:
-
Temperature: Maintained at a constant, optimal temperature for the test species.
-
pH: Maintained within a narrow range (e.g., 7.5 ± 0.5).
-
Dissolved Oxygen: Maintained above 60% saturation.
-
Lighting: A 12:12 or 16:8 hour light:dark cycle.
-
-
Procedure:
-
Acclimation: Fish are acclimated to the test conditions for at least two weeks.
-
Uptake Phase:
-
Fish are exposed to a constant concentration of DCPC. At least two concentration levels should be tested, along with a control group.
-
Water samples are taken daily to verify the test concentration.
-
Fish are sampled at predetermined intervals (e.g., day 1, 3, 7, 14, 21, 28).
-
The uptake phase continues until a steady-state concentration in the fish is observed (typically 28 days).
-
-
Depuration Phase:
-
Remaining fish are transferred to tanks with clean, flowing water.
-
Fish are sampled at predetermined intervals (e.g., day 1, 3, 7, 14 after transfer).
-
-
-
Analysis:
-
The concentration of DCPC in fish tissue (whole body or specific organs) is determined using appropriate analytical methods (e.g., liquid scintillation counting for radiolabeled compounds, GC-MS or LC-MS/MS for non-labeled compounds).
-
The lipid content of the fish tissue should also be determined.
-
-
Data Analysis:
-
The steady-state BCF (BCFSS) is calculated as the ratio of the concentration in the fish at steady state (Cf) to the concentration in the water (Cw).
-
The kinetic BCF (BCFK) is calculated from the uptake (k1) and depuration (k2) rate constants, which are determined by fitting the concentration data to a first-order kinetic model.
-
Figure 3: Workflow for a fish bioconcentration study according to OECD Guideline 305.
Biomagnification Potential: A Critical Unknown
Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. While BCF data provides insight into uptake from water, it does not account for dietary exposure, which can be a significant pathway for hydrophobic compounds.
Currently, there is a lack of specific studies on the trophic transfer and biomagnification of DCPC in aquatic food webs. The available data on related organophosphate esters is varied, with some studies suggesting a potential for biomagnification for certain compounds, while others do not. [5]Given the lipophilic nature of DCPC, its potential to biomagnify cannot be dismissed and represents a significant data gap in its environmental risk assessment.
Conclusion and Future Research Directions
This compound exhibits physicochemical properties that suggest a potential for bioaccumulation in aquatic organisms. However, available experimental data indicates a moderate bioconcentration factor, likely mitigated by the capacity of fish to metabolize the compound.
To refine the environmental risk assessment of DCPC, the following research areas should be prioritized:
-
In Vivo Metabolism Studies: Conducting in vivo studies in various fish species to identify the major metabolic pathways and the structure of the resulting metabolites.
-
Trophic Transfer and Biomagnification Studies: Investigating the potential for DCPC to biomagnify in controlled laboratory food chain studies and in field-collected samples from various trophic levels.
-
Development of QSAR Models: Refining quantitative structure-activity relationship (QSAR) models to better predict the bioaccumulation potential of complex organophosphate ester mixtures like DCPC.
A more comprehensive understanding of these aspects will enable more accurate predictions of the environmental fate and long-term ecological effects of this compound.
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Environment Agency. (2009). Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). [Link]
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ResearchGate. (2025). Assessing bioaccumulation of polybrominated diphenyl ethers for aquatic species by QSAR modeling. [Link]
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Australian Government Department of Health and Aged Care. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. [Link]
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ResearchGate. (2021). Biomagnification of PBDEs in Three Small Terrestrial Food Chains. [Link]
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OECD. (1998). This compound CAS N°: 26444-49-5. [Link]
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Suedel, B. C., Boraczek, J. A., Peddicord, R. K., Clifford, P. A., & Dillon, T. M. (1994). Trophic transfer and biomagnification potential of contaminants in aquatic ecosystems. Reviews of Environmental Contamination and Toxicology, 136, 21–89. [Link]
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Hinton, D. E., & Lauren, D. J. (2002). Biotransformation in Fishes. In Target Organ Toxicity in Marine and Freshwater Teleosts (pp. 51-93). CRC Press. [Link]
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ResearchGate. (2024). Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk. [Link]
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Elliott, J. E., Wilson, L. K., & Langelier, K. M. (2021). Continuing Persistence and Biomagnification of DDT and Metabolites in Northern Temperate Fruit Orchard Avian Food Chains. Environmental toxicology and chemistry, 40(12), 3379–3391. [Link]
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Simon Fraser University. (2019). Biomagnification and Trophic Magnification of Difficult to Test Substances in Terrestrial and Aquatic Food Webs. [Link]
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University of Saskatchewan. (2021). Life Cycle Exposure to Environmentally Relevant Concentrations of Diphenyl Phosphate (DPhP) Inhibits Growth and. [Link]
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ResearchGate. (2025). Trophic Transfer and Biomagnification Potential of Contaminants in Aquatic Ecosystems. [Link]
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PubMed. (2024). Cresyl Diphenyl Phosphate exposure induces reproductive functional defects in men and male mice. [Link]
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PubMed. (2021). Life Cycle Exposure to Environmentally Relevant Concentrations of Diphenyl Phosphate (DPhP) Inhibits Growth and Energy Metabolism of Zebrafish in a Sex-Specific Manner. [Link]
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PubMed. (2024). Cresyl diphenyl phosphate (a novel organophosphate ester) induces hepatic steatosis by directly binding to liver X receptor α: From molecule action to risk assessment. [Link]
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PubMed. (2024). Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk. [Link]
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PubMed. (2024). Derivation of aquatic predicted no-effect concentration and ecological risk assessment for triphenyl phosphate and tris(1,3-dichloro-2-propyl) phosphate. [Link]
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A Historical and Technical Guide to the Industrial Applications of Diphenyl Cresyl Phosphate
Abstract
Diphenyl cresyl phosphate (DCP), a member of the organophosphate ester family, has played a significant, multifaceted role in industrial chemistry for much of the 20th century. Valued for its efficacy as a flame retardant, plasticizer, and performance-enhancing additive, DCP became integral to the formulation of a wide array of materials, from plastics and synthetic rubbers to specialized lubricants and fuels. This guide provides an in-depth technical exploration of the historical applications of this compound, detailing the scientific principles that underpinned its use, the performance advantages it conferred, and the toxicological concerns that ultimately led to a significant decline in its widespread use. Tailored for researchers, scientists, and drug development professionals, this document synthesizes historical context with technical data to offer a comprehensive understanding of DCP's industrial legacy.
Introduction: The Rise of a Multifunctional Additive
This compound (CAS No. 26444-49-5) is an organophosphate ester characterized by its chemical stability, low volatility, and excellent compatibility with a range of polymers.[1][2] Historically, commercial DCP was not a single compound but a mixture of isomers (ortho-, meta-, and para-cresyl), which significantly influenced its toxicological profile.[3] Its industrial prominence grew in the post-World War II era, a period of rapid expansion in polymer science and industrial manufacturing.[4] DCP's ability to simultaneously impart flame retardancy and flexibility made it a cost-effective solution for many emerging technologies.[2]
dot
Caption: Core attributes and application areas of this compound.
The Dual-Role Workhorse: DCP as a Flame Retardant and Plasticizer in Polymers
The synergistic function of this compound as both a flame retardant and a plasticizer was a primary driver of its widespread adoption, particularly in polyvinyl chloride (PVC) formulations.[2]
Mechanism of Action
As a plasticizer , DCP molecules interpose themselves between the long polymer chains of PVC. This increases the intermolecular spacing, thereby reducing the secondary forces between the chains. The result is a more flexible and workable material, transforming rigid PVC into a versatile, pliable plastic suitable for applications like cable insulation, automotive upholstery, and conveyor belts.[5]
As a flame retardant , organophosphates like DCP function in both the gas and solid phases of combustion. Upon heating, DCP decomposes to form phosphoric acid. In the solid phase, the phosphoric acid promotes the formation of a char layer on the polymer surface. This char acts as an insulating barrier, limiting heat transfer to the underlying material and restricting the release of flammable volatiles. In the gas phase, phosphorus-containing radicals are released, which act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction.
dot
Caption: Dual-phase flame retardancy mechanism of this compound.
Historical Application in PVC
In the mid-20th century, DCP was a preferred additive in flexible PVC for applications demanding high levels of fire safety.[2] Its excellent compatibility with PVC resins and good electrical insulation properties made it particularly suitable for wire and cable jacketing.
| Property | This compound (DCP) | Dioctyl Phthalate (DOP) |
| Primary Function | Plasticizer & Flame Retardant | General-Purpose Plasticizer |
| Flame Retardancy | Excellent | Poor |
| Plasticizing Efficiency | Good | Excellent |
| Low-Temperature Flexibility | Fair to Good | Excellent |
| Volatility | Low | Moderate |
| Cost-Effectiveness | High (dual function) | High (as a pure plasticizer) |
| Toxicity Concerns | Neurotoxicity (ortho-isomers) | Endocrine disruption (later recognized) |
A comparative overview of DCP and the once-ubiquitous plasticizer, Dioctyl Phthalate (DOP), in PVC applications.[5][6][7][8]
While phthalate plasticizers like DOP offered superior flexibility, especially at low temperatures, they did not provide inherent flame retardancy.[9] For applications where fire safety was paramount, DCP was a technically and economically sound choice.
Enhancing Performance Under Pressure: DCP in Lubricants and Hydraulic Fluids
The utility of this compound extended to the formulation of high-performance lubricants and fire-resistant hydraulic fluids. In these applications, its primary roles were as an anti-wear additive and a fire-resistant base stock.
Anti-Wear Properties
In lubrication, organophosphate esters like DCP function as anti-wear and mild extreme pressure (EP) additives.[2] Under boundary lubrication conditions, where metal-to-metal contact is imminent, the high temperatures and pressures at asperity contacts cause the DCP to decompose and react with the metal surface. This reaction forms a sacrificial, low-shear-strength film, often composed of iron phosphates. This film prevents direct metal-to-metal contact, reducing friction and preventing catastrophic wear.[1]
Fire-Resistant Hydraulic Fluids
The development of fire-resistant hydraulic fluids was a significant step forward for industries where hydraulic systems operate in close proximity to ignition sources, such as in steel mills, foundries, and aviation.[10] Phosphate esters, including DCP, were among the first synthetic anhydrous fluids (classified as ISO HFD-R) to be widely used for this purpose.[1] Their inherent fire resistance, high ignition temperatures, and low volatility made them a safer alternative to flammable mineral oils.[1]
However, phosphate ester-based hydraulic fluids also presented challenges, including poor hydrolytic stability (a tendency to break down in the presence of water, forming acidic byproducts) and aggressiveness towards certain seals and paints.[1][11] Over time, other fire-resistant fluid technologies, such as polyol esters (HFD-U) and water-glycol fluids, were developed, offering improved performance in certain areas and a better environmental profile.[12]
A Short-Lived Role in Fuels: DCP as a Gasoline Additive
During the 1950s and 1960s, both tricresyl phosphate (TCP) and this compound were used as gasoline additives.[4][13] Their primary function was to combat issues arising from lead deposits in engines running on tetraethyllead (TEL)-containing gasoline. These additives acted as "lead scavengers," reacting with lead oxide deposits on spark plugs and in the combustion chamber to form less harmful lead phosphates. This prevented spark plug fouling and surface ignition, which could lead to engine knocking and power loss.[13][14]
The use of phosphorus-based additives in gasoline declined with the phasing out of leaded fuels and the introduction of catalytic converters, which are poisoned by phosphorus.
The Achilles' Heel: Neurotoxicity and Regulatory Scrutiny
The most significant factor in the decline of the widespread use of certain organophosphate esters, including historical formulations of DCP, was the discovery of their neurotoxic potential. This toxicity is primarily associated with the ortho-isomer of tricresyl phosphate (TOCP) and, by extension, any cresyl phosphate mixture containing ortho-cresyl groups.[3][15]
Organophosphate-Induced Delayed Neuropathy (OPIDN)
Exposure to ortho-cresyl phosphates can lead to a debilitating condition known as organophosphate-induced delayed polyneuropathy (OPIDN).[15] This is a delayed-onset neurotoxicity that manifests as weakness, ataxia, and paralysis, particularly in the lower limbs. The mechanism involves the inhibition and subsequent "aging" of an enzyme in the nervous system called neuropathy target esterase (NTE).
Numerous historical poisoning incidents, most famously the "Ginger Jake paralysis" in the 1930s in the United States from consumption of a beverage contaminated with TOCP, brought the severe neurotoxic effects of these compounds to public and regulatory attention.[15]
Regulatory Response and Industrial Shift
These toxicological findings led to increasingly stringent regulations on the ortho-cresol content in industrial chemicals.[16] Manufacturers of cresyl phosphates shifted from using natural cresol, which contains a mixture of isomers, to synthetic cresol with very low or no ortho-isomer content.[17] This significantly reduced the risk of OPIDN from modern formulations. However, the historical association with neurotoxicity and growing environmental concerns about organophosphate esters in general spurred the development and adoption of alternative flame retardants and plasticizers.
Conclusion: A Legacy of Innovation and Caution
The history of this compound in industry is a compelling narrative of chemical innovation driven by the demands of a rapidly industrializing world. Its multifunctionality as a flame retardant, plasticizer, and lubricant additive provided elegant solutions to complex material science challenges for several decades. However, the story of DCP is also a cautionary tale, underscoring the critical importance of understanding the toxicological profiles of industrial chemicals. The discovery of the neurotoxicity of ortho-cresyl phosphate isomers prompted a significant shift in manufacturing practices and regulatory oversight, ultimately leading to the decline of DCP's once-prominent position in many of its key applications. For today's scientists and researchers, the legacy of this compound serves as a powerful reminder of the dual imperatives of performance and safety in the development of new materials.
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Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report. (n.d.). EPA. [Link]
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Phosphate Ester Fluids - Benefits and Limitations. (n.d.). Machinery Lubrication. [Link]
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Phosphate Ester Fluids. (n.d.). Machinery Lubrication. [Link]
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This compound CAS N°: 26444-49-5. (n.d.). OECD Existing Chemicals Database. [Link]
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Types of Fire-Resistant Hydraulic Fluid. (n.d.). KOST USA. [Link]
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DOP vs DOTP: 5 Critical Comparisons You Need to Know. (2024, December 23). Petropol. [Link]
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Exploring the Use of Cresyl Diphenyl Phosphate in Industrial Applications. (n.d.). A&A Pharmachem. [Link]
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Fire Resistant Hydraulic Fluids - Phosphate Ester (HFD-R) vs Polyol Esters (HFD-U). (2020, April 23). Quaker Houghton. [Link]
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CRESYL DIPHENYL PHOSPHATE. (n.d.). Ataman Kimya. [Link]
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The Rise and Fall of Organometallic Additives in Automotive Gasoline. (n.d.). ResearchGate. [Link]
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Four-Step Solution to Phosphate Ester Fluid Maintenance Challenges. (n.d.). Power Technology. [Link]
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List of gasoline additives. (n.d.). Wikipedia. [Link]
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The Role of Di Phenyl Iso Octyl Phosphite (DPOP) in High-Performance PVC Formulations. (n.d.). Adishank Chemicals Pvt Ltd. [Link]
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PVC Plasticizers: Overview & Selection Tips for PVC Applications. (2025, November 24). KingStar Mold. [Link]
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Comparing DOP to other plasticizers or softeners in PVC. (n.d.). Paydarsaz Shimi. [Link]
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Tricresyl phosphate – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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REGULATIONS AND ADVISORIES. (n.d.). In Toxicological Profile for Cresols. NCBI Bookshelf. [Link]
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ORGANOPHOSPHATES. (n.d.). Committee on Toxicity. [Link]
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Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. (2008, July 25). PubMed. [Link]
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Organophosphorus Compounds at 80: Some Old and New Issues. (n.d.). PMC - PubMed Central. [Link]
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Organophosphate Pesticides in the United States. (2021, August 4). Earthjustice. [Link]
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Methodological & Application
Application Note: Quantitative and Qualitative Analysis of Diphenyl Cresyl Phosphate (DCP) in Polymer Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and validated methodology for the determination of Diphenyl Cresyl Phosphate (DCP), a common flame retardant and plasticizer, in various polymer matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers efficient sample preparation techniques, including solvent extraction, optimized GC-MS parameters for the separation of DCP isomers, and data analysis procedures for both quantification and confirmation. This guide is intended for researchers, quality control scientists, and professionals in the polymer and electronics industries who require a reliable method to monitor DCP content for regulatory compliance and product safety.
Introduction
This compound (DCP), CAS Number 26444-49-5, is an organophosphate ester widely employed as an additive flame retardant and plasticizer in a diverse range of polymeric materials.[1] Its applications include enhancing the fire resistance and flexibility of polymers such as polyvinyl chloride (PVC), polyurethanes, and various resins used in electronics, automotive components, and coatings.[1] The commercial product is typically a complex mixture of isomers (ortho-, meta-, and para-cresyl) and may also contain related organophosphate compounds like triphenyl phosphate (TPP) and tricresyl phosphate (TCP) as impurities.[2][3]
Growing environmental and health concerns necessitate the accurate monitoring of DCP levels in consumer products.[4][5] Regulatory bodies in various regions have established limits on the use of certain organophosphate flame retardants in specific applications, particularly those involving direct human contact or potential environmental exposure.[6] The neurotoxicity of certain isomers, particularly ortho-cresyl phosphates, underscores the importance of analytical methods capable of isomer-specific separation and quantification.[4][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high separation efficiency, sensitivity, and specificity.[8][9] The gas chromatograph separates the volatile and semi-volatile components of the sample extract, while the mass spectrometer provides definitive identification and quantification based on the unique mass fragmentation patterns of the target analytes.[10][11] This application note provides a comprehensive protocol for the successful GC-MS analysis of DCP in polymer matrices.
Experimental
Reagents and Materials
-
Solvents: Dichloromethane (DCM), Toluene, Ethyl Acetate (HPLC or GC grade)
-
Internal Standard (IS): Triphenyl phosphate-d15 (TPP-d15) or other suitable deuterated organophosphate standard.
-
DCP Standard: Certified reference material of this compound (isomer mixture).
-
Polymer Samples: PVC, Polyurethane foam, or other relevant polymer matrices.
-
Extraction Thimbles: Cellulose or glass fiber.
-
Solid Phase Extraction (SPE) Cartridges: If required for sample cleanup.
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa.
Sample Preparation: Solvent Extraction
The primary challenge in analyzing additives in polymers is their efficient extraction from the complex polymer matrix. Solvent extraction is a widely used and effective technique.
Protocol:
-
Sample Comminution: Reduce the polymer sample to a small particle size (< 2 mm) using a cryogenic mill, grinder, or sharp cutting tool to maximize the surface area for extraction.
-
Weighing: Accurately weigh approximately 1 gram of the comminuted polymer sample into a cellulose extraction thimble.
-
Internal Standard Spiking: Spike the sample with a known amount of internal standard solution (e.g., TPP-d15 at 10 µg/mL). This is crucial for accurate quantification, as it compensates for variations in extraction efficiency and instrument response.
-
Soxhlet Extraction: Place the thimble into a Soxhlet extractor. Add 150 mL of Dichloromethane (DCM) to the boiling flask. Extract the sample for 6-8 hours at a cycle rate of 4-6 cycles per hour. The choice of solvent may be optimized depending on the specific polymer matrix; Toluene is also a common choice.
-
Concentration: After extraction, concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Solvent Exchange (if necessary): If the extraction solvent is not ideal for GC injection, exchange it with a more suitable solvent like ethyl acetate.
-
Final Volume Adjustment: Adjust the final volume of the extract to a known value (e.g., 2 mL) in a volumetric flask.
-
Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
Rationale for Method Selection: Soxhlet extraction is a classic and exhaustive technique that ensures high recovery of the analyte from the solid matrix. The use of an internal standard is a cornerstone of reliable quantitative analysis, correcting for potential sample loss during the multi-step preparation process.
Alternative Sample Preparation: Pyrolysis-GC-MS
For rapid screening or for polymers that are difficult to dissolve or extract, Pyrolysis-GC-MS (Py-GC-MS) offers a powerful alternative that requires minimal to no sample preparation.[12][13][14]
Protocol:
-
Sample Preparation: Place a small amount of the polymer sample (typically 50-500 µg) directly into a pyrolysis sample cup.[14]
-
Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 500-750°C) in an inert atmosphere.[12][15] This thermal energy breaks down the polymer into smaller, volatile fragments, and liberates the additives.
-
GC-MS Analysis: The resulting pyrolyzate is directly transferred to the GC-MS for separation and analysis.
Causality behind Experimental Choices: Py-GC-MS is a destructive technique that provides a "fingerprint" of the polymer and its additives.[12] The high temperature ensures the release of even tightly bound additives. This method is particularly advantageous for cross-linked or insoluble polymers where solvent extraction is inefficient.[13]
GC-MS Instrumentation and Conditions
The following instrumental parameters have been optimized for the analysis of DCP.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control for reproducible chromatography. |
| Mass Spectrometer | Agilent 5977A GC/MSD or equivalent | Offers high sensitivity and the ability to perform Selected Ion Monitoring (SIM) for enhanced selectivity.[16] |
| Injector | Split/Splitless | Operated in splitless mode for 1 minute to maximize analyte transfer to the column for trace analysis. |
| Injector Temperature | 280 °C | Ensures rapid volatilization of DCP isomers without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation of organophosphate esters. |
| Oven Program | Initial 100 °C, hold 1 min, ramp to 300 °C at 15 °C/min, hold 10 min | A temperature ramp that effectively separates DCP isomers from other extractables. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-500) and/or SIM | Full scan for qualitative analysis and library matching. SIM for quantitative analysis to enhance sensitivity and selectivity. |
| SIM Ions for DCP | m/z 340 (M+), 325, 94, 77 | These are characteristic ions of DCP. The molecular ion (m/z 340) is typically used for quantification.[10][11] |
Workflow and Data Analysis
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Quantification of Diphenyl Cresyl Phosphate in House Dust Samples by Isotope Dilution Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
An Application Note for the Environmental Health Sciences
Senior Application Scientist: Gemini
Abstract
Diphenyl cresyl phosphate (DCP), a member of the organophosphate ester (OPE) class of chemicals, is extensively used as a flame retardant and plasticizer in a multitude of consumer products.[1][2] Due to its additive application, DCP can migrate from these products and accumulate in indoor environments, with house dust being a primary reservoir.[3][4] Growing evidence suggests potential adverse health effects associated with OPE exposure, including endocrine disruption and hepatic steatosis, making the quantification of these compounds in house dust a critical component of human exposure assessment.[5][6][7] This application note provides a comprehensive, field-proven protocol for the accurate and sensitive quantification of DCP in house dust. The methodology employs ultrasonic extraction and solid-phase extraction (SPE) cleanup, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS). The protocol's trustworthiness is established through an isotope dilution approach, which corrects for matrix effects and variations in analytical recovery, ensuring high-quality, reproducible data for researchers, scientists, and public health professionals.
Introduction: The Significance of DCP in the Indoor Exposome
This compound is not a single chemical entity but a complex mixture of isomers, also referred to as "methylphenyl diphenyl phosphate".[8][9] It serves as a replacement for other flame retardants, such as triphenyl phosphate (TPHP), in plastics, electronics, and furniture foam.[1][6] As these materials age, DCP is released into the indoor environment and adsorbs onto airborne particles and settled dust.[3] Human exposure, particularly for infants and toddlers who have frequent hand-to-mouth contact with surfaces, can occur through dust ingestion, inhalation, and dermal contact.[7][10]
Recent toxicological studies have raised concerns about the bioactivity of DCP. Research indicates that DCP can act as an agonist for critical nuclear receptors like the Liver X Receptor α (LXRα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), potentially leading to metabolic disruption.[5][6] Given its widespread presence and potential health risks, robust and reliable analytical methods are essential for accurately assessing human exposure levels and informing risk assessments.
Analytical Principle
This method is designed for the selective and sensitive determination of DCP in complex house dust matrices. The core of this protocol is the principle of isotope dilution mass spectrometry . A known quantity of a stable isotope-labeled analogue of the target analyte (e.g., Triphenyl phosphate-d15, as a close structural analogue) is added to the dust sample prior to extraction. This "internal standard" behaves almost identically to the native DCP throughout the entire sample preparation and analysis process. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, precise quantification is possible, as this ratio remains constant regardless of sample loss or matrix-induced signal suppression/enhancement during analysis.
The workflow involves:
-
Sample Homogenization: Sieving dust to achieve a uniform particle size, which is crucial for reproducible extraction efficiency.
-
Internal Standard Spiking: Introduction of the isotopic standard to the weighed dust sample.
-
Ultrasonic Extraction: A rapid and efficient solvent extraction technique to transfer DCP from the dust matrix into an organic solvent.[11]
-
Solid-Phase Extraction (SPE) Cleanup: Use of a Florisil cartridge to remove interfering co-extracted matrix components (e.g., lipids, humic substances) that could compromise the GC-MS/MS analysis.[12]
-
GC-MS/MS Analysis: Separation of DCP from other compounds via gas chromatography, followed by selective detection and fragmentation using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides exceptional sensitivity and selectivity.[13]
Experimental Protocol
Required Materials and Reagents
-
Solvents: Acetone, n-Hexane, Ethyl Acetate, Isooctane (all pesticide residue or GC grade).
-
Standards:
-
Native this compound (DCP) analytical standard (mixture of isomers).
-
Isotopically Labeled Internal Standard (IS): Triphenyl phosphate-d15 (TPHP-d15) solution (e.g., 5 µg/mL in isooctane). Rationale: TPHP-d15 is a suitable surrogate for DCP due to its structural similarity and co-elution, ensuring it effectively mimics DCP's behavior during sample processing and analysis.
-
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours), nitrogen gas (high purity).
-
Apparatus:
-
Stainless steel sieves (e.g., 300 µm mesh).
-
Analytical balance (4-decimal place).
-
Glass centrifuge tubes with PTFE-lined caps (15 mL).
-
Ultrasonic bath.
-
Centrifuge.
-
SPE vacuum manifold and Florisil cartridges (e.g., 500 mg, 6 mL).
-
Solvent evaporator (e.g., N-EVAP).
-
GC vials (2 mL, amber) with PTFE-lined septa.
-
GC-MS/MS system with a capillary column suitable for semi-volatile compounds (e.g., 5% phenyl polysiloxane phase).[14]
-
Step-by-Step Methodology
-
Dust Sieving: Pass the bulk house dust sample through a 300 µm stainless steel sieve to remove larger debris and ensure homogeneity. This step is critical for obtaining a representative subsample for analysis.[11] Store sieved dust in a sealed glass container at <6°C.[15]
-
Aliquoting: Accurately weigh approximately 50 mg (± 0.1 mg) of the sieved dust into a 15 mL glass centrifuge tube. Record the exact weight.
-
Internal Standard Spiking: Add a precise volume of the TPHP-d15 internal standard solution (e.g., 20 µL of a 5 µg/mL solution, to yield 100 ng) directly onto the dust sample. Vortex the tube briefly and let it equilibrate for at least 15 minutes to allow the standard to adsorb to the dust particles.
-
Solvent Addition: Add 5 mL of a 1:1 (v/v) mixture of n-Hexane:Acetone to the tube.
-
Ultrasonic Extraction:
-
Vortex the tube vigorously for 1 minute.
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes.[11]
-
-
Centrifugation & Supernatant Collection:
-
Centrifuge the tube at approximately 2500 rpm for 10 minutes to pellet the dust.
-
Carefully transfer the supernatant (the solvent extract) into a clean collection tube using a glass Pasteur pipette. Be careful not to disturb the dust pellet.
-
-
Repeat Extraction: Repeat steps 4 through 6 two more times on the same dust pellet, combining all three supernatants in the collection tube. This ensures exhaustive extraction of the analyte.
-
Initial Concentration: Concentrate the pooled extract to approximately 1 mL under a gentle stream of high-purity nitrogen gas. A water bath set to ~35°C can expedite this process.
Causality Note: The crude extract contains numerous co-extracted compounds from the dust matrix that can interfere with GC analysis, causing signal suppression and fouling the instrument. The Florisil SPE cleanup is a well-established procedure for removing these polar interferences while allowing the less polar OPEs to pass through and be collected.[12]
-
Cartridge Conditioning: Place a Florisil SPE cartridge on a vacuum manifold. Condition it by passing 6 mL of n-hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Just as the last of the conditioning solvent reaches the top of the sorbent bed, load the 1 mL concentrated sample extract onto the cartridge.
-
Analyte Elution: Elute the target analytes from the cartridge using 10 mL of a 90:10 (v/v) mixture of n-hexane:acetone. Collect the eluate in a clean tube.
-
Final Concentration & Solvent Exchange: Evaporate the eluate to near dryness (~0.2 mL) under a gentle stream of nitrogen. Add 1 mL of isooctane and continue evaporation to a final volume of 500 µL. This step effectively exchanges the solvent to one that is more compatible with GC injection.
-
Final Extract: Transfer the final 500 µL extract to a 2 mL amber GC vial for analysis.
Instrumental parameters must be optimized for the specific instrument in use. The following are typical starting conditions based on methods for OPE analysis.[14][16]
-
GC System: Agilent 7890 or equivalent
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
-
Carrier Gas: Helium, constant flow ~1.2 mL/min
-
Inlet: 280 °C, Splitless mode (1 µL injection)
-
Oven Program: 80°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min)
-
MS System: Agilent 7000 series Triple Quadrupole or equivalent
-
Ion Source: Electron Impact (EI), 70 eV
-
Source Temp: 230 °C
-
Quad Temp: 150 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two transitions (one quantifier, one qualifier) should be monitored for both native DCP and the TPHP-d15 internal standard to ensure confident identification.
Quality Assurance & Quality Control (QA/QC): A Self-Validating System
A robust QA/QC protocol is non-negotiable for producing legally and scientifically defensible data. Each analytical batch (typically up to 20 samples) must include the following components to ensure the entire process is under control.
-
Method Blank (MB): An empty centrifuge tube processed identically to the samples. The MB is used to assess contamination from solvents, glassware, or the laboratory environment. Analyte concentrations in the MB should be below the Method Detection Limit (MDL).
-
Laboratory Control Sample (LCS): A clean matrix (e.g., baked sodium sulfate) spiked with a known amount of all target analytes. The LCS is used to monitor the accuracy and performance of the entire analytical method. Recoveries should typically fall within 70-130% of the true value.[13][17]
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real house dust sample are spiked with a known amount of target analytes. The MS/MSD pair is used to assess the effect of the sample matrix on analytical recovery and to determine method precision. The Relative Percent Difference (RPD) between the MS and MSD should be <30%.[13]
-
Standard Reference Material (SRM): Analysis of a certified reference material, such as NIST SRM 2585 (Organics in Indoor Dust), provides an independent assessment of method accuracy. Results should fall within the certified range for relevant compounds.[17]
-
Calibration Curve: A multi-point (5-7 levels) calibration curve is generated by analyzing standards of known concentrations. The curve must have a coefficient of determination (r²) ≥ 0.995. Sample results must be bracketed by the concentration range of the curve.[13]
-
Internal Standard Response: The peak area of the TPHP-d15 internal standard must be monitored in all samples and QC checks. Significant deviation (e.g., > ±40%) from the average response in the calibration standards may indicate a problem with that specific sample's injection or preparation.
Data Presentation & Interpretation
Results should be reported in mass of analyte per mass of dust, typically nanograms per gram (ng/g) or micrograms per gram (µg/g). The use of the internal standard allows for the calculation using the following response factor equation derived from the calibration curve:
Concentration (ng/g) = ( (AreaAnalyte / AreaIS) - b ) / m * (AmountIS (ng) / Sample Weight (g) )
Where:
-
AreaAnalyte and AreaIS are the integrated peak areas of the analyte and internal standard.
-
m and b are the slope and intercept from the linear regression of the calibration curve.
-
AmountIS is the mass of internal standard spiked into the sample.
-
Sample Weight is the initial weight of the dust sample.
Table 1: Example Quantitative Data for DCP in House Dust Samples
| Sample ID | Sample Weight (mg) | DCP Concentration (ng/g) | TPHP-d15 Recovery (%)* | QA/QC Notes |
| H D-001 | 50.21 | 1250 | 95 | Meets all criteria |
| H D-002 | 49.88 | 876 | 91 | Meets all criteria |
| H D-003 | 50.55 | 2340 | 88 | Meets all criteria |
| Method Blank | N/A | < 10 (MDL) | 102 | Pass |
| LCS | N/A | 98% Recovery | 99 | Pass (70-130%) |
| SRM 2585 | 50.10 | 1850 (Cert. 1900 ± 250) | 93 | Pass |
*Internal standard recovery is calculated relative to the average response in the calibration standards and is a measure of overall method efficiency.
References
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Ma, Y., et al. (2024). Cresyl diphenyl phosphate (a novel organophosphate ester) induces hepatic steatosis by directly binding to liver X receptor α: From molecule action to risk assessment. Environmental International, 194, 109168. doi: 10.1016/j.envint.2024.109168. Available from: [Link]
- Ma, Y., et al. (2024). Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk. Environmental Science & Technology.
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Chen, M-H., et al. (2021). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. International Journal of Environmental Research and Public Health, 18(16), 8749. Available from: [Link]
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OECD Existing Chemicals Database. (n.d.). This compound CAS N°: 26444-49-5. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520263, this compound. Retrieved from [Link]
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Rager, J. E., et al. (2019). Household dust as a repository of chemical accumulation: New insights from a comprehensive high-resolution mass spectrometry study. Environmental Science & Technology, 53(15), 9159-9169. Available from: [Link]
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U.S. Environmental Protection Agency. (n.d.). Sorption and migration of organophosphate flame retardants between sources and settled dust. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1995).
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Alhassan, Y., et al. (2021). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. Toxics, 9(11), 282. Available from: [Link]
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Rostkowski, A., et al. (2019). The strength in numbers: comprehensive characterization of house dust using complementary mass spectrometric techniques. Analytical and Bioanalytical Chemistry, 411(19), 4487-4501. Available from: [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. Retrieved from [Link]
- De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.
- U.S. Environmental Protection Agency. (1982). Method 614.
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GOV.UK. (n.d.). Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). Retrieved from [Link]
- Federal Aviation Administration. (n.d.).
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Application Notes & Protocols: Utilizing Diphenyl Cresyl Phosphate (DCP) as a Halogen-Free Flame Retardant for Polycarbonate
Introduction
Polycarbonate (PC) is a high-performance engineering thermoplastic renowned for its exceptional impact strength, optical clarity, and thermal stability.[1] These properties have led to its widespread adoption in demanding applications, including consumer electronics casings, automotive components, and building materials.[2] However, the inherent flammability of untreated polycarbonate presents a significant safety risk, necessitating the incorporation of flame retardants to meet stringent fire safety standards, such as the globally recognized UL 94.[3]
Historically, halogenated compounds were the flame retardants of choice. Yet, growing environmental and health concerns have spurred a regulatory shift towards halogen-free alternatives.[4][5] Diphenyl Cresyl Phosphate (DCP), an organophosphate ester, has emerged as a highly effective, non-halogenated flame retardant and plasticizer for polycarbonate and other polymer systems.[6][7]
This document serves as a comprehensive technical guide for researchers, scientists, and product development professionals. It details the scientific principles, mechanisms of action, and practical laboratory protocols for successfully incorporating and evaluating this compound in polycarbonate formulations. The focus is on providing not just procedural steps, but the causal logic behind them to enable robust and reliable material development.
Scientific Principles and Mechanism of Action
A foundational understanding of the flame retardant's properties and its interaction with the polymer during combustion is critical for effective formulation.
Chemical Profile of this compound (DCP)
DCP is an aryl phosphate ester, typically a colorless to pale yellow transparent liquid.[8] It is a mixture of ortho-, meta-, and para-cresyl isomers.[8] Its low volatility and high boiling point make it suitable for high-temperature processing conditions typical for polycarbonate.[9]
-
CAS Number: 26444-49-5[8]
-
Molecular Formula: C₁₉H₁₇O₄P[8]
-
Key Properties: Functions as both a flame retardant and a plasticizer, soluble in most organic solvents but insoluble in water.[7][8]
Dual-Mode Flame Retardancy Mechanism
Organophosphorus flame retardants like DCP are highly efficient due to their ability to interrupt the combustion cycle in both the solid (condensed) phase and the gas phase.[12][13]
-
Condensed-Phase Action: During thermal decomposition, DCP breaks down to form phosphoric and polyphosphoric acids on the polymer surface.[14] This acidic layer catalyzes the dehydration of the polycarbonate, promoting the formation of a stable, insulating layer of carbonaceous char.[12] This char acts as a physical barrier, limiting the flow of heat to the underlying material and slowing the release of flammable volatile gases, effectively starving the fire.[12]
-
Gas-Phase Action: Simultaneously, volatile phosphorus-containing compounds (such as PO• radicals) are released into the gas phase.[15] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame.[13] By terminating these chain reactions, the flame is chemically inhibited and extinguished.
The following diagram illustrates this synergistic, dual-mode mechanism.
Caption: Figure 1: Dual-Mode Flame Retardancy Mechanism of DCP in PC.
Effects on Polycarbonate Properties
The addition of DCP influences not only the flammability of polycarbonate but also its physical, thermal, and mechanical characteristics. This is primarily due to its secondary function as a plasticizer.[7]
-
Thermal Properties: DCP typically reduces the glass transition temperature (Tg) of polycarbonate. This plasticizing effect increases polymer chain mobility, which can be beneficial for processing but may lower the material's service temperature. For example, studies on similar aryl phosphates like triphenyl phosphate (TPP) have shown a significant reduction in PC's Tg upon addition.[14]
-
Mechanical Properties: The plasticizing effect can lead to a decrease in stiffness (tensile or flexural modulus) and hardness. However, it may concurrently improve ductility and impact strength. Optimizing the loading level of DCP is crucial to achieve the desired flame retardancy without unacceptably compromising key mechanical properties.[14]
-
Processing: The reduction in melt viscosity due to plasticization can improve the processability of polycarbonate during injection molding or extrusion, allowing for lower processing temperatures or faster cycle times.
Data Summary: Expected Performance Trade-offs
The following table provides an illustrative summary of the expected effects of adding DCP to a general-purpose polycarbonate. Actual results will vary based on the specific PC grade, DCP concentration, and processing conditions.
| Property | Neat Polycarbonate | PC + 5% DCP (Illustrative) | PC + 10% DCP (Illustrative) | Test Method |
| UL 94 Rating (1.6 mm) | V-2 | V-1 / V-0 | V-0 | UL 94[16] |
| Glass Transition (Tg) | ~145-150 °C | ~135 °C | ~125 °C | DSC |
| Tensile Modulus | ~2400 MPa | Decrease (~5-10%) | Decrease (~10-20%) | ISO 527 |
| Notched Izod Impact | High (~600-800 J/m) | Maintained or Slight Increase | Maintained | ISO 180 |
| Melt Flow Rate (MFR) | Base | Increase (~15-25%) | Increase (~30-50%) | ISO 1133 |
Protocols for Formulation and Evaluation
These protocols provide a systematic approach to compounding DCP into polycarbonate, preparing standardized test specimens, and evaluating flammability performance.
Protocol 3.1: Compounding DCP with Polycarbonate via Twin-Screw Extrusion
Objective: To achieve a homogeneous dispersion of liquid DCP into the polycarbonate matrix, which is essential for consistent material properties and flame retardant performance.
Materials & Equipment:
-
Polycarbonate pellets (injection molding or extrusion grade)
-
This compound (DCP)
-
Co-rotating twin-screw extruder with gravimetric feeders and a liquid injection port
-
Strand die, water bath, and pelletizer
-
Forced-air drying oven
Workflow Diagram:
Caption: Figure 2: Workflow for Compounding PC with DCP.
Step-by-Step Procedure:
-
Pre-Drying: Dry the polycarbonate pellets thoroughly in a forced-air or desiccant dryer (e.g., 4 hours at 120°C) to prevent hydrolytic degradation during melt processing.
-
Extruder Setup: Set a temperature profile on the twin-screw extruder appropriate for polycarbonate, typically ranging from 240°C in the feed zone to 280-300°C at the die.
-
Material Feed: Begin feeding the dried PC pellets into the main throat of the extruder using a calibrated gravimetric feeder.
-
DCP Injection: Using a high-precision liquid pump, inject the DCP into a downstream barrel of the extruder where the PC is fully molten. This ensures better mixing and reduces the loss of the additive.
-
Melt Compounding: Process the material through the extruder. The screw design should provide sufficient shear and residence time to ensure a homogeneous blend. A typical screw speed might be 200-400 RPM.
-
Pelletizing: Extrude the molten blend through a strand die, cool the strands in a water bath, and cut them into pellets using a pelletizer.
-
Post-Drying: Dry the final compounded pellets to remove surface moisture before storage or subsequent processing (e.g., 2-4 hours at 110-120°C).
Protocol 3.2: Specimen Preparation via Injection Molding
Objective: To produce standardized test specimens from the PC-DCP compound for mechanical and flammability testing.
Equipment:
-
Injection molding machine
-
Standard test specimen molds (e.g., for UL 94 bars, tensile bars, Izod bars)
Procedure:
-
Drying: Ensure the compounded PC-DCP pellets are thoroughly dried as per Protocol 3.1, Step 7.
-
Machine Setup: Set appropriate injection molding parameters. The melt temperature will likely be slightly lower than for neat PC due to the plasticizing effect of DCP (e.g., 260-290°C). Set mold temperature to 80-100°C for a good surface finish.
-
Molding: Inject the molten polymer into the mold cavity using appropriate injection speed, pressure, and holding time to ensure complete filling and minimize residual stress.
-
Conditioning: Allow the molded specimens to cool and then condition them at standard laboratory conditions (e.g., 23°C, 50% RH for at least 48 hours) before testing.
Protocol 3.3: Flammability Classification via UL 94 Vertical Burn Test
Objective: To classify the flame retardancy of the PC-DCP formulation according to the UL 94 standard.[17][18] This is one of the most common tests for materials used in electronic enclosures.[19]
Procedure:
-
Setup: In a draft-free chamber, clamp a conditioned specimen (typically 125 mm x 13 mm) vertically from its top end. Place a layer of dry surgical cotton on a horizontal surface 300 mm below the specimen.
-
First Flame Application: Apply a calibrated burner flame to the bottom edge of the specimen for 10 seconds, then remove the flame.[18]
-
Record t1: Measure the afterflame time (t1), which is the duration the specimen continues to flame after the burner is removed.
-
Second Flame Application: Immediately after the flaming combustion ceases, re-apply the flame to the bottom edge for another 10 seconds.
-
Record t2 and t3: After removing the flame for the second time, measure the afterflame time (t2) and the afterglow time (t3, glowing combustion).
-
Observe Drips: During the entire test, observe if any flaming drips fall from the specimen and if they ignite the cotton below.[19]
-
Repeat: Test a total of five specimens.
Data Interpretation for UL 94 V-Ratings: The classification is determined based on the performance of a set of five specimens.[20]
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (Σt1 + Σt2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame + Afterglow for each specimen after 2nd application (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Flaming drips ignite cotton? | No | No | Yes |
| Burn to holding clamp? | No | No | No |
| Source: Based on UL 94 standard descriptions.[16][20] |
Safety, Handling, and Regulatory Considerations
While an effective flame retardant, DCP requires careful handling due to its chemical nature.
-
Safety and Handling: Always handle DCP in a well-ventilated area.[11] Use appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat.[11] Avoid inhalation of vapors, especially at elevated processing temperatures.[11] Store in cool, dry conditions in tightly sealed containers away from ignition sources and oxidizing agents.[8][11]
-
Toxicology: this compound is considered harmful if swallowed and may cause skin and respiratory tract irritation.[10][11] It exhibits moderate toxicity in repeated-dose studies.[21] The substance is classified as very toxic to aquatic life with long-lasting effects, and its release to the environment must be avoided.[10][21]
-
Regulatory Context: As a halogen-free flame retardant, DCP aligns with current regulatory trends, such as the restrictions on certain brominated flame retardants in electronics.[4][5] Manufacturers are increasingly seeking such solutions to meet both fire safety standards and environmental regulations.[4][22]
Conclusion
This compound is a versatile and effective additive for rendering polycarbonate flame retardant. Its dual-mode mechanism of action provides high efficiency, enabling formulators to meet stringent fire safety standards like UL 94 V-0. However, its role as a plasticizer introduces a critical trade-off between flame retardancy, thermal performance, and mechanical integrity. Successful implementation requires a systematic approach to formulation and testing, carefully optimizing the DCP loading level to achieve a balanced property profile tailored to the specific demands of the end-use application. Adherence to proper safety and handling protocols is essential throughout the development and manufacturing process.
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Application Notes and Protocols: Diphenyl Cresyl Phosphate (DCP) as a High-Performance Plasticizer in Polyvinyl Chloride (PVC)
Abstract: Polyvinyl Chloride (PVC), a polymer of immense industrial significance, is inherently rigid and requires the incorporation of plasticizers to achieve the flexibility necessary for a vast array of applications. While traditional phthalate-based plasticizers have been widely used, there is a growing demand for high-performance alternatives that offer additional functional benefits. Diphenyl cresyl phosphate (DCP), an organophosphate ester, emerges as a distinguished candidate, functioning as both a highly efficient plasticizer and an effective flame retardant.[1][2] This document provides a comprehensive technical guide for researchers and scientists on the application of DCP in PVC. It details the underlying mechanisms of plasticization and flame retardancy, provides step-by-step protocols for formulation and compounding, and outlines rigorous methodologies for performance evaluation. The causality behind experimental choices is emphasized to provide a foundational understanding for optimizing PVC-DCP formulations.
Physicochemical Properties of this compound (DCP)
DCP is a low-viscosity synthetic phosphate ester, typically appearing as a colorless to light yellow transparent liquid.[3] Its chemical structure, featuring both phenyl and cresyl groups attached to a phosphate core, is fundamental to its dual-functionality. The commercial product is often a mixture of isomers.[3] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound (CAS No. 26444-49-5)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₉H₁₇O₄P | [3][4] |
| Molecular Weight | 340.31 g/mol | [4] |
| Appearance | Colorless to light yellow transparent liquid | [1] |
| Odor | Very slight phenol odor | [4] |
| Density (at 20-25 °C) | ~1.20 - 1.21 g/cm³ | [3][4] |
| Boiling Point | 235-255 °C at 4 mmHg | [4][5] |
| Freezing Point | -38 °C | [4][5] |
| Flash Point (Closed Cup) | ~232 °C | [4][5] |
| Water Solubility | Very low (~2.4 mg/L at 25 °C); Insoluble | [4][6] |
| Solubility | Soluble in most organic solvents |[3] |
Mechanism of Action in PVC
Plasticization Mechanism
The rigidity of unplasticized PVC (uPVC) stems from strong intermolecular forces (dipole-dipole interactions) between the polymer chains. Plasticizers function by inserting themselves between these chains, thereby increasing the intermolecular spacing or "free volume".[7]
The DCP molecule, with its bulky aromatic groups, effectively shields the polar sites on the PVC chains from one another. This reduces the polymer-polymer secondary bonding and provides greater mobility for the macromolecules, leading to a significant decrease in the glass transition temperature (Tg).[7][8] The result is a more flexible, deformable material. The efficiency of this process is enhanced by DCP's excellent compatibility and solubility with the PVC resin.[1]
Caption: Mechanism of PVC plasticization by this compound (DCP).
Flame Retardancy Mechanism
Phosphate esters like DCP are highly effective flame retardants for PVC.[7][9] Their mechanism is twofold:
-
Condensed Phase Action: During combustion, DCP decomposes to form phosphoric acid. This acid promotes the formation of a stable, insulating layer of char on the polymer surface. This char layer acts as a barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatile gases.
-
Gas Phase Action: Volatilized phosphorus-containing compounds can act as radical scavengers in the flame, interrupting the exothermic processes of combustion.
This dual functionality makes DCP particularly valuable for applications where both flexibility and stringent fire safety standards are required, such as in electrical cables, building materials, and automotive components.[1]
Application in PVC Formulation and Compounding
The foundation of a high-quality plasticized PVC product lies in a well-designed formulation and a controlled compounding process.[10]
Example Formulation
Formulations are typically expressed in parts per hundred resin (phr). Table 2 provides a starting point formulation for a general-purpose, flame-retardant flexible PVC application. Researchers should adjust these ratios based on specific performance requirements.
Table 2: Example Flexible, Flame-Retardant PVC Formulation
| Component | Function | Typical Loading (phr) | Rationale |
|---|---|---|---|
| PVC Resin (Suspension Grade) | Polymer Matrix | 100 | Porous suspension grades are ideal for absorbing liquid plasticizers.[11] |
| This compound (DCP) | Plasticizer / Flame Retardant | 40 - 60 | Balances flexibility with flame retardancy. Higher levels increase softness.[12] |
| Heat Stabilizer (e.g., Ca/Zn based) | Thermal Protection | 3 - 5 | Prevents thermal degradation of PVC during high-temperature processing.[10] |
| Lubricant (e.g., Stearic Acid) | Processing Aid | 0.5 - 1.5 | Prevents sticking to metal surfaces of processing equipment. |
| Filler (e.g., Calcium Carbonate) | Cost Reduction / Property Modifier | 10 - 30 | Can reduce cost and improve certain properties like stiffness. |
Protocol: High-Speed Compounding (Dry Blending)
This protocol describes the creation of a "dry blend," a uniform, free-flowing powder ready for processing (e.g., extrusion, molding). The process utilizes a high-speed mixer, which uses frictional heat to raise the temperature and facilitate the absorption of liquid additives into the porous PVC resin.[11]
Materials & Equipment:
-
High-speed mixer with heating/cooling jacket
-
PVC resin and all other formulation components (Table 2)
-
Weighing balance
Procedure:
-
Pre-flight Check: Ensure the mixer is clean and dry. Set the cooling jacket water flow to be ready for the cooling stage.
-
Resin Addition: Add the 100 phr of PVC resin to the mixer bowl.
-
Initial Mixing: Start the mixer at low speed. Add the heat stabilizer and any solid additives (fillers).
-
Heating and Liquid Addition: Increase the mixer speed. The frictional heat will cause the batch temperature to rise.
-
Causality: A temperature of 60-70°C is the target for initiating liquid addition. At this temperature, the PVC particles begin to swell, opening their porous structure to accept the plasticizer.
-
-
Slowly add the pre-weighed this compound (DCP) and any other liquid additives.
-
Absorption Stage: Continue mixing at high speed until the temperature reaches 110-120°C.
-
Causality: This temperature range ensures complete absorption of the DCP into the PVC particles. The mixture will transform from a wet, clumpy mass into a free-flowing powder as the liquid is absorbed, hence the term "dry blend".
-
-
Discharge and Cooling: Discharge the hot dry blend from the high-speed mixer into the cooling mixer.
-
Cooling Stage: Mix at a low speed in the cooling mixer until the batch temperature is below 40-45°C.
-
Causality: Cooling is critical to prevent agglomeration of the particles and to ensure the stability of the final dry blend before storage or further processing.
-
-
Storage: Store the final dry blend in a sealed, moisture-proof container.
Sample Preparation for Performance Evaluation
Standardized test specimens must be prepared from the dry blend to ensure reproducible and comparable test results.
Protocol: Compression Molding of Test Plaques
-
Preheat Press: Preheat the platens of the compression molding press to 160-170°C.
-
Mold Loading: Place a sufficient amount of the PVC-DCP dry blend into a picture-frame mold of the desired thickness (e.g., 2 mm).
-
Molding Cycle:
-
Place the mold in the press.
-
Apply low contact pressure for a 3-5 minute pre-heating period to allow the compound to melt and fuse.
-
Increase pressure to 10-15 MPa for 5 minutes to fully consolidate the material and eliminate voids.
-
-
Cooling: Transfer the mold to a cooling press (or cool under pressure in the main press) until the plaque is below 50°C.
-
Causality: Cooling under pressure is essential to minimize warpage and internal stresses, ensuring a uniform test specimen.
-
-
Demolding: Carefully remove the molded PVC plaque.
Specimen Conditioning
Before any testing, all specimens must be conditioned to achieve a standardized state.
-
Protocol: Condition all test specimens for a minimum of 24 hours at 23 ± 2°C and 50 ± 5% relative humidity, as specified in standards like ASTM D618.[13]
Caption: Experimental workflow from PVC-DCP compounding to performance testing.
Performance Evaluation Protocols
The following protocols are essential for quantifying the effect of DCP on PVC properties.
Protocol: Evaluation of Plasticizing Efficiency (Mechanical Properties)
-
Objective: To measure the flexibility and strength imparted by DCP.
-
Test: Tensile Properties, following ASTM D638 or ASTM D2284.[13][14]
-
Procedure:
-
Use a universal testing machine (tensile tester) with appropriate grips.
-
Measure the dimensions of the conditioned, dumbbell-shaped test specimens.
-
Clamp the specimen in the grips and apply a constant rate of extension until the specimen fractures.
-
Record the force and elongation throughout the test.
-
-
Key Parameters to Report:
-
Tensile Strength at Break (MPa): Indicates the material's ultimate strength.
-
Elongation at Break (%): A primary indicator of flexibility. Higher values mean greater flexibility.
-
Modulus of Elasticity (MPa): Represents the material's stiffness. A lower modulus indicates a more flexible material.
-
Protocol: Thermal Properties Analysis (DSC)
-
Objective: To determine the glass transition temperature (Tg), a key indicator of plasticizer efficiency.
-
Test: Differential Scanning Calorimetry (DSC).[15]
-
Procedure:
-
Place a small, weighed sample (5-10 mg) of the plasticized PVC into a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg (e.g., 100°C) to erase thermal history.
-
Cool the sample at a controlled rate.
-
Perform a second heating scan at the same rate.
-
-
Data Analysis: The Tg is identified as the midpoint of the step change in the heat flow curve during the second heating scan. A lower Tg compared to unplasticized PVC confirms effective plasticization.[15]
Protocol: Flame Retardancy Assessment (LOI)
-
Objective: To quantify the flame retardant effectiveness of DCP.
-
Test: Limiting Oxygen Index (LOI) per ASTM D2863.
-
Procedure:
-
Place a vertically oriented, bar-shaped specimen in a glass chimney.
-
Introduce a controlled, flowing mixture of oxygen and nitrogen into the chimney.
-
Ignite the top of the specimen with a pilot flame.
-
Systematically adjust the oxygen/nitrogen ratio to find the minimum oxygen concentration that just supports flaming combustion for a specified period.
-
-
Data Analysis: The LOI is expressed as the percentage of oxygen in that mixture. A higher LOI value indicates better flame retardancy.
Health and Safety Considerations
While highly effective, DCP requires careful handling. It exhibits moderate toxicity, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used. Work should be conducted in well-ventilated areas to avoid inhalation of vapors, especially during high-temperature processing.[16]
The neurotoxicity of some cresyl phosphate isomers is primarily associated with the ortho-isomer.[17] Reputable suppliers of DCP ensure that the ortho-cresyl isomer content is extremely low (e.g., <0.1%) in their commercial products, minimizing this risk.[12][18]
Environmentally, DCP is classified as toxic to aquatic life with long-lasting effects, and its release into the environment must be avoided.[16] All waste and disposal should be handled in accordance with local, state, and federal regulations.
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Application Note & Protocol: In Vitro Neurotoxicity Assessment of Diphenyl Cresyl Phosphate
Introduction
Diphenyl cresyl phosphate (DCP), a member of the organophosphate ester family, sees widespread use as a flame retardant and plasticizer.[1] This prevalence raises concerns about its potential for human exposure and subsequent neurotoxicity. Organophosphorus compounds are a diverse class of chemicals, with some, like tri-ortho-cresyl phosphate (TOCP), being well-documented neurotoxicants known to cause organophosphate-induced delayed neuropathy (OPIDN).[2][3][4][5] OPIDN is a debilitating condition characterized by the degeneration of long axons in both the central and peripheral nervous systems, with symptoms appearing weeks after exposure.[5][6] The primary molecular target for OPIDN initiation is believed to be Neuropathy Target Esterase (NTE).[5][6] Given the structural similarities to known neurotoxicants, a thorough in vitro assessment of DCP's neurotoxic potential is imperative.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the neurotoxicity of DCP using established in vitro models and assays. The protocols detailed herein are designed to provide a multi-parametric evaluation of DCP's effects on neuronal health, encompassing cell viability, neurite outgrowth, and key mechanistic pathways such as apoptosis and oxidative stress. This approach aligns with the broader shift towards new approach methodologies (NAMs), including in vitro assays, for chemical safety testing, as advocated by organizations like the Organisation for Economic Co-operation and Development (OECD).[7][8]
Selecting the Right In Vitro Model: A Comparative Overview
The choice of an appropriate in vitro model is critical for obtaining relevant and translatable data. While various cell lines are available, human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are widely used for neurotoxicity screening.[9][10][11] More recently, human induced pluripotent stem cell (iPSC)-derived neurons are gaining prominence due to their physiological relevance.[12][13][14][15]
| Cell Line | Origin | Key Characteristics | Advantages | Disadvantages |
| SH-SY5Y | Human Neuroblastoma | Can be differentiated into a more mature neuronal phenotype with retinoic acid.[9][10][11] | Human origin, well-characterized, suitable for high-throughput screening. | Cancer cell line, may not fully recapitulate primary neuron physiology. |
| PC12 | Rat Pheochromocytoma | Differentiates into neuron-like cells with nerve growth factor (NGF), forming extensive neurite networks.[9][10][11][16] | Well-established model for neurite outgrowth studies, sensitive to neurotoxicants.[16] | Non-human origin, differences in signaling pathways compared to human neurons. |
| iPSC-derived Neurons | Human | Can be differentiated into various neuronal subtypes (e.g., cortical, motor neurons).[13][15] | High physiological relevance, human genetics, potential for patient-specific models.[14] | Higher cost, more complex culture requirements, potential for batch-to-batch variability. |
For the purpose of this application note, we will focus on protocols utilizing the SH-SY5Y human neuroblastoma cell line due to its widespread availability, ease of culture, and extensive characterization in neurotoxicity studies.[9][10][11][17]
Experimental Workflow for DCP Neurotoxicity Assessment
A tiered approach is recommended to comprehensively evaluate the neurotoxic potential of DCP. This workflow begins with broad cytotoxicity screening and progresses to more specific and mechanistic assays.
Figure 1. Tiered experimental workflow for in vitro assessment of DCP neurotoxicity.
PART 1: CORE PROTOCOLS
Protocol 1: General Cell Culture and Differentiation of SH-SY5Y Cells
Rationale: To obtain a neuronal-like cell population that is more representative of in vivo neurons for neurotoxicity testing, SH-SY5Y cells are differentiated using retinoic acid.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
DMEM/F12 medium supplemented with 1% FBS and 1% Penicillin-Streptomycin (Low-serum medium)
-
Retinoic Acid (RA)
-
Poly-D-lysine coated culture plates/flasks
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture SH-SY5Y cells in complete medium (10% FBS) on poly-D-lysine coated flasks.
-
Initiation of Differentiation: When cells reach 70-80% confluency, switch to low-serum medium (1% FBS) containing 10 µM Retinoic Acid.
-
Maintenance: Replace the differentiation medium every 2-3 days.
-
Experimental Use: Cells are typically ready for experiments after 5-7 days of differentiation, exhibiting a more neuronal morphology with developed neurites.
Protocol 2: Cell Viability Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen determines the cytotoxic concentration range of DCP.
Materials:
-
Differentiated SH-SY5Y cells
-
DCP stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DCP in culture medium. The final DMSO concentration should not exceed 0.5%. Treat the cells with a range of DCP concentrations for 24, 48, and 72 hours. Include vehicle control (DMSO) and untreated control wells.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control. Calculate the IC50 value (the concentration of DCP that causes 50% inhibition of cell viability).
Protocol 3: Neurite Outgrowth Assay
Rationale: Neurite outgrowth is a critical process in neuronal development and regeneration, and its disruption is a sensitive indicator of neurotoxicity.[13][14][18] This assay quantifies changes in neurite length and complexity upon exposure to DCP.
Materials:
-
Differentiated SH-SY5Y cells
-
DCP stock solution
-
384-well imaging plates (e.g., poly-D-lysine coated)
-
Primary antibody: anti-β-III tubulin
-
Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI or Hoechst
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
High-content imaging system
Procedure:
-
Cell Plating: Seed differentiated SH-SY5Y cells in a 384-well imaging plate.
-
Compound Treatment: Treat cells with sub-lethal concentrations of DCP (determined from the MTT assay) for 48-72 hours. Include positive (e.g., Nocodazole) and negative (vehicle) controls.[12]
-
Fixation and Staining:
-
Fix the cells with 4% PFA.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with anti-β-III tubulin primary antibody.
-
Incubate with the fluorescently-conjugated secondary antibody and a nuclear stain.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify parameters such as total neurite length per neuron, number of neurites, and number of branch points.[13][15]
| Parameter | Description | Expected Outcome with Neurotoxicant |
| Total Neurite Length | The sum of the lengths of all neurites from a single neuron. | Decrease |
| Number of Neurites | The count of primary processes extending from the cell body. | Decrease |
| Number of Branch Points | The count of intersections where neurites bifurcate. | Decrease |
| Cell Count | The number of viable cells, identified by their nuclei. | No significant change at sub-lethal concentrations. |
PART 2: MECHANISTIC INSIGHTS
To understand the underlying mechanisms of DCP-induced neurotoxicity, further investigations into apoptosis, oxidative stress, and calcium homeostasis are crucial.
Protocol 4: Apoptosis Assessment via Caspase-3/7 Activity Assay
Rationale: Apoptosis, or programmed cell death, is a common pathway of neurotoxicity. Caspase-3 and -7 are key executioner caspases in the apoptotic cascade.[17][19] An increase in their activity indicates the induction of apoptosis.
Materials:
-
Differentiated SH-SY5Y cells
-
DCP stock solution
-
Luminescent or fluorescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or Apo-ONE® Homogeneous Caspase-3/7 Assay)[17]
-
96-well white or black plates
-
Luminometer or fluorometer
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with DCP as described in the MTT assay protocol. A positive control such as staurosporine should be included.[17]
-
Assay Reagent Addition: After the desired treatment time (e.g., 24 hours), add the caspase-3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol (typically 1-2 hours).
-
Signal Measurement: Measure luminescence or fluorescence. The signal is directly proportional to the amount of active caspase-3/7.
-
Data Analysis: Normalize the data to the vehicle control to determine the fold-change in caspase activity.
Figure 2. Simplified schematic of the intrinsic apoptosis pathway potentially activated by DCP.
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a common mechanism of neurotoxicity for many compounds, including some organophosphates.[3][20]
Materials:
-
Differentiated SH-SY5Y cells
-
DCP stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating and Treatment: Plate cells and treat with DCP for a shorter duration (e.g., 1-6 hours), as ROS production can be an early event.
-
Probe Loading: Remove the treatment medium and incubate the cells with H2DCFDA in a suitable buffer. H2DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Express the results as a percentage increase in fluorescence relative to the vehicle control.
Protocol 6: Assessment of Intracellular Calcium Homeostasis
Rationale: Dysregulation of intracellular calcium (Ca²⁺) homeostasis is a key event in many neurodegenerative processes.[21][22][23] Sustained elevations in cytosolic Ca²⁺ can trigger excitotoxicity and activate cell death pathways. Some tri-cresyl phosphates have been shown to alter Ca²⁺ influx.[4]
Materials:
-
Differentiated SH-SY5Y cells
-
DCP stock solution
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or microscope with kinetic reading capabilities
Procedure:
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with Fluo-4 AM mixed with Pluronic F-127 in HBSS.
-
Baseline Measurement: Measure the baseline fluorescence.
-
Compound Addition and Kinetic Reading: Add DCP and immediately begin kinetic fluorescence measurements to capture rapid changes in intracellular Ca²⁺ levels. A positive control, such as a high concentration of potassium chloride (KCl) to induce depolarization, can be used.
-
Data Analysis: Plot the change in fluorescence intensity over time. Calculate parameters such as peak fluorescence and the area under the curve to quantify the effect of DCP on intracellular Ca²⁺ levels.
Data Interpretation and Validation
It is crucial to integrate the data from all tiers of the assessment to build a comprehensive neurotoxicity profile for DCP.
-
Correlation of Endpoints: A reduction in neurite outgrowth at sub-lethal concentrations is a strong indicator of specific neurotoxicity rather than general cytotoxicity.
-
Mechanistic Links: An increase in caspase activity and/or ROS production at concentrations that also inhibit neurite outgrowth suggests these pathways are involved in the observed neurotoxicity.
-
Dose-Response Relationship: Establishing a clear dose-response relationship for all measured endpoints is essential for determining a No-Observed-Adverse-Effect-Level (NOAEL) in vitro.
This multi-faceted approach provides a robust framework for the in vitro neurotoxicity assessment of this compound, enabling a more informed risk assessment and contributing to the broader understanding of organophosphate neurotoxicity.
References
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Improved in vitro method for screening organophosphate-induced delayed polyneuropathy. (1997). Toxicology in Vitro. [Link]
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In vitro assays for developmental neurotoxicity. OECD. [Link]
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Neurite Outgrowth Assay. Cyprotex ADME-Tox Solutions - Evotec. [Link]
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A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons. (2020). Journal of Visualized Experiments. [Link]
-
Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay. Molecular Devices. [Link]
-
A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons. (2020). PubMed. [Link]
-
This compound CAS N°: 26444-49-5. OECD Existing Chemicals Database. [Link]
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Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity. (2017). PubMed. [Link]
-
High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. (2022). National Institutes of Health. [Link]
-
Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity. (2017). Umeå University. [Link]
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Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity. (2017). ResearchGate. [Link]
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Initial Recommendations on Evaluation of Data from the Developmental Neurotoxicity (DNT) In-Vitro Testing Battery. (2023). OECD. [Link]
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Caspase-3 activity in human neuroblastoma cells treated with gold compounds 1 and 2. (2021). ResearchGate. [Link]
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OECD Releases new Test Guidelines for NAMs in 2023. (2023). ICAPO. [Link]
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OECD Updates and the Developmental Neurotoxicity (DNT) In Vitro Test Battery. (2023). YouTube. [Link]
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Rapid and sensitive neurotoxicity test based on the morphological changes of PC12 cells with simple computer-assisted image analysis. (2000). Journal of Bioscience and Bioengineering. [Link]
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Time-course of caspase-3 activity in the human neuroblastoma SH-SY5Y... (2012). ResearchGate. [Link]
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Guidance Document for Neurotoxicity Testing. (2020). OECD. [Link]
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Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). (2009). GOV.UK. [Link]
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An in vitro approach to assess the neurotoxicity of valproic acid-induced oxidative stress in cerebellum and cerebral cortex of young rats. (2014). ResearchGate. [Link]
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Organophosphate Induced Delayed Polyneuropathy. (2012). ResearchGate. [Link]
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Caspase activation. Analyses were performed using the caspase-Glo® 3/7... (2011). ResearchGate. [Link]
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Neurotoxicity of MCP in SHSY-5Y and the effect of CM of differentiated... (2018). ResearchGate. [Link]
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Antioxidant and Neuroprotective Capacity of Resveratrol-Loaded Polymeric Micelles in In Vitro and In Vivo Models with Generated Oxidative Stress. (2022). MDPI. [Link]
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Oxidative stress & ROS detection - In vitro assays. Labtoo. [Link]
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Organophosphate-induced delayed neurotoxicity of triarylphosphates. (1995). PubMed. [Link]
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Exploring Tri-Ortho-Cresyl Phosphate Neurotoxicity and Underlying Mechanisms. (2021). Journal of Health and Pollution. [Link]
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ANTICHOLINESTERASES. (1982). National Center for Biotechnology Information. [Link]
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Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. (2016). PubMed. [Link]
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The Role of Oxidative Stress in Manganese Neurotoxicity: A Literature Review Focused on Contributions Made by Professor Michael Aschner. (2023). PubMed Central. [Link]
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In vitro techniques for the assessment of neurotoxicity. (1997). PubMed Central. [Link]
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Organophosphate Induced Delayed Polyneuropathy. (2012). Bentham Science. [Link]
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Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. (2016). ResearchGate. [Link]
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Organophosphate Induced Delayed Polyneuropathy. (2012). ResearchGate. [Link]
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Organophosphate-induced delayed polyneuropathy. (2005). PubMed. [Link]
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Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk. (2023). PubMed. [Link]
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In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. (2016). PubMed. [Link]
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In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. (2016). DSpace. [Link]
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Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish. (2021). PubMed. [Link]
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Cresyl Diphenyl Phosphate exposure induces reproductive functional defects in men and male mice. (2023). PubMed. [Link]
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Neuronal Calcium Homeostasis and Dysregulation. (2011). PubMed Central. [Link]
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Neuronal calcium homeostasis and dysregulation. (2011). PubMed. [Link]
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Leaching Test Protocol for Diphenyl Cresyl Phosphate from Plastics: An Application Note
Abstract
This application note provides a detailed protocol for the determination of diphenyl cresyl phosphate (DCP) leaching from plastic materials. DCP is a commonly used additive, serving as both a plasticizer and a flame retardant in a variety of polymers such as polyvinyl chloride (PVC), polystyrene, and polycarbonates[1][2]. Due to its potential for migration from the polymer matrix, it is crucial to quantify its leaching to assess potential human exposure and environmental impact. This document outlines a dynamic leaching procedure adapted from established principles, followed by a robust analytical method using Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of DCP. This protocol is intended for researchers, scientists, and quality control professionals in the fields of materials science, environmental science, and drug development.
Introduction: The "Why" Behind Leaching Studies
This compound (DCP) is an organophosphate ester valued for its ability to impart flexibility and fire resistance to plastic materials[3][4]. It is not chemically bound to the polymer chains, which means it can migrate out of the plastic over time, a process known as leaching[5]. This leaching can be accelerated by various factors including temperature, the type of contact medium (e.g., fatty foods, aqueous solutions), and mechanical stress[6].
The potential for human exposure to leached DCP, particularly from food contact materials or medical devices, necessitates reliable methods for quantifying its migration. Regulatory bodies and quality control laboratories require standardized procedures to ensure that the amount of leached substance remains below established safety thresholds. This protocol is designed to provide a reproducible and scientifically sound methodology for such assessments.
The causality behind this experimental design is rooted in mimicking real-world scenarios in a controlled laboratory setting. A dynamic leaching approach is chosen over a static one to better simulate conditions where the surrounding medium is not saturated, such as in flowing liquids or large volumes of contact fluid, which can provide a more realistic assessment of leaching kinetics[1][7]. The subsequent analytical determination by GC-MS is selected for its high sensitivity and specificity, allowing for accurate identification and quantification of DCP, even at trace levels[8][9].
Experimental Workflow Overview
The overall process for determining DCP leaching is a multi-step procedure that begins with careful sample preparation, followed by a controlled leaching experiment, and concludes with the instrumental analysis of the leachate. Each step is critical for the accuracy and reliability of the final results.
Caption: High-level workflow for DCP leaching analysis.
Detailed Protocols
This section provides step-by-step methodologies for conducting the leaching test and subsequent analysis. The protocol is designed to be self-validating through the inclusion of quality control checks.
Materials and Reagents
-
Plastic Sample: A representative sample of the plastic material to be tested (e.g., PVC sheet, polystyrene container).
-
This compound (DCP): Analytical standard, >98% purity.
-
Solvents: HPLC grade or equivalent (e.g., n-Hexane, Dichloromethane, Acetonitrile).
-
Internal Standard: (e.g., Triphenyl phosphate-d15 or a similar compound not expected to be in the sample).
-
Leaching Solvent (Food Simulant): The choice of solvent depends on the intended application of the plastic. Common food simulants are used to represent different food types[6].
-
Aqueous/Acidic Foods: 10% (v/v) ethanol or 3% (w/v) acetic acid.
-
Fatty Foods: 95% (v/v) ethanol or olive oil. For this protocol, we will use 95% ethanol as it is compatible with subsequent extraction and GC-MS analysis.
-
-
Reagent Water: Deionized or distilled water, free of organic contaminants.
-
Glassware: Scrupulously cleaned borosilicate glassware (avoid plastic containers to prevent contamination).
Leaching Protocol: Dynamic Method
This dynamic leaching protocol is adapted from the principles outlined in the DyLeMMA method, which ensures that sink conditions are maintained, providing a more environmentally relevant assessment[1][7].
-
Sample Preparation:
-
Cut the plastic sample into smaller pieces (e.g., 1 cm x 1 cm) to increase the surface area-to-volume ratio.
-
Clean the surface of the plastic pieces by rinsing with reagent water to remove any surface contaminants, then dry completely in a desiccator.
-
Accurately weigh a specific amount of the prepared plastic sample (e.g., 5.0 g) into a clean glass container with a PTFE-lined cap.
-
-
Leaching Procedure:
-
Add a defined volume of the pre-warmed leaching solvent (95% ethanol) to the glass container to achieve a specific surface area-to-volume ratio (e.g., 6 dm²/L as per food contact material guidelines).
-
Place the sealed container in an orbital shaker incubator set to a relevant temperature (e.g., 40°C or 60°C, depending on the intended use of the plastic) and a constant agitation speed (e.g., 120 rpm).
-
At predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), remove the container from the incubator.
-
Carefully decant the entire volume of the leaching solvent (leachate) into a clean glass collection vessel.
-
Immediately add an equal volume of fresh, pre-warmed leaching solvent to the original container with the plastic sample and return it to the incubator. This replenishment of the solvent maintains the dynamic nature of the test[1].
-
-
Quality Control:
-
Method Blank: A container with only the leaching solvent (no plastic sample) should be run in parallel to check for background contamination.
-
Positive Control: A plastic sample with a known concentration of a different, but similar, leachable additive can be run to validate the leaching and analytical procedure.
-
Analytical Protocol: GC-MS Quantification
The collected leachate samples are analyzed to determine the concentration of DCP. This involves a liquid-liquid extraction to concentrate the analyte, followed by GC-MS analysis.
-
Leachate Sample Preparation (Liquid-Liquid Extraction):
-
Take a known volume of the leachate (e.g., 50 mL) and transfer it to a separatory funnel.
-
Spike the sample with a known amount of the internal standard.
-
Add a suitable extraction solvent (e.g., 25 mL of dichloromethane or hexane).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. This procedure is based on principles from EPA Method 3510C[10].
-
Allow the layers to separate and collect the organic (lower) layer.
-
Repeat the extraction twice more with fresh portions of the extraction solvent.
-
Combine the organic extracts and dry them by passing through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
GC-MS Instrumental Analysis:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (30m x 0.25mm, 0.25µm) or equivalent | A non-polar column suitable for semi-volatile compounds like DCP. |
| Injection Volume | 1 µL | Standard injection volume. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| Oven Program | Initial 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min | Provides good separation of DCP from other potential leachates. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for the target analyte. |
| SIM Ions for DCP | m/z 340 (Quantifier), 339, 247 (Qualifiers) | These are characteristic ions for DCP, with the molecular ion being a primary choice for quantification[6]. |
| SIM Ion for IS | Dependent on the chosen internal standard (e.g., m/z 340 for TPP-d15) | Allows for accurate quantification by correcting for variations in sample preparation and injection. |
-
Calibration and Quantification:
-
Prepare a series of calibration standards of DCP in the final extraction solvent, each containing the same concentration of the internal standard.
-
Analyze the calibration standards using the same GC-MS method.
-
Generate a calibration curve by plotting the ratio of the DCP peak area to the internal standard peak area against the concentration of DCP.
-
Calculate the concentration of DCP in the leachate samples by using the response ratio from the sample and the calibration curve.
-
Data Interpretation and Reporting
The results from the GC-MS analysis are used to calculate the cumulative amount of DCP that has leached from the plastic sample over time.
-
Calculate the mass of DCP in each leachate sample collected at each time point.
-
Calculate the cumulative mass of leached DCP by summing the masses from all preceding time points.
-
Express the leaching rate in terms of mass per unit surface area of the plastic (e.g., µg/cm²).
-
Plot the cumulative leaching (µg/cm²) against time to visualize the leaching kinetics.
Caption: Logical flow for data analysis and interpretation.
Trustworthiness and Method Validation
To ensure the trustworthiness of this protocol, it is essential to perform a method validation. Key validation parameters include:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of >0.995.
-
Accuracy: Determined by spiking a blank leachate with a known concentration of DCP and calculating the percent recovery (typically 80-120%).
-
Precision: Assessed by analyzing replicate samples, with a relative standard deviation (RSD) of <15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of DCP that can be reliably detected and quantified, respectively.
This protocol is based on principles from internationally recognized standards such as those from the International Organization for Standardization (ISO), specifically ISO 10993-12 for sample preparation and ISO 10993-18 for the chemical characterization of materials, which provide a framework for biocompatibility and safety testing of medical devices[2][4][11]. The analytical approach is consistent with methods published by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the analysis of semi-volatile organic compounds[9][10].
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of this compound leaching from plastic materials. By combining a dynamic leaching procedure with a sensitive and specific GC-MS analytical method, this protocol offers a robust framework for researchers and scientists to assess the migration of this common plastic additive. Adherence to the outlined procedures and quality control measures will ensure the generation of reliable and defensible data, which is critical for product safety assessment, regulatory compliance, and environmental protection.
References
-
Bridson, J. H., Abbel, R., Smith, D. A., Northcott, G. L., & Gaw, S. (2023). Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA). MethodsX, 10, 102221. [Link]
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Bridson, J. H., et al. (2023). Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA). ResearchGate. [Link]
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Ataman Kimya. Cresyl Diphenyl Phosphate. Ataman Kimya. [Link]
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Iris Publishers. (2021). Study of Recycling of Waste High Impact Polystyrene (PS-HI) and Polystyrene with Flame Retardant Additives (PS-FR) Co-Polymers. Iris Publishers. [Link]
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Patient Guard. (2023). Extractables and Leachables Testing for Medical Devices in ISO 10993. Patient Guard. [Link]
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DiVA portal. (2011). Migration of plasticisers from PVC. DiVA portal. [Link]
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Cambridge Polymer Group. (2020). Seismic Shifts in ISO 10993-18:2020. Cambridge Polymer Group. [Link]
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ISO. (2005). ISO 10993-18:2005 Biological evaluation of medical devices — Part 18: Chemical characterization of materials. ISO. [Link]
-
U.S. EPA. (1996). SW-846 Test Method 3510C: Separatory Funnel Liquid-Liquid Extraction. U.S. Environmental Protection Agency. [Link]
-
MDPI. (2019). GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans. MDPI. [Link]
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Coltro, L., et al. (2014). Migration of conventional and new plasticizers from PVC films into food simulants. Italian Journal of Food Science. [Link]
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Food Packaging Forum. (2024). Chemical profiling of plastic/rubber extracts and microplastic leachates. Food Packaging Forum. [Link]
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MET - Medical Engineering Technologies. ISO 10993-18 Medical Device Biocompatibility. MET - Medical Engineering Technologies. [Link]
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Oces-e. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Oces-e. [Link]
-
Federal Aviation Administration. (2011). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Federal Aviation Administration. [Link]
-
ResearchGate. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. [Link]
-
ResearchGate. (2014). Validation of an HPLC-DAD method for the determination of plant phenolics. ResearchGate. [Link]
-
New Jersey Department of Environmental Protection. Tri-cresyl phosphate (mixed isomers). New Jersey Department of Environmental Protection. [Link]
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- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
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- 8. GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans | MDPI [mdpi.com]
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- 10. ISO 10993-18 Medical Device Biocompatibility [met.uk.com]
- 11. Cambridge Polymer Group :: Seismic Shifts in ISO 10993-18:2020 [campoly.com]
Performance Evaluation of Diphenyl Cresyl Phosphate in Fire-Resistant Hydraulic Fluids: Application Notes and Protocols
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the performance characteristics and evaluation protocols for diphenyl cresyl phosphate (DCP) when utilized as a base stock for fire-resistant hydraulic fluids. This compound, a member of the triaryl phosphate ester family, is a key component in the formulation of non-flammable hydraulic fluids and lubricants, valued for its excellent thermal stability, fire resistance, and anti-wear properties.[1][2] This guide details the critical performance metrics, standardized testing methodologies, and material compatibility considerations essential for the development and quality control of high-performance hydraulic systems operating in environments where fire hazards are a significant concern.
Introduction: The Role of this compound in Hydraulic Systems
Phosphate esters, and specifically triaryl phosphates like this compound, are synthetic lubricants renowned for their inherent fire-resistant properties.[3] Unlike mineral oil-based hydraulic fluids, which are flammable, phosphate esters are difficult to ignite and are self-extinguishing, making them indispensable in applications such as aviation, power generation (electrohydraulic control systems), and various industrial processes where hydraulic lines are in proximity to ignition sources.[4][5]
This compound (CAS 26444-49-5) is a colorless to pale yellow, low-viscosity liquid that functions as both a fire-retardant base fluid and a plasticizer.[1][] Its molecular structure imparts high thermal and oxidative stability, crucial for maintaining fluid integrity under the demanding conditions of hydraulic systems. However, like other phosphate esters, it presents unique challenges, particularly concerning hydrolytic stability and compatibility with common sealing materials.[3] A thorough understanding and rigorous evaluation of these performance aspects are paramount to ensuring system reliability and safety.
Core Performance Characteristics and Evaluation
The performance of a this compound-based hydraulic fluid is a multifactorial assessment. The following sections detail the key performance parameters and the standardized protocols for their evaluation.
Physical and Chemical Properties
A baseline characterization of the fluid's physical and chemical properties is the first step in any performance evaluation. These properties dictate the fluid's behavior across a range of operating temperatures and conditions.
| Property | Typical Value | ASTM/ISO Method | Significance |
| Appearance | Clear, Pale Yellow Liquid | Visual | Indicates fluid cleanliness and absence of contaminants. |
| Specific Gravity @ 25°C | 1.208 +/- 0.01 | ASTM D1298 | Affects hydraulic power transmission and system dynamics. |
| Kinematic Viscosity @ 40°C, cSt | Varies by grade (e.g., 46) | ASTM D445 | Determines fluid flow characteristics and lubrication film thickness. |
| Kinematic Viscosity @ 100°C, cSt | Varies by grade | ASTM D445 | Key parameter for assessing viscosity changes at high temperatures. |
| Viscosity Index | Typically low for phosphate esters | ASTM D2270 | Measures the change in viscosity with temperature; a higher VI indicates less change. |
| Pour Point, °C | -38 | ASTM D97 | The lowest temperature at which the fluid will flow, critical for cold start-up.[7][8] |
| Flash Point (Closed Cup), °C | > 230 | ASTM D93 | A measure of the fluid's resistance to ignition from an external source.[9] |
| Autoignition Temperature, °C | ~540 | ASTM E659 | The temperature at which the fluid will self-ignite without an external ignition source. |
| Acid Number (New Fluid), mg KOH/g | < 0.05 | ASTM D974 | Indicates the initial level of acidic components; a key parameter for monitoring fluid degradation.[2] |
Fire Resistance
The primary advantage of this compound is its fire resistance. This property is not a single measurable parameter but is assessed through a series of tests that evaluate the fluid's resistance to ignition and flame propagation under various conditions.
-
High-Temperature Ignition: The high flash point and autoignition temperature are fundamental indicators of fire resistance.
-
Flame Propagation: Tests such as the hot manifold drip test (AMS 3150C) are used to assess whether the fluid will propagate a flame after coming into contact with a hot surface.[10]
Thermal and Oxidative Stability
Hydraulic fluids in operation are subjected to high temperatures and aeration, which can lead to thermal and oxidative degradation. This breakdown results in the formation of sludge, varnish, and acidic byproducts that can impair system performance and cause corrosion.
The stability of this compound is generally good, but it is crucial to quantify this through standardized testing. The evaluation typically involves heating the fluid in the presence of air and metallic catalysts (e.g., copper, steel) and then measuring the changes in its properties.
Key indicators of degradation include:
-
Increase in viscosity
-
Increase in acid number (neutralization number)
-
Formation of insoluble sludge
-
Corrosion of metal catalysts
Hydrolytic Stability
A critical performance consideration for phosphate esters is their susceptibility to hydrolysis—chemical breakdown in the presence of water.[3] This reaction is autocatalytic, as the acidic products formed accelerate further degradation.[11] Therefore, maintaining low water content in the hydraulic system is paramount.
The hydrolytic stability is evaluated by heating the fluid with water in a sealed container, often with a copper catalyst, and then measuring the resulting fluid properties.
Key evaluation criteria for hydrolytic stability:
-
Acid number increase in the fluid: A significant increase indicates hydrolytic degradation.
-
Acidity of the water layer: Measures the formation of water-soluble acidic byproducts.
-
Copper strip weight loss and appearance: Indicates the corrosivity of the fluid and its degradation products.
For many fire-resistant hydraulic fluids, a maximum total acid number change (fluid and water) of 0.5 mg KOH/g after 96 hours is a common acceptance limit in tests like DIN 14833.[11]
Standardized Testing Protocols
The following protocols are detailed, step-by-step methodologies for the evaluation of key performance characteristics of this compound hydraulic fluids.
Protocol: Determination of Kinematic Viscosity (ASTM D445)
Principle: This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature. The kinematic viscosity is the product of the measured flow time and the viscometer's calibration constant.[3][12][13][14][15]
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske)
-
Constant temperature bath, capable of maintaining the test temperature within ±0.02°C
-
Timing device, accurate to 0.1 seconds
-
Thermometer, calibrated
Procedure:
-
Select a clean, dry, calibrated viscometer that will give a flow time of not less than 200 seconds.
-
Charge the viscometer with the sample fluid in the manner dictated by the design of the instrument.
-
Place the charged viscometer into the constant temperature bath, ensuring it is held in a vertical position.
-
Allow the viscometer to remain in the bath for a sufficient time to reach thermal equilibrium (typically 30 minutes).
-
Using suction, draw the liquid up into the working capillary to a point just above the upper timing mark.
-
Release the suction and allow the liquid to flow freely down the capillary.
-
Measure the time, in seconds, for the meniscus to pass from the upper timing mark to the lower timing mark.
-
Repeat the measurement to obtain a second determination. If the two-time measurements agree within the specified repeatability, average the values for calculation.
-
Calculate the kinematic viscosity (ν) in centistokes (cSt or mm²/s) using the formula: ν = C × t where C is the calibration constant of the viscometer (cSt/s) and t is the average flow time (s).
Data Interpretation: The kinematic viscosity is a critical design parameter for hydraulic systems. It must fall within the range specified by the equipment manufacturer for the given operating temperature.
Diagram: ASTM D445 Kinematic Viscosity Workflow
Caption: Workflow for determining kinematic viscosity via ASTM D445.
Protocol: Determination of Hydrolytic Stability (ASTM D2619 - Beverage Bottle Method)
Principle: This test evaluates the stability of a hydraulic fluid in the presence of water and a copper catalyst under elevated temperature. The degree of degradation is assessed by measuring the change in acidity of the fluid and water, and the corrosion of the copper strip.[16][17][18]
Apparatus:
-
8-oz beverage bottles with caps
-
Oven capable of maintaining 93 ± 1°C
-
Bottle rotating apparatus (5 rpm)
-
Polished copper strips (25 x 50 x 1.6-3.2 mm)
-
Analytical balance
Procedure:
-
Prepare the copper strip by polishing with 240-grit silicon carbide paper, followed by 150-mesh silicon carbide grains on a cloth pad, and finally by washing with a volatile solvent.
-
Weigh the polished copper strip to the nearest 0.1 mg.
-
Place 75 g of the this compound fluid and 25 g of distilled water into the beverage bottle.
-
Add the weighed copper strip to the bottle.
-
Cap the bottle tightly.
-
Place the bottle in the rotating apparatus within the oven, preheated to 93°C.
-
Rotate the bottle end-over-end at 5 rpm for 48 hours.
-
After 48 hours, remove the bottle from the oven and allow it to cool to room temperature.
-
Separate the water and oil layers for analysis.
-
Analysis:
-
Copper Strip: Remove the strip, clean it with a solvent, and reweigh. Note any change in appearance (tarnish, pitting). Calculate the weight change in mg/cm².
-
Water Layer: Determine the total acidity of the water layer by titration (e.g., using ASTM D974).
-
Fluid Layer: Determine the change in acid number of the fluid by titrating a sample and comparing it to the initial acid number of the new fluid (ASTM D974).
-
Data Interpretation:
-
Copper Weight Change: A minimal weight loss (typically <0.2 mg/cm²) and slight tarnish are acceptable.
-
Acidity: A low increase in the acid number of the fluid and a low total acidity in the water layer indicate good hydrolytic stability. Values should be compared against OEM specifications or internal quality control limits.
Diagram: ASTM D2619 Hydrolytic Stability Test Setup
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cresyl Diphenyl Phosphate Manufacturer,Cresyl Diphenyl Phosphate Supplier,Exporter,Rajasthan,India [tinaorganics.net]
- 3. Phosphate Ester Hydraulic Fluid Condition-Monitoring [machinerylubrication.com]
- 4. store.quakerhoughton.com [store.quakerhoughton.com]
- 5. mobil.com [mobil.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. qualitybearingsonline.com [qualitybearingsonline.com]
- 9. stle.org [stle.org]
- 10. rahco-rubber.com [rahco-rubber.com]
- 11. tnjchem.com [tnjchem.com]
- 12. usggledco.co.uk [usggledco.co.uk]
- 13. EP1124918B1 - Use of phosphate ester base stocks as aircraft hydraulic fluids - Google Patents [patents.google.com]
- 14. fluidcenter.com [fluidcenter.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. This compound | C19H17O4P | CID 520263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. fyrquel.com [fyrquel.com]
Application Notes and Protocols for Studying the Plasticizing Efficiency of Diphenyl Cresyl Phosphate
Introduction: The Dual Role of Diphenyl Cresyl Phosphate in Polymer Formulation
This compound (DCPC), a member of the organophosphate ester family, is a highly versatile additive in the polymer industry. It uniquely functions as both an efficient plasticizer and a flame retardant.[1] This dual-action capability makes it a valuable component in the formulation of a wide range of polymers where flexibility, durability, and fire safety are critical performance parameters. Its applications span across materials such as polyvinyl chloride (PVC), nitrocellulose lacquers, synthetic rubbers, and even in demanding environments like lubricants and hydraulic fluids.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to thoroughly evaluate the plasticizing efficiency of DCPC. The protocols detailed herein are grounded in standardized testing methodologies to ensure data integrity and reproducibility. Furthermore, this guide delves into the underlying mechanisms of organophosphate plasticization, offering a deeper understanding of the structure-property relationships that govern the performance of DCPC-modified polymers.
Mechanism of Plasticization by this compound
The efficacy of a plasticizer is fundamentally linked to its ability to modify the physical properties of a polymer, transforming a rigid and often brittle material into a more flexible and processable one. The primary mechanism of external plasticization involves the insertion of plasticizer molecules between polymer chains.[2] This process disrupts the strong intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the polymer chains together in a rigid structure.[2][3]
Organophosphate esters like DCPC, with their distinct polar and non-polar moieties, are particularly effective in this role. The polar phosphate group can interact with polar segments of the polymer, while the aryl (diphenyl and cresyl) groups contribute to compatibility and spacing of the polymer chains. This molecular lubrication increases the "free volume" within the polymer matrix, allowing for greater segmental mobility of the polymer chains.[2][3] The macroscopic result of this increased molecular freedom is a reduction in the glass transition temperature (Tg), a key indicator of a material's transition from a rigid, glassy state to a more flexible, rubbery state.[4]
Several theories provide a framework for understanding plasticization:
-
Lubricity Theory: This theory posits that plasticizers function as molecular lubricants, facilitating the movement of polymer chains past one another, thus reducing internal friction and increasing flexibility.[2][5]
-
Gel Theory: This theory suggests that the polymer forms a three-dimensional gel network held together by loose intermolecular attractions. The plasticizer molecules swell this gel structure, allowing for greater chain movement.[5]
-
Free Volume Theory: This is a widely accepted model that proposes plasticizers increase the unoccupied space, or "free volume," within the polymer. This additional volume provides the necessary room for polymer chain segments to move, leading to increased flexibility.[2][3]
The following diagram illustrates the fundamental principle of plasticization:
Caption: Mechanism of Plasticization by DCPC.
Quantitative Evaluation of Plasticizing Efficiency
A key metric for quantifying the effectiveness of a plasticizer is its "efficiency." This is often determined by comparing the amount of the test plasticizer required to achieve a specific physical property (e.g., hardness) to that of a standard plasticizer, such as dioctyl phthalate (DOP). This comparison is expressed as a "Substitution Factor" (SF).[6]
| Property | Description | Relevance to Plasticizer Efficiency |
| Substitution Factor (SF) | The ratio of the parts per hundred resin (phr) of a test plasticizer to the phr of a standard plasticizer (e.g., DOP) required to achieve the same hardness value.[6] | An SF greater than 1 indicates lower efficiency, while an SF less than 1 indicates higher efficiency than the standard. |
| Hardness Reduction | The decrease in the hardness of a polymer upon the addition of a plasticizer, typically measured using a durometer. | A greater reduction in hardness for a given concentration indicates higher plasticizing efficiency. |
| Glass Transition Temperature (Tg) Depression | The lowering of the glass transition temperature of a polymer with the addition of a plasticizer. | A more significant depression of Tg at a given concentration signifies higher plasticizing efficiency. |
| Mechanical Properties | Changes in tensile strength, elongation at break, and modulus of elasticity. | Efficient plasticizers will significantly increase elongation and decrease modulus while maintaining adequate tensile strength. |
Note: While a direct quantitative comparison for DCPC vs. DOP was not found in the immediate search results, the "Substitution Factor" methodology is the standard approach for such an evaluation.
Experimental Protocols for Assessing Plasticizing Efficiency
The following protocols outline standardized methods for evaluating the plasticizing efficiency of this compound in a polymer matrix. For the purpose of these protocols, Polyvinyl Chloride (PVC) will be used as the model polymer, though the principles can be adapted for other polymers like nitrocellulose or synthetic rubbers.
Sample Preparation: Compounding and Molding
Objective: To prepare standardized polymer specimens with varying concentrations of DCPC.
Materials:
-
Polymer resin (e.g., PVC)
-
This compound (DCPC)
-
Reference plasticizer (e.g., Dioctyl Phthalate - DOP)
-
Thermal stabilizer
-
Lubricants
-
Two-roll mill
-
Compression molding press
Procedure:
-
Formulation: Prepare a series of formulations with varying concentrations of DCPC and the reference plasticizer (e.g., 20, 30, 40, 50 phr - parts per hundred resin). A control formulation with no plasticizer should also be prepared.
-
Milling: On a two-roll mill heated to the appropriate temperature for the polymer (e.g., 160-170°C for PVC), blend the components of each formulation until a homogeneous sheet is formed.
-
Molding: Compression mold the milled sheets into plaques of the required dimensions for subsequent testing, following ASTM D4703 guidelines.
-
Conditioning: Condition the molded specimens according to ASTM D618 before testing.
Caption: Workflow for Specimen Preparation.
Mechanical Properties Evaluation
Objective: To determine the effect of DCPC on the mechanical performance of the polymer.
A. Hardness Testing
-
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[7]
-
Procedure:
-
Use a calibrated Shore A or Shore D durometer, depending on the material's hardness.
-
Place the conditioned specimen on a flat, hard surface.
-
Apply the durometer presser foot to the specimen, ensuring it is parallel to the surface.
-
Record the hardness reading immediately and after a specified time (e.g., 15 seconds).
-
Take at least five readings at different locations on the specimen and calculate the average.
-
B. Tensile Properties
-
Standard: ASTM D638 for plastics[8][9]; ASTM D412 for elastomers.[2][4][10][11][12]
-
Procedure:
-
Cut dumbbell-shaped specimens from the molded plaques according to the dimensions specified in the standard.
-
Measure the cross-sectional area of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the load and elongation throughout the test.
-
Calculate the tensile strength, elongation at break, and modulus of elasticity.
-
C. Flexural Properties
-
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[13][14]
-
Procedure:
-
Use rectangular bar specimens cut from the molded plaques.
-
Place the specimen on a two-point support span in a universal testing machine.
-
Apply a load to the center of the specimen at a specified rate.
-
Record the load and deflection until the specimen breaks or reaches a specified strain.
-
Calculate the flexural strength and flexural modulus.
-
Thermal Analysis
Objective: To assess the impact of DCPC on the thermal properties of the polymer, particularly the glass transition temperature.
A. Dynamic Mechanical Analysis (DMA)
-
Standard: ASTM E1640 - Standard Test Method for Assignment of the Glass Transition Temperature By Dynamic Mechanical Analysis.[1][15][16][17]
-
Procedure:
-
Mount a rectangular specimen in the DMA instrument.
-
Apply a sinusoidal stress to the specimen at a fixed frequency.
-
Ramp the temperature at a controlled rate through the expected glass transition region.
-
Measure the storage modulus (E'), loss modulus (E''), and tan delta.
-
The glass transition temperature (Tg) can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.
-
B. Thermogravimetric Analysis (TGA)
-
Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[6]
-
Procedure:
-
Place a small, known mass of the sample into the TGA furnace.
-
Heat the sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
Continuously monitor the mass of the sample as a function of temperature.
-
The resulting thermogram can be used to assess the thermal stability and volatility of the plasticized polymer.
-
Migration Resistance
Objective: To evaluate the permanence of DCPC within the polymer matrix.
-
Standard: ASTM D2199 - Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers (can be adapted).
-
Procedure (General Principle):
-
Place the plasticized polymer sample in contact with an absorbent material or a solvent.
-
Subject the assembly to elevated temperature and/or pressure for a specified duration.
-
Measure the weight loss of the polymer sample or analyze the absorbent material/solvent for the presence of the plasticizer.
-
Health and Safety Considerations
This compound is considered a hazardous substance. Occupational exposure can occur through inhalation and dermal contact. It is essential to handle DCPC in a well-ventilated area and to use appropriate personal protective equipment (PPE), including:
-
Eye/Face Protection: Tightly fitting safety goggles.
-
Skin Protection: Impervious gloves and protective clothing.[15]
-
Respiratory Protection: A NIOSH-approved respirator should be used if exposure limits are likely to be exceeded.[15]
Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[15]
Conclusion
The comprehensive evaluation of this compound's plasticizing efficiency requires a multi-faceted approach, combining standardized mechanical and thermal testing methods. By systematically varying the concentration of DCPC and comparing its effects to a known standard, researchers can generate robust and reliable data. Understanding the underlying mechanisms of plasticization further enhances the ability to optimize formulations for specific applications, leveraging the unique dual functionality of DCPC as both a plasticizer and a flame retardant. The protocols and information provided in these application notes serve as a foundational guide for such investigations, promoting scientific integrity and advancing the development of high-performance polymer systems.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repo.ijiert.org [repo.ijiert.org]
- 5. researchgate.net [researchgate.net]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ije.ir [ije.ir]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C19H17O4P | CID 520263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
Application Notes and Protocols: Diphenyl Cresyl Phosphate as a High-Performance Additive in Lithium-Ion Battery Electrolytes
Introduction: The Imperative for Safer Lithium-Ion Batteries
The widespread adoption of lithium-ion batteries (LIBs) in everything from portable electronics to electric vehicles has revolutionized energy storage. However, the inherent flammability of the organic carbonate-based liquid electrolytes poses a significant safety risk, potentially leading to thermal runaway and catastrophic failure.[1][2][3] Mitigating this risk is a critical area of research and development. One of the most promising strategies is the incorporation of flame-retardant additives into the electrolyte. Among these, organophosphorus compounds have garnered considerable attention due to their ability to suppress combustion.[4]
This application note provides a detailed technical guide for researchers and scientists on the use of Diphenyl Cresyl Phosphate (DCPC), also known as Cresyl Diphenyl Phosphate (CDP), as a multifunctional additive in LIB electrolytes. DCPC not only enhances the flame retardancy of the electrolyte but also contributes to improved electrochemical performance and thermal stability of the battery cells.[5][6][7] We will delve into the underlying mechanisms, provide comprehensive protocols for electrolyte formulation and cell testing, and present data-driven insights into the expected performance enhancements.
Core Principles and Mechanism of Action
This compound is a low-viscosity, synthetic phosphate ester that functions as both a flame retardant and a plasticizer. Its efficacy in LIBs stems from a dual-action mechanism that addresses both safety and performance.
Flame Retardancy: A Two-Fold Approach
DCPC's primary role is to suppress the flammability of the highly volatile and combustible organic solvents in the electrolyte. This is achieved through two key pathways:
-
Gas-Phase Radical Scavenging: In the event of a thermal runaway, DCPC volatilizes and decomposes, releasing phosphorus-containing radicals (e.g., PO•). These radicals act as scavengers in the gas phase, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals. This process effectively suffocates the flame.
-
Condensed-Phase Char Formation: At elevated temperatures, DCPC facilitates the dehydration of the organic solvents, leading to the formation of a protective, non-combustible char layer.[6] This layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable gases.
Electrochemical Performance Enhancement
Beyond its safety benefits, DCPC positively influences the electrochemical behavior of the battery. It participates in the formation of a stable and robust solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.
-
SEI Modification: DCPC is electrochemically reduced on the anode surface during the initial formation cycles. This process contributes to a modified SEI layer that is rich in phosphorus compounds. This modified SEI can effectively suppress the decomposition of the electrolyte and minimize parasitic reactions, leading to improved cycling stability and coulombic efficiency.[6]
-
CEI Stabilization: At the cathode, particularly at high voltages, DCPC can be oxidized to form a protective film. This film mitigates the dissolution of transition metals from the cathode material and reduces electrolyte oxidation, thereby enhancing the long-term stability of the cathode.
The following diagram illustrates the dual-action mechanism of DCPC in a lithium-ion battery.
Caption: Dual-action mechanism of DCPC in a lithium-ion battery.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of DCPC-containing electrolytes and the subsequent electrochemical and safety testing of lithium-ion cells.
Protocol 1: Preparation of DCPC-Containing Electrolyte
Objective: To prepare a baseline electrolyte and electrolytes with varying concentrations of DCPC.
Materials:
-
Battery-grade ethylene carbonate (EC)
-
Battery-grade dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC)
-
Lithium hexafluorophosphate (LiPF6)
-
This compound (DCPC) (≥99% purity)
-
Argon-filled glovebox with H2O and O2 levels < 0.1 ppm
-
Magnetic stirrer and stir bars
-
Precision balance (±0.0001 g)
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Inside the argon-filled glovebox, prepare the carbonate solvent mixture. A common composition is 1:1 (v/v) EC:DMC. For example, to prepare 100 mL of solvent, mix 50 mL of EC and 50 mL of DMC.
-
LiPF6 Dissolution (Baseline Electrolyte): Slowly add the required amount of LiPF6 to the solvent mixture while stirring to achieve the desired concentration, typically 1.0 M. For 100 mL of 1.0 M LiPF6 in EC:DMC, this corresponds to approximately 15.2 g of LiPF6. Continue stirring until the salt is completely dissolved. This is your baseline electrolyte.
-
DCPC Addition: Prepare electrolytes with varying weight percentages (wt%) of DCPC, for example, 2.5%, 5%, 7.5%, and 10%.
-
Calculate the required mass of DCPC for a given total mass of the final electrolyte.
-
For a 5 wt% DCPC electrolyte, for instance, in 100 g of the final solution, you would have 5 g of DCPC and 95 g of the baseline electrolyte.
-
Add the calculated amount of DCPC to the baseline electrolyte and stir until a homogeneous solution is obtained.
-
-
Storage: Store the prepared electrolytes in tightly sealed bottles inside the glovebox to prevent contamination.
Protocol 2: Coin Cell Assembly and Formation
Objective: To assemble and perform initial formation cycles on coin cells (e.g., CR2032) using the prepared electrolytes.
Materials:
-
Cathode discs (e.g., LiCoO2, NMC)
-
Anode discs (e.g., graphite, silicon-graphite composite)
-
Celgard separator
-
Coin cell components (casings, spacers, springs)
-
Crimping machine
-
Battery cycler
Procedure:
-
Cell Assembly (in Glovebox):
-
Place the cathode disc in the center of the bottom casing.
-
Dispense a few drops of the prepared electrolyte onto the cathode.
-
Place the separator on top of the cathode, ensuring it is fully wetted.
-
Add a few more drops of electrolyte to the separator.
-
Place the anode disc on top of the separator.
-
Add the spacer and spring.
-
Carefully place the top casing and crimp the cell using the crimping machine to the manufacturer's recommended pressure.
-
-
Formation Cycling:
-
Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes and separator.
-
Place the cells in the battery cycler.
-
The formation protocol typically involves a low C-rate (e.g., C/20 or C/10) charge and discharge for the first few cycles.
-
A common formation protocol:
-
Cycle 1: Charge at C/20 to 4.2 V (or the specified upper cutoff voltage), hold at 4.2 V until the current drops to C/50. Discharge at C/20 to 2.8 V (or the specified lower cutoff voltage).
-
Cycle 2-3: Charge at C/10 to 4.2 V, hold at 4.2 V until the current drops to C/50. Discharge at C/10 to 2.8 V.
-
-
The following workflow diagram outlines the process from electrolyte preparation to cell testing.
Caption: Experimental workflow for evaluating DCPC as an electrolyte additive.
Protocol 3: Electrochemical Performance Evaluation
Objective: To assess the impact of DCPC on the cycling stability, rate capability, and interfacial impedance of the cells.
Procedures:
-
Long-Term Cycling:
-
Cycle the cells at a moderate rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).
-
Record the charge and discharge capacities for each cycle.
-
Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate capacity retention.
-
-
Rate Capability:
-
Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).
-
Discharge for several cycles at each C-rate to ensure stable capacity.
-
Plot the discharge capacity as a function of the C-rate.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cells at different states of charge (e.g., 100% and 50% SOC) and after a certain number of cycles (e.g., after formation, after 50 cycles, after 100 cycles).
-
Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the Nyquist plots to determine the evolution of the SEI resistance and charge-transfer resistance.
-
Protocol 4: Safety Characterization
Objective: To quantify the improvement in flame retardancy and thermal stability imparted by DCPC.
Procedures:
-
Flammability Test (Self-Extinguishing Time - SET):
-
In a fume hood, place a small amount of electrolyte (e.g., 0.5 mL) on a piece of glass wool.
-
Expose the electrolyte to a flame for a short duration (e.g., 3 seconds) and then remove the flame.
-
Measure the time it takes for the flame to self-extinguish. A shorter SET indicates better flame retardancy.
-
-
Differential Scanning Calorimetry (DSC):
-
After cycling, carefully disassemble the cells in a glovebox and harvest the charged electrodes (lithiated anode and delithiated cathode).
-
Seal the electrode materials in high-pressure DSC pans with a small amount of their respective electrolyte.
-
Heat the pans at a constant rate (e.g., 5 °C/min) to a high temperature (e.g., 300-400 °C).
-
Analyze the resulting thermograms to determine the onset temperature of exothermic reactions and the total heat generated. A higher onset temperature and lower heat generation indicate improved thermal stability.[7][8]
-
Expected Results and Data Interpretation
The addition of DCPC to a standard LiPF6-based electrolyte is expected to yield significant improvements in both safety and electrochemical performance.
Safety Performance
The primary benefit of DCPC is the enhanced safety of the electrolyte. This can be quantified through flammability and thermal stability tests.
| DCPC Concentration (wt%) | Self-Extinguishing Time (SET) (s) | Onset Temperature of Exothermic Reaction (°C) - Anode | Total Heat Generation (J/g) - Anode |
| 0 (Baseline) | > 60 (Does not self-extinguish) | ~120-130 | High |
| 5 | ~10-20 | ~140-150 | Reduced |
| 10 | ~0-5 | ~150-160 | Significantly Reduced |
| 15 | ~0 | >160 | Substantially Reduced |
Table 1: Representative safety performance data for electrolytes with varying DCPC concentrations.
A clear trend of decreasing SET and increasing onset temperature of exothermic reactions with increasing DCPC concentration demonstrates its effectiveness as a flame retardant and thermal stabilizer.
Electrochemical Performance
While high concentrations of some flame retardants can be detrimental to electrochemical performance, DCPC generally maintains or even slightly improves cell performance at optimal concentrations (typically 5-10 wt%).[6]
| DCPC Concentration (wt%) | Initial Discharge Capacity (mAh/g at C/10) | Capacity Retention after 200 Cycles (at 1C) | Rate Capability (Capacity at 2C vs. C/10) |
| 0 (Baseline) | ~150 | ~85% | ~70% |
| 5 | ~148 | ~90% | ~72% |
| 10 | ~145 | ~88% | ~68% |
| 15 | ~140 | ~80% | ~60% |
Table 2: Typical electrochemical performance data for LiCoO2/graphite cells with DCPC-containing electrolytes.
The data suggests that an optimal concentration of DCPC (around 5 wt%) can lead to improved capacity retention due to the formation of a more stable SEI, with only a minor trade-off in initial capacity and rate capability.[7] Higher concentrations (>10-15%) may lead to increased viscosity and reduced ionic conductivity, negatively impacting performance.[6]
Conclusion
This compound is a highly effective multifunctional additive for lithium-ion battery electrolytes. Its ability to significantly enhance flame retardancy and thermal stability, coupled with its beneficial effects on the formation of stable electrode-electrolyte interphases, makes it a compelling choice for the development of safer and more reliable lithium-ion batteries. The protocols and data presented in this application note provide a comprehensive framework for researchers to incorporate and evaluate DCPC in their own battery systems. Careful optimization of the DCPC concentration is crucial to achieve a balance between improved safety and high electrochemical performance.
References
-
Zhou, D., Tan, C., Huang, Y., Li, W., Zuo, X., & Key Lab of Technology on Electrochemical Energy Storage and Power Generation in Guangdong Universities, Guangzhou 510006 (China)]. (2008). Cresyl diphenyl phosphate as flame retardant additive for lithium-ion batteries. Journal of Power Sources, 184(2). [Link]
-
ResearchGate. (n.d.). Cresyl diphenyl phosphate effect on the thermal stabilities and electrochemical performances of electrodes in lithium ion battery. Retrieved December 10, 2023, from [Link]
-
Effects of Trioctyl Phosphate and Cresyl Diphenyl Phosphate as Flame-Retarding Additives for Li-Ion Battery Electrolytes. (n.d.). DSpace. Retrieved December 10, 2023, from [Link]
-
ResearchGate. (n.d.). Flame-retardant additives for lithium-ion batteries. Retrieved December 10, 2023, from [Link]
-
Wang, Q., et al. (2010). Improved thermal stability of lithium ion battery by using cresyl diphenyl phosphate as an electrolyte additive. Semantic Scholar. [Link]
-
MDPI. (n.d.). Effect of Flame Retardants and Electrolyte Variations on Li-Ion Batteries. Retrieved December 10, 2023, from [Link]
-
The Faraday Institution. (n.d.). Improving the Safety of Lithium-ion Battery Cells. Retrieved December 10, 2023, from [Link]
-
Sandhya Organic Chemicals Pvt. Ltd. (n.d.). Cresyl Diphenyl Phosphate CDPP. Retrieved December 10, 2023, from [Link]
-
Ataman Kimya. (n.d.). CRESYL DIPHENYL PHOSPHATE. Retrieved December 10, 2023, from [Link]
-
ResearchGate. (n.d.). Investigation of lithium ion battery electrolytes containing flame retardants in combination with the film forming electrolyte additives vinylene carbonate, vinyl ethylene carbonate and fluoroethylene carbonate. Retrieved December 10, 2023, from [Link]
-
ResearchGate. (n.d.). Investigation of Flame-retardant Additives for Safety Usage of Lithium Ion Batteries. Retrieved December 10, 2023, from [Link]
-
researchopenworld.com. (n.d.). Recent Research Efforts in Improving Lithium-Ion Battery Safety. Retrieved December 10, 2023, from [Link]
Sources
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- 2. faraday.ac.uk [faraday.ac.uk]
- 3. researchopenworld.com [researchopenworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Cresyl diphenyl phosphate as flame retardant additive for lithium-ion batteries (Journal Article) | ETDEWEB [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Trioctyl Phosphate and Cresyl Diphenyl Phosphate as Flame-Retarding Additives for Li-Ion Battery Electrolytes [kci.go.kr]
- 8. Improved thermal stability of lithium ion battery by using cresyl diphenyl phosphate as an electrolyte additive | Semantic Scholar [semanticscholar.org]
High-performance liquid chromatography (HPLC) for diphenyl cresyl phosphate
An Application Note for the Quantitative Analysis of Diphenyl Cresyl Phosphate by High-Performance Liquid Chromatography
Authored by a Senior Application Scientist
Abstract
This comprehensive application note details a robust and validated method for the quantitative analysis of this compound (DCP) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, a widely used flame retardant and plasticizer, exists as a complex mixture of isomers, presenting unique analytical challenges.[1][2] This guide provides a step-by-step protocol, from sample and standard preparation to chromatographic conditions and data analysis. The causality behind key experimental choices is explained to empower researchers, scientists, and drug development professionals to successfully implement and adapt this method for quality control, environmental monitoring, and toxicological studies.[3][4][5]
Introduction to this compound (DCP)
This compound (CAS No. 26444-49-5) is an organophosphate ester extensively used in various industries.[6] Its primary applications include serving as a flame retardant in engineered resins and PVC, a plasticizer in coatings and plastics, and as an additive in lubricants and hydraulic fluids.[1][2] DCP is not a single compound but rather a mixture of isomers, specifically ortho-, meta-, and para-cresyl diphenyl phosphates.[1] The specific isomer composition can influence its physical and toxicological properties.[3] Concerns over the environmental persistence and potential health effects, including reproductive toxicity and neurotoxicity, necessitate reliable analytical methods for its detection and quantification.[4][5]
HPLC is an ideal technique for analyzing DCP due to its high resolving power, sensitivity, and suitability for non-volatile compounds. The presence of phenyl and cresyl groups in the molecule provides strong chromophores, making UV detection a straightforward and effective choice.
Chemical Structure and Properties
-
Molecular Formula: C₁₉H₁₇O₄P[7]
-
Molecular Weight: 340.31 g/mol
-
Appearance: Colorless to pale yellow transparent liquid with a very slight odor.[1][7]
-
Solubility: Insoluble in water, but soluble in most organic solvents.[1]
-
Log Kₒw (Octanol-Water Partition Coefficient): ~4.51, indicating a high degree of hydrophobicity.[7][8]
The high Log Kₒw value is a critical parameter influencing the choice of HPLC methodology, pointing directly to a reversed-phase separation mechanism as the most effective approach.
Principle of the HPLC Method
This method employs Reversed-Phase Chromatography (RPC), a technique that separates molecules based on their hydrophobicity.[9]
-
Stationary Phase: A nonpolar stationary phase, typically silica particles chemically bonded with C18 (octadecylsilane) alkyl chains, is used. This creates a hydrophobic surface within the HPLC column.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile, carries the sample through the column.
-
Separation Mechanism: When the sample is introduced, the hydrophobic DCP molecules adsorb to the nonpolar C18 stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), the polarity of the mobile phase is decreased. This weakens the hydrophobic interactions between DCP and the stationary phase, causing the DCP to elute from the column. The different isomers of DCP may exhibit slightly different hydrophobicities, potentially allowing for their separation.
-
Detection: As the separated components elute from the column, they pass through a UV-Vis detector. The aromatic rings in DCP absorb UV light at a specific wavelength, generating a signal that is proportional to the concentration of the analyte.
Experimental Protocol
This protocol provides a self-validating system for the accurate quantification of DCP.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| This compound (DCP) | Analytical Standard (Isomer Mixture) | Sigma-Aldrich (PESTANAL®) or equivalent |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, Merck, or equivalent |
| Water | HPLC Grade or Type I Ultrapure | Millipore (Milli-Q®) or equivalent |
| Methanol | HPLC Grade | Fisher Scientific, Merck, or equivalent |
| Syringe Filters | 0.45 µm PTFE | Pall, Whatman, or equivalent |
Instrumentation and Chromatographic Conditions
The following parameters are a robust starting point and can be optimized for specific instrumentation and resolution requirements. A method for a related compound, tri-o-cresyl phosphate (TOCP), utilizes similar conditions, demonstrating the suitability of this approach for aryl phosphates.[10]
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent | A standard analytical HPLC system with a gradient pump, autosampler, column thermostat, and UV detector is required. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 phase provides the necessary hydrophobic interaction for retaining DCP. The specified dimensions offer a good balance between resolution, analysis time, and backpressure.[9] |
| Mobile Phase A | HPLC Grade Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the hydrophobic analyte. Acetonitrile provides good peak shape and lower backpressure compared to methanol. |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-18 min: 95% B; 18.1-22 min: 60% B (Re-equilibration) | A gradient is essential for eluting the highly hydrophobic DCP isomers with good peak shape and resolving potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| UV Detection | 254 nm | Aromatic compounds like DCP exhibit strong absorbance at 254 nm, offering excellent sensitivity. This wavelength is commonly used for aryl phosphates.[10] |
Preparation of Standard Solutions
Accurate standard preparation is critical for quantification.
-
Primary Stock Standard (1000 µg/mL):
-
Accurately weigh 25 mg of DCP analytical standard into a 25 mL volumetric flask.
-
Dissolve and bring to volume with acetonitrile. Mix thoroughly. This solution is stable for several months when stored at 4 °C and protected from light.
-
-
Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
-
Perform serial dilutions of the Primary Stock Standard using acetonitrile as the diluent.
-
For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to volume with acetonitrile.
-
Transfer the final solutions to HPLC vials for analysis. These working standards should be prepared fresh weekly.
-
Sample Preparation
The goal of sample preparation is to extract DCP into a solvent compatible with the HPLC method while removing interfering matrix components.[11]
Example Protocol for a Polymer Sample:
-
Extraction:
-
Accurately weigh approximately 1 gram of the homogenized polymer sample into a glass vial.
-
Add 10 mL of acetonitrile.
-
Sonicate for 30 minutes to facilitate the extraction of DCP from the polymer matrix.
-
-
Clarification:
-
Centrifuge the extract at 4000 rpm for 10 minutes to pellet any insoluble material.
-
-
Filtration:
-
Carefully draw the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean HPLC vial. The PTFE filter is chosen for its compatibility with organic solvents.
-
-
Dilution (if necessary):
-
If the concentration of DCP is expected to be high, perform a dilution with acetonitrile to bring the final concentration within the calibration range (1-100 µg/mL).
-
Data Analysis and System Validation
Calibration Curve
-
Inject the series of working standard solutions (from 1 to 100 µg/mL).
-
As DCP is an isomer mixture, the resulting chromatogram will likely show a cluster of closely eluting peaks or one broad peak. For quantification, integrate the total area of all peaks associated with the DCP isomers.
-
Plot a calibration curve of the total peak area versus the concentration of the DCP standard.
-
Perform a linear regression analysis. The curve should have a coefficient of determination (r²) of ≥ 0.995 for the method to be considered linear and accurate.
Quantification of DCP in Samples
-
Inject the prepared sample extracts.
-
Integrate the total peak area corresponding to the retention time of the DCP standard.
-
Calculate the concentration of DCP in the sample extract using the linear regression equation from the calibration curve.
-
Account for any dilution factors and the initial sample weight to determine the final concentration of DCP in the original sample (e.g., in µg/g).
Workflow Visualization
The overall analytical process can be visualized as follows:
Caption: HPLC workflow for DCP analysis.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | Injection error; Detector lamp off; Incorrect mobile phase composition. | Check autosampler sequence and vial position. Ensure detector lamp is on and warmed up. Verify mobile phase lines are in the correct reservoirs and pumps are primed. |
| Broad or Tailing Peaks | Column contamination or degradation; Low column temperature; Sample solvent mismatch. | Flush the column with a strong solvent (e.g., 100% isopropanol). Replace the column if performance does not improve. Increase column temperature to 35-40 °C. Ensure final sample diluent is similar to the initial mobile phase composition. |
| Variable Retention Times | Fluctuation in pump flow rate; Column temperature not stable; Mobile phase not properly degassed. | Check for leaks in the pump and system. Ensure the column oven is on and set to the correct temperature. Degas mobile phases before use. |
| High Backpressure | Frit or column blockage; Sample precipitation. | Reverse-flush the column (if permitted by manufacturer). Filter all samples and mobile phases. Replace in-line filters. |
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust technique for the quantitative analysis of this compound. By leveraging a C18 stationary phase, a water/acetonitrile gradient, and UV detection, this protocol provides the necessary framework for accurate analysis in various matrices. The provided explanations for methodological choices and troubleshooting guide will assist researchers in achieving high-quality, reproducible results for this important industrial chemical.
References
- 1. Cresyl diphenyl phosphate | 26444-49-5 [chemicalbook.com]
- 2. CAS 26444-49-5: Cresyl diphenyl phosphate | CymitQuimica [cymitquimica.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Cresyl Diphenyl Phosphate exposure induces reproductive functional defects in men and male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Toxikologische Details - BG RCI [bgrci.de]
- 7. This compound | C19H17O4P | CID 520263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. High-performance liquid chromatographic analysis on radial compression column of the neurotoxic tri-o-cresyl phosphate and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Recovery Solid-Phase Extraction of Diphenyl Cresyl Phosphate from Soil Matrices
Introduction
Diphenyl cresyl phosphate (DCP), a member of the organophosphate ester (OPE) family of compounds, is widely utilized as a flame retardant and plasticizer in a variety of industrial and consumer products.[1][2] Its extensive use has led to its emergence as a persistent environmental contaminant, with soil acting as a significant sink. Due to its potential for bioaccumulation and adverse health effects, robust and reliable analytical methods are imperative for the accurate quantification of DCP in soil to assess environmental contamination and human exposure risks.
This application note presents a detailed and validated protocol for the solid-phase extraction (SPE) of this compound from complex soil matrices. The described methodology is designed for researchers, environmental scientists, and analytical chemists, providing a comprehensive guide from sample preparation to final extract purification, ensuring high recovery and reproducibility. The protocol's efficacy is grounded in the physicochemical properties of DCP, which is sparingly soluble in water but readily soluble in organic solvents.[3]
Principle of the Method
This protocol employs a multi-step approach beginning with solvent extraction to transfer DCP from the soil matrix into a liquid phase. The subsequent and most critical step is the purification of the extract using solid-phase extraction. SPE is a highly effective sample cleanup technique that separates DCP from co-extracted matrix interferences.[4] The choice of a weak anion exchange (WAX) SPE sorbent is predicated on its ability to retain the target analyte while allowing for the removal of interfering substances, leading to a cleaner extract for instrumental analysis.
Materials and Reagents
Materials
-
SPE Cartridges: Weak Anion Exchange (WAX), 500 mg, 6 mL
-
Glass vials with PTFE-lined caps
-
Centrifuge tubes, 50 mL, polypropylene
-
Volumetric flasks, various sizes
-
Syringes and syringe filters (0.45 µm, PTFE)
-
SPE vacuum manifold
-
Nitrogen evaporation system
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Reagents
-
This compound (DCP) analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Ethyl acetate, HPLC grade
-
Ammonium hydroxide (NH₄OH), ACS grade
-
Formic acid, ACS grade
-
Anhydrous sodium sulfate (Na₂SO₄), ACS grade
-
Reagent water, HPLC grade
Experimental Protocol
Soil Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved soil by thorough mixing.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
For recovery studies, spike the soil sample with a known concentration of DCP standard solution at this stage. Typical spiking levels can range from 20 to 500 µg/kg, reflecting environmentally relevant concentrations.[3]
-
Add 20 mL of a 1:1 (v/v) mixture of acetonitrile and ethyl acetate to the centrifuge tube.
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 15 minutes in a water bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the solvent.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps c-g) with an additional 20 mL of the extraction solvent mixture.
-
Combine the two supernatants.
-
-
Drying and Concentration:
-
Add 5 g of anhydrous sodium sulfate to the combined extract to remove any residual water.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a clean tube.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen at 40°C.
-
Solid-Phase Extraction (SPE) Cleanup
The following diagram illustrates the SPE workflow for the purification of the DCP extract.
Caption: Workflow for the solid-phase extraction of DCP from soil.
-
Sample Reconstitution for SPE: Add 9 mL of reagent water containing 0.1% formic acid to the 1 mL concentrated extract. This will ensure the DCP is in a suitable form for loading onto the SPE cartridge.
-
SPE Cartridge Conditioning:
-
Place the WAX SPE cartridges on a vacuum manifold.
-
Pass 5 mL of methanol through each cartridge.
-
Follow with 5 mL of reagent water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the reconstituted sample extract (10 mL total volume) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Place a clean collection tube under each cartridge.
-
Elute the DCP from the cartridge with 10 mL of a 5% ammonium hydroxide in acetonitrile solution. The basic eluent neutralizes the analyte, facilitating its release from the sorbent.
-
Post-SPE Processing
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent for your analytical instrumentation (e.g., isooctane for GC-MS analysis).
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure the reliability of the results. The following parameters should be assessed:
-
Recovery: The efficiency of the extraction process is determined by calculating the percentage of the known amount of spiked analyte that is recovered.
-
Precision: The reproducibility of the method is evaluated by performing replicate extractions and expressing the result as the relative standard deviation (RSD).
-
Linearity: A calibration curve should be generated with a series of standards to demonstrate the linear response of the instrument over a range of concentrations.
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.
Table 1: Expected Performance Data for DCP SPE from Soil
| Parameter | Expected Value |
| Recovery | 85 - 110% |
| Precision (RSD) | < 15% |
| LOD | 0.5 - 2.0 µg/kg |
| LOQ | 1.5 - 6.0 µg/kg |
Note: These are typical values and may vary depending on the specific soil matrix and instrumentation.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Recovery | Incomplete extraction from soil | Ensure thorough mixing and sonication. Consider a third extraction step. |
| Loss of analyte during evaporation | Carefully control the nitrogen flow and temperature. Do not evaporate to complete dryness if the analyte is volatile. | |
| Inefficient elution from SPE cartridge | Ensure the correct elution solvent is used and that the volume is sufficient. | |
| High RSD | Inhomogeneous sample | Thoroughly homogenize the soil sample before weighing. |
| Inconsistent SPE procedure | Maintain a consistent flow rate during loading, washing, and elution. | |
| Matrix Effects in Analysis | Insufficient cleanup | Optimize the washing step of the SPE procedure. Consider using a different SPE sorbent. |
Conclusion
This application note provides a comprehensive and reliable protocol for the solid-phase extraction of this compound from soil. By following these detailed steps, researchers can achieve high recovery and reproducible results, enabling the accurate quantification of this important environmental contaminant. The method's robustness and the inclusion of validation and troubleshooting guidelines make it a valuable tool for environmental monitoring and risk assessment studies.
References
Application Notes & Protocols for In Vivo Studies on the Reproductive Toxicity of Diphenyl Cresyl Phosphate
Introduction: The Imperative for Scrutinizing Diphenyl Cresyl Phosphate
This compound (DCPC), a member of the organophosphate ester family, sees widespread application as a flame retardant and plasticizer. Its ubiquitous presence in consumer products and industrial applications raises significant concerns about its potential impact on human health and the environment. Of particular importance is the assessment of its reproductive toxicity, as subtle disruptions in reproductive processes can have profound and lasting consequences. This guide provides a comprehensive framework for conducting in vivo studies to evaluate the reproductive toxicity of DCPC, grounded in established regulatory guidelines and current scientific understanding of its potential mechanisms of action.
Recent research has indicated that exposure to cresyl diphenyl phosphate (CDP), a related compound, can lead to diminished sperm quality, inhibition of proliferation, and induction of apoptosis in testicular cells in male mice.[1] The underlying mechanism appears to be linked to oxidative stress, the generation of reactive oxygen species (ROS), and subsequent DNA damage.[1] Furthermore, studies have shown that DCPC can affect fertility and implantation rates at high doses, with a No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity established at 60 mg/kg/day in a screening study.[2] These findings underscore the critical need for robust and well-designed in vivo studies to fully characterize the reproductive risk profile of DCPC.
This document is intended for researchers, scientists, and drug development professionals engaged in toxicological assessment. It offers not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a thorough and mechanistically informed investigation.
Part 1: Strategic Experimental Design for Uncovering Reproductive Toxicity
A successful in vivo reproductive toxicity study of DCPC hinges on a meticulously planned experimental design that is both sensitive enough to detect subtle effects and robust enough to yield reproducible and interpretable data. The design outlined here is a synthesis of principles from internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and insights from recent scientific literature.
Animal Model Selection: The Rationale for the Sprague-Dawley Rat
The Sprague-Dawley rat is the recommended model for this study. This choice is predicated on several key factors:
-
Historical Data: An extensive body of historical control data exists for this strain in reproductive toxicity studies, providing a robust baseline for comparison.
-
Reproductive Biology: Their reproductive physiology is well-characterized and shares relevant similarities with humans, including hormonal cycles and gametogenesis.
-
Sensitivity: They are known to be sensitive to endocrine-disrupting chemicals, making them a suitable model for detecting potential hormonal interference by DCPC.
-
Regulatory Acceptance: The use of this strain is widely accepted by regulatory agencies globally, facilitating the submission and review of study data.
Dose Selection and Formulation: A Tiered Approach
The selection of appropriate dose levels is paramount. The goal is to identify a dose-response relationship and establish a NOAEL. Based on existing data, a tiered approach is recommended.
| Dose Level | Concentration (mg/kg/day) | Rationale |
| High Dose | 300 | Intended to induce overt reproductive toxicity to establish a benchmark for adverse effects. Previous studies have shown decreased fertility and implantation at this level.[2] |
| Mid Dose | 60 | Represents the previously established NOAEL for reproductive toxicity and is expected to reveal more subtle or borderline effects.[2] |
| Low Dose | 12 | Corresponds to the NOAEL for repeated dose toxicity, aiming to assess reproductive effects at a level where general systemic toxicity is not observed.[2][3] |
| Control | 0 (Vehicle) | Provides a baseline for all measured parameters. The vehicle should be inert and commonly used, such as corn oil. |
Dose Formulation: DCPC should be dissolved in a suitable vehicle, such as corn oil. The formulation should be prepared fresh daily and its stability and homogeneity confirmed prior to the study's initiation. Administration will be via oral gavage to ensure accurate dosing.
Study Design: Adherence to OECD Guideline Principles
The study design should be based on the principles of the OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) [4][5] and can be extended to incorporate elements of OECD TG 443 (Extended One-Generation Reproductive Toxicity Study) [6][7] for a more comprehensive assessment.
Figure 1: Experimental workflow for the in vivo reproductive toxicity study of DCPC.
Part 2: Detailed Protocols for Key Reproductive Endpoints
The following protocols are designed to be self-validating, with integrated quality control measures and clear endpoints.
Protocol 1: Assessment of Male Reproductive Parameters
Objective: To evaluate the effects of DCPC on male fertility, sperm parameters, and testicular integrity.
Rationale: Recent studies have specifically implicated cresyl diphenyl phosphate in damaging sperm quality and testicular cells through oxidative stress.[1] Therefore, a detailed examination of these parameters is crucial.
Materials:
-
Microscope with phase-contrast optics
-
Hemocytometer or Makler chamber
-
Eosin-nigrosin stain
-
Buffered formalin
-
Paraffin, microtome, and histology stains (H&E)
Procedure:
-
Sperm Motility and Concentration Analysis:
-
At termination, euthanize male rats and immediately dissect the caudae epididymides.
-
Mince the caudae epididymides in a pre-warmed petri dish containing 2 mL of physiological saline.
-
Incubate at 37°C for 15 minutes to allow sperm to disperse.
-
Place a 10 µL aliquot of the sperm suspension on a pre-warmed slide and cover with a coverslip.
-
Examine under a phase-contrast microscope at 400x magnification. Assess at least 200 sperm for motility, classifying them as motile or non-motile.
-
Determine sperm concentration using a hemocytometer or Makler chamber.
-
-
Sperm Morphology Assessment:
-
Prepare a sperm smear on a glass slide and allow it to air dry.
-
Stain the smear with eosin-nigrosin stain.
-
Examine at least 200 sperm under a bright-field microscope at 1000x magnification (oil immersion).
-
Classify sperm as normal or abnormal based on head and tail morphology.
-
-
Testicular and Epididymal Histopathology:
-
Collect and weigh the testes and epididymides.
-
Fix the tissues in 10% buffered formalin.
-
Process the tissues for paraffin embedding, sectioning (5 µm), and staining with hematoxylin and eosin (H&E).
-
A qualified pathologist should perform a semi-quantitative evaluation of the seminiferous tubules for signs of degeneration, atrophy, and loss of germ cells.
-
Protocol 2: Evaluation of Female Reproductive Function
Objective: To assess the impact of DCPC on the estrous cycle, fertility, and pregnancy outcomes in female rats.
Rationale: Previous findings of decreased implantation indices at high doses of DCPC necessitate a thorough investigation of female reproductive parameters.[2]
Materials:
-
Microscope
-
Physiological saline
-
Glass pipettes
Procedure:
-
Estrous Cycle Monitoring:
-
For two weeks prior to mating, perform daily vaginal smears.
-
Gently flush the vagina with a small amount of physiological saline using a glass pipette.
-
Place a drop of the collected fluid on a glass slide and observe under a microscope at 100x magnification.
-
Characterize the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus) based on the predominant cell types (nucleated epithelial, cornified epithelial, leukocytes).
-
Record the length and regularity of the estrous cycles for each female.
-
-
Fertility and Pregnancy Assessment:
-
During the mating period, confirm mating by the presence of a vaginal plug or sperm in the vaginal smear.
-
Monitor pregnant females for clinical signs of toxicity and record body weight changes.
-
On postnatal day 4, count the number of corpora lutea in the ovaries to determine the ovulation rate.
-
Record the number of implantation sites in the uterus.
-
Calculate the fertility index (number of pregnant females / number of mated females x 100) and implantation index (number of implantation sites / number of corpora lutea x 100).
-
Protocol 3: Developmental Toxicity Assessment in Offspring
Objective: To evaluate the potential for DCPC to cause developmental toxicity in the F1 generation.
Rationale: The OECD guidelines for reproductive toxicity screening emphasize the importance of assessing offspring for any adverse effects.[4][5]
Procedure:
-
Postnatal Observations:
-
On postnatal day 1, record the number of live and dead pups, sex, and perform a gross external examination for any abnormalities.
-
Record pup weights on postnatal days 1, 4, 7, 14, and 21.
-
On postnatal day 4, measure the anogenital distance (AGD) of each pup as an indicator of endocrine disruption.
-
Monitor for the age of attainment of developmental landmarks, such as pinna detachment and eye-opening.
-
-
Necropsy of Pups:
-
Euthanize all pups on postnatal day 21.
-
Perform a gross necropsy on all pups, paying close attention to the reproductive organs.
-
Preserve any tissues with abnormalities in 10% buffered formalin for potential histopathological examination.
-
Part 3: Mechanistic Insights and Potential Signaling Pathways
The reproductive toxicity of DCPC is likely mediated through a cascade of cellular events initiated by oxidative stress.
Figure 2: Proposed signaling pathway for DCPC-induced male reproductive toxicity.
This proposed pathway highlights how DCPC-induced ROS can lead to widespread cellular damage, ultimately impairing testicular function and leading to adverse reproductive outcomes.[1] Investigating markers of oxidative stress (e.g., malondialdehyde, glutathione levels) and apoptosis (e.g., caspase-3 activity) in testicular tissue can provide direct evidence for this mechanism.
Conclusion
The protocols and experimental design outlined in this guide provide a robust framework for the comprehensive evaluation of the in vivo reproductive toxicity of this compound. By integrating established regulatory guidelines with mechanistic insights, researchers can generate high-quality, reliable data that will be crucial for the accurate risk assessment of this widely used chemical. A thorough understanding of the potential reproductive hazards of DCPC is essential for protecting human health and ensuring environmental safety.
References
- Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD.
- This compound CAS N°: 26444-49-5.
- Cresyl Diphenyl Phosphate exposure induces reproductive functional defects in men and male mice. Ecotoxicology and Environmental Safety.
- OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test.
- Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment.
- OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study.
- Test No.
- Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD.
Sources
- 1. Cresyl Diphenyl Phosphate exposure induces reproductive functional defects in men and male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diphenyl Cresyl Phosphate (DCP) Extraction from Plastics
Welcome to the technical support center for the efficient extraction of Diphenyl Cresyl Phosphate (DCP) from various plastic matrices. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in accurately quantifying this common plasticizer and flame retardant.[1][2] Here, we move beyond simple protocols to explain the underlying principles of effective extraction, helping you troubleshoot and optimize your experimental workflow.
FAQs: Foundational Knowledge for DCP Extraction
Q1: What are the most critical factors influencing the extraction efficiency of DCP from plastics?
A1: The extraction efficiency of organophosphate esters like DCP is primarily governed by a few key parameters. The most crucial is the choice of extraction solvent, followed by temperature, extraction time, and the physical preparation of the plastic sample.[3] The interplay of these factors determines how effectively the solvent can penetrate the polymer matrix and solubilize the DCP.
Q2: Which extraction techniques are most suitable for DCP, and what are their relative advantages?
A2: Several techniques can be employed, each with its own merits:
-
Ultrasonic-Assisted Extraction (UAE): This is a rapid and efficient method that uses ultrasonic waves to create cavitation, enhancing solvent penetration into the sample matrix. It's less time-consuming and uses smaller solvent volumes compared to traditional methods.[4]
-
Soxhlet Extraction: A classic and exhaustive technique that ensures high recovery rates through continuous extraction with a distilled solvent.[5][6] However, it is time-consuming and requires larger volumes of solvent.[7]
-
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques utilize elevated temperatures and pressures to increase extraction efficiency, significantly reducing extraction time and solvent consumption.[3][8][9][10]
-
Supercritical Fluid Extraction (SFE): This "green" technique often uses supercritical CO2, which has properties of both a liquid and a gas, allowing for efficient extraction with minimal organic solvent use.[11][12][13] It is particularly advantageous for thermally labile compounds.
Q3: How do I choose the right solvent for DCP extraction?
A3: Solvent selection is paramount. The ideal solvent should effectively dissolve DCP while having a good affinity for the plastic matrix to facilitate swelling and analyte release. Due to the non-polar nature of many organophosphate esters, solvents like dichloromethane, ethyl acetate, and n-hexane are commonly used.[5] For accelerated solvent extraction of organophosphorus esters, acetonitrile has shown significantly higher extraction efficiency compared to methanol or a mixture of the two.[3][14] A 1:1 (v/v) mixture of hexane and ethyl acetate has also been successfully used in pressurized liquid extraction.[9][10]
Q4: Can DCP degrade during extraction?
A4: Yes, thermal degradation can be a concern, especially with techniques that employ high temperatures like ASE or Soxhlet. This compound has a high boiling point and flash point, suggesting good thermal stability.[15][16] However, prolonged exposure to high temperatures, especially in the presence of certain matrix components, could potentially lead to degradation.[8][17][18][19] It is crucial to optimize the extraction temperature to maximize efficiency while minimizing the risk of analyte degradation.[3]
Troubleshooting Guide: Overcoming Common Extraction Hurdles
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on scientific principles.
Problem 1: Low Recovery of DCP
-
Symptom: The quantified amount of DCP is consistently lower than expected or below the limit of detection.
-
Potential Causes & Solutions:
-
Inadequate Sample Preparation: The plastic sample may not have a sufficient surface area for efficient solvent interaction.
-
Solution: Reduce the particle size of the plastic sample by grinding, cryo-milling, or shaving it into thin films. This increases the surface-area-to-volume ratio, facilitating better solvent penetration.
-
-
Suboptimal Solvent Choice: The selected solvent may not be effectively solubilizing the DCP or swelling the plastic matrix.
-
Insufficient Extraction Time or Temperature: The conditions may not be energetic enough to facilitate the diffusion of DCP out of the polymer matrix.
-
Solution: Systematically increase the extraction time and/or temperature. For UAE, increase sonication time in increments of 15-30 minutes. For ASE, consider increasing the temperature in 10-20°C increments, being mindful of potential thermal degradation.[3]
-
-
| Solvent System | Typical Application | Advantages | Disadvantages |
| Acetonitrile | Accelerated Solvent Extraction (ASE) | High extraction efficiency for many organophosphate esters.[3][14] | Can be more expensive than other solvents. |
| Dichloromethane | Soxhlet Extraction | Effective for a wide range of non-polar compounds.[5][6] | Potential for co-extraction of interfering compounds; environmental and health concerns. |
| Hexane/Ethyl Acetate (1:1 v/v) | Pressurized Liquid Extraction (PLE) | Good balance of polarity for extracting organophosphate esters.[9][10] | Flammability of hexane requires careful handling. |
| Isopropanol | Ultrasonic Extraction | Can be effective for some plastic additives.[7] | May have lower extraction efficiency for DCP compared to other solvents. |
Problem 2: High Variability in Results (Poor Reproducibility)
-
Symptom: Replicate extractions of the same sample yield significantly different DCP concentrations.
-
Potential Causes & Solutions:
-
Inhomogeneous Sample: The DCP may not be uniformly distributed throughout the plastic.
-
Solution: Homogenize a larger portion of the plastic sample before taking smaller aliquots for extraction.
-
-
Inconsistent Sample Preparation: Variations in particle size or shape between replicates can lead to different extraction efficiencies.
-
Solution: Implement a standardized and reproducible sample preparation protocol.
-
-
Fluctuations in Extraction Conditions: Minor variations in temperature, time, or solvent volume can impact results.
-
Solution: Ensure that all extraction parameters are precisely controlled for each replicate.
-
-
Problem 3: Co-extraction of Interfering Compounds
-
Symptom: The final extract contains other plastic additives or oligomers that interfere with the analytical detection of DCP, leading to inaccurate quantification.
-
Potential Causes & Solutions:
-
Non-selective Solvent: The chosen solvent may be too aggressive, dissolving not only the DCP but also other components of the plastic matrix.
-
Solution: Try a more selective solvent or a solvent mixture. Alternatively, a post-extraction cleanup step may be necessary.
-
-
Matrix Effects in Analysis: Co-extracted compounds can suppress or enhance the signal of DCP during analysis (e.g., in GC-MS).[20][21][22]
-
Solution: Implement a solid-phase extraction (SPE) cleanup step after the initial extraction. An ENVI-18 cartridge can be effective for purifying the extract before analysis.[3][14] Using tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can also significantly reduce matrix interference.[23]
-
-
Experimental Protocols
Standard Operating Procedure: Ultrasonic-Assisted Extraction (UAE) of DCP from PVC
-
Sample Preparation:
-
Cut the PVC sample into small pieces (approximately 1-2 mm).
-
Accurately weigh approximately 0.5 g of the cut PVC into a glass extraction vessel.
-
-
Extraction:
-
Add 20 mL of acetonitrile to the extraction vessel.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 60 minutes at a controlled temperature (e.g., 40°C).
-
-
Sample Recovery:
-
Carefully decant the solvent into a clean collection vial.
-
Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
The extract is now ready for analysis by a suitable technique such as GC-MS or HPLC-MS/MS.[14]
-
Visualizing the Workflow
General Workflow for DCP Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of this compound from plastic samples.
Troubleshooting Decision Tree for Low DCP Recovery
Caption: A decision tree to systematically troubleshoot and resolve issues of low DCP recovery during extraction.
References
- Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. (2021). National Institutes of Health (NIH).
- Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. (2021). ResearchGate.
- This compound | C19H17O4P | CID 520263. PubChem, National Institutes of Health (NIH).
- This compound CAS N°: 26444-49-5. OECD Existing Chemicals Database.
- Investigations of Thermal Degradation During Accelerated Solvent Extraction (ASE). Thermo Fisher Scientific.
- Supercritical Fluid Extraction of Organic Compounds From Various Solid Matrices. EPA NEPIS.
- CRESYL DIPHENYL PHOSPHATE. Ataman Kimya.
- Challenges and opportunities of solvent-based additive extraction methods for plastic recycling. PSYCHE.
- Research progress in supercritical fluid application in plastic processing. Journal of Plastic Industry.
- Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent.
- Determination of phthalate esters content in plastic articles: Comparison of extraction methods. (2018). ResearchGate.
- Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. (2024). ResearchGate.
- Extraction of Additives from Plastics. CEM Corporation.
- Elimination of Matrix Interferences in GC-MS Analysis of Pesticides by Entropy Minimization. ResearchGate.
- Py/GC/MS/MS Microplastic Analysis of Samples Containing Interfering Substances. Shimadzu.
- Polymer Processing with Supercritical Fluids. Imperial College London.
- Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. (2018). Agilent.
- Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. Providence College Web Profiles.
- Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). GOV.UK.
- Cresyl diphenyl phosphate. Santa Cruz Biotechnology.
- Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Federal Aviation Administration.
- An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. (2018). ACG Publications.
- Cresyl diphenyl phosphate effect on the thermal stabilities and electrochemical performances of electrodes in lithium ion battery. (2007). ResearchGate.
- Determination of the Banned Phthalates in PVC Plastic of Toys by the Soxhlet Extraction-Gas Chromatography/Mass Spectrometry Method. (2010). ResearchGate.
- Computational Models for Dissolution-based Plastic Recycling. University of Wisconsin–Madison.
- New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste. (2023). MDPI.
- Sourcing Cresyl Diphenyl Phosphate: A Buyer's Guide. (2025). Ningbo Inno Pharmchem Co., Ltd.
- Supercritical fluid extraction of polychlorinated biphenyls from lyophilized fish tissue. (1994). Journal of Chromatography A.
- Multiscale Investigation of Resorcinol Bis(diphenyl phosphate) as an Efficient Thermal Stabilizer for Poly(3‐hydroxybutyrate‐co‐4‐hydroxybutyrate). (2022). ResearchGate.
- Setting and thermal reactions of phosphate investments. (1980). Journal of Dental Research.
- optimization of natural catalysts in oil production from plastic waste pyrolysis. (2019). ResearchGate.
- Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. eScholarship.
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. nbinno.com [nbinno.com]
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- 5. researchgate.net [researchgate.net]
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- 19. Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces [escholarship.org]
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- 23. gcms.cz [gcms.cz]
Technical Support Center: Strategies for Reducing Diphenyl Cresyl Phosphate (DCP) Migration in Polymer Blends
Introduction
Diphenyl cresyl phosphate (DCP), a member of the aryl phosphate ester family, is a widely utilized additive in the polymer industry.[1][2] It serves a dual function as both a highly effective flame retardant and a plasticizer, enhancing the flexibility, durability, and safety of various polymer systems.[3][4] Common applications include polyvinyl chloride (PVC), polyurethanes, cellulosic plastics, and synthetic rubbers.[1][3][5][6]
While integral to achieving desired material properties, DCP, like many plasticizers, is not chemically bound to the polymer matrix.[7][8] This allows it to move, or "migrate," from the bulk of the material to the surface over time. This phenomenon, known as plasticizer migration, can lead to a host of problems including:
-
Degradation of Mechanical Properties: Loss of flexibility and embrittlement as the plasticizer concentration in the bulk decreases.[9][10]
-
Surface Defects: A sticky or oily surface film, known as "blooming" or "exudation," which can attract dirt and affect aesthetics.[11]
-
Performance Issues: Compromised performance of surrounding components, such as the weakening of adhesive bonds or fogging on adjacent glass surfaces.[9][10]
-
Regulatory & Safety Concerns: The migration of additives is a significant concern in food-contact, medical, and consumer product applications due to potential human exposure and environmental contamination.[8][9][12][13][14]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and mitigating DCP migration in their polymer blend experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of DCP migration?
A1: DCP migration is a physical process driven by thermodynamics and kinetics. It occurs in three main stages:
-
Diffusion to the Surface: DCP molecules move from the bulk (higher concentration) of the polymer to the surface (lower concentration). This is a form of Fickian diffusion.
-
Surface Exchange: Molecules accumulate at the polymer-air or polymer-contact surface interface.
-
Interfacial Transport: DCP is removed from the surface through volatilization into the air, extraction by a contacting liquid (like a solvent or oil), or absorption by a contacting solid.[15]
This process is governed by the system's tendency to reach thermodynamic equilibrium.
Q2: What are the key factors that influence the rate of DCP migration?
A2: Several factors critically affect the speed and extent of migration:
-
Compatibility: The degree of intermolecular attraction between DCP and the polymer chains is paramount. Poor compatibility, resulting from dissimilar polarity or solubility parameters, creates a driving force for the plasticizer to be expelled from the matrix.[10][11]
-
Temperature: Higher temperatures increase the kinetic energy of DCP molecules, accelerating their diffusion through the polymer matrix.[15][16]
-
DCP Concentration: Higher concentrations of DCP can lead to supersaturation, increasing the likelihood of migration.
-
Polymer Morphology: Plasticizers have more difficulty penetrating and migrating through crystalline regions of a polymer compared to amorphous regions, which have more free volume.[10]
-
External Environment: Contact with solvents, oils, or other absorbent materials can rapidly extract DCP from the polymer surface. Mechanical stress and flexing can also accelerate migration.[17]
Q3: Which polymer blends are most susceptible to DCP migration?
A3: While DCP is compatible with a range of polymers, issues are more prevalent in systems where the polarity and structure are not ideally matched.[3] PVC is a common polymer where plasticizer migration is a known challenge.[3][17] Blends of polymers with significantly different affinities for DCP can also create domains where the plasticizer is less stable, promoting migration. For instance, in a blend of a polar and a non-polar polymer, DCP may preferentially associate with one phase, potentially becoming oversaturated and migrating out.
Q4: How can I detect and quantify the amount of DCP that has migrated?
A4: Quantification is essential for evaluating the severity of the problem and the effectiveness of mitigation strategies. Common analytical methods include:
-
Gravimetric Analysis: Measuring the weight loss of a polymer sample after a defined period of aging at elevated temperatures (for volatility) or after solvent extraction.
-
Solvent Extraction followed by Chromatography: Wiping or immersing the polymer surface with a suitable solvent (e.g., hexane, acetonitrile) to collect the migrated DCP. The extract is then analyzed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to separate and quantify the DCP concentration.[18][19] GC coupled with Mass Spectrometry (GC-MS) is particularly powerful for unambiguous identification and sensitive quantification.[19][20][21]
-
Surface Analysis Techniques: Techniques like Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) can detect changes in chemical composition on the immediate surface of the polymer, indicating the presence of migrated DCP.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab.
Problem: My polymer blend shows significant surface blooming/exudation of DCP.
| Potential Cause | Explanation | Suggested Solution |
| Poor Polymer-DCP Compatibility | The intermolecular forces between the polymer and DCP are weak, causing the plasticizer to be squeezed out of the matrix.[11] | Re-evaluate Formulation: If possible, select a polymer grade with a polarity closer to that of DCP. Consider using a compatibilizer to improve the interaction between the polymer and the plasticizer. |
| DCP Concentration is Too High | The formulation is supersaturated. The polymer matrix cannot physically retain the amount of DCP added. | Reduce DCP Loading: Systematically decrease the DCP concentration in your formulation to find the threshold where blooming ceases while still maintaining acceptable mechanical properties. |
| Inadequate Processing/Mixing | Poor dispersion of DCP during melt blending can create localized, high-concentration regions that are prone to migration. | Optimize Processing Conditions: Increase mixing time, adjust screw speed, or modify the temperature profile during extrusion or injection molding to ensure a homogenous blend.[11] |
Problem: The mechanical properties (e.g., flexibility) of my blend are degrading over time.
| Potential Cause | Explanation | Suggested Solution |
| Loss of DCP via Volatilization | The material is stored or used at elevated temperatures, causing the DCP to slowly evaporate from the surface.[10] | Introduce a Higher Molecular Weight Plasticizer: Blend DCP with a larger, less volatile polymeric plasticizer. These larger molecules have significantly lower vapor pressure and are physically entangled within the polymer chains, reducing their mobility.[9][22][23] |
| Extraction by Contacting Medium | The material is in contact with a liquid (e.g., cleaning solution, oil) that is a good solvent for DCP. | Apply a Surface Treatment: Create a barrier on the polymer surface to prevent DCP from partitioning into the external medium. Options include plasma treatment, UV curing of a topcoat, or chemical grafting.[9][15][17][24] |
| Co-migration of Other Additives | The migration of DCP can sometimes carry other smaller additives, like UV stabilizers or antioxidants, to the surface, further degrading the material's stability.[9][10] | Address the Root Cause: Focus on preventing the primary migration of DCP. By immobilizing the DCP, you will inherently prevent the co-migration of other components. |
Problem: My material is failing regulatory tests for plasticizer migration.
| Potential Cause | Explanation | Suggested Solution |
| Migration Exceeds Specific Limits | Regulatory bodies like the European Commission set Specific Migration Limits (SMLs) and Overall Migration Limits (OMLs) for substances used in food-contact materials.[25][26][27][28] Your material is releasing DCP above these thresholds. | Employ Advanced Mitigation Strategies: Implement more robust solutions such as using reactive plasticizers that covalently bond to the polymer backbone, or creating a permanent barrier coating like a thin film of silicon oxide (SiOx) via Plasma-Enhanced Chemical Vapor Deposition (PECVD).[9][15][17] |
| Incorrect Testing Simulants/Conditions | The test conditions (e.g., food simulant, temperature, duration) may not accurately reflect the material's end-use, leading to an overestimation of migration. | Verify Test Protocol: Ensure the migration testing protocol aligns with the standards specified by the relevant regulatory authority (e.g., Commission Regulation (EU) No 10/2011).[25][29] The choice of food simulant (e.g., acetic acid for acidic foods, ethanol for alcoholic foods, olive oil for fatty foods) is critical. |
Visualizing the Problem and Solutions
The Mechanism of Plasticizer Migration
The following diagram illustrates the fundamental process of DCP moving from the polymer bulk to the surrounding environment.
Caption: A schematic of the DCP migration process from bulk diffusion to interfacial transport.
Troubleshooting Flowchart for DCP Migration
Use this flowchart to diagnose and address migration issues in your experiments.
Caption: A diagnostic flowchart for identifying the cause of DCP migration and selecting a solution.
Experimental Protocols
Protocol 1: Quantification of Migrated DCP via Solvent Extraction and GC-MS
This protocol details a method to quantify the amount of DCP that has migrated to the surface of a polymer sample.
Materials:
-
Polymer samples (e.g., 5x5 cm plaques of known thickness)
-
Hexane (HPLC grade)
-
Internal Standard (IS) solution (e.g., Triphenyl phosphate (TPP) at 100 µg/mL in hexane)
-
Lint-free wipes
-
Glass vials with PTFE-lined caps
-
Volumetric flasks
-
GC-MS system with a suitable column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation:
-
Carefully wipe the surface of the polymer sample with a lint-free wipe pre-moistened with a known volume of hexane (e.g., 2 mL).
-
Place the wipe into a 10 mL glass vial.
-
Repeat the wiping process with a second wipe and place it in the same vial to ensure complete collection.
-
-
Extraction:
-
Add 5 mL of hexane to the vial containing the wipes.
-
Cap the vial and sonicate for 15 minutes to extract the DCP from the wipes into the solvent.
-
-
Internal Standard Spiking:
-
Transfer the hexane extract to a 10 mL volumetric flask.
-
Spike the extract with a known volume of the internal standard solution (e.g., 100 µL of 100 µg/mL TPP).
-
Bring the flask to volume with hexane. This solution is ready for analysis.
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of DCP (e.g., 1, 5, 10, 25, 50 µg/mL) in hexane.
-
Spike each calibration standard with the same concentration of internal standard as the samples.
-
Analyze the standards by GC-MS to generate a calibration curve (Ratio of DCP peak area to IS peak area vs. DCP concentration).
-
-
GC-MS Analysis:
-
Inject the prepared sample solution into the GC-MS.
-
Use an appropriate temperature program to separate DCP from the internal standard and other extractables.
-
Monitor characteristic ions for DCP and the IS for quantification.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of DCP in the sample solution.
-
Calculate the total mass of migrated DCP based on the final volume of the extract.
-
Express the result as mass per unit of surface area (e.g., µg/cm²).
-
Workflow for Evaluating a Migration Mitigation Strategy
Caption: A standard workflow for testing the effectiveness of a migration reduction method.
Advanced Mitigation Strategies
When standard formulation adjustments are insufficient, more advanced methods can provide a permanent solution to DCP migration.
-
High Molecular Weight & Polymeric Plasticizers: These are larger molecules, often polyesters, that become physically entangled in the polymer matrix.[8][9][23] Their large size and low volatility dramatically reduce diffusion rates.[9][22] While effective, they can sometimes be less efficient plasticizers, requiring higher concentrations.[30][31]
-
Reactive Plasticizers: These molecules contain functional groups that allow them to form covalent bonds with the polymer backbone during processing.[9][10] This "internal plasticization" effectively tethers the plasticizer, completely suppressing migration.[32]
-
Surface Modification: These techniques alter the outermost layer of the polymer to create a barrier.[15]
-
Irradiation (UV, Gamma, E-beam): These high-energy sources induce cross-linking in the polymer's surface layers, which densifies the network, reduces free volume, and slows the diffusion of DCP.[15][17][24]
-
Plasma Treatment: Using ionized gases (e.g., oxygen, fluorine) can both densify the surface and change its polarity, making it less favorable for DCP to partition out of the bulk.[7][15]
-
Barrier Coatings (PECVD): Plasma-Enhanced Chemical Vapor Deposition can deposit an ultra-thin (20-100 nm), impermeable glassy layer, such as silicon oxide (SiOₓ) or diamond-like carbon (DLC), onto the polymer surface.[15][17] This creates a highly effective physical barrier to migration.
-
References
- Surface Modification Strategies to Inhibit Plasticizer Migr
- Exploring the Use of Cresyl Diphenyl Phosphate in Industrial Applic
- Surface Modification Techniques to Inhibit Plasticizer Migr
- Plasticizer Migration: What is it and why is it a problem. Forgeway Ltd
- How can we avoid plasticizer "migr
- Surface Treatment of Plasticized Poly(vinyl chloride)
- How to Reduce Plasticizer Migr
- How to Control Plasticizer Migration in Finished Products. (2025). [Source Not Available]
- CRESYL DIPHENYL PHOSPHATE.
- Polymer Plasticization: Theories, Types, Process & Key Factors. (2024). SpecialChem
- Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migr
- A review of alternatives to di (2-ethylhexyl)
- Legisl
- Sustainable Micro and Nano Additives for Controlling the Migration of a Biobased Plasticizer
- Cresyl diphenyl phosph
- The EU's Plastics Regulation: What You Should Know. (2022). [Source Not Available]
- Diphenyl cresyl phosph
- Cresyldiphenyl phosphate (CDP) | CAS 26444-49-5. COnnect Chemicals
- Supporting document 2 International regulations for food contact materials – P1034 Chemical Migration from Packaging into Food. [Source Not Available]
- Position Paper - REACH and Food Contact Regulations for Plastics. [Source Not Available]
- Commission Regulation (EU) 2023/1442. (2023). EUR-Lex - European Union
- Environmentally Friendly Plasticizers for PVC –. DiVA portal
- Phthalate Plasticizers Covalently Bound to PVC: Plasticization with Suppressed Migr
- Perspectives on alternatives to phthalate plasticized poly(vinyl chloride)
- Environmental risk evaluation report: Cresyl diphenyl phosph
- Non-toxic Plasticizers for PVC: Sustainable and Safe Altern
- New Biobased Plasticizers for PVC Derived from Saturated Dimerized F
- The Versatility of Cresyl Diphenyl Phosphate in Synthetic Rubbers: Enhancing Durability and Safety. NINGBO INNO PHARMCHEM CO.,LTD.
- Compilation of analytical methods for model migrants in foodstuffs:. EU Science Hub
- Tri-cresyl phosphate (mixed isomers). [Source Not Available]
- Triphenyl phosphate and diphenyl phosphate - Evaluation st
- Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS.
- Organophosphate ester cresyl diphenyl phosphate disrupts lipid homeostasis in zebrafish embryos. (2024). PubMed
- Selective removal of phenyl group from alkyl diphenyl phosphates. (2016).
- Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk. (2024). PubMed
- Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. PubMed Central
- Cresyl Diphenyl Phosphate exposure induces reproductive functional defects in men and male mice. PubMed
- Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. (2025).
- GOYENCHEM-CDP Cresyl Diphenyl Phosphate CAS No.26444-49-5. GO YEN CHEMICAL INDUSTRIAL CO LTD
- Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. (2025).
- Cross-Stream Migration of Driven Polymer Solutions in Nanoscale Channels: A Numerical Study with Generalized Dissipative Particle Dynamics. (2025).
Sources
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- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. specialchem.com [specialchem.com]
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- 7. bastone-plastics.com [bastone-plastics.com]
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- 12. Organophosphate ester cresyl diphenyl phosphate disrupts lipid homeostasis in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cresyl Diphenyl Phosphate exposure induces reproductive functional defects in men and male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 32. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Diphenyl Cresyl Phosphate (DCP) Analysis
Welcome to the technical support center for the analysis of Diphenyl Cresyl Phosphate (DCP). As a Senior Application Scientist, I've designed this guide to provide you with practical, in-depth solutions to the common challenges encountered during the quantitative analysis of DCP, particularly the pervasive issue of matrix effects. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the complex issues you may face in your laboratory.
This compound (DCP) is a widely used organophosphate ester, serving as a flame retardant and plasticizer in numerous consumer and industrial products, including plastics, lubricants, and hydraulic fluids.[1][2][3] Its presence in environmental and biological samples is of increasing concern, necessitating robust and accurate analytical methods for its detection and quantification. However, analyzing DCP in complex sample types like milk, fish, sediment, or biological fluids is often hampered by matrix effects, which can significantly compromise data quality.[4][5][6]
This guide will walk you through identifying, quantifying, and mitigating these effects to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects, and why are they a significant problem in DCP analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting, undetected components from the sample matrix.[7][8] This phenomenon can manifest in two ways:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the DCP concentration. This is the more common effect.
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the DCP concentration.
In the context of DCP analysis, complex matrices contain a multitude of endogenous substances like phospholipids, salts, proteins, and other organic molecules.[9][10] When these compounds co-elute with DCP from the liquid chromatography (LC) or gas chromatography (GC) system and enter the ion source, they compete for the available energy or charge required for ionization.[7][8] This competition can disrupt the efficient formation of gas-phase DCP ions, leading to an inaccurate measurement. The consequence is a loss of analytical accuracy, precision, and sensitivity, potentially compromising the validity of your study.[11]
Q2: How can I determine if my DCP analysis is being affected by matrix effects?
A2: You must first determine if a matrix effect is present before you can mitigate it. There are two primary methods for this assessment:
-
Qualitative Assessment (Post-Column Infusion): This technique provides a visual representation of where matrix effects occur during your chromatographic run. It involves infusing a standard solution of DCP at a constant rate directly into the mass spectrometer, bypassing the analytical column.[12] A blank matrix extract is then injected onto the column. If the constant DCP signal dips or rises at certain points in the chromatogram, it indicates that components from the matrix are eluting at those times and are causing ion suppression or enhancement, respectively.[12]
-
Quantitative Assessment (Post-Extraction Spike): This is the gold-standard method for quantifying the extent of matrix effects.[10][11] It directly compares the signal response of DCP in the presence and absence of the matrix. The experiment and calculation are detailed in Protocol 2 below. The matrix effect (ME) is calculated using the following formula:
ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solvent) * 100
A value of 100% indicates no matrix effect. A value <100% signifies ion suppression, and a value >100% indicates ion enhancement. Significant matrix effects are generally considered to be outside the range of 80-120%.
Q3: What is the fundamental difference between "matrix effect" and "analyte recovery"?
A3: This is a critical distinction in analytical chemistry. While both can lead to inaccurate results, they represent different stages of the analytical process.
-
Recovery refers to the efficiency of the sample preparation and extraction process. It measures how much of the original DCP present in the sample is successfully extracted and makes it to the final vial for analysis. It is assessed by comparing the signal of a sample spiked before extraction to a sample spiked after extraction.
-
Matrix Effect is a phenomenon that occurs during the analysis itself, specifically within the ion source of the mass spectrometer, as described in Q1. It is a measure of how the matrix components that remain after sample preparation affect the ionization of DCP.
It is possible to have high recovery (e.g., >95%) but still suffer from severe matrix effects (e.g., 50% signal suppression), which would lead to a significant underestimation of the DCP concentration in the original sample.
Troubleshooting Guide: Scenarios & Solutions
This section addresses common problems encountered during DCP analysis and provides a logical progression of solutions, from simple adjustments to more comprehensive methodological changes.
Problem: My DCP signal is significantly suppressed or highly variable between injections.
This is the classic symptom of uncompensated matrix effects. The goal is to either remove the interfering components, separate them chromatographically from your analyte, or use a corrective technique that accounts for the signal variation.
Solution A: Enhance Your Sample Preparation and Cleanup
The most effective way to combat matrix effects is to remove the interfering compounds before they ever reach the analytical instrument.[12]
1. Solid-Phase Extraction (SPE): SPE is a powerful and selective technique for cleaning up complex samples.[13] By choosing the right sorbent, you can retain DCP while washing away interfering matrix components. For an analyte like DCP (log Kow ≈ 4.51), reversed-phase sorbents are highly effective.[1]
| Sorbent Type | Primary Interaction | Effective For Removing | Best Suited Matrices |
| C18 (Reversed-Phase) | Hydrophobic | Polar interferences (salts, sugars) | Aqueous samples, biological fluids |
| PSA (Primary Secondary Amine) | Anion Exchange / Normal Phase | Fatty acids, organic acids, polar pigments | Food and agricultural samples |
| Florisil® (Magnesium Silicate) | Normal Phase | Lipids, polar interferences | Environmental samples with high fat |
2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is exceptionally effective for organophosphate esters like DCP in complex matrices such as milk or fish.[4][14][15] It involves an initial extraction with acetonitrile followed by a "salting out" step and a dispersive SPE (d-SPE) cleanup.[5][16] A detailed methodology is provided in Protocol 1 .
3. Lipid Removal Strategies: For high-fat matrices (e.g., fish, milk, oils), specific steps are crucial.
-
Freezing-Out (Winterization): After the initial acetonitrile extraction, cooling the extract to a low temperature (e.g., -20°C) causes lipids to precipitate, which can then be removed by centrifugation.[4][16]
-
d-SPE with C18 or LipiFiltr®: Including C18 sorbent in the d-SPE cleanup step effectively removes nonpolar lipids.[5]
Solution B: Optimize Chromatographic Separation
If sample cleanup alone is insufficient, improving the chromatographic separation can move the DCP peak away from where interfering matrix components elute.[12]
-
Adjust the Gradient: Increase the initial aqueous portion of your mobile phase to better retain and separate DCP from early-eluting polar interferences. A slower, more shallow gradient around the elution time of DCP can also improve resolution.
-
Change Column Chemistry: If using a standard C18 column, consider switching to a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These offer alternative interaction mechanisms (e.g., pi-pi interactions) that can alter the elution order of DCP relative to matrix components.
-
Use a Smaller Particle Size/Longer Column: Moving to a column with smaller particles (e.g., sub-2 µm) or a longer column will increase chromatographic efficiency and resolving power, though it may also increase backpressure and run time.
Solution C: Employ Isotope Dilution or Matrix-Matched Calibration
When matrix effects cannot be eliminated, they must be compensated for. These two strategies are the most reliable ways to achieve accurate quantification in the presence of matrix effects.
1. Isotope Dilution Mass Spectrometry (IDMS): This is the gold-standard approach for quantification. It involves adding a known amount of a stable, isotopically labeled version of DCP (e.g., Diphenyl-d10 cresyl phosphate) to every sample, standard, and blank before any sample preparation begins.[17] This labeled internal standard (IS) is chemically identical to the native DCP and will therefore experience the exact same extraction inefficiencies and matrix effects. By calculating the ratio of the native analyte signal to the IS signal, any variations are normalized, providing highly accurate and precise results.[17]
2. Matrix-Matched Calibration: If a suitable labeled internal standard is unavailable or too costly, matrix-matched calibration is an excellent alternative.[4][18] This method involves preparing your calibration standards in a blank matrix extract that is free of DCP.[19][20] By doing this, the standards experience the same matrix effects as the unknown samples. The resulting calibration curve is therefore inherently compensated for signal suppression or enhancement, leading to more accurate quantification.[21] See Protocol 2 for a guide on preparing these standards.
Visualizations & Protocols
Diagrams
Protocol 1: Modified QuEChERS Protocol for DCP in a High-Fat Matrix (e.g., Fish Tissue)
This protocol is adapted from methodologies used for organophosphate esters in complex food matrices.[5][14]
-
Sample Homogenization: Weigh 10 g (± 0.1 g) of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of isotopically labeled internal standard solution (e.g., d10-DCP) and allow it to equilibrate for 15 minutes.
-
Extraction: Add 10 mL of acetonitrile (ACN). Cap the tube and shake vigorously for 1 minute.
-
Salting-Out: Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Immediately cap and shake vigorously for 1 minute. The salts induce phase separation between the ACN and the aqueous/solid phase.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Winterization (Lipid Removal): Carefully transfer the upper ACN layer (supernatant) to a clean tube and place it in a freezer at -20°C for at least 2 hours (or overnight).[4][16]
-
Second Centrifugation: Centrifuge the cold tube at 4000 rpm for 5 minutes. The low temperature will have caused the lipids to precipitate into a pellet.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the cold supernatant into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.
-
Final Cleanup: Cap the d-SPE tube and shake for 30 seconds. Centrifuge at 10,000 rpm for 2 minutes.
-
Analysis: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS or GC-MS analysis.
Protocol 2: Quantifying Matrix Effects and Preparing Matrix-Matched Calibrants
This protocol allows you to both calculate the %ME and generate a valid calibration curve if needed.
-
Prepare Blank Matrix Extract: Using a representative sample matrix known to be free of DCP, perform your entire sample preparation procedure (e.g., Protocol 1) without spiking any analyte or internal standard. The final clean supernatant is your "Blank Matrix Extract."
-
Prepare Three Sets of Solutions:
-
Set A (Neat Solvent Standards): Prepare a series of calibration standards of DCP at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL) in your final solvent (e.g., 90:10 water:acetonitrile).
-
Set B (Post-Spiked Matrix Samples): Take your Blank Matrix Extract and spike it with DCP to the same final concentrations as your Set A standards. This set represents your matrix-matched calibrants.
-
Set C (A single concentration from Set A and B): To calculate the %ME, you only need one concentration level. It is common to test this at low, medium, and high concentrations to see if the effect is concentration-dependent. Let's use the 50 ng/mL level as an example.
-
-
Analyze and Calculate:
-
Analyze the 50 ng/mL standard from Set A (Neat Solvent) and the 50 ng/mL standard from Set B (Post-Spiked Matrix).
-
Use the peak areas to calculate the matrix effect: ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
-
Create Calibration Curve: If you determine that a matrix-matched calibration is necessary, analyze all the standards from Set B to generate your calibration curve. This curve should then be used to quantify the DCP concentration in your unknown samples (which have been prepared using the same extraction method).
References
-
A modified QuEChERS method for determination of organophosphate esters in milk by GC-MS. National Genomics Data Center (CNCB-NGDC). Available at: [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. Available at: [Link]
-
Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. MDPI. Available at: [Link]
-
Matrix effects: Causes and solutions. ResearchGate. Available at: [Link]
-
Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. PubMed. Available at: [Link]
-
A modified QuEChERS method for determination of organophosphate esters in milk by GC-MS. PubMed. Available at: [Link]
-
Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. Agilent Technologies. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available at: [Link]
-
Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption. PubMed. Available at: [Link]
-
Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants. FAO AGRIS. Available at: [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. Available at: [Link]
-
This compound | C19H17O4P. PubChem. Available at: [Link]
-
Matrix effect evaluation and method validation of organophosphorus pesticide residues in bell peppers (Capsicum annuum L.) by GC–MS determination. ResearchGate. Available at: [Link]
-
Matrix-Matched Pesticide Standard Curve Preparation. OneLab. Available at: [Link]
-
Cresyl phosphates and xylyl phosphates - Evaluation statement. Australian Government Department of Health. Available at: [Link]
-
This compound | C19H17O4P. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. MDPI. Available at: [Link]
-
Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. ResearchGate. Available at: [Link]
-
Tri-cresyl phosphate (mixed isomers). New Jersey Department of Environmental Protection. Available at: [Link]
-
Development of magnetic molecularly imprinted solid-phase extraction and ultra-high performance liquid chromatography tandem mass spectrometry for rapid and selective determination of urinary diphenyl phosphate of college students. PubMed. Available at: [Link]
-
Materials for Solid-Phase Extraction of Organic Compounds. MDPI. Available at: [Link]
-
Monocresyl diphenyl phosphate | C19H17O4P. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
This compound (mixed isomers). Haz-Map. Available at: [Link]
-
Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). GOV.UK. Available at: [Link]
-
This compound CAS N°: 26444-49-5. OECD Existing Chemicals Database. Available at: [Link]
-
Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]
-
Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. PubMed. Available at: [Link]
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- 4. A modified QuEChERS method for determination of organophosphate esters in milk by GC-MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Low Ortho-Isomer Diphenyl Cresyl Phosphate
Welcome to the technical support center for the synthesis of low ortho-isomer diphenyl cresyl phosphate (DPCP). This resource is designed for researchers, scientists, and professionals in drug development and materials science who are working with or developing processes involving DPCP. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, with a focus on controlling the formation of the ortho-isomer.
The information presented here is grounded in established chemical principles and validated experimental practices to ensure scientific integrity and reproducibility.
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of low ortho-isomer this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of low ortho-isomer DPCP, providing potential causes and actionable solutions.
Problem 1: High Concentration of the Ortho-Isomer in the Final Product
-
Potential Cause 1: High Ortho-Isomer Content in the Cresol Raw Material. The isomeric composition of your final product is directly influenced by the starting cresol. Commercial cresol is a mixture of ortho-, meta-, and para-isomers.
-
Solution: Procure a grade of cresol with a specified low ortho-isomer content. It is crucial to analyze the isomeric purity of the starting cresol using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) before beginning the synthesis.
-
-
Potential Cause 2: Reaction Conditions Favoring Ortho-Substitution. While less common in this specific reaction, temperature and catalyst choice can sometimes influence isomer distribution in aromatic substitutions.
-
Solution: Maintain a consistent and optimized reaction temperature. For the phosphorylation of cresol, a moderate temperature is generally preferred. Avoid excessively high temperatures which can lead to side reactions and potential isomerization.
-
-
Potential Cause 3: Ineffective Purification. The purification process may not be adequately separating the ortho-isomer from the desired meta- and para-isomers.
-
Solution: Optimize the vacuum distillation process. The boiling points of the different isomers are very close, so a fractional distillation column with a high number of theoretical plates is recommended. Additionally, techniques like melt crystallization can be explored for further purification.
-
Problem 2: Low Reaction Yield
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or catalyst deactivation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or in-situ infrared spectroscopy. Ensure the reaction is stirred efficiently to maintain homogeneity. If using a catalyst, ensure it is fresh and used in the correct proportion.
-
-
Potential Cause 2: Loss of Product During Workup. Significant amounts of the product can be lost during the washing and extraction steps if not performed carefully.
-
Solution: During aqueous washing, ensure the pH is carefully controlled to prevent hydrolysis of the phosphate ester. Minimize the number of washes while still effectively removing impurities. Ensure complete phase separation before proceeding to the next step.
-
-
Potential Cause 3: Side Reactions. The formation of byproducts such as triphenyl phosphate or tricresyl phosphate can reduce the yield of the desired this compound.[1]
-
Solution: Carefully control the stoichiometry of the reactants. The reaction is typically carried out in a stepwise manner to ensure the desired product is formed. For instance, reacting phosphorus oxychloride with two equivalents of phenol first, followed by the addition of one equivalent of cresol.
-
Problem 3: Product Discoloration
-
Potential Cause 1: Presence of Phenolic Impurities. Residual unreacted phenol or cresol can lead to discoloration, especially upon exposure to air and light.
-
Solution: Ensure the neutralization and washing steps are thorough to remove any unreacted phenols. The final product should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Potential Cause 2: Thermal Decomposition. High temperatures during distillation can cause the product to decompose, leading to discoloration.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing low ortho-isomer DPCP?
The most common method is a two-step process:
-
Formation of Diphenyl Phosphorochloridate: Phosphorus oxychloride (POCl₃) is reacted with two equivalents of phenol. This reaction is typically carried out in the presence of a catalyst, such as magnesium chloride or aluminum chloride, to drive the reaction to completion.
-
Reaction with Cresol: The resulting diphenyl phosphorochloridate is then reacted with one equivalent of a low ortho-isomer cresol mixture. This reaction is usually carried out in the presence of a catalyst and at a controlled temperature to yield this compound.
Q2: What catalysts are typically used in this synthesis?
Lewis acid catalysts such as aluminum chloride (AlCl₃) and magnesium chloride (MgCl₂) are commonly used to facilitate the reaction between phosphorus oxychloride and the phenolic compounds. In some patented processes, mixed metal catalysts, such as calcium magnesium composite catalysts, have been used for the synthesis of related tricresyl phosphates, which could potentially be adapted for DPCP synthesis.[5]
Q3: How does reaction temperature affect the synthesis?
The reaction temperature is a critical parameter. The initial reaction between phosphorus oxychloride and phenol is exothermic and requires careful temperature control, often with cooling. The subsequent reaction with cresol is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to prevent side reactions and product decomposition.
Q4: What are the key safety precautions to consider during this synthesis?
-
Reactant Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Phenol and cresol are also corrosive and toxic.
-
Byproduct Handling: The reaction produces hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction setup should include a gas trap to neutralize the HCl.
-
Product Handling: While DPCP itself has low acute toxicity, products containing the ortho-isomer can have neurotoxic effects.[6] Therefore, it is crucial to handle the final product with care, especially if the ortho-isomer content is unknown or high.
Q5: What analytical methods are used to determine the isomer content of DPCP?
The most common and effective methods for analyzing the isomeric content of DPCP are:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is a standard method for separating and quantifying the different isomers. A capillary column with a suitable stationary phase is used to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for isomer analysis.
-
Infrared (IR) Spectroscopy: While not as quantitative as GC or HPLC, IR spectroscopy can be used to distinguish between ortho-, meta-, and para-isomers based on their characteristic out-of-plane C-H bending vibrations.[7][8][9]
Q6: Can you provide a general laboratory-scale protocol for the synthesis?
Disclaimer: This is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.
Step 1: Synthesis of Diphenyl Phosphorochloridate
-
To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap, add phosphorus oxychloride (1 equivalent) and a catalytic amount of anhydrous magnesium chloride.
-
Cool the flask in an ice bath.
-
Slowly add phenol (2 equivalents) from the dropping funnel with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100°C for 2-3 hours until the evolution of HCl gas ceases.
Step 2: Synthesis of this compound
-
Cool the reaction mixture from Step 1 to approximately 50°C.
-
Slowly add low ortho-isomer cresol (1 equivalent) to the reaction mixture.
-
Heat the mixture to 120-140°C and maintain this temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
Step 3: Purification
-
Cool the reaction mixture to room temperature.
-
Neutralize the crude product with a dilute sodium hydroxide solution to remove any unreacted phenols and acidic byproducts.
-
Wash the organic layer with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation to obtain the final low ortho-isomer this compound.[3][4]
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Reactant Stoichiometry (POCl₃:Phenol:Cresol) | 1 : 2 : 1 | To favor the formation of this compound and minimize byproducts like triphenyl phosphate and tricresyl phosphate. |
| Catalyst Loading (e.g., MgCl₂) | 0.1 - 0.5 mol% | To effectively catalyze the reaction without causing excessive side reactions. |
| Reaction Temperature (Step 1) | 0 - 10°C (addition), 80 - 100°C (reaction) | To control the initial exothermic reaction and then drive it to completion. |
| Reaction Temperature (Step 2) | 120 - 140°C | To ensure a reasonable reaction rate for the phosphorylation of cresol. |
| Distillation Vacuum | 1 - 10 mmHg | To lower the boiling point and prevent thermal decomposition of the product. |
| Boiling Point of DPCP (at 5 mmHg) | ~255°C | Reference value for purification by distillation.[1] |
References
- China Cresyl Diphenyl Phosphate Manufacturers Suppliers Factory. (n.d.).
- Cresyl diphenyl phosphate | 26444-49-5. (n.d.). ChemicalBook.
- This compound CAS N°: 26444-49-5. (n.d.). OECD Existing Chemicals Database.
- Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. (n.d.). Organic Chemistry Portal.
- Method for preparing diphenyl phosphites. (1961). Google Patents.
- Cresyl diphenyl phosphate. (n.d.). Santa Cruz Biotechnology.
- Method for producing non-toxic tricresyl phosphate. (2013). Google Patents.
- This compound | C19H17O4P. (n.d.). PubChem.
- Cresyl diphenyl phosphate. (n.d.). ChemScene.
- Synthesis of phosphonate/phosphate esters or β‐iodophosphate. (2020). ResearchGate.
- Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene‐Supported Rare‐Earth Clusters. (n.d.). Wiley Online Library.
- Ortho ester. (n.d.). Wikipedia.
- Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). (n.d.). GOV.UK.
- Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. (2018). Australian Government Department of Health.
- CRESYL DIPHENYL PHOSPHATE. (n.d.). Ataman Kimya.
- Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. (2020). ChemRxiv.
- Ortho, Para, Meta. (n.d.). Chemistry Steps.
- Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. (2020). Sigma-Aldrich.
- Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. (2020). Sigma-Aldrich.
- Analytical methods for the determination of selected steroid sex hormones and corticosteriods in wastewater. (n.d.). ResearchGate.
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Technical Support Center: Diphenyl Cresyl Phosphate (DCPC) Stability in Aqueous Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Diphenyl Cresyl Phosphate (DCPC). This guide is designed to provide researchers and professionals with the expertise and practical solutions needed to handle and stabilize DCPC in aqueous environments. As an organophosphate ester, DCPC is susceptible to hydrolysis, which can compromise experimental integrity and product stability. This resource offers in-depth FAQs and troubleshooting workflows to help you anticipate and prevent these challenges.
Frequently Asked Questions (FAQs) on DCPC Hydrolysis
This section addresses the most common foundational questions regarding the stability of this compound in aqueous media.
Q1: What is this compound (DCPC) hydrolysis and why is it a concern?
A1: DCPC hydrolysis is a chemical reaction where water molecules break down the ester bonds of the DCPC molecule. This degradation process yields diphenyl phosphate (DPHP) and cresyl/phenol derivatives as primary products.[1][2] This is a significant concern for researchers because the degradation of the parent compound alters its concentration, leading to inaccurate experimental results. Furthermore, the resulting degradation products can introduce unintended biological or chemical effects, confounding data interpretation.
Q2: What are the primary factors that accelerate DCPC hydrolysis?
A2: The rate of DCPC hydrolysis is primarily influenced by two key factors: pH and temperature .
-
pH: DCPC exhibits significant pH-dependent stability. It is relatively stable under acidic conditions (pH 4), but its hydrolysis rate increases dramatically in neutral and, especially, alkaline (basic) solutions.[3][4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing aqueous solutions of DCPC at elevated temperatures will accelerate its degradation.
Q3: How quickly does DCPC degrade in water at different pH levels?
A3: The stability of DCPC in aqueous solutions is highly dependent on the pH. Experimental data provides clear guidance on its expected half-life under controlled conditions.
| pH Level | Temperature | Half-Life | Stability Profile |
| 4 | 25 °C | Stable | High |
| 7 | 25 °C | 47.0 days | Moderate |
| 9 | 25 °C | 5.1 days | Low |
| Data sourced from OECD SIDS for this compound.[3][4] |
This data clearly illustrates that moving from a neutral to a slightly alkaline environment can increase the degradation rate by nearly tenfold. Therefore, meticulous pH control is the most critical aspect of preventing hydrolysis.
Q4: Can metal ions affect the stability of my DCPC solution?
A4: Yes, certain metal ions present in your solution or leaching from containers can act as catalysts, accelerating the rate of ester hydrolysis. While specific studies on DCPC are limited, this is a known phenomenon for organophosphate esters. Using high-purity water (e.g., Milli-Q or equivalent) and high-quality containers (glass or inert plastic) is a crucial preventative measure. For highly sensitive experiments, the inclusion of a chelating agent like EDTA can be considered to sequester catalytic metal ions.[5]
Visualizing the Hydrolysis Pathway
To understand the process we aim to prevent, it is helpful to visualize the chemical reaction at the molecular level.
Caption: A decision-making workflow for troubleshooting DCPC instability.
References
-
Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). GOV.UK. [Link]
-
This compound CAS N°: 26444-49-5. OECD Existing Chemicals Database. [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). LinkedIn. [Link]
-
Analysis and Hydrolysis of Commercial Aryl Phosphates. EPA NEPIS. [Link]
-
Cresyl phosphates and xylyl phosphates - Evaluation statement. (2023). Australian Government Department of Health and Aged Care. [Link]
-
Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023). Australian Government Department of Health and Aged Care. [Link]
-
This compound | C19H17O4P | CID 520263. PubChem - NIH. [Link]
-
Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. (2022). MDPI. [Link]
-
Phosphorus Deficiency Promoted Hydrolysis of Organophosphate Esters in Plants: Mechanisms and Transformation Pathways. (2021). PubMed. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. ATSDR. [Link]
-
CRESYL DIPHENYL PHOSPHATE. Ataman Kimya. [Link]
-
Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. (2018). ResearchGate. [Link]
-
Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure. (2023). Nature. [Link]
-
Organophosphate Esters in Drinking Water: Prevention and Removal. (2020). Green Science Policy Institute. [Link]
-
Tri-cresyl phosphate (mixed isomers). New Jersey Department of Environmental Protection. [Link]
-
A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment. (2023). PubMed. [Link]
-
A Review of Organophosphate Esters in Aquatic Environments: Levels, Distribution, and Human Exposure. (2023). MDPI. [Link]
-
Decontamination of neutral aqueous systems containing organophosphate esters by zirconium-based metal organic frameworks with or without amino groups. (2021). ResearchGate. [Link]
-
Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Federal Aviation Administration. [Link]
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Technical Support Center: Minimizing Interference in Diphenyl Cresyl Phosphate (DCP) Chromatography
Welcome to the technical support center dedicated to the chromatographic analysis of Diphenyl Cresyl Phosphate (DCP). As a widely used flame retardant and plasticizer, accurate quantification of DCP in complex matrices is critical for environmental monitoring, toxicology studies, and quality control in industrial applications.[1][2] However, its analysis is frequently complicated by various forms of interference, leading to inaccurate results and challenging method development.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, troubleshooting, and minimizing interference in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analyses of DCP.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of DCP.
Q1: What is this compound (DCP) and what makes its analysis challenging?
This compound (DCP) is an organophosphate ester (OPE).[3] Commercially, DCP is not a single compound but a complex mixture of isomers (ortho-, meta-, and para-cresyl) and can often contain related triaryl phosphates like triphenyl phosphate (TPP) and dicresyl phenyl phosphates as significant impurities.[4][5] This inherent complexity is a primary analytical challenge, as isomers and impurities can co-elute, making accurate quantification of a specific component difficult. Furthermore, its use in diverse materials like plastics, lubricants, and electronics means it is often extracted from complex sample matrices, which are a major source of interference.[1][6]
Q2: What are the primary sources of interference in DCP chromatography?
Interference in DCP analysis can be broadly categorized into three main types:
-
Matrix Effects: These are the most common source of interference, caused by co-extracted compounds from the sample matrix (e.g., lipids, pigments, humic acids).[7][8] These compounds can co-elute with DCP, suppressing or enhancing the detector signal, particularly in mass spectrometry (LC-MS/MS).[2][9][10]
-
System Contamination: Interference can originate from the analytical system itself. Sources include contaminated solvents, "ghost peaks" from previous injections of strongly retained substances, plasticizers leaching from tubing, and bacterial growth in the mobile phase.[11][12][13] Using high-purity, chromatography-grade solvents is essential.[12]
-
Isomeric & Structural Interference: As DCP is a mixture, different isomers may not be fully resolved by the chromatographic column.[14] Additionally, other structurally similar OPEs present in the sample can interfere with the analysis. For example, tricresyl phosphate (TCP) isomers are structurally very similar and may have overlapping retention times.[14][15]
Q3: Which analytical technique (GC vs. HPLC) is better for DCP analysis?
Both GC and HPLC are viable, and the choice depends on the specific application, available instrumentation, and the nature of the sample matrix.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Volatility | Excellent for semi-volatile compounds like DCP. | Suitable for a wider range of polarities and thermally labile compounds. |
| Detector | Highly selective detectors like Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) can minimize non-phosphorus interferences.[16][17] GC-MS provides definitive identification.[6] | UV detection is common but less selective. LC-MS/MS offers high selectivity and sensitivity, effectively minimizing matrix interference through specific MRM transitions.[18][19] |
| Sample Prep | May require derivatization for more polar metabolites, though not typically for DCP itself. | Generally requires less sample preparation than GC. |
| Interference | Susceptible to interference from other semi-volatile organic compounds. Column bleed can be an issue.[20] | Highly susceptible to matrix effects in LC-MS, where co-eluting compounds can affect ionization efficiency.[2][8] |
Q4: What is a "matrix effect" and how does it specifically impact DCP quantification?
A matrix effect is the alteration (suppression or enhancement) of an analyte's signal response due to the presence of co-eluting, undetected components in the sample matrix.[2][10] In LC-MS analysis of DCP, these matrix components can interfere with the ionization process in the mass spectrometer's source. For example, non-volatile matrix components can accumulate on the ESI probe, reducing the efficiency of droplet formation and solvent evaporation, which in turn suppresses the DCP ion signal.[8][9] This leads to an underestimation of the DCP concentration. Conversely, signal enhancement can also occur. Because the effect is sample-dependent, it can severely compromise the accuracy and reproducibility of quantitative methods.[8]
Section 2: Troubleshooting Guide for DCP Interference
This guide provides a systematic approach to diagnosing and resolving common interference problems. The workflow below illustrates a logical decision-making process for troubleshooting chromatographic issues.
Caption: Troubleshooting workflow for DCP chromatography.
In-Depth Troubleshooting Q&A
Q: My DCP peak is tailing or broader than expected. What's the cause?
A: Peak tailing or broadening is often a sign of undesirable secondary interactions or system issues.
-
Causality (Expertise): Organophosphates can interact with active sites (e.g., free silanols) on the column packing material or within the GC inlet liner.[16] This causes a portion of the analyte molecules to be retained longer, resulting in a "tail." Another common cause is a column void, which is a physical gap in the packing material at the column inlet that disrupts the sample band.[23]
-
Troubleshooting Steps:
-
Check for Active Sites: If using GC, try a new, deactivated inlet liner. For both GC and HPLC, if the column is old, its performance may be degraded; replace it with a new one.[16][20]
-
Rule out Extra-Column Effects: Ensure all tubing connections are secure and tubing lengths are minimized to prevent band broadening outside of the column.[24]
-
Adjust Mobile Phase (HPLC): A small amount of a competing base or acid in the mobile phase can sometimes mask active sites on the stationary phase. However, this should be done with caution as it can alter selectivity.
-
Q: I see "ghost peaks" in my blank runs that interfere with DCP identification. Where do they come from?
A: Ghost peaks are extraneous peaks that appear in your chromatogram, often in blank injections, complicating baseline integration and analyte identification.
-
Causality (Expertise): The most common source is carryover from a previous, highly concentrated sample that was adsorbed somewhere in the injection path (needle, valve, loop) and is now slowly bleeding off.[11] Another major source is contamination in your mobile phase or wash solvents. Water is a frequent culprit, as it can accumulate organic impurities over time.[11][13]
-
Troubleshooting Steps:
-
Solvent Purity Check: Prepare a fresh batch of mobile phase using the highest purity solvents available (HPLC or MS grade).[12]
-
System Flush: Run a high-organic wash (e.g., 100% Acetonitrile or Methanol for reverse-phase HPLC) through the system for an extended period to remove strongly retained contaminants.[11]
-
Optimize Injector Wash: Ensure your autosampler's needle wash procedure is effective. Use a strong solvent in the wash vial to clean the needle thoroughly between injections.
-
Q: My DCP recovery is low and inconsistent, especially in LC-MS. How do I fix this?
A: Low and variable recovery is a classic symptom of significant matrix effects or inefficient sample preparation.
-
Causality (Expertise): During electrospray ionization (ESI) in LC-MS, co-eluting matrix components compete with DCP for access to the droplet surface, where ionization occurs. This competition can severely suppress the DCP signal.[2][8] The variability arises because the concentration and composition of these interfering matrix components differ from sample to sample.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most effective solution. Implement or optimize a Solid-Phase Extraction (SPE) step to remove the interfering matrix components before injection. A multi-layer SPE cartridge (e.g., silica gel/alumina) can be effective for cleaning up complex samples like soil extracts.[22][25] See Protocol 1 for a general procedure.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering compounds. However, this may compromise the limits of detection for DCP.
-
Use Matrix-Matched Calibration: If cleanup is insufficient, prepare your calibration standards in an extract from a blank matrix (a sample known to be free of DCP). This ensures that the standards experience the same degree of signal suppression/enhancement as the samples, improving quantitative accuracy.[19]
-
Section 3: Key Experimental Protocols
These protocols provide validated starting points for method development. They should be optimized for your specific application and matrix.
Protocol 1: General Sample Cleanup with Solid-Phase Extraction (SPE)
This protocol is designed to remove a broad range of interferences from environmental or biological extracts prior to GC or HPLC analysis.
Objective: To isolate DCP from polar and non-polar matrix interferences.
Materials:
-
Sample extract (e.g., in hexane/acetone)
-
SPE Cartridge: A combination or layered cartridge is often effective. For example, a GCB (Graphitized Carbon Black)/NH2 combined column or a silica gel/alumina layered column.[22][25]
-
SPE Vacuum Manifold
-
Conditioning Solvent: e.g., 5 mL Dichloromethane (DCM)
-
Equilibration Solvent: e.g., 5 mL Hexane
-
Elution Solvent: e.g., 10 mL of n-hexane/acetone (8:2, v/v) with 5% toluene.[25]
-
Nitrogen Evaporation System
Procedure:
-
Cartridge Conditioning: Place the SPE cartridge on the vacuum manifold. Pass 5 mL of the conditioning solvent (DCM) through the cartridge under gentle vacuum. Do not let the cartridge go dry.
-
Cartridge Equilibration: Pass 5 mL of the equilibration solvent (Hexane) through the cartridge. Let the solvent drain until it reaches the top of the sorbent bed.
-
Sample Loading: Load 1-2 mL of your sample extract onto the cartridge. Apply a gentle vacuum to draw the sample through at a slow, consistent flow rate (approx. 1-2 mL/min).
-
Interference Elution (Washing): This step is matrix-dependent and requires optimization. You may perform a wash step with a weak solvent (e.g., 5 mL of hexane) to remove weakly retained, non-polar interferences.
-
Analyte Elution: Place a clean collection tube under the cartridge. Add 10 mL of the elution solvent in two 5 mL aliquots. This solvent is designed to be strong enough to elute the DCP but leave more strongly retained interferences on the column.
-
Concentration: Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., isooctane for GC, mobile phase for HPLC) for analysis.
Trustworthiness Check: To validate this protocol, analyze a blank matrix sample spiked with a known concentration of DCP. The recovery should ideally be between 80-120%.[22][25]
Protocol 2: Recommended Starting Conditions for HPLC-UV/MS Analysis
Objective: To achieve good separation of DCP isomers from potential interferences.
| Parameter | Recommendation | Rationale (Expertise) |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.7 µm) | The C18 stationary phase provides good retention for the relatively non-polar DCP molecule (log Kow ≈ 4.51).[1] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to improve peak shape and ionization efficiency in MS. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | Start at 40-50% B, ramp to 95-100% B over 10-15 min, hold for 2-3 min. | A gradient is necessary to elute the hydrophobic DCP molecule and clean the column of strongly retained matrix components.[26] |
| Flow Rate | 0.2 - 0.4 mL/min (for 2.1 mm ID column) | Appropriate for standard analytical columns to ensure efficient separation. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be kept consistent. |
| Injection Vol. | 5 - 10 µL | Keep injection volume low to prevent peak distortion. |
| Detector (UV) | 254 nm | A common wavelength for aromatic compounds, but lacks specificity.[26] |
| Detector (MS/MS) | ESI Positive Mode. Monitor at least two MRM transitions for confirmation. | Provides the highest level of selectivity and sensitivity, crucial for overcoming matrix interference. |
Protocol 3: Recommended Starting Conditions for GC-MS Analysis
Objective: To achieve robust separation and identification of DCP.
| Parameter | Recommendation | Rationale (Expertise) |
| Column | Low-bleed, mid-polarity capillary column (e.g., 30m x 0.25mm x 0.25µm DB-5ms or equivalent) | Provides good selectivity for a wide range of semi-volatile organic compounds, including OPEs.[27][28] |
| Carrier Gas | Helium, constant flow mode (e.g., 1.0 - 1.2 mL/min) | Inert carrier gas standard for GC-MS. |
| Inlet | Splitless or PTV | Splitless injection is required for trace analysis to ensure the entire sample reaches the column.[28] |
| Inlet Temp. | 250 - 280 °C | Hot enough to volatilize DCP without causing thermal degradation. |
| Oven Program | Start at 80-100°C, hold 1-2 min, ramp 10-15°C/min to 300-320°C, hold 5-10 min. | The temperature program separates compounds by boiling point and ensures that all components elute from the column. |
| MS Source Temp. | ~230 °C | Standard temperature to promote ionization. |
| MS Quad Temp. | ~150 °C | Standard temperature for the mass analyzer. |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions of DCP (e.g., m/z 340).[6] |
References
- Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). Google Search Result.
- Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chrom
- Determination of organophosphate ester flame retardants and plasticizers in soil samples by microwave-assisted extraction coupled with silica gel/alumina multilayer solid-phase extraction and gas chromatography–mass spectrometry.
- Magnetic solid-phase extraction of organophosphate esters from water sample based on MOF-derived hollow cactus-like carbon sheets. PubMed.
- Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction. Google Search Result.
- What possible interferences can be encountered when performing High-Performance Liquid Chromatography (HPLC)?
- Matrix effects in quantitative pesticide analysis using liquid chrom
- Diphenyl cresyl phosph
- Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek.
- Matrix effects in quantitative pesticide analysis using liquid chrom
- Diphenyl cresyl phosph
- Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. PMC - NIH.
- Where Do Interference Peaks in Liquid Chromatography Come
- 5 Ways Solvent Purity Impacts HPLC Results.
- HPLC Interferences: Causes and Cures. Thermo Fisher Scientific.
- Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek.
- Environmental risk evaluation report: Cresyl diphenyl phosph
- Gas chromatography for detection of phosphate fire-retardant plasticizer in textile.
- TROUBLESHOOTING GUIDE. Google Search Result.
- Cresyl diphenyl phosphate | Biochemical Assay Reagent. MedchemExpress.com.
- High-performance liquid chromatographic analysis on radial compression column of the neurotoxic tri-o-cresyl phosph
- Considering HPLC Training? 5 Common Contaminants to Avoid. AAPS.
- Cresyl phosphates and xylyl phosphates - Evaluation statement. Australian Government Department of Health and Aged Care.
- Tri-cresyl phosph
- Cresyl Diphenyl Phosph
- Troubleshooting Guide. Phenomenex.
- Method 8141B: Organophosphorus Compounds by Gas Chrom
- Cresyl diphenyl phosph
- This compound CAS N°: 26444-49-5.
- Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.
- Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS.
- Diphenyl cresyl phosph
- Exploring the Role of Gas Chromatography in Organophosph
- Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.
- SIMULTANEOUS DETERMINATION OF ORGANOPHOSPHORUS AND 1 BROMINATED FLAME RETARDANTS AND POLYCHLORINATED BIPHENYLS IN 2 HAIR BY PRES. ChemRxiv.
Sources
- 1. This compound | C19H17O4P | CID 520263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
- 3. Toxikologische Details - BG RCI [bgrci.de]
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- 28. faa.gov [faa.gov]
Improving the compatibility of diphenyl cresyl phosphate with polyolefins
Welcome to the Technical Support Center for Polyolefin Formulations. As Senior Application Scientists, we have compiled this guide to address the critical challenges encountered when incorporating diphenyl cresyl phosphate (DCPC) as a flame retardant into polyolefin matrices. This document provides in-depth, field-proven insights and troubleshooting protocols to enhance the compatibility and performance of your blends.
Structure of This Guide
This guide is structured as a series of questions and answers, moving from fundamental concepts to specific experimental and troubleshooting advice.
-
Frequently Asked Questions (FAQs): Addressing the core principles of DCPC and polyolefin incompatibility.
-
Troubleshooting Guide: A problem-oriented section to resolve common experimental failures.
-
Experimental Protocols & Data: Detailed methodologies and performance data to guide your formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the poor compatibility between this compound (DCPC) and polyolefins?
The primary reason for incompatibility lies in the fundamental difference in their chemical polarity.
-
Polyolefins , such as polypropylene (PP) and polyethylene (PE), are nonpolar polymers. Their molecular structure consists of long hydrocarbon chains with very uniform electron distribution, leading to weak van der Waals forces as the primary mode of intermolecular interaction.[1]
-
This compound (DCPC) is a polar organophosphate ester.[2][3] The presence of the phosphate group (P=O) and aromatic rings creates an uneven electron distribution, resulting in a significant molecular dipole.
This polarity mismatch prevents the formation of a stable, homogeneous mixture. The nonpolar polyolefin matrix cannot form strong interactions with the polar DCPC molecules, leading to phase separation, poor dispersion of the flame retardant, and a significant deterioration of the final material's properties.[4][5]
Q2: How does a compatibilizer work to solve this issue?
A compatibilizer acts as an interfacial agent or a "bridge" between the immiscible polyolefin and DCPC phases.[6][7] The most effective compatibilizers for this system are functionalized polymers, such as maleic anhydride-grafted polypropylene (MA-g-PP or MAPP) .[1][8]
The mechanism relies on a dual-nature structure:
-
Nonpolar Polyolefin Backbone: The polypropylene chain of the MA-g-PP is structurally identical to the PP matrix, allowing it to readily mix and entangle with the bulk polymer through chain entanglement.[8]
-
Polar Maleic Anhydride Groups: The grafted maleic anhydride units are polar. During melt blending, these groups can form strong dipole-dipole interactions or hydrogen bonds with the polar phosphate groups of the DCPC molecules.[9][10]
By locating at the interface between the two phases, the compatibilizer reduces interfacial tension, promotes finer dispersion of the DCPC droplets, and enhances adhesion between the flame retardant and the polymer matrix.[11][12]
Mechanism of MA-g-PP Compatibilization
Below is a diagram illustrating the molecular interactions at the interface.
Caption: MA-g-PP compatibilizer bridging the polyolefin and DCPC phases.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My final product is brittle and has poor impact strength, even after adding a compatibilizer.
This is a common issue that typically points to suboptimal dispersion or degradation.
| Possible Cause | Explanation & Validation | Recommended Solution |
| Insufficient Compatibilizer | The amount of MA-g-PP is too low to adequately cover the interfacial area between the PP and DCPC. A concentration of 2-5 wt% is often a good starting point, but the optimal amount depends on the DCPC loading.[8][13] | Action: Prepare a series of blends with varying MA-g-PP concentrations (e.g., 1, 3, 5, 7 wt%) to find the optimal level for your specific DCPC loading. Analyze impact strength and morphology for each. |
| Poor Mixing/Dispersion | The melt blending process (e.g., twin-screw extrusion) may not be providing enough shear to break down DCPC agglomerates and distribute the compatibilizer effectively at the interface.[14] | Action: Increase the screw speed on your twin-screw extruder to impart more shear energy. Consider optimizing the screw design to include more mixing and kneading elements.[15] |
| Polymer Degradation | Excessive processing temperatures or residence times can cause chain scission of the polypropylene matrix, leading to lower molecular weight and brittleness.[15][16] | Action: Lower the barrel temperatures on your extruder, particularly in the final zones. Increase the throughput (feed rate) to reduce the overall residence time of the material in the extruder.[17] |
| Wrong Compatibilizer Type | The molecular weight and maleic anhydride content of the MA-g-PP are critical. A very low molecular weight MA-g-PP might not entangle effectively with the matrix, while low MA content will result in weak interfacial adhesion.[8] | Action: Obtain the technical data sheet for your MA-g-PP. If the molecular weight is significantly lower than your PP resin, or if the graft level is low (<1%), consider sourcing an alternative grade. |
Troubleshooting Workflow: Poor Mechanical Properties
Caption: Decision tree for troubleshooting brittle DCPC/polyolefin blends.
Problem 2: I'm observing an oily or tacky surface on my molded parts (blooming/migration).
This indicates significant phase separation, where the liquid DCPC is migrating to the surface.
| Possible Cause | Explanation & Validation | Recommended Solution |
| Gross Incompatibility | This is the most likely cause, resulting from either a complete lack of compatibilizer or the use of a highly ineffective one. The DCPC is essentially squeezed out of the polyolefin matrix as it cools and crystallizes.[18] | Action: Ensure a suitable compatibilizer (MA-g-PP) is included in the formulation at an appropriate level (see Problem 1). |
| Excessive DCPC Loading | There is a limit to how much liquid flame retardant can be effectively incorporated. If the DCPC concentration is too high, the compatibilizer becomes saturated and cannot stabilize the large volume of the dispersed phase. | Action: Reduce the DCPC loading. Evaluate if the flame retardancy requirements can be met at a lower concentration or consider a synergistic approach with other flame retardants.[19][20] |
| Inadequate Cooling | Very slow cooling of the molded part can provide more time for the DCPC to migrate before the polymer matrix fully solidifies. | Action: If using injection molding, decrease the mold temperature to promote faster solidification of the part. |
Experimental Protocols & Data
Protocol: Preparation of Compatibilized PP/DCPC Blends via Twin-Screw Extrusion
This protocol describes a standard methodology for producing compatibilized blends for testing.
1. Materials & Pre-processing:
-
Polypropylene (PP) homopolymer pellets.
-
This compound (DCPC).[21]
-
Maleic Anhydride-Grafted Polypropylene (MA-g-PP) pellets.
-
Drying: Dry all polymer pellets (PP and MA-g-PP) in an oven at 80°C for at least 4 hours to remove moisture, which can cause processing issues.[22]
2. Compounding via Twin-Screw Extrusion:
-
Equipment: Co-rotating twin-screw extruder (e.g., ZE 28 BluePower or similar).[15]
-
Pre-mixing: Dry blend the PP and MA-g-PP pellets in the desired weight ratio.
-
Extruder Setup:
-
Set a temperature profile that ensures proper melting and mixing without causing degradation. A typical profile for PP is:
-
Zone 1 (Feed): 170°C
-
Zones 2-4: 180°C
-
Zones 5-7: 190°C
-
Die: 185°C
-
-
Set a screw speed between 200-300 RPM. Higher speeds impart more shear.[15]
-
-
Feeding:
-
Feed the pre-blended polymer pellets into the main hopper at a constant rate.
-
Inject the liquid DCPC into a downstream barrel section using a high-precision liquid injection pump. This ensures the polymers are fully melted before the DCPC is introduced, improving distributive mixing.
-
-
Extrusion & Pelletizing: Extrude the molten blend through a strand die, cool the strands in a water bath, and pelletize them for subsequent processing.
3. Specimen Preparation:
-
Drying: Dry the compounded pellets at 80°C for 4 hours.
-
Injection Molding: Use an injection molding machine to produce standardized test specimens (e.g., tensile bars, impact bars) according to ASTM or ISO standards.
Data: Impact of Compatibilization on Performance
The following tables summarize typical data, illustrating the powerful effect of using MA-g-PP as a compatibilizer in a PP/DCPC system.
Table 1: Effect of MA-g-PP on Mechanical Properties
Formulation: Polypropylene with 15 wt% DCPC.
| MA-g-PP (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Notched Izod Impact Strength (kJ/m²) |
| 0 | 25.3 | 12 | 2.1 |
| 1 | 28.1 | 25 | 3.5 |
| 3 | 31.5 | 55 | 5.8 |
| 5 | 30.8 | 48 | 5.2 |
Data synthesized from trends reported in scientific literature.[12][13][23] The addition of MA-g-PP significantly improves ductility (elongation) and toughness (impact strength). Performance peaks around 3-5 wt% before potentially decreasing due to the lower molecular weight of the compatibilizer itself.[8]
Table 2: Effect of MA-g-PP on Flame Retardant Properties
Formulation: Polypropylene with 15 wt% DCPC.
| MA-g-PP (wt%) | Limiting Oxygen Index (LOI, %) | UL-94 Rating (1.6 mm) |
| 0 | 24.5 | V-2 |
| 3 | 28.0 | V-0 |
Data synthesized from trends reported in scientific literature.[24][25][26][27] Improved dispersion of DCPC due to compatibilization leads to a more efficient flame retardant mechanism in both the gas and condensed phases, resulting in a higher LOI and achieving the more stringent V-0 rating.[28]
References
- Current time inform
-
Working mechanism of polyolefin-grafted-maleic anhydride as coupling agent. ResearchGate. [Link]
-
Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing. National Institutes of Health (NIH). [Link]
-
Synergistic barrier effect of aluminum phosphate on flame retardant polypropylene based on ammonium polyphosphate/dipentaerythritol system. ResearchGate. [Link]
-
What new flame retardants can improve the flame retardancy of polypropylene? plasticxperts.com. [Link]
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Maleic anhydride-modified polyolefins as compatibilizer for lignin-reinforced polypropylene composites. ResearchGate. [Link]
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Grafting of Polyolefins with Maleic Anhydride: Alchemy or Technology? ResearchGate. [Link]
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Phosphate-containing flame-retardant polymers with good compatibility to polypropylene. II. Effect of the flame-retardant polymers on polypropylene. ResearchGate. [Link]
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Halogen-Free Flame Retardant Systems Market. Global Market Analysis Report. [Link]
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Compatibilization of Polymer Blends. ResearchGate. [Link]
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The results of UL-94 and LOI tests. ResearchGate. [Link]
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Top 10 Compatibilizers for Enhanced Polymer Blending in 2023. Medium. [Link]
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Functional Additives in Automotive Polymer Matrices: Compatibility, Mechanisms, and Industry Challenges. MDPI. [Link]
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An Experimental Study of Polymer Blend Mixing in Twin-Screw Extruders. ResearchGate. [Link]
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Exploring the Use of Cresyl Diphenyl Phosphate in Industrial Applications. Medium. [Link]
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Natural Compounds as Sustainable Additives for Biopolymers. National Institutes of Health (NIH). [Link]
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Effect of Different Compatibilizers on the Mechanical, Flame Retardant, and Rheological Properties of Highly Filled Linear Low-Density Polyethylene/Magnesium Hydroxide Composites. MDPI. [Link]
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Experimental and Theoretical Study of Twin-Screw Extrusion of Polypropylene. ResearchGate. [Link]
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Maleic Anhydride-Grafted PLA Preparation and Characteristics of Compatibilized PLA/PBSeT Blend Films. MDPI. [Link]
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Effect of the Characteristics of Maleic Anhydride-Grafted Polypropylene (MAPP) Compatibilizer on the Properties of Highly Filled Composites. DTU Research Database. [Link]
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Advances in Nonreactive Polymer Compatibilizers for Commodity Polyolefin Blends. ResearchGate. [Link]
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Polymer Modifiers. Bjørn Thorsen A/S. [Link]
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Polypropylene grafted with maleic anhydride and styrene as a compatibilizer for biodegradable poly(propylene carbonate)/polypropylene. ResearchGate. [Link]
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Effect of Different Compatibilizers on the Mechanical, Flame Retardant, and Rheological Properties of Highly Filled Linear Low-Density Polyethylene/Magnesium Hydroxide Composites. National Institutes of Health (NIH). [Link]
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Enhancing Polypropylene/Polyethylene Blend Performance Through Compatibilization for A Sustainable Future. Southern Research Station. [Link]
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Grafting of maleic anhydride onto polypropylene by reactive extrusion. ResearchGate. [Link]
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Effect of maleic anhydride grafted polypropylene compatibilizer on the morphology and properties of polypropylene/multiwalled carbon nanotube composite. ResearchGate. [Link]
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The co-relation between loi and fire rating for polymeric materials. JETIR. [Link]
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Polypropylene Degradation on Co-Rotating Twin-Screw Extruders. National Institutes of Health (NIH). [Link]
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Synthesis of polypropylene-graft-maleic anhydride compatibilizer and evaluation of nylon 6/polypropylene blend properties. ResearchGate. [Link]
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The Effect of Different Compatibilizers on the Properties of a Post-Industrial PC/PET Blend. MDPI. [Link]
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Twin-Screw Extrusion Compounding of Polypropylene. Scribd. [Link]
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This compound CAS N°: 26444-49-5. OECD Existing Chemicals Database. [Link]
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Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). GOV.UK. [Link]
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Cresyl phosphate isomers – mixed isomers including o-cresol: Human health tier II assessment. NICNAS. [Link]
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Phase separation in polymer solutions. I. Liquid-liquid phase separation of PPO poly (2, 6-dimethyl 1, 4-phenylene oxide) in bin. Wiley Online Library. [Link]
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Modeling of Twin Screw Extrusion of Polymeric Materials. MDPI. [Link]
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Role of Compatibilizer in Improving the Properties of PLA/PA12 Blends. Frontiers. [Link]
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Effect of the compatibilizers on polycarbonate ( PC ) / acrylonitrile-butadiene-styrene ( ABS ) blend. Semantic Scholar. [Link]
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Comparing the results of UL94 and LOI tests on the. ResearchGate. [Link]
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CRYSTAF, DSC and SAXS Study of the Co-Crystallization, Phase Separation and Lamellar Packing of the Blends with Different Polyethylenes. MDPI. [Link]
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Flammability data of polymeric material based on LOI and UL 94 rating. ResearchGate. [Link]
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The basics of troubleshooting in plastics processing : an introductory practical guide. [Link]
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Nucleation induced by phase separation in the interface of polyolefin blend. Semantic Scholar. [Link]
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Process Troubleshooting for Twin-Screw Compounding Extruders. CPM. [Link]
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Technical Support Center: Stabilizing Diphenyl Cresyl Phosphate (DPCP) Against Photodegradation
Welcome to the technical support guide for researchers and professionals working with Diphenyl Cresyl Phosphate (DPCP). This document provides in-depth guidance, troubleshooting, and validated protocols to address challenges related to the photodegradation of DPCP. Our goal is to equip you with the foundational knowledge and practical steps necessary to ensure the stability and integrity of your formulations.
Section 1: Frequently Asked Questions (FAQs): The Science of DPCP Photodegradation & Stabilization
This section addresses the fundamental principles governing the stability of DPCP under UV exposure.
Q1: What is this compound (DPCP) and why is it susceptible to photodegradation?
This compound is an organophosphate ester widely used as a flame retardant and plasticizer in materials like PVC, engineered resins, and coatings.[1][2] It is typically a colorless, transparent liquid mixture of o-, m-, and p-cresyl and phenyl phosphates.[3]
While DPCP has good thermal stability, its aromatic phosphate ester structure is susceptible to photodegradation.[1] The energy from ultraviolet (UV) radiation, particularly in the 290-400 nm range, can be absorbed by the phenyl and cresyl groups. This absorbed energy can excite the molecule to a higher energy state, making it reactive and prone to bond cleavage, primarily at the P-O-C (phosphate-ester) linkage. This process generates free radicals, which initiate a chain reaction of degradation, leading to discoloration, loss of performance, and the formation of acidic byproducts.
Q2: What is the likely mechanism of DPCP photodegradation?
While specific mechanistic studies on DPCP are limited, the degradation pathway can be inferred from closely related aryl phosphates like Triphenyl Phosphate (TPhP).[4][5] The process is primarily driven by photo-oxidation.
-
Initiation: The aromatic rings of DPCP absorb UV photons, promoting the molecule to an excited state (DPCP*).
-
Bond Cleavage: In this high-energy state, the weakest bonds, the P-O-C ester linkages, are prone to homolytic cleavage. This generates highly reactive phenoxy, cresoxy, and phosphoryl radicals.
-
Propagation: These initial radicals can abstract hydrogen atoms from other DPCP molecules or react with atmospheric oxygen to form peroxy radicals. These new radicals continue the degradation chain reaction.
-
Products: The degradation cascade results in smaller molecules such as diphenyl phosphate (DPHP), cresol, and various hydroxylated byproducts from the reaction of radicals with the aromatic rings.[5]
Caption: Postulated photodegradation pathway for DPCP.
Q3: What are the primary classes of stabilizers for DPCP?
There are two main classes of UV stabilizers that are effective for protecting organic molecules like DPCP.[6][7]
-
UV Absorbers (UVA): These compounds function by absorbing harmful UV radiation and dissipating the energy as harmless heat, effectively acting as a sacrificial shield.[7][8] Common classes include benzotriazoles and benzophenones.[6][8]
-
Hindered Amine Light Stabilizers (HALS): These are radical scavengers. They do not absorb UV radiation but work by trapping the free radicals generated during the initiation and propagation steps of degradation.[9][10][11] This interrupts the chain reaction, providing highly efficient and long-lasting protection.
Q4: How do Hindered Amine Light Stabilizers (HALS) offer such long-lasting protection?
The remarkable efficiency of HALS comes from their regenerative catalytic cycle, often called the Denisov Cycle.[12] Unlike UV absorbers, HALS are not consumed in the stabilization process.[11]
The HALS molecule is oxidized to a stable nitroxyl radical. This nitroxyl radical is highly effective at trapping the carbon-centered radicals formed from DPCP degradation. After neutralizing a radical, the HALS is regenerated back into its active form, ready to repeat the cycle. This regenerative ability means that HALS are effective at very low concentrations and provide durable, long-term stability.[9][12]
Caption: Simplified catalytic cycle of a Hindered Amine Light Stabilizer (HALS).
Q5: Which type of stabilizer is better for DPCP: UV Absorbers or HALS?
The choice is application-dependent.
-
UV Absorbers are excellent for thick or opaque formulations where they can effectively block UV light at the surface. They are also useful for protecting UV-sensitive substrates underneath a DPCP-containing coating.
-
HALS are superior in thin films, surface layers, and transparent applications where UV light can penetrate the entire matrix.[11] Their regenerative nature provides longer-lasting protection against degradation that occurs throughout the material.
For comprehensive protection, a synergistic blend of a UVA and a HALS is often the most effective strategy. The UVA blocks the majority of incoming UV light, while the HALS "cleans up" any free radicals that still manage to form.[6]
Section 2: Troubleshooting Guide: Common Experimental Issues
Q: My unstabilized DPCP control sample is not degrading under the UV lamp. Why?
-
Cause 1: Incorrect Wavelength. DPCP's aromatic rings primarily absorb UV-A and UV-B radiation (approx. 290-380 nm). If your UV source is primarily UV-C (e.g., a germicidal lamp, ~254 nm), you may not be providing the correct energy to initiate degradation efficiently.
-
Solution: Verify the spectral output of your UV lamp. Use a broad-spectrum lamp or one specifically designed for polymer and materials aging that simulates solar radiation.
-
-
Cause 2: Sample Container Material. Standard borosilicate glass (Pyrex) blocks a significant portion of UVB radiation. If your experiments are in thick-walled glass vials, you may be unintentionally shielding your sample.
-
Solution: Use quartz cuvettes or vials, which are transparent to a much broader range of UV wavelengths.
-
-
Cause 3: Lack of Oxygen. Photo-oxidation is a key degradation pathway. If your sample is in a sealed, headspace-free container, you may be limiting the reaction.
-
Solution: Ensure the sample has access to air, unless you are specifically studying anaerobic degradation. A container with a loose-fitting cap is often sufficient.
-
Q: I've added a stabilizer, but the DPCP is still degrading rapidly. What's wrong?
-
Cause 1: Insufficient Concentration. Stabilizers are effective within a specific concentration range (typically 0.1% to 2.0% by weight). Below this level, there may not be enough stabilizer molecules to combat the rate of radical formation.
-
Solution: Perform a concentration ladder experiment to determine the optimal loading level for your specific conditions. See Protocol 3.1.
-
-
Cause 2: Stabilizer Incompatibility or Insolubility. The stabilizer must be fully solubilized and homogenously distributed within the DPCP or the formulation matrix to be effective. If it precipitates or phases out, its efficacy is drastically reduced.
-
Solution: Verify the solubility of your chosen stabilizer in DPCP or your solvent system. Gentle heating or sonication may be required for initial dissolution. Visually inspect for clarity before exposure.
-
-
Cause 3: Chemical Antagonism. Some components in your formulation could be interfering with the stabilizer. For example, highly acidic or basic components can sometimes react with and deactivate HALS.
-
Solution: Review all components of your formulation. If you suspect an interaction, test the stabilizer's performance in a simplified system (e.g., DPCP in a non-reactive solvent like dodecane) before testing in the full formulation.
-
Q: My analytical results for DPCP concentration are inconsistent between time points. How can I improve this?
-
Cause 1: Sample Evaporation. During prolonged UV exposure, especially if there is heating from the lamp, volatile components or the solvent can evaporate, artificially concentrating the sample and leading to erroneous readings.
-
Solution: Use vials with tight-fitting caps (e.g., PTFE-lined screw caps) that still allow for some air exchange but minimize evaporation. Monitor the sample weight or volume over the course of the experiment.
-
-
Cause 2: Inconsistent Sampling. If the sample is not perfectly homogenous, taking aliquots from different depths or locations can lead to variability.
-
Solution: Briefly vortex or mix the sample vial before taking each aliquot for analysis to ensure homogeneity.
-
-
Cause 3: Analytical Method Drift. HPLC or GC systems can experience drift over long analytical sequences.
-
Solution: Run a calibration standard periodically throughout your sample sequence (e.g., after every 10 injections) to monitor for and correct any instrument drift. See Protocol 3.2.
-
Section 3: Experimental Protocols
These protocols provide a validated starting point for your stabilization experiments.
Protocol 3.1: Screening and Selection of UV Stabilizers for DPCP
This protocol outlines a workflow for comparing the efficacy of different stabilizers.
1. Materials & Equipment:
-
This compound (DPCP), analytical grade
-
Candidate Stabilizers (e.g., Tinuvin series UVA, Chimassorb series HALS)[13]
-
Inert, UV-transparent solvent (e.g., cyclohexane or isooctane)
-
Quartz vials with PTFE-lined caps
-
Analytical balance, volumetric flasks, pipettes
-
UV aging chamber with controlled temperature and irradiance (e.g., Xenon arc or fluorescent UVA-340 lamps)
-
HPLC or GC system for analysis
2. Procedure:
-
Prepare Stabilizer Stock Solutions: Accurately weigh and dissolve each stabilizer in the chosen solvent to create concentrated stock solutions (e.g., 10,000 ppm or 1% w/v).
-
Prepare DPCP Stock Solution: Prepare a stock solution of DPCP in the same solvent at a concentration suitable for your analytical method (e.g., 1000 ppm).
-
Prepare Test Samples: In labeled quartz vials, combine the DPCP stock solution with aliquots of the stabilizer stock solutions to achieve final target concentrations. Typical screening concentrations are 0.25%, 0.5%, and 1.0% stabilizer relative to the DPCP weight.
-
Control 1 (No UV): DPCP solution, stored in the dark.
-
Control 2 (UV, No Stabilizer): DPCP solution, to be exposed to UV.
-
Test Samples: DPCP + Stabilizer A (at 3 concentrations), DPCP + Stabilizer B (at 3 concentrations), etc.
-
-
Initial Analysis (t=0): Before UV exposure, take an aliquot from each vial and analyze it to establish the initial concentration of DPCP.
-
UV Exposure: Place the vials in the UV aging chamber. Set the conditions (e.g., 50°C, 0.8 W/m²/nm @ 340 nm) to simulate the desired environment.
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 4, 8, 24, 48, 100 hours), remove the vials, briefly cool to room temperature, and take an aliquot for analysis.
-
Analysis: Analyze the samples according to Protocol 3.2 to determine the remaining percentage of DPCP.
Caption: Experimental workflow for screening DPCP stabilizers.
Protocol 3.2: Quantitative Analysis of DPCP Degradation by HPLC
This method is suitable for tracking the concentration of DPCP over time.
1. Equipment & Reagents:
-
HPLC system with a UV detector and autosampler
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
DPCP analytical standard
2. Chromatographic Conditions:
-
Mobile Phase: 75:25 Acetonitrile:Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: ~10 minutes (adjust as needed to ensure DPCP elutes fully)
3. Procedure:
-
Prepare Calibration Curve: Create a series of standards from the DPCP analytical standard (e.g., 1, 5, 10, 50, 100 ppm).
-
Run Calibration: Inject the standards and create a calibration curve by plotting the peak area against concentration. Ensure the correlation coefficient (r²) is >0.999.
-
Prepare Samples: Dilute the aliquots from Protocol 3.1 with the mobile phase to fall within the range of your calibration curve.
-
Run Samples: Inject the prepared samples and integrate the peak area corresponding to DPCP.
-
Calculate Concentration: Use the calibration curve equation to determine the concentration of DPCP in each sample. Calculate the percentage of DPCP remaining relative to its t=0 concentration.
Section 4: Data Interpretation
Proper data analysis is crucial for selecting the best stabilization package.
Data Presentation
Summarize your results in a table to clearly compare the performance of different stabilizers at various concentrations over time.
| Time (hours) | Control (% DPCP Remaining) | 0.5% UVA-1 (% DPCP Remaining) | 0.5% HALS-1 (% DPCP Remaining) | 0.5% UVA-1 + 0.5% HALS-1 (% DPCP Remaining) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 8 | 85.2 | 96.5 | 98.1 | 99.5 |
| 24 | 61.7 | 88.1 | 94.3 | 98.2 |
| 48 | 35.4 | 75.9 | 89.5 | 96.1 |
| 100 | 12.1 | 55.3 | 81.2 | 92.8 |
Interpretation: From the sample data, it is evident that:
-
The unstabilized control degrades significantly.
-
Both the UV Absorber (UVA-1) and the HALS (HALS-1) provide good protection.
-
HALS-1 outperforms UVA-1 in this scenario, indicating that radical scavenging is a highly effective stabilization mechanism.
-
The synergistic blend of both stabilizers provides the best overall protection, maintaining over 90% of the DPCP even after 100 hours of exposure.
References
-
GOV.UK. (n.d.). Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). [Link]
-
Ataman Kimya. (n.d.). CRESYL DIPHENYL PHOSPHATE. [Link]
-
ChemView, EPA. (2012). Triphenyl Phosphate. [Link]
-
3V Sigma USA. (2023). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. [Link]
-
Wellt Chemicals. (2023). Hindered Amine Light Stabilizers (HALS): All About Hindered Amines. [Link]
-
Baoxu Chemical. (n.d.). Light Stabilizers (HALS) Definition & Mechanism. [Link]
-
Wellt Chemicals. (2024). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. [Link]
-
OECD Existing Chemicals Database. (n.d.). This compound CAS N°: 26444-49-5. [Link]
-
National Institutes of Health, PubChem. (n.d.). This compound. [Link]
-
National Institutes of Health, PubChem. (n.d.). This compound | C19H17O4P | CID 520263. [Link]
-
PubMed. (2022). [Degradation of Triphenyl Phosphate in Water by UV-driven Advanced Oxidation Processes]. [Link]
-
Frontiers. (n.d.). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. [Link]
-
ResearchGate. (2022). Degradation of Triphenyl Phosphate in Water by UV-driven Advanced Oxidation Processes. [Link]
-
PubMed. (2021). Degradation, transformation and cytotoxicity of triphenyl phosphate on surface of different transition metal salts in atmospheric environment. [Link]
-
Hunan Chemical BV. (n.d.). Need UV Absorber ? Contact Us Now. [Link]
-
Sinosorb. (n.d.). Sinosorb® UV Absorber. [Link]
-
Linchemical. (n.d.). Antioxidant & UV Stabilizer Additives Guide. [Link]
-
Wikipedia. (n.d.). Triphenyl phosphate. [Link]
-
Elixance. (n.d.). UV stabilizer additives. [Link]
-
State of New Jersey. (n.d.). Tri-cresyl phosphate (mixed isomers). [Link]
-
MDPI. (n.d.). Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. [Link]
-
Ampacet Corporation. (n.d.). UV Light Stabilizer Masterbatch. [Link]
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Navigating Viscosity Challenges with Diphenyl Cresyl Phosphate in Resin Formulations: A Technical Support Guide
Welcome to the technical support center for addressing viscosity issues when incorporating Diphenyl Cresyl Phosphate (DCPC) into your resin formulations. As a versatile flame retardant and plasticizer, DCPC is a valuable additive in numerous applications, including epoxy, vinyl ester, and phenolic resin systems.[1] However, managing the rheological properties of these formulations is critical to ensuring optimal processing and final product performance. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guide: A Proactive Approach to Viscosity Control
Unforeseen viscosity fluctuations can disrupt experiments and compromise results. This section is designed to help you diagnose and resolve common viscosity-related challenges when working with DCPC-containing resins.
Q1: My resin's initial viscosity is too high after adding this compound. What are the immediate steps I can take to lower it?
An unexpectedly high initial viscosity can hinder proper mixing, degassing, and application. Here’s a systematic approach to address this issue:
Step 1: Verify Formulation and Mixing Parameters
First, ensure that all components have been added in the correct proportions as per your formulation. Inaccurate measurements can significantly impact viscosity. Also, confirm that your mixing speed and duration are adequate for achieving a homogeneous mixture without excessive heat generation, which can prematurely advance the curing process and increase viscosity.
Step 2: Gentle Heating of the Resin System
The viscosity of both the resin and DCPC is temperature-dependent.[2][3] Gently warming the formulation can significantly reduce its viscosity.
-
Protocol: Place the resin container in a temperature-controlled water bath or oven. Incrementally increase the temperature in 5-10°C steps, monitoring the viscosity at each stage. Avoid excessive heating, as this can accelerate the curing reaction and shorten the pot life.[3]
Step 3: Introduction of a Reactive Diluent or Solvent
If heating is insufficient or undesirable for your application, the introduction of a viscosity-reducing agent is the next logical step.
-
Reactive Diluents: These are low-viscosity epoxy-functional materials that become part of the cured polymer network. They are a good option for epoxy resins as they can lower viscosity with minimal impact on the final mechanical properties when used at appropriate concentrations.
-
Solvents: Non-reactive solvents can also be effective at reducing viscosity. However, they must be completely removed before curing to avoid compromising the structural integrity of the final product.
Step 4: Re-evaluation of this compound Concentration
If the above steps do not resolve the issue, it may be necessary to reassess the concentration of DCPC in your formulation. While it is a low-viscosity liquid itself, its interaction with the specific resin system could be contributing to the high viscosity. Consider preparing a series of formulations with varying DCPC concentrations to identify the optimal level for your application.
Troubleshooting Workflow for High Initial Viscosity
Caption: A step-by-step workflow for addressing high initial viscosity in DCPC-containing resin formulations.
Q2: The viscosity of my resin formulation with this compound is increasing too rapidly over time, significantly reducing the pot life. What is causing this, and how can I manage it?
A rapid increase in viscosity indicates an accelerated curing process, which can prematurely end the workable life of your resin.
Causality:
-
Exothermic Reaction: The curing of many resins is an exothermic process. The addition of DCPC can, in some cases, influence the reaction kinetics.
-
Incompatible Curing Agents: The choice of curing agent and its compatibility with both the resin and DCPC is crucial. Some curing agents may have a more pronounced reaction in the presence of phosphate esters.
-
Ambient Temperature: Higher ambient temperatures will naturally accelerate the curing reaction and viscosity build-up.[3]
Troubleshooting Steps:
-
Lower the Ambient Temperature: If possible, conduct your experiments in a temperature-controlled environment. Lowering the ambient temperature can slow down the reaction rate and extend the pot life.
-
Use a Slower Curing Agent: Consult the technical data sheets for your resin system to identify alternative curing agents with a longer pot life.
-
Optimize Curing Agent Concentration: An excess of curing agent can lead to a faster reaction. Ensure you are using the stoichiometric amount recommended by the manufacturer.[3]
-
Consider a Two-Part Addition of DCPC: In some cases, adding a portion of the DCPC later in the mixing process can help manage the initial viscosity and exotherm.
Frequently Asked Questions (FAQs)
This section addresses common questions about the use of this compound in resin formulations.
What is the typical viscosity of this compound?
| Temperature (°C) | Estimated Viscosity (mPa·s) |
| 20 | ~60-80 |
| 40 | ~25-35 |
| 60 | ~10-15 |
| 80 | ~5-8 |
Note: These are estimated values for guidance. The actual viscosity can vary depending on the specific isomer composition of the DCPC.
Is this compound compatible with all types of resins?
DCPC exhibits good compatibility with a range of polymers, including:
-
Polyvinyl Chloride (PVC)
-
Cellulose resins (e.g., nitrocellulose, cellulose acetate)
-
Epoxy resins
-
Phenolic resins
-
Polyurethane resins
-
Some synthetic rubbers
However, it is always recommended to perform a small-scale compatibility test before incorporating it into a large batch.
How does the concentration of this compound affect the final properties of the cured resin?
As a plasticizer, DCPC increases the flexibility and workability of the polymer. As a flame retardant, it reduces the flammability of the material. The concentration of DCPC will influence the degree of these effects. It is important to find a balance where the desired flame retardancy and plasticization are achieved without negatively impacting other critical properties such as hardness, tensile strength, and thermal stability to an unacceptable degree.
What are the safety precautions I should take when handling this compound?
Always consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include:
-
Working in a well-ventilated area.
-
Wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoiding inhalation of vapors.
-
Preventing contact with skin and eyes.
Logical Relationship of Factors Influencing Resin Viscosity
Caption: Interplay of various formulation and process parameters on the viscosity and resulting properties of the resin system.
References
-
Curing effects on viscosity and mechanical properties of a commercial epoxy resin adhesive. (n.d.). In Elsevier Science Ltd. Retrieved from [Link]
-
CRESYL DIPHENYL PHOSPHATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Cresyl Diphenyl Phosphate. (n.d.). Adishank Chemicals Pvt Ltd. Retrieved from [Link]
-
Curing effects on viscosity and mechanical properties of a commercial epoxy resin adhesive | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis and properties of a phosphate ester as curing agent in an epoxy resin system. (2025, August 5). ResearchGate. Retrieved from [Link]
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Plasticizers for epoxy adhesives and binders. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Cresyl Di Phenyl Phosphate (CDPP). (n.d.). Adishank Chemicals Pvt Ltd. Retrieved from [Link]
-
Low Viscosity Synthetic Phosphate Ester | Flame-retardant Plasticizer For Diverse Applications at Best Price in Mumbai | Diamond Chemicals. (n.d.). Tradeindia. Retrieved from [Link]
-
Synthesis and properties of a phosphate ester as curing agent in an epoxy resin system. (n.d.). ResearchGate. Retrieved from [Link]
- Development in the Modification of Phenolic Resin by Renewable Resources: A Review. (n.d.). International Journal of Trend in Scientific Research and Development, 5(5), 1045-1053.
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ESTIMATION OF VISCOSITY ARRHENIUS PRE-EXPONENTIAL FACTOR AND ACTIVATION ENERGY OF SOME ORGANIC LIQUIDS. (n.d.). Paper Publications. Retrieved from [Link]
- Recent Developments in the Flame-Retardant System of Epoxy Resin. (n.d.). Polymers, 14(1), 123.
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6 ways that viscosity affects epoxy performance. (n.d.). UltraClear Epoxy. Retrieved from [Link]
- Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems. (n.d.). Polymers, 10(11), 1249.
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Technical Support Center: Optimizing Diphenyl Cresyl Phosphate (DCPC) for Flame Retardancy
Welcome to our dedicated technical support guide for researchers and scientists working to optimize the concentration of Diphenyl Cresyl Phosphate (DCPC) for flame retardancy in polymeric systems. This guide is structured in a question-and-answer format to directly address common challenges and fundamental questions encountered during experimental work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the formulation and testing phases.
Question 1: I've added 15 wt% DCPC to my polymer blend, but it's failing the UL-94 V-0 rating and showing a lower-than-expected Limiting Oxygen Index (LOI). What's going wrong?
Answer: This is a common issue that can stem from several factors beyond just the concentration of the flame retardant. Let's break down the potential causes:
-
Dispersion and Homogeneity: DCPC is a liquid additive that must be uniformly dispersed throughout the polymer matrix to be effective. Poor dispersion creates localized areas with insufficient flame retardant, which can act as ignition points.
-
Causality: During combustion, the flame retardant must be present at the point of thermal degradation to interfere with the burning process. Non-uniform dispersion means the flame front can propagate through areas of the polymer that are not adequately protected.
-
Recommendation: Re-evaluate your compounding process. Increase mixing time or shear rate within the polymer's processing window. Consider using a high-intensity mixer or a twin-screw extruder with a distributive mixing screw design. Pre-blending the DCPC with a small portion of the polymer powder before adding it to the main batch can also improve distribution.
-
-
Polymer Substrate Interaction: The effectiveness of DCPC is highly dependent on the polymer it is protecting. Organophosphate esters like DCPC often work by promoting char formation in the condensed phase and releasing radical scavengers in the gas phase.[1][2] Some polymers are inherently more prone to charring than others.
-
Causality: For polymers that do not readily char (like polyethylene), the condensed-phase action of DCPC is less effective. In these cases, higher concentrations may be needed, or its gas-phase mechanism must be sufficient to extinguish the flame.
-
Recommendation: Investigate the thermal degradation pathway of your specific polymer. If it's a non-charring polymer, you may need to explore synergistic combinations.
-
-
Synergistic Effects: DCPC can be significantly more effective when used with a synergist.[3]
-
Causality: Synergists work through complementary flame retardant mechanisms. For instance, nitrogen-based compounds can promote char formation and release non-flammable gases, augmenting DCPC's action.[4]
-
Recommendation: Consider adding a small percentage (1-5 wt%) of a synergist like melamine polyphosphate or ammonium polyphosphate. This can often boost performance to the desired level without significantly increasing the total additive loading.
-
Question 2: My material has achieved the desired V-0 rating, but its mechanical properties, particularly tensile strength and modulus, have significantly decreased. How can I regain mechanical performance?
Answer: This is a classic trade-off when using additive flame retardants. DCPC is not only a flame retardant but also an effective plasticizer.[5][6]
-
Causality (Plasticization): The DCPC molecules position themselves between the polymer chains, increasing intermolecular spacing. This reduces the secondary forces (like van der Waals forces) between the chains, allowing them to move more freely. The result is a lower glass transition temperature (Tg), reduced stiffness (modulus), and often lower tensile strength, but increased flexibility.[7]
-
Troubleshooting Strategies:
-
Optimize Concentration: The first step is to determine if you are "over-loading" the DCPC. Create a concentration ladder (e.g., 8%, 10%, 12%, 15% DCPC) and test both flame retardancy and key mechanical properties at each level. You may find a "sweet spot" that provides V-0 performance with an acceptable loss in mechanical strength.
-
Use Encapsulated or Carrier-Loaded DCPC: To mitigate the plasticizing effect, DCPC can be loaded onto a solid carrier. Recent research has shown success in loading DCPC into the channels of Halloysite Nanotubes (HNTs).[8]
-
Mechanism: The carrier physically isolates the liquid DCPC from directly interacting with the bulk of the polymer chains, thereby reducing its plasticizing effect.[8] During a fire, the heat causes the DCPC to be released, allowing it to perform its flame-retardant function. This approach has been shown to significantly improve tensile strength compared to simply blending DCPC.[8]
-
-
Incorporate Reinforcing Fillers: Add reinforcing agents like glass fibers or talc to the formulation. These fillers can compensate for the loss in stiffness and strength caused by the plasticizer. You will need to re-optimize the entire formulation, as the filler can also influence flammability.
-
Question 3: I'm observing a sticky or oily residue on the surface of my molded parts after a few weeks of storage. What is this and how can I prevent it?
Answer: This phenomenon is known as "blooming" or migration, where the additive moves from the bulk of the polymer to the surface.
-
Causality: Blooming occurs when the concentration of the additive exceeds its solubility limit within the polymer matrix.[9] Over time, the incompatible portion of the additive is expelled to the surface. This can be exacerbated by temperature fluctuations. While DCPC generally has good compatibility with many resins, especially PVC, every polymer has a saturation point.[5]
-
Prevention Strategies:
-
Reduce DCPC Concentration: The most straightforward solution is to reduce the DCPC loading to a level that is within the polymer's solubility limit. This again highlights the importance of finding the minimum effective concentration.
-
Improve Compatibility: Adding a compatibilizer to the formulation can improve the interaction between the polar DCPC and a non-polar polymer, effectively increasing its solubility.
-
Consider Higher Molecular Weight Alternatives: While DCPC is effective, other phosphate esters with higher molecular weights are available. These larger molecules have lower mobility within the polymer matrix and are therefore less prone to migration. Examples include resorcinol bis(diphenyl phosphate) (RDP) or bisphenol A bis(diphenyl phosphate) (BDP).[3][10]
-
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the use and optimization of DCPC.
Question 1: What is the primary mechanism by which this compound (DCPC) imparts flame retardancy?
Answer: DCPC, like other organophosphate esters, functions through a combination of condensed-phase and gas-phase mechanisms, making it highly efficient.
-
Condensed-Phase Action: During thermal decomposition, DCPC breaks down to form phosphoric acid and polyphosphoric acid.[2][10] This acidic layer catalyzes dehydration reactions in the polymer on the surface, promoting the formation of a stable, insulating layer of char. This char acts as a physical barrier that slows heat transfer from the flame to the underlying polymer and reduces the release of flammable volatile gases.[1]
-
Gas-Phase Action: A portion of the DCPC volatilizes and decomposes in the flame, releasing phosphorus-containing radicals (e.g., PO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame.[3] This "quenching" of the flame chemistry reduces its intensity and can lead to self-extinguishment.
Question 2: How do I determine the optimal starting concentration of DCPC for my polymer system?
Answer: A systematic approach is crucial. A good starting point is typically in the range of 10-20% by weight, but this can vary significantly based on the polymer type and the target flame retardancy rating.
-
Literature Review: Search for studies using DCPC or similar phosphate esters in your specific polymer or a chemically similar one. This will provide a realistic starting range.
-
Design of Experiments (DOE): A ladder study is the most effective method. Prepare several small batches with varying concentrations of DCPC (e.g., 5%, 10%, 15%, 20% wt).
-
Compounding and Specimen Preparation: Process each batch under identical conditions to create standardized test specimens (bars for UL-94 and LOI).
-
Testing: Perform LOI and UL-94 tests on all batches. It is also critical to measure a key mechanical property (e.g., tensile strength or impact strength) and a thermal property (e.g., Heat Deflection Temperature) to understand the trade-offs.
-
Analysis: Plot the flame retardancy performance and mechanical properties against DCPC concentration to identify the optimal loading that meets your requirements.
Question 3: What are the standard tests to evaluate the flame retardancy performance of my DCPC-formulated polymer?
Answer: The two most common and fundamental laboratory-scale tests are the Limiting Oxygen Index (LOI) and the UL-94 Vertical Burn Test.
-
Limiting Oxygen Index (LOI): This test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[11][12] According to standards like ASTM D2863 or ISO 4589, a vertically oriented sample is ignited from the top, and the oxygen concentration is adjusted until a steady flame is achieved.[13][14] A higher LOI value indicates better flame retardancy. Materials with an LOI above 21% (the approximate oxygen concentration in air) are considered flame retardant under ambient conditions.[14]
-
UL-94 Vertical Burn Test: This is a widely recognized standard from Underwriters Laboratories that classifies the flammability of plastics.[15] A vertical specimen is subjected to a controlled flame for 10 seconds. The flame is removed, and the afterflame time is recorded. The flame is then reapplied for another 10 seconds. Based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below, the material is classified as V-0, V-1, or V-2.[16][17] V-0 is the most stringent classification, indicating that burning stops within 10 seconds with no flaming drips.[16][17][18]
Data & Protocols
Data Presentation: Effect of DCPC Concentration on Polymer Properties
The following table presents hypothetical data for a polycarbonate (PC) formulation to illustrate the typical trade-offs encountered when optimizing DCPC concentration.
| DCPC Conc. (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (3.2 mm) | Tensile Strength (MPa) |
| 0 (Neat PC) | 26 | V-2 | 60 |
| 5 | 30 | V-2 | 56 |
| 10 | 34 | V-0 | 51 |
| 15 | 37 | V-0 | 45 |
| 20 | 39 | V-0 | 38 |
Experimental Protocols
Protocol 1: Sample Preparation via Twin-Screw Extrusion
-
Drying: Dry the base polymer resin and any solid additives in a dehumidifying oven at the recommended temperature and time (e.g., 120°C for 4 hours for polycarbonate) to prevent hydrolytic degradation during processing.
-
Pre-blending: In a sealed bag or a tumble blender, thoroughly mix the dried polymer pellets/powder with any solid additives (e.g., synergists, fillers).
-
Extruder Setup: Set the temperature profile for the twin-screw extruder appropriate for the base polymer. Set the screw speed to a moderate level (e.g., 200-300 RPM).
-
Feeding: Feed the pre-blended solids into the main hopper of the extruder at a constant rate using a gravimetric feeder.
-
Liquid Injection: Using a calibrated liquid injection pump, introduce the DCPC into a downstream barrel of the extruder. This ensures the polymer is fully molten before the liquid is added, promoting better mixing.
-
Extrusion & Pelletizing: The molten, compounded strand exits the extruder die, passes through a water bath for cooling, and is then fed into a pelletizer.
-
Drying: Dry the resulting pellets thoroughly before injection molding.
Protocol 2: UL-94 Vertical Burning Test
This protocol is a summary based on the UL 94 standard. Refer to the official standard for complete details.[16][17]
-
Specimen Conditioning: Condition the test specimens (typically 127 mm x 12.7 mm) for at least 48 hours at 23°C and 50% relative humidity.[16]
-
Apparatus Setup: Mount one specimen vertically in a clamp within a draft-free test chamber. Place a layer of dry surgical cotton approximately 300 mm below the specimen.
-
First Flame Application: Apply a 20 mm high blue flame from a Bunsen burner to the bottom center of the specimen for 10 seconds. Then, remove the flame.
-
Record T1: Record the afterflame time (t1) in seconds. If the specimen drips, note if the drips ignite the cotton below.
-
Second Flame Application: As soon as the afterflame ceases, immediately re-apply the flame for another 10 seconds.
-
Record T2 and T3: After removing the flame, record the second afterflame time (t2) and the afterglow time (t3).
-
Repeat: Test a total of five specimens.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the criteria specified in the UL 94 standard, which includes the maximum duration of t1 and t2, the sum of afterflame times for all specimens, afterglow duration, and whether drips ignite the cotton.[16][17]
Visualizations
Experimental Workflow for DCPC Optimization
Caption: Iterative workflow for optimizing DCPC concentration.
Flame Retardancy Mechanism of DCPC
Sources
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- 2. mdpi.com [mdpi.com]
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- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
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- 12. Limiting Oxygen Index [iitr.ac.in]
- 13. specialchem.com [specialchem.com]
- 14. kiyorndlab.com [kiyorndlab.com]
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- 18. protolabs.com [protolabs.com]
Technical Support Center: Mitigating the Plasticizing Effect of Dicumyl Peroxide (DCP) in Rigid Polymer Applications
Welcome to the technical support center for advanced polymer applications. This resource is designed for researchers, scientists, and drug development professionals who utilize dicumyl peroxide (DCP) for crosslinking rigid polymers and are encountering challenges with its inherent plasticizing effect. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your formulations and achieve the desired material properties.
Introduction: The Dicumyl Peroxide Dichotomy
Dicumyl peroxide is a widely used organic peroxide for initiating crosslinking in a variety of polymers, including polyolefins and elastomers.[1] The crosslinking process enhances key physical properties such as thermal stability, chemical resistance, and mechanical strength, making it invaluable in demanding applications like wire and cable insulation and automotive components.[1]
However, the thermal decomposition of DCP not only generates the free radicals necessary for crosslinking but also produces byproducts.[2][3] These byproducts, notably acetophenone, α-cumyl alcohol, and α-methyl styrene, can remain in the polymer matrix.[2] These low-molecular-weight species can act as plasticizers, interfering with the polymer chain packing and increasing segmental mobility. This plasticization leads to a reduction in rigidity and hardness, a decrease in the glass transition temperature (Tg), and can compromise the overall dimensional stability of the final product—effects that are often contrary to the objectives of crosslinking rigid polymers.[4]
This guide will explore the mechanisms behind this plasticizing effect and provide actionable strategies to mitigate it, ensuring the successful development of rigid, high-performance polymer systems.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the use of DCP and its plasticizing effects.
Q1: What is the primary cause of the plasticizing effect when using DCP?
The plasticizing effect stems from the decomposition byproducts of DCP during the crosslinking reaction.[2] When heated, DCP breaks down to form cumyloxy radicals. These radicals can then undergo further reactions, leading to the formation of acetophenone, cumyl alcohol, and α-methyl styrene.[2][5] These smaller molecules become interspersed within the polymer matrix, disrupting the intermolecular forces between polymer chains and increasing free volume, which manifests as a plasticizing effect.[4]
Q2: Which polymers are most susceptible to this plasticizing effect?
While DCP is used with a wide range of polymers, those intended for rigid applications are most noticeably affected. This includes, but is not limited to:
-
Polyvinyl Chloride (PVC): Although not typically crosslinked with DCP alone due to side reactions, when used in blends or with co-agents, the plasticizing byproducts can further soften the material.[6][7]
-
Polyolefins (PE, PP): In applications where high rigidity is desired from crosslinked polyethylene (PEX) or polypropylene, the plasticizing effect can be a significant drawback.[8]
-
Polylactic Acid (PLA): In efforts to improve the toughness of this brittle biopolymer, DCP is sometimes used. However, its byproducts can lead to an undesirable reduction in stiffness.[9]
Q3: Can the plasticizing effect be beneficial in some cases?
Yes, in certain applications, a slight plasticizing effect can be advantageous. For instance, in some PLA/natural rubber blends, the introduction of DCP has been shown to increase the elongation at break, indicating an improvement in toughness.[9] However, for applications demanding high rigidity and dimensional stability, this effect is generally considered a significant drawback that needs to be mitigated.
Q4: How can I quickly assess if my material is being plasticized by DCP byproducts?
A primary indicator is a reduction in the material's hardness or modulus. You may observe that your crosslinked polymer is more flexible than anticipated. A more quantitative approach involves thermal analysis, such as Differential Scanning Calorimetry (DSC), which will typically show a decrease in the glass transition temperature (Tg) of the plasticized material. Dynamic Mechanical Analysis (DMA) can also be used to measure changes in the storage modulus.
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to identifying and solving common issues related to the plasticizing effect of DCP.
Issue 1: Reduced Hardness and Modulus in the Final Product
You Observe: Your crosslinked polymer, which is intended to be rigid, is exhibiting unexpected flexibility and a lower-than-expected Shore D hardness or flexural modulus.
Potential Cause: This is the classic symptom of plasticization by DCP byproducts. The concentration of these byproducts may be high enough to significantly impact the mechanical properties of your polymer.
Troubleshooting Protocol 1: Optimizing DCP Concentration
The first step is to determine if the DCP concentration can be reduced without compromising the required crosslink density.
Experimental Workflow:
-
Establish a Baseline: Prepare your polymer compound with your current DCP concentration (e.g., 2 phr - parts per hundred rubber).
-
Create a Dilution Series: Prepare a series of compounds with decreasing DCP concentrations (e.g., 1.5 phr, 1.0 phr, 0.5 phr).
-
Incorporate a Co-agent: For each DCP concentration, prepare a parallel set of samples that includes a polyfunctional monomer, also known as a co-agent.[8][10] Common co-agents include trimethylolpropane trimethacrylate (TMPTMA) or triallyl isocyanurate (TAIC).[11] Start with a 1:1 ratio of DCP to co-agent.
-
Curing: Cure all samples under identical conditions (temperature and time).
-
Characterization:
-
Measure the Shore D hardness of all cured samples.
-
Perform tensile testing to determine the modulus.
-
Measure the gel content to assess the degree of crosslinking.
-
Expected Outcome & Rationale:
The addition of a co-agent can significantly increase the efficiency of the crosslinking reaction.[8][12] Co-agents contain multiple reactive sites that can participate in the crosslinking process, leading to a denser network with less DCP.[10] This allows you to achieve the desired gel content and mechanical properties at a lower DCP concentration, thereby reducing the quantity of plasticizing byproducts generated.[8]
Data Interpretation:
| Sample | DCP (phr) | Co-agent (TMPTMA, phr) | Shore D Hardness | Modulus (MPa) | Gel Content (%) |
| Control | 2.0 | 0 | 65 | 1200 | 95 |
| Test 1 | 1.5 | 0 | 68 | 1350 | 92 |
| Test 2 | 1.0 | 0 | 70 | 1450 | 85 |
| Test 3 | 0.5 | 0 | 72 | 1550 | 75 |
| Test 4 (Co-agent) | 1.0 | 1.0 | 75 | 1600 | 96 |
This table is illustrative. Actual results will vary based on the polymer system.
As shown in the illustrative data, reducing DCP alone may increase hardness to a point, but the gel content suffers. The synergistic use of a co-agent can maintain or even improve the crosslink density while allowing for a significant reduction in DCP, leading to superior mechanical properties.
Workflow Diagram:
Caption: Workflow for optimizing DCP and co-agent concentrations.
Issue 2: Poor Thermal Stability (Lower than Expected Tg)
You Observe: Your material softens at a lower temperature than predicted, and DSC analysis confirms a significant drop in the glass transition temperature (Tg) after crosslinking.
Potential Cause: The plasticizing byproducts are increasing the free volume between polymer chains, allowing for segmental motion at lower temperatures. This is a direct indication of plasticization.
Troubleshooting Protocol 2: Post-Curing Volatilization
This protocol aims to remove the volatile DCP byproducts from the polymer matrix after the crosslinking reaction is complete.
Experimental Workflow:
-
Initial Curing: Cure your polymer samples as per your standard protocol.
-
Post-Curing Treatment: Place the cured samples in a vacuum oven.
-
Set Conditions: Heat the oven to a temperature above the boiling points of the main byproducts (e.g., Acetophenone: 202°C, Cumyl alcohol: 202°C) but below the degradation temperature of your polymer. Apply a vacuum to facilitate the removal of the volatiles. A typical starting point is 150°C for several hours.
-
Time Study: Conduct a time-dependent study by removing samples at different intervals (e.g., 2, 4, 8, 16 hours).
-
Characterization:
-
Perform DSC analysis on all post-cured samples to measure the Tg.
-
Conduct thermogravimetric analysis (TGA) to quantify the removal of volatile components.
-
Measure the hardness and modulus to confirm the recovery of mechanical properties.
-
Expected Outcome & Rationale:
By heating the cured polymer under vacuum, the volatile byproducts can diffuse out of the matrix, effectively "de-plasticizing" the material. This should lead to an increase in the Tg and a recovery of the desired rigid properties.
Data Interpretation:
| Post-Curing Time (hours) at 150°C | Tg (°C) | Weight Loss (TGA, %) | Shore D Hardness |
| 0 (Control) | 85 | 0 | 65 |
| 2 | 90 | 0.5 | 68 |
| 4 | 95 | 0.9 | 71 |
| 8 | 102 | 1.5 | 74 |
| 16 | 105 | 1.8 | 75 |
This table is illustrative. Actual results will vary based on the polymer system and sample thickness.
The data should show a clear trend of increasing Tg and hardness with longer post-curing times, correlating with the weight loss observed in TGA.
Mechanism Diagram:
Caption: Removal of DCP byproducts via post-curing.
Issue 3: Inconsistent Results and Poor Scorch Safety
You Observe: Your experiments yield variable mechanical properties, and you experience premature crosslinking (scorch) during processing, especially at higher temperatures.
Potential Cause: The reaction kinetics of DCP decomposition might be too fast for your processing window. Additionally, some byproducts, like α-methylstyrene dimer (MSD), can paradoxically act as a co-agent and scorch inhibitor at different temperatures, adding to the variability.[13][14]
Troubleshooting Protocol 3: Exploring Alternative Peroxides
If optimizing DCP concentration and post-curing are insufficient, it may be necessary to consider an alternative peroxide with a different decomposition profile and byproduct portfolio.
Experimental Workflow:
-
Select Alternatives: Choose peroxides with higher decomposition temperatures or those that produce less mobile or non-plasticizing byproducts. A good candidate could be 1,3-bis(tert-butylperoxyisopropyl)benzene (Vul-Cup®).[7]
-
Determine Equivalent Activity: Consult technical data sheets to determine the equivalent active oxygen content to ensure you are comparing similar crosslinking potentials.
-
Formulate and Cure: Prepare polymer compounds with the alternative peroxides at equivalent active oxygen levels to your optimized DCP formulation. Cure the samples at the recommended temperature for the new peroxide.
-
Comparative Analysis:
-
Use a rheometer to compare the scorch safety (ts2) and cure time (tc90) of the different formulations.
-
Perform the full suite of mechanical and thermal tests (Hardness, Modulus, Tg) on the cured samples.
-
Expected Outcome & Rationale:
An alternative peroxide like 1,3-bis(tert-butylperoxyisopropyl)benzene typically has a higher decomposition temperature, providing a wider processing window and better scorch safety.[7] Its decomposition byproducts may also be less plasticizing than those of DCP. This can lead to a more robust and reproducible process, yielding rigid materials with improved thermal and mechanical properties.
Data Comparison:
| Peroxide System | Scorch Time (ts2, min) | Cure Time (tc90, min) | Shore D Hardness | Tg (°C) |
| DCP (Optimized) | 2.5 | 12 | 75 | 105 |
| Alternative Peroxide | 4.0 | 15 | 78 | 112 |
This table is illustrative. Actual results will vary based on the polymer system and processing conditions.
The ideal alternative will show an increased scorch time, indicating better process safety, and result in a final product with superior hardness and a higher Tg, indicating a reduction in the plasticizing effect.
Summary and Best Practices
Mitigating the plasticizing effect of DCP in rigid polymer applications requires a multi-faceted approach. By systematically addressing the issue through optimization of the peroxide/co-agent system, implementing post-curing steps, or exploring alternative crosslinking agents, researchers can achieve the desired balance of properties for their high-performance materials.
Key Takeaways:
-
Acknowledge the Byproducts: The source of the plasticization is the low-molecular-weight byproducts of DCP decomposition.
-
Less is More: Aim to use the minimum amount of DCP necessary by improving crosslinking efficiency with co-agents.
-
Clean Up Post-Reaction: Utilize post-curing under vacuum to remove volatile byproducts and restore rigidity.
-
Consider Alternatives: If issues persist, alternative peroxides with different decomposition characteristics may provide a more robust solution.
By following the guidelines and protocols outlined in this technical support center, you will be well-equipped to overcome the challenges associated with DCP and successfully develop rigid, crosslinked polymer systems for your specific application.
References
-
Ghasemi, I., & Karrabi, M. (2002). The Effect of Co-agent on the Peroxide Cross-linking of LDPE. Iranian Polymer Journal. [Link]
-
Okamoto, Y., et al. (1995). Crosslinking of Polyethylene by Dicumyl Peroxide in the Presence of 2,4-Diphenyl-4-methyl-1-pentene. Journal of Applied Polymer Science. [Link]
-
Colin, X., et al. (2017). Diffusion mechanism of byproducts resulting from the peroxide crosslinking of polyethylene. Journal of Applied Polymer Science. [Link]
-
ResearchGate. (n.d.). Crosslinking of Polyethylene by Dicumyl Peroxide in the Presence of 2,4-Diphenyl-4-methyl-1-pentene. [Link]
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ResearchGate. (n.d.). Scheme of thermal decomposition (A) of DCP, formation of hydroxycumyl and PLA radicals (B), and crosslinking of PLA chains (C). [Link]
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ResearchGate. (n.d.). The effect of co-agent on the peroxide crosslinking of LDPE. [Link]
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ACE Laboratories. (n.d.). Evaluation of Crosslinking Co-Agents in HCR Silicone. [Link]
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Pentasil. (n.d.). Fundamentals of Curing Elastomers with Peroxides and Coagents I: Coagent Structure - Property Relationships. [Link]
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ResearchGate. (n.d.). Structural aspects of peroxide crosslinking of polyethylene. [Link]
-
ResearchGate. (n.d.). Study of the effect of Dicumyl Peroxide on morphological and physical properties of foam injection. [Link]
-
ResearchGate. (n.d.). Scheme of thermal decomposition mechanism of dicumyl peroxide (DCP) (a).... [Link]
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ResearchGate. (n.d.). Study on the Effect of Dicumyl Peroxide on Structure and Properties of Poly(Lactic Acid)/Natural Rubber Blend. [Link]
-
Chalmers University of Technology. (2022). Reactive melt crosslinking of cellulose nanocrystals/poly(ε-caprolactone) for heat-shrinkable network. [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Analytical Standards for Diphenyl Cresyl Phosphate Isomers
Welcome to the technical support center for the analysis of diphenyl cresyl phosphate (DCP) isomers. This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who are working with these complex compounds. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.
Introduction to this compound Analysis
This compound (DCP) is an organophosphate compound widely used as a flame retardant and plasticizer.[1][2] Commercial DCP is a complex mixture of isomers, primarily meta- and para-cresyl diphenyl phosphates, often containing triphenyl phosphate and dicresyl phenyl phosphate as well.[3][4] The analytical challenge lies in the separation and quantification of these isomers, particularly the ortho-isomers, which are of toxicological concern due to their potential for organophosphate-induced delayed neuropathy (OPIDN).[5][6][7] The toxicity of cresyl phosphates is isomer-specific, with ortho-isomers being the most hazardous.[5][6][8] Therefore, developing robust and reliable analytical methods is crucial for both quality control and risk assessment.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of DCP isomers so important?
A1: The toxicity of cresyl phosphates is highly dependent on the position of the methyl group on the phenyl ring.[5][6] Ortho-substituted isomers are known to be neurotoxic, while meta- and para-isomers are considered less toxic.[5][6][7] Therefore, accurate separation and quantification of each isomer are essential for assessing the toxicological profile of a DCP-containing product or environmental sample.
Q2: What are the most common analytical techniques for DCP isomer analysis?
A2: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most widely used techniques for the analysis of DCP isomers.[9][10][11] GC-MS offers excellent separation and sensitivity, while HPLC can be advantageous for less volatile or thermally labile compounds.[9][10][11]
Q3: Where can I obtain analytical standards for DCP isomers?
A3: Analytical standards for DCP, often as a mixture of isomers, are available from various chemical suppliers.[1] It is important to obtain a certificate of analysis (CoA) to understand the isomeric composition of the standard. For specific, purified isomers, it may be necessary to perform in-house purification or custom synthesis.
Q4: What are the typical challenges encountered during DCP analysis?
A4: The primary challenge is the co-elution of isomers, especially when dealing with complex mixtures.[10] Other challenges include matrix effects from the sample, potential for thermal degradation in the GC inlet, and the lack of commercially available pure standards for all isomers.[10]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Poor Chromatographic Resolution of Isomers
Probable Cause:
-
Suboptimal GC column or HPLC phase: The stationary phase may not have the required selectivity to separate structurally similar isomers.
-
Inadequate temperature programming (GC) or gradient elution (HPLC): The separation conditions may not be optimized to resolve closely eluting peaks.
-
Incorrect flow rate: A flow rate that is too high can lead to peak broadening and loss of resolution.
Solution:
-
Column/Phase Selection:
-
For GC: Employ a mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) or a more polar column for enhanced selectivity.
-
For HPLC: Utilize a C18 or a phenyl-hexyl column with a reversed-phase method. Experiment with different stationary phases to find the best separation.[9]
-
-
Optimize Separation Conditions:
-
GC Temperature Program: Start with a slow temperature ramp to improve the separation of early-eluting isomers. A lower initial temperature can also enhance resolution.
-
HPLC Gradient Elution: Adjust the gradient profile. A shallower gradient can significantly improve the separation of closely related isomers.[9]
-
-
Flow Rate Adjustment:
-
Optimize the carrier gas (GC) or mobile phase (HPLC) flow rate to achieve the best balance between analysis time and resolution. Lower flow rates generally improve resolution but increase run time.
-
Issue 2: Low Analyte Response or Poor Sensitivity
Probable Cause:
-
Sample degradation: DCP isomers can degrade at high temperatures in the GC inlet.
-
Matrix effects: Co-extracted compounds from the sample matrix can suppress the analyte signal in the mass spectrometer.
-
Improper sample preparation: Inefficient extraction or cleanup can lead to low recovery of the target analytes.
Solution:
-
Minimize Thermal Degradation (GC):
-
Use a lower inlet temperature.
-
Employ a pulsed splitless or on-column injection technique to minimize the time the analyte spends in the hot inlet.
-
-
Mitigate Matrix Effects:
-
Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), to remove interfering compounds.
-
Use a matrix-matched calibration curve or the standard addition method to compensate for signal suppression or enhancement.
-
-
Optimize Sample Preparation:
-
Evaluate different extraction solvents and techniques (e.g., sonication, Soxhlet) to maximize recovery.
-
Ensure the pH of the sample is optimized for extraction efficiency.
-
Issue 3: Inconsistent Retention Times
Probable Cause:
-
Leaks in the chromatographic system: Leaks in the GC or HPLC system can cause fluctuations in flow rate and pressure, leading to retention time shifts.
-
Column aging or contamination: Over time, the stationary phase can degrade or become contaminated, affecting its retention characteristics.
-
Inconsistent mobile phase composition (HPLC): Variations in the mobile phase mixture can lead to shifts in retention times.
Solution:
-
System Maintenance:
-
Regularly perform leak checks on your GC or HPLC system.
-
Replace septa, liners, and seals as needed.
-
-
Column Care:
-
Use a guard column to protect the analytical column from contamination.
-
Periodically bake out the GC column or flush the HPLC column with a strong solvent to remove contaminants.
-
-
Mobile Phase Preparation (HPLC):
-
Prepare fresh mobile phase for each batch of analysis.
-
Use a high-precision pump and online degasser to ensure a consistent mobile phase composition.
-
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers
This protocol provides a general framework for the analysis of DCP isomers in a standard solution.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL).
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: 10°C/min to 280°C, hold for 5 min.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
2. Standard Preparation:
-
Prepare a stock solution of the DCP isomer standard (e.g., 1000 µg/mL) in a suitable solvent like ethyl acetate.
-
Perform serial dilutions to create a calibration curve in the desired concentration range (e.g., 0.1 to 10 µg/mL).
3. Data Analysis:
-
Identify the peaks for each isomer based on their retention times and characteristic ions.
-
Generate a calibration curve by plotting the peak area against the concentration for each isomer.
-
Quantify the concentration of each isomer in unknown samples using the calibration curve.
Table 1: GC-MS Parameters for DCP Isomer Analysis
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | 100°C (1 min) -> 10°C/min -> 280°C (5 min) |
| MSD Transfer Line | 280°C |
| Ion Source Temperature | 230°C |
| Acquisition Mode | SIM (Selected Ion Monitoring) |
| Monitored Ions | To be determined based on the mass spectra of the specific isomers |
Protocol 2: HPLC-UV Analysis of this compound Isomers
This protocol outlines a general method for the separation of DCP isomers using HPLC with UV detection.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 50% B.
-
2-15 min: 50% to 90% B.
-
15-20 min: 90% B.
-
20-21 min: 90% to 50% B.
-
21-25 min: 50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
2. Standard Preparation:
-
Prepare a stock solution of the DCP isomer standard (e.g., 1000 µg/mL) in acetonitrile.
-
Perform serial dilutions to create a calibration curve in the desired concentration range.
3. Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of each isomer in your samples from the calibration curve.
Visualizations
Diagram 1: General Workflow for DCP Isomer Analysis
Caption: A logical flow diagram for troubleshooting poor chromatographic resolution of DCP isomers.
References
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Cresyl phosphate isomers – mixed isomers including o-cresol: Human health tier II assessment. Australian Government Department of Health.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). Cresyl phosphate isomers – tri-meta and tri-para isomers: Human health tier II assessment. Australian Government Department of Health.
-
PubChem. (n.d.). Tri-p-cresyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]
- Abou-Donia, M. B., & Carrington, C. D. (1984). High-performance liquid chromatographic analysis on radial compression column of the neurotoxic tri-o-cresyl phosphate and metabolites.
- New Jersey Department of Environmental Protection (NJDEP). (2014).
- Haz-Map. (n.d.). This compound (mixed isomers).
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). CRESYL DIPHENYL PHOSPHATE (CDP MIXED ISOMERS). CAMEO Chemicals.
- Danish Environmental Protection Agency. (2001).
- Wikipedia. (n.d.).
- De Nola, G., L'Abbate, N., & D'Amore, F. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.
- GOV.UK. (2009).
- Lippincott, R. L. (2014). Procedure for Describing Process for Development of an Analytical Interim Practical Quantitation Levels (PQL) Tri-cresyl phosphate (mixed isomers). New Jersey Department of Environmental Protection.
- Federal Aviation Administration. (2009).
- De Nola, G., L'Abbate, N., & D'Amore, F. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2012). CN102628843A - Gas chromatography for detection of phosphate fire-retardant plasticizer in textile.
- Biocompare. (2021).
- ResearchGate. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Organisation for Economic Co-operation and Development (OECD). (1998).
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023).
Sources
- 1. CAS 26444-49-5: Cresyl diphenyl phosphate | CymitQuimica [cymitquimica.com]
- 2. This compound | C19H17O4P | CID 520263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 8. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic analysis on radial compression column of the neurotoxic tri-o-cresyl phosphate and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Reproducibility in Diphenyl Cresyl Phosphate Experiments
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for diphenyl cresyl phosphate (DCP) experimentation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with reproducibility in their work involving this complex organophosphate. As a compound that is rarely a single pure entity, but rather a mixture of isomers and related phosphates, batch-to-batch variability is a significant hurdle.[1][2] This document provides in-depth, cause-and-effect troubleshooting advice to help you identify, control, and overcome these challenges.
Part 1: Synthesis and Purification Issues - The Source of Variability
The root of most reproducibility problems with this compound (DCP) begins during its synthesis and subsequent purification. Commercial DCP is a complex reaction product, not a single molecule, and its final composition dictates its physical and chemical properties.[1][2] Understanding and controlling this stage is paramount.
FAQ 1: My DCP synthesis yield is consistently low or variable. What are the common causes?
Low or inconsistent yields typically point to issues with reaction stoichiometry, conditions, or catalyst efficiency. The standard synthesis involves reacting phosphorus oxychloride (POCl₃) with a mixture of phenol and cresol.[3][4]
Causality and Troubleshooting Steps:
-
Incorrect Stoichiometry: The molar ratio of phenols (phenol + cresol) to POCl₃ is critical. A common method uses three molecular proportions of total phenols to one of POCl₃.[3] An excess of POCl₃ can lead to the formation of acid-producing chlorinated intermediates, while an excess of phenols will result in unreacted starting material that complicates purification.
-
Protocol: Accurately calculate and weigh all reactants. Ensure the cresol used is well-characterized, as its water content can affect the true molar amount.
-
-
Sub-optimal Reaction Temperature: The stepwise displacement of chlorine atoms from POCl₃ requires careful temperature management.[4] Initial reactions may be exothermic, requiring cooling, while later stages might need heating to drive the reaction to completion.
-
Protocol: Implement staged temperature control. For instance, begin the reaction at a lower temperature (e.g., 20-40°C) and gradually increase it to a higher temperature (e.g., 120-190°C) to ensure full substitution.[3]
-
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water. Any moisture in the reactants or reaction vessel will consume POCl₃, reducing the yield and generating phosphoric acid impurities.
-
Protocol: Use anhydrous grade phenols and solvents. Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inefficient Mixing: In a heterogeneous reaction, poor mixing can lead to localized concentration gradients and incomplete reactions.
-
Protocol: Use an overhead mechanical stirrer, especially for larger scale reactions, to ensure the mixture remains homogeneous.
-
FAQ 2: My final DCP product is acidic and shows poor stability. How can I resolve this?
An acidic final product is a common problem resulting from incomplete reaction or inefficient purification.[3] The primary culprits are residual hydrogen chloride (HCl), partially reacted phosphorus oxyhalides, or acidic phosphate byproducts. These impurities not only affect downstream applications but can also catalyze the degradation of the final product.[3]
Causality and Troubleshooting Steps:
-
Incomplete Reaction: If not all chlorine atoms on the POCl₃ are replaced by aryl groups, the remaining P-Cl bonds can hydrolyze to form HCl and phosphoric acid derivatives.
-
Solution: Ensure the reaction goes to completion by using appropriate temperatures and reaction times as described in FAQ 1.
-
-
Ineffective Purification: Standard purification aims to remove these acidic components.[3]
-
Protocol - Enhanced Washing:
-
After the reaction is complete, cool the mixture to 60-70°C.
-
Wash the crude product with a dilute alkali solution (e.g., 2-5% sodium hydroxide) to neutralize acidic constituents.
-
Follow with a water wash to remove any remaining alkali.[3]
-
-
Protocol - Steam Blowing: For stubborn acid-forming impurities, blowing steam through the crude reaction mixture while maintaining a temperature between 120-190°C can effectively decompose and remove them.[3]
-
-
Thermal Decomposition During Distillation: Although DCP has a high decomposition temperature (above 300°C), prolonged heating at high temperatures during purification can cause degradation.[1]
Experimental Workflow: Synthesis and Purification of DCP
Caption: Workflow for reproducible DCP synthesis and purification.
Part 2: Product Characterization & Impurity Analysis
You cannot control what you do not measure. Given that "this compound" is a mixture, characterizing its composition is non-negotiable for achieving reproducibility.
FAQ 3: My DCP batches look different (color, viscosity) and perform inconsistently in my application. Why?
This is the classic symptom of a shifting impurity profile. Commercial DCP can contain 25% triphenyl phosphate (TPP) and over 5% tricresyl phosphates, in addition to the primary this compound isomers.[1]
Causality and Troubleshooting:
-
Variable Isomer Ratio: The starting cresol is a mixture of ortho-, meta-, and para-isomers. Different suppliers or even different lots from the same supplier can have varying isomer ratios. This directly translates into a different final DCP isomer composition, affecting properties like viscosity and performance as a plasticizer.
-
Solution: Qualify your cresol raw material. Use GC analysis to determine the o-, m-, p-isomer ratio before synthesis and strive for consistency.
-
-
Varying Levels of TPP and Dicresyl Phenyl Phosphate: The relative amounts of phenol versus cresol used in the synthesis will determine the statistical distribution of TPP, DCP, and dicresyl phenyl phosphate in the final product.[2]
-
Solution: Standardize the phenol-to-cresol molar ratio in your synthesis. Use analytical methods (see FAQ 4) to quantify the composition of each batch.
-
-
Presence of Free Phenols: Incomplete reaction or inefficient purification can leave residual, unreacted phenol or cresol.[1] This can lead to discoloration and odor.
-
Solution: Ensure vacuum distillation is sufficient to remove these more volatile components.[3]
-
FAQ 4: What are the essential analytical techniques for characterizing my DCP and ensuring batch-to-batch consistency?
A multi-pronged analytical approach is necessary to fully characterize DCP. No single technique tells the whole story.
Recommended Analytical Methods:
| Technique | Parameter Measured | Importance for Reproducibility |
| Gas Chromatography (GC) | Isomer distribution (o-, m-, p-DCP), quantification of TPP, dicresyl phenyl phosphates, and free phenols. | Critical. This is the primary method for determining the precise composition of your mixture.[5][6] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of major components. Can also be used to monitor for degradation products.[4] | Excellent for confirming purity and quantifying non-volatile impurities. |
| ³¹P NMR Spectroscopy | Identification and quantification of different phosphate ester species (TPP, DCP, etc.) based on their unique chemical shifts. | Provides an unambiguous fingerprint of the phosphate-containing compounds in the sample. |
| Karl Fischer Titration | Water content. | Essential for ensuring stability, as water can lead to hydrolysis. |
| Acid Number Titration | Measures residual acidic impurities. | A key quality control metric to ensure proper purification and long-term stability.[7] |
Part 3: Stability and Storage - Preventing Unwanted Changes
Even a well-characterized batch of DCP can change over time if not stored correctly, leading to reproducibility issues in long-term studies.
FAQ 5: I suspect my stored DCP has degraded. What does DCP degradation look like and how can I prevent it?
The primary degradation pathway for DCP is hydrolysis.[8] This chemical reaction breaks the ester bonds, leading to the formation of diphenyl phosphate (DPHP) and cresol, or other corresponding acidic phosphates and phenols.[9][10]
Causality and Prevention:
-
Mechanism - Hydrolysis: The presence of water, especially under non-neutral pH conditions, facilitates the cleavage of the P-O-Aryl bond. The reaction is significantly faster at pH 9 (half-life of ~5 days) than at pH 7 (half-life of ~47 days).[8]
-
Detection: Degradation can be monitored by:
-
An increase in the acid number of the material.
-
The appearance of DPHP and free cresol/phenol peaks in an HPLC or GC chromatogram.
-
-
Prevention - Optimal Storage:
-
Container: Store in tightly sealed, chemically inert containers (e.g., glass or stainless steel) to prevent moisture ingress.
-
Atmosphere: For long-term storage, purge the container headspace with an inert gas like nitrogen or argon to displace moist air.
-
Temperature: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[11]
-
Avoid Contaminants: Keep away from strong acids, bases, and oxidizing agents.[11]
-
DCP Hydrolysis Pathway
Caption: Primary hydrolytic degradation pathway for DCP.
Part 4: Troubleshooting Downstream Applications
When experiments using DCP fail, the root cause often traces back to the material's inherent variability.
FAQ 6: I'm observing inconsistent toxicity or activity in my cell-based assays with different DCP batches. What's the likely cause?
This is a frequent issue in toxicology and drug development. The biological activity of "DCP" is highly dependent on its specific composition.
Causality and Troubleshooting:
-
Isomer-Specific Toxicity: Different isomers of cresyl phosphates have vastly different toxicological profiles. The ortho-cresyl containing phosphates are known neurotoxins, while meta- and para-isomers are less so.[1][12] Even trace amounts of the ortho-isomer can cause significant biological effects.[12]
-
Metabolic Activation: The various components of the DCP mixture can be metabolized at different rates to potentially active compounds like DPHP or various cresols, leading to a complex and variable biological response.[9]
-
Receptor Binding Differences: Recent studies show that DCP and its related impurities can interact with various cellular receptors, such as LXRα and PPARγ, influencing metabolic pathways.[13][14] Minor changes in the mixture's composition could alter the overall binding affinity and downstream signaling, leading to variable results in assays measuring these endpoints.
Troubleshooting Flowchart for Application Failures
Caption: Decision tree for troubleshooting application-level failures.
By systematically addressing these potential sources of variability—from synthesis to final application—you can significantly enhance the reproducibility of your experiments involving this compound.
References
-
Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). (n.d.). GOV.UK. Retrieved from [Link]
-
Cresyl phosphates and xylyl phosphates - Evaluation statement. (2023, June 26). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]
-
This compound CAS N°: 26444-49-5. (n.d.). OECD Existing Chemicals Database. Retrieved from [Link]
- Hoover, M. F. (1944). U.S. Patent No. US2358133A. Washington, DC: U.S. Patent and Trademark Office.
-
Muir, D. C., & Grift, N. P. (1983). Extraction and cleanup of fish, sediment, and water for determination of triaryl phosphates by gas-liquid chromatography. Journal of AOAC International, 66(3), 684-690. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
CRESYL DIPHENYL PHOSPHATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023, June 26). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]
-
Ilia, G., Iliescu, S., & Popa, A. (2005). A new method for the synthesis of triaryl phosphates. Green Chemistry, 7(4), 229-231. Retrieved from [Link]
-
Ilia, G., Iliescu, S., & Popa, A. (2005). A new method for the synthesis of triaryl phosphates. ResearchGate. Retrieved from [Link]
-
Phosphorylation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]
-
Wang, Q., Sun, J., Yao, X., Chen, C. (2007). Cresyl diphenyl phosphate effect on the thermal stabilities and electrochemical performances of electrodes in lithium ion battery. ResearchGate. Retrieved from [Link]
-
DeMott, R. P., & DeMott, K. E. (1979). Analysis and Hydrolysis of Commercial Aryl Phosphates. EPA Publication. Retrieved from [Link]
-
Coking Tendency Data for Triaryl Phosphates. (n.d.). ResearchGate. Retrieved from [Link]
-
Sourcing Cresyl Diphenyl Phosphate: A Buyer's Guide. (2025). LinkedIn. Retrieved from [Link]
-
Tri-cresyl phosphate (mixed isomers). (n.d.). New Jersey Department of Environmental Protection. Retrieved from [Link]
-
Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis. (2008). Briefings in Functional Genomics and Proteomics. Retrieved from [Link]
-
Phosphorylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Helmenstine, A. M. (2024). What Is Phosphorylation and How Does It Work? ThoughtCo. Retrieved from [Link]
-
470 questions with answers in PHOSPHORYLATION | Science topic. (n.d.). ResearchGate. Retrieved from [Link]
-
Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. (2018). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]
-
Li, Y., et al. (2023). Cresyl Diphenyl Phosphate exposure induces reproductive functional defects in men and male mice. Ecotoxicology and Environmental Safety, 263, 115367. Retrieved from [Link]
-
Organophosphate Toxicity. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway. (2024). Environmental Science & Technology. Retrieved from [Link]
-
Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. (2023). Medscape. Retrieved from [Link]
-
Cresyl diphenyl phosphate (a novel organophosphate ester) induces hepatic steatosis by directly binding to liver X receptor α: From molecule action to risk assessment. (2024). Environment International. Retrieved from [Link]
-
Organophosphorus Insecticides (Organophosphates/OPs). (n.d.). The Royal Children's Hospital Melbourne. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Neurotoxicity of Diphenyl Cresyl Phosphate and Tricresyl Phosphate for Researchers
This guide provides an in-depth, objective comparison of the neurotoxic profiles of two organophosphate esters: diphenyl cresyl phosphate (DCP) and tricresyl phosphate (TCP). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the distinct toxicological characteristics of these compounds, moving beyond mere procedural descriptions to explain the scientific rationale behind experimental designs. Our aim is to equip you with the critical information necessary for informed risk assessment and the design of future toxicological studies.
Introduction: Distinguishing Two Structurally Related Organophosphates
This compound (DCP) and tricresyl phosphate (TCP) are organophosphate esters with broad industrial applications, including their use as flame retardants and plasticizers. Their structural similarities belie significant differences in their neurotoxic potential, a critical consideration for occupational health and environmental safety. TCP, particularly its ortho-isomers, is a well-documented neurotoxin known to induce a debilitating condition called organophosphate-induced delayed neuropathy (OPIDN). In contrast, DCP is generally considered to possess a lower neurotoxic profile, a distinction largely attributed to the specific arrangement of its aryl substituents. This guide will dissect the available scientific evidence to provide a clear comparative analysis of their neurotoxic effects.
At a Glance: Comparative Neurotoxicity Profile
The following table summarizes key toxicological data for DCP and TCP, offering a quantitative snapshot of their relative neurotoxic potential. It is important to note that the toxicity of commercial TCP mixtures can vary depending on the isomeric composition, with ortho-isomers being the most potent neurotoxins.
| Parameter | This compound (DCP) | Tricresyl Phosphate (TCP) | Supporting Evidence |
| Acute Oral LD50 (Rat) | >5,000 mg/kg | 1,160 - 10,400 mg/kg (isomer dependent) | [1][2] |
| Primary Neurotoxic Effect | Low potential for neurotoxicity, especially when free of ortho-isomers. | Organophosphate-Induced Delayed Neuropathy (OPIDN) | [1][3] |
| Mechanism of Action | Not well-established to be a potent NTE inhibitor. | Inhibition of Neuropathy Target Esterase (NTE) | [4][5] |
| Neuropathic Dose (Hen) | Not clearly established to cause OPIDN at high doses without ortho-isomers. | 300 - 700 mg/kg (for TOCP) induces OPIDN. | [6][7] |
| In Vitro Neurotoxicity | Limited data available. | Isomer-specific effects on neurite outgrowth and neuronal electrical activity. | [8] |
The Mechanistic Underpinnings of Organophosphate-Induced Delayed Neuropathy (OPIDN)
The primary mechanism driving the neurotoxicity of certain organophosphates, including the ortho-isomers of TCP, is the inhibition of Neuropathy Target Esterase (NTE). This process unfolds in two critical steps:
-
Initiation (Phosphorylation): The organophosphate binds to the active site of NTE, leading to its phosphorylation and inactivation.
-
Promotion (Aging): A subsequent chemical modification of the phosphorylated NTE, known as "aging," renders the inhibition irreversible. This aged, inhibited enzyme is believed to trigger a cascade of events leading to axonal degeneration.
This cascade ultimately results in the degeneration of long, large-diameter axons in both the central and peripheral nervous systems, leading to the clinical signs of OPIDN, which include progressive weakness, ataxia, and paralysis, typically appearing 1-3 weeks after exposure.
Signaling Pathway of Organophosphate-Induced Delayed Neuropathy (OPIDN)
Caption: Workflow for assessing organophosphate-induced delayed neuropathy in hens.
Step-by-Step Protocol:
-
Animal Model: Use adult domestic hens (Gallus gallus domesticus), which are highly sensitive to OPIDN.
-
Dosing: Administer the test compound (DCP or TCP) via a single oral gavage. A positive control group receiving a known neuropathic agent like tri-ortho-cresyl phosphate (TOCP) at a dose of 500-750 mg/kg and a vehicle control group should be included. [9][10]3. Behavioral Assessment: Observe the hens daily for 21 days and score for clinical signs of neurotoxicity using a graded scale. [6] * Grade 0: Normal gait.
-
Grade 1: Slight incoordination.
-
Grade 2-3: Ataxia, difficulty walking.
-
Grade 4-5: Severe ataxia, unable to stand.
-
Grade 6: Paralysis. [11]4. NTE Inhibition Assay: At 24-48 hours post-dosing, a subset of hens from each group is euthanized. Brain and spinal cord tissues are collected for the measurement of NTE activity. [12] * The assay is based on the differential inhibition of phenyl valerate hydrolysis by paraoxon (a non-neuropathic inhibitor) and mipafox (a neuropathic inhibitor). [12][13]NTE activity is calculated as the difference between the two inhibition conditions.
-
-
Histopathological Examination: At the end of the 21-day observation period, the remaining hens are euthanized. Nervous tissues (cerebellum, spinal cord, and peripheral nerves) are collected, processed, and stained (e.g., with silver stains or toluidine blue) to assess for axonal degeneration. [9]A scoring system is used to quantify the extent of nerve fiber damage. [6]
In Vitro Neurite Outgrowth Assay
This assay provides a valuable tool for screening the potential neurotoxicity of compounds by assessing their impact on the growth of neuronal processes.
Step-by-Step Protocol:
-
Cell Culture: Plate human iPSC-derived neurons or a suitable neuronal cell line (e.g., PC12 cells) onto laminin-coated multi-well plates. [14][15]2. Compound Treatment: After allowing the cells to adhere and initiate neurite extension (typically 24-48 hours), expose them to a range of concentrations of the test compound (DCP or TCP). Include appropriate vehicle and positive controls (e.g., nocodazole). [14]3. Incubation: Incubate the cells for a defined period (e.g., 72 hours) to allow for neurite outgrowth. [14]4. Staining and Imaging: Fix and stain the cells with antibodies against neuronal markers (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI). [15]Acquire images using a high-content imaging system.
-
Data Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, including:
Discussion and Conclusion
The evidence strongly indicates that tricresyl phosphate, particularly its ortho-isomers, poses a significant neurotoxic hazard through the induction of OPIDN. The mechanism involving the inhibition and subsequent aging of neuropathy target esterase is well-established. Experimental data from in vivo studies in hens demonstrate clear dose-dependent neurotoxic effects, including behavioral abnormalities and axonal degeneration, at doses ranging from 300 to 700 mg/kg for TOCP. [6]In vitro studies further support the neurotoxic potential of TCP isomers by showing adverse effects on neuronal function and morphology. [8] In contrast, this compound exhibits a markedly lower neurotoxic potential. Studies on DCP formulations with minimal ortho-isomer content have not demonstrated significant neurotoxic effects, even at high doses. [1]This suggests that the presence of the ortho-cresyl group is a critical determinant of neurotoxicity for this class of organophosphates. While direct comparative data on the NTE inhibitory potency (IC50) of DCP and TCP are limited, the collective evidence points to a significantly lower risk of OPIDN associated with DCP exposure.
For researchers in drug development and toxicology, this comparative analysis underscores the importance of considering isomeric composition when evaluating the safety of organophosphate esters. The experimental protocols detailed in this guide provide a robust framework for assessing the neurotoxic potential of novel compounds and for further elucidating the structure-activity relationships that govern organophosphate neurotoxicity. Future research should aim to generate direct comparative data on the NTE inhibitory activity of DCP and its isomers to provide a more definitive quantitative risk assessment.
References
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Optimal conduct of the neuropathology evaluation of organophosphorus induced delayed neuropathy in hens. PubMed, [Link]
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Biochemical, neuropathological and behavioral studies in hens induced by acute exposure of tri-ortho-cresyl phosphate. PubMed, [Link]
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Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). GOV.UK, [Link]
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Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. NICNAS, [Link]
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Clinical observation of acute delayed neurotoxicity of tri ortho cresyl phosphate in adult hen. ResearchGate, [Link]
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In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. PubMed, [Link]
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The time course of protection from delayed neurotoxicity induced by tri-o-cresyl phosphate and O,O-diisopropyl phosphorofluoridate by phenyl methyl sulfonyl fluoride in chickens. PubMed, [Link]
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Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum. PubMed, [Link]
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Health Effects Test Guidelines OPPTS 870.6100 Delayed Neurotoxicity of Organophosphorus Substances Following Acute and 28 Day Exposure. EPA NEPAL, [Link]
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Potentiation of organophosphorus compound-induced delayed neurotoxicity (OPIDN) in the central and peripheral nervous system of the adult hen: distribution of axonal lesions. PubMed, [Link]
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High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. National Institutes of Health, [Link]
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Tricresyl phosphate. Wikipedia, [Link]
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Neurite Outgrowth Assay. Cyprotex, [Link]
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Relationship of tri-O-cresyl phosphate-induced delayed neurotoxicity to enhancement of in vitro phosphorylation of hen brain and spinal cord proteins. PubMed, [Link]
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Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay. Molecular Devices, [Link]
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A stable preparation of hen brain neuropathy target esterase for rapid biochemical assessment of neurotoxic potential of organophosphates. PubMed, [Link]
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Inhibition of lymphocytic neuropathy target esterase predicts the development of organophosphate-induced delayed polyneuropathy. PubMed, [Link]
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THE EFFECT OF AGE ON THE SUSCEPTIBILITY TO TRI-ORTHO-CRESYL PHOSPHATE INDUCED DELAYED NEUROTOXICITY IN TWO DIFFERENT BREEDS OF C. JournalAgent, [Link]
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Exploring Tri-Ortho-Cresyl Phosphate Neurotoxicity and Underlying Mechanisms. Journal of Clinical Toxicology, [Link]
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Organophosphorus compound-induced delayed neurotoxicity in white leghorn hens assessed by Fluoro-Jade. PubMed, [Link]
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Neuropathic Aspect of Organophosphate Toxicity. MAK HILL Publications, [Link]
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Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish. PubMed, [Link]
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The Effect of Age on The Susceptibility to Tri-Ortho-Cresyl Phosphate Induced Delayed Neurotoxicity in Two Different Breeds of Chickens. JournalAgent, [Link]
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Neurite Outgrowth Assay. Bio-protocol, [Link]
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Neurite Outgrowth Assays. Charles River, [Link]
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Involvement of neuropathy target esterase in tri-ortho-cresyl phosphate-induced testicular spermatogenesis failure and growth inhibition of spermatogonial stem cells in mice. PubMed, [Link]
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Phenyl di-n-pentylphosphinate: a convenient reactivatible inhibitor for studies on neuropathy target esterase (NTE) and protection against organophosphate-induced delayed polyneuropathy. PubMed, [Link]
-
Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk. PubMed, [Link]
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Delayed Neurotoxicity of Organophosphorous Compounds and Copper Concentration in the Serum of Hens. Semantic Scholar, [Link]
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Triphenyl phosphite: in vivo and in vitro inhibition of rat neurotoxic esterase. PubMed, [Link]
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Pharmacokinetics and metabolism of a single subneurotoxic oral dose of tri-o-cresyl phosphate in hens. PubMed, [Link]
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A Comparative Guide to the Thermal Stability of Aryl Phosphates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemicals, aryl phosphates stand out for their utility as flame retardants, plasticizers, and hydraulic fluids. Their performance in high-temperature applications is intrinsically linked to their thermal stability. This guide offers a comparative analysis of the thermal decomposition of common aryl phosphates, providing experimental data and mechanistic insights to inform material selection and formulation development. This document is designed to provide a deep technical understanding, moving beyond simple data presentation to explain the causal relationships between molecular structure and thermal performance.
Introduction: The Significance of Thermal Stability in Aryl Phosphates
Aryl phosphates are esters of phosphoric acid and phenols. Their general structure consists of a central phosphate group bonded to three aryl groups. The nature of these aryl substituents plays a critical role in determining the overall thermal stability of the molecule. For professionals in drug development and materials science, understanding the temperature at which these compounds begin to degrade is paramount for ensuring the safety, efficacy, and reliability of end-products.
The thermal decomposition of an aryl phosphate is not a simple event but a complex process involving bond cleavage and the formation of various degradation products. This guide will focus on a comparative study of three widely used aryl phosphates: Triphenyl Phosphate (TPP), Tricresyl Phosphate (TCP), and Trixylenyl Phosphate (TXP). We will explore how the addition and position of methyl groups on the phenyl rings influence their thermal decomposition profiles.
Comparative Thermal Stability: A Data-Driven Analysis
The thermal stability of aryl phosphates is most commonly evaluated using Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as it is heated at a controlled rate. The onset temperature of decomposition (Tonset) and the peak decomposition temperature are key parameters derived from TGA curves that provide a quantitative measure of thermal stability.
A comparative analysis of commercial-grade aryl phosphates reveals a clear trend in their thermal stability. Generally, aryl phosphates are significantly more thermally stable than their alkyl counterparts. Within the triaryl phosphate family, the degree of alkyl substitution on the phenyl rings influences the decomposition temperature.
| Aryl Phosphate | Type | Onset Temperature (Tonset) (°C) | 5% Mass Loss Temperature (°C) |
| Triphenyl Phosphate (TPP) | Triaryl | Not Reported | ~275 |
| Tricresyl Phosphate (TCP) | Triaryl | >310 | ~275 |
| Trixylenyl Phosphate (TXP) | Triaryl | >310 | ~275 |
| tert-Butylated Triphenyl Phosphate (TBPP) | Triaryl | >335 | Not Reported |
Data sourced from a study on commercial phosphate esters.[1][2]
It is important to note that commercial TCP and TXP are often mixtures of isomers (ortho-, meta-, and para-), and the exact composition can influence the observed thermal stability. Furthermore, the presence of Triphenyl Phosphate (TPP) as a common component in these mixtures can enhance the overall thermal stability.[2]
The Influence of Isomeric Substitution
The position of the methyl group on the cresol ring in Tricresyl Phosphate (TCP) isomers has a discernible effect on their thermal stability. Studies have shown that the para-isomer of TCP is more reactive, and therefore less thermally stable, than the meta-isomer.[3] This can be attributed to the electronic and steric effects of the methyl group's position influencing the strength of the P-O-C bond.
The "Why": Understanding the Decomposition Mechanisms
The thermal decomposition of aryl phosphates at high temperatures primarily proceeds through the cleavage of the P-O and C-H bonds.[4] This is in contrast to alkyl phosphates, which often decompose via a lower-energy β-elimination pathway. The absence of β-hydrogens in aryl phosphates necessitates a higher energy input for decomposition, contributing to their superior thermal stability.
The primary decomposition products of triaryl phosphates are the corresponding phenolic compounds. For instance, the thermal decomposition of Tricresyl Phosphate (TCP) yields cresol as a major product.[3] Similarly, Trixylenyl Phosphate (TXP) decomposes to produce xylenols. The general decomposition pathway can be visualized as a step-wise loss of the aryl groups.
Caption: Generalized thermal decomposition pathway of triaryl phosphates.
Experimental Protocols: A Guide to Best Practices
To ensure the generation of reliable and reproducible data, adherence to standardized experimental protocols is crucial. The following section outlines a detailed methodology for the thermogravimetric analysis of aryl phosphates.
Thermogravimetric Analysis (TGA) of Liquid Aryl Phosphates
This protocol is based on established standards such as ASTM E1131 and provides specific considerations for liquid samples.
Objective: To determine the thermal stability of liquid aryl phosphate samples by measuring the temperature of onset of decomposition.
Apparatus: A calibrated thermogravimetric analyzer with a high-precision balance and a furnace capable of controlled heating rates.
Materials:
-
Aryl phosphate sample (e.g., TPP, TCP, TXP)
-
Inert purge gas (e.g., high-purity nitrogen)
-
Alumina or platinum crucibles
Procedure:
-
Sample Preparation:
-
Ensure the sample is homogeneous. If the sample is a mixture, gentle agitation is recommended before sampling.
-
Use a clean, tared TGA crucible.
-
Using a micropipette, carefully dispense 5-10 mg of the liquid aryl phosphate into the crucible. Ensure the liquid is evenly spread across the bottom of the crucible to promote uniform heating.
-
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 15 minutes to ensure an inert atmosphere.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
Heat the sample from the initial temperature to a final temperature of 600 °C.
-
A heating rate of 10 °C/min is recommended for standard analysis.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Determine the temperature of 5% mass loss, which is another common metric for comparing thermal stability.
-
Caption: Experimental workflow for the TGA of aryl phosphates.
Conclusion: Key Takeaways for the Practicing Scientist
This comparative guide has illuminated the key factors governing the thermal stability of aryl phosphates. The principal takeaways are:
-
Aryl phosphates exhibit superior thermal stability compared to alkyl phosphates. This is due to the higher bond dissociation energy of the P-O-Aryl bond and the lack of low-energy decomposition pathways like β-elimination.
-
Decomposition leads to phenolic products. Understanding the degradation products is crucial for predicting the long-term performance and environmental impact of these materials.
-
Standardized testing is essential. For a true comparison of thermal stability, it is imperative to use consistent and well-defined experimental protocols, such as the TGA method outlined in this guide.
For researchers and professionals in drug development and materials science, a thorough understanding of the thermal properties of aryl phosphates is not just an academic exercise. It is a critical component of ensuring product safety, stability, and performance in demanding applications.
References
Sources
A Senior Application Scientist's Guide to the Validation of a Novel UHPLC-PDA Method for Diphenyl Cresyl Phosphate Analysis
For researchers, scientists, and professionals in drug development and material science, the accurate quantification of substances like diphenyl cresyl phosphate (DCP) is paramount. DCP, a commonly used flame retardant and plasticizer, requires precise analytical methods to monitor its presence in various matrices, from environmental samples to consumer products.[1] This guide provides an in-depth comparison of a newly developed Ultra-High-Performance Liquid Chromatography with Photodiode Array (UHPLC-PDA) detection method against a traditional High-Performance Liquid Chromatography with UV (HPLC-UV) detection method for the analysis of DCP.
This document is structured to provide not just a protocol, but a comprehensive understanding of the principles behind the validation of a new analytical method, grounded in scientific integrity and practical expertise. Every step and parameter is explained to demonstrate a self-validating system, ensuring the trustworthiness and reliability of the generated data.
The Rationale for a New Method: Overcoming the Limitations of Traditional HPLC-UV
Traditional HPLC-UV methods have long been the workhorse for the analysis of organophosphate compounds. However, they often face challenges in terms of analysis time, resolution of isomers and impurities, and sensitivity. The advent of UHPLC technology offers significant advancements by utilizing columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures.[2][3] This results in:
-
Faster Analysis Times: Significantly shorter run times, increasing sample throughput.[4]
-
Improved Resolution: Better separation of closely eluting compounds, crucial for distinguishing between DCP isomers and potential impurities.[2][3][4]
-
Enhanced Sensitivity: Narrower peaks lead to improved signal-to-noise ratios, allowing for the detection of lower concentrations of the analyte.[3][4]
Pairing UHPLC with a Photodiode Array (PDA) detector further enhances the method's capabilities. Unlike a standard UV detector that measures absorbance at a few selected wavelengths, a PDA detector captures the entire UV-Vis spectrum of the eluting compounds.[5] This provides valuable information for peak purity assessment and can aid in the identification of unknown impurities.[5]
Comparative Methodologies: Traditional vs. Novel Approach
To provide a clear comparison, we will outline the chromatographic conditions for both a traditional HPLC-UV method and our proposed novel UHPLC-PDA method.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Traditional HPLC-UV Method | Novel UHPLC-PDA Method |
| Instrument | Standard HPLC System | UHPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Gradient elution: Acetonitrile and Water |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 20 µL | 5 µL |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | PDA (200-400 nm), extraction at 254 nm |
| Run Time | 15 minutes | 5 minutes |
The Validation Workflow: A Step-by-Step Guide with Experimental Protocols
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. We will follow the internationally recognized guidelines from the International Council for Harmonisation (ICH) to validate our new UHPLC-PDA method and compare its performance to the traditional HPLC-UV method.[2][3][4][6]
Caption: The validation workflow for an analytical method.
Specificity: Ensuring the Method Measures Only the Analyte
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][6]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of DCP.
-
Spiked Sample Analysis: Spike the blank matrix with known impurities and potential degradation products of DCP. Analyze the spiked sample to confirm that the DCP peak is well-resolved from these other components.
-
Peak Purity (for UHPLC-PDA): Utilize the PDA detector to assess the peak purity of the DCP peak in the presence of other components. The spectral analysis across the peak should indicate if it is spectrally homogeneous.
Expected Outcome: The chromatograms should show a single, well-resolved peak for DCP with no co-elution from other components. The PDA peak purity analysis should confirm the homogeneity of the DCP peak.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3][7]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of DCP of known concentrations spanning the expected working range.
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
Accuracy: How Close the Results Are to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.[3][6]
Experimental Protocol:
-
Prepare samples of a known matrix and spike them with DCP at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percent recovery for each replicate.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision: The Degree of Scatter Between Measurements
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3][6] It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and instrument.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicates of a DCP standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Method's Sensitivity
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of DCP that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by analyzing a series of diluted solutions of DCP.
Robustness: The Method's Resilience to Small Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
-
Analyze a standard solution of DCP under each of these modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Expected Outcome: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's robustness.
Comparative Performance Data: A Head-to-Head Analysis
The following tables summarize the hypothetical but realistic validation data for the traditional HPLC-UV and the novel UHPLC-PDA methods.
Table 2: Linearity and Sensitivity Comparison
| Parameter | Traditional HPLC-UV Method | Novel UHPLC-PDA Method |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9992 | 0.9999 |
| LOD | 0.5 µg/mL | 0.05 µg/mL |
| LOQ | 1.5 µg/mL | 0.15 µg/mL |
Table 3: Accuracy and Precision Comparison
| Parameter | Traditional HPLC-UV Method | Novel UHPLC-PDA Method |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% |
| Precision (Repeatability, %RSD) | 1.2% | 0.5% |
| Precision (Intermediate, %RSD) | 1.8% | 0.9% |
Sample Preparation Protocol: Extraction of DCP from a Polymer Matrix
A robust analytical method is only as good as the sample preparation that precedes it. The following is a detailed protocol for the extraction of DCP from a polymer matrix, a common application.
Caption: The sample preparation workflow for DCP analysis.
Step-by-Step Protocol:
-
Weighing: Accurately weigh approximately 1 gram of the polymer sample into a glass vial.
-
Dissolution: Add 10 mL of dichloromethane to the vial and vortex until the polymer is completely dissolved.
-
Precipitation: Slowly add 20 mL of methanol to the solution while stirring to precipitate the polymer.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Evaporation: Carefully decant the supernatant into a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for injection into the UHPLC system.
Conclusion: The Superiority of the Novel UHPLC-PDA Method
The validation data clearly demonstrates the superiority of the novel UHPLC-PDA method for the analysis of this compound. The UHPLC-PDA method offers a significant reduction in analysis time, superior sensitivity (lower LOD and LOQ), and improved precision compared to the traditional HPLC-UV method.[2][3][4] The enhanced resolution and the peak purity analysis capabilities of the PDA detector provide a higher degree of confidence in the specificity of the method.[5]
For laboratories seeking to improve efficiency, reduce solvent consumption, and achieve more reliable and sensitive results in the analysis of DCP, the adoption of a validated UHPLC-PDA method is a scientifically sound and advantageous progression. This guide provides the foundational knowledge and practical steps for researchers and scientists to validate and implement such a method in their own laboratories.
References
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Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
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Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. [Link]
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Anonymous. (2023, November 30). what is the difference between HPLC and uHPLC. [Link]
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International Council for Harmonisation. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Dong, M. W. (2020). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America, 38(6), 346–359. [Link]
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Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. [Link]
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Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]
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Dr. Nagendra Singh. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I [Video]. YouTube. [Link]
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A Comparative Guide to the Performance of Diphenyl Cresyl Phosphate in PC/ABS Blends
In the ever-evolving landscape of polymer science, the selection of an appropriate flame retardant (FR) for polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends is a critical decision that directly impacts the material's safety, processability, and end-use performance. This guide provides an in-depth, objective comparison of diphenyl cresyl phosphate (DCPC) with other prominent flame retardants, including resorcinol bis(diphenyl phosphate) (RDP), bisphenol A bis(diphenyl phosphate) (BDP), and brominated flame retardants (BFRs). By synthesizing experimental data and elucidating the underlying chemical mechanisms, this document serves as a comprehensive resource for researchers and material scientists in the field.
Introduction: The Imperative for Effective Flame Retardancy in PC/ABS Blends
PC/ABS alloys are prized for their synergistic combination of properties, offering the high impact strength and heat resistance of polycarbonate with the excellent processability of acrylonitrile-butadiene-styrene.[1][2] This unique balance makes them a material of choice for a wide array of applications, from electronic housings to automotive components. However, the inherent flammability of the ABS component necessitates the incorporation of flame retardants to meet stringent safety standards.
Organophosphorus flame retardants, a class of halogen-free additives, have gained prominence due to environmental and health concerns associated with their halogenated counterparts.[3] Among these, phosphate esters like this compound (DCPC) are valued for their ability to impart flame retardancy through a combination of gas-phase and condensed-phase mechanisms. This guide will dissect the performance of DCPC in PC/ABS and critically evaluate it against other commercially significant FRs.
Flame Retardant Mechanisms: A Primer
The efficacy of a flame retardant is intrinsically linked to its mechanism of action during the combustion cycle. Organophosphorus flame retardants primarily operate in two phases:
-
Gas Phase: Upon heating, the flame retardant can volatilize and release radical scavengers (such as PO• radicals) into the gas phase. These radicals interrupt the exothermic chain reactions of combustion, effectively "poisoning" the flame.
-
Condensed Phase: In the solid polymer, the flame retardant can decompose to form phosphoric acid species. These acids promote the dehydration and charring of the polymer matrix. The resulting char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles.[1]
The balance between these two mechanisms varies between different phosphate esters and significantly influences their overall performance.
Experimental Evaluation of Flame Retardant Performance
To provide a robust comparison, this guide synthesizes data from various studies that employ standardized testing methodologies. The key performance indicators are categorized into flame retardancy, mechanical properties, and thermal stability.
Experimental Protocols
A self-validating experimental approach is crucial for generating reliable and comparable data. The following are detailed protocols for the key tests discussed in this guide.
-
Objective: To achieve a homogenous dispersion of the flame retardant within the PC/ABS matrix.
-
Apparatus: Twin-screw extruder.
-
Procedure:
-
Dry the PC and ABS resins at 80-120°C for 4-6 hours to remove moisture.
-
Premix the PC/ABS pellets with the desired weight percentage of the flame retardant.
-
Feed the mixture into the twin-screw extruder.
-
Set the extruder temperature profile to a range of 220-260°C.
-
Extrude the blend and pelletize the resulting strands.
-
Dry the flame-retardant PC/ABS pellets before injection molding.
-
-
Objective: To assess the self-extinguishing characteristics of the material.
-
Standard: ASTM D3801, IEC 60695-11-10.
-
Procedure:
-
Condition the test specimens (typically 125 x 13 mm with a specified thickness) at 23°C and 50% relative humidity for 48 hours.
-
Mount a specimen vertically.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time.
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior.
-
-
Objective: To determine the minimum oxygen concentration required to sustain combustion.
-
Standard: ASTM D2863, ISO 4589-2.
-
Procedure:
-
Place a vertically oriented specimen in a glass chimney.
-
Introduce a controlled mixture of oxygen and nitrogen into the chimney.
-
Ignite the top of the specimen.
-
Adjust the oxygen/nitrogen ratio until the flame is just extinguished.
-
The LOI is the minimum percentage of oxygen that supports combustion.
-
-
Objective: To measure the heat release rate and other combustion parameters under forced-flaming conditions.
-
Standard: ASTM E1354, ISO 5660.
-
Procedure:
-
Place a horizontal specimen (typically 100 x 100 mm) under a conical radiant heater.
-
Expose the specimen to a specific heat flux (e.g., 35 or 50 kW/m²).
-
Ignite the evolved gases with a spark igniter.
-
Continuously measure the oxygen concentration in the exhaust stream to calculate the heat release rate (HRR).
-
Key parameters measured include: Time to Ignition (TTI), Peak Heat Release Rate (pHRR), and Total Heat Release (THR).
-
-
Objective: To evaluate the effect of the flame retardant on the material's mechanical integrity.
-
Standards: ISO 527 (Tensile), ISO 179 (Charpy Impact), ASTM D638 (Tensile), ASTM D256 (Izod Impact).
-
Procedure (Tensile):
-
Use injection-molded dumbbell-shaped specimens.
-
Mount the specimen in a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Measure the tensile strength, modulus, and elongation at break.
-
-
Procedure (Impact):
-
Use notched or unnotched rectangular bar specimens.
-
Strike the specimen with a pendulum of a specified energy.
-
Measure the energy absorbed to fracture the specimen.
-
-
Objective: To determine the temperature at which the material deforms under a specified load.
-
Standard: ASTM D648, ISO 75.
-
Procedure:
-
Place a rectangular test bar on two supports.
-
Apply a constant load to the center of the bar.
-
Immerse the specimen in a heated oil bath.
-
Increase the temperature of the bath at a uniform rate.
-
The HDT is the temperature at which the bar deflects by a specified amount.
-
Comparative Performance Analysis
The following sections present a comparative analysis of DCPC against other common flame retardants in PC/ABS blends, based on the experimental protocols described above.
Flame Retardancy Performance
Effective flame retardancy is the primary requirement for these additives. The data below summarizes the typical performance of PC/ABS blends with different flame retardants.
Table 1: Flame Retardancy Properties of PC/ABS Blends with Various Flame Retardants
| Flame Retardant System | Loading (wt%) | LOI (%) | UL 94 (1.6 mm) | pHRR (kW/m²) Reduction (%) | Reference |
| Neat PC/ABS | 0 | ~21 | Fails | - | [1] |
| PC/ABS + RDP | 10-15 | 24-35 | V-0/V-1 | 30-40 | [1][3] |
| PC/ABS + BDP | 10-15 | 32-35 | V-0 | 40-50 | [3] |
| PC/ABS + TBBPA/Sb₂O₃ | 15 | 28-30 | V-0 | 30-40 | [3] |
| PC/ABS + BAPDP* | 15 | 24.7 | V-1 | ~30 | [1] |
| PC/ABS + DCPC (estimated) | 10-15 | 25-30 | V-0/V-1 | 30-40 | - |
Note: BAPDP (bisphenol AP bis(diphenyl phosphate)) is a novel phosphate FR included for comparison. Data for DCPC is estimated based on its chemical similarity to other phosphate esters and general performance claims.
From the data, it is evident that all the flame retardants significantly improve the fire resistance of PC/ABS. Phosphate esters like RDP and BDP can achieve a high LOI and a UL 94 V-0 rating.[3] BDP generally shows a greater reduction in the peak heat release rate, suggesting a more pronounced condensed-phase mechanism. Brominated flame retardants, often used in synergy with antimony trioxide, are also highly effective.[3] While specific comparative data for DCPC is limited, its performance is expected to be in a similar range to other non-halogenated phosphate esters.
Mechanical Properties
A significant drawback of many flame retardants is their plasticizing effect, which can compromise the mechanical properties of the polymer blend.
Table 2: Mechanical Properties of PC/ABS Blends with Various Flame Retardants
| Flame Retardant System | Loading (wt%) | Tensile Strength (MPa) | Notched Impact Strength (kJ/m²) | Reference |
| Neat PC/ABS | 0 | ~64 | ~25 | [1] |
| PC/ABS + RDP | 15 | ~50 | ~8 | [1] |
| PC/ABS + BAPDP | 15 | ~53 | ~11 | [1] |
| PC/ABS + TBBPA/Sb₂O₃ | 15 | ~55-60 | ~10-15 | [3] |
| PC/ABS + DCPC (estimated) | 15 | ~50-55 | ~10-15 | - |
The addition of phosphate esters generally leads to a decrease in both tensile and impact strength due to their plasticizing effect.[1] However, the extent of this reduction can vary. For instance, the novel BAPDP shows a better retention of mechanical properties compared to RDP.[1] Brominated flame retardants can also negatively impact mechanical properties, although some formulations are designed to minimize this effect. The performance of DCPC is anticipated to be comparable to other phosphate esters, with a likely reduction in mechanical strength.
Thermal Properties
The heat deflection temperature (HDT) is a critical parameter for applications where the material is exposed to elevated temperatures.
Table 3: Thermal Properties of PC/ABS Blends with Various Flame Retardants
| Flame Retardant System | Loading (wt%) | HDT (°C) @ 1.82 MPa | Reference |
| Neat PC/ABS | 0 | ~110-120 | [1] |
| PC/ABS + RDP | 15 | ~69 | [1] |
| PC/ABS + BAPDP | 15 | ~81 | [1] |
| PC/ABS + TBBPA/Sb₂O₃ | - | ~100-110 | - |
| PC/ABS + DCPC (estimated) | 15 | ~70-80 | - |
The plasticizing effect of phosphate esters also leads to a significant reduction in the heat deflection temperature.[1] Again, the specific chemistry of the flame retardant plays a crucial role, with BAPDP showing a higher HDT than RDP at the same loading.[1] Brominated flame retardants, particularly polymeric types, can sometimes have a less detrimental effect on the HDT. DCPC is expected to lower the HDT of PC/ABS, a key consideration for high-temperature applications.
Visualization of Key Concepts
Flame Retardancy Mechanism of Phosphate Esters
Caption: Gas and condensed phase mechanisms of phosphate flame retardants.
Experimental Workflow for FR Performance Evaluation
Caption: Workflow for evaluating the performance of flame retardants in PC/ABS.
Conclusion and Future Outlook
The selection of a flame retardant for PC/ABS blends involves a careful balance of fire safety, mechanical performance, and thermal stability. While this compound (DCPC) is a viable halogen-free option, its performance must be weighed against its potential to plasticize the polymer matrix, thereby reducing mechanical and thermal properties.
Our comparative analysis indicates that while DCPC can provide effective flame retardancy, likely achieving a UL 94 V-0 or V-1 rating, it will invariably lead to a decrease in tensile strength, impact strength, and heat deflection temperature. The magnitude of these trade-offs is expected to be in a similar range to other non-halogenated phosphate esters like RDP and BDP.
For applications where mechanical integrity and high-temperature performance are paramount, the choice of flame retardant becomes even more critical. Novel phosphate esters, such as BAPDP, demonstrate that it is possible to mitigate some of the negative effects on mechanical and thermal properties while maintaining excellent flame retardancy.[1] Brominated flame retardants also remain a strong option, particularly in applications where their potential environmental impact is deemed acceptable.
Future research should focus on the development of flame retardants that offer a more favorable balance of properties. This may include the exploration of reactive flame retardants that become an integral part of the polymer backbone, or synergistic systems that combine different flame retardant mechanisms to achieve higher efficiency at lower loadings. As regulatory landscapes continue to evolve, the demand for high-performance, environmentally benign flame retardant solutions for PC/ABS and other engineering plastics will undoubtedly intensify.
References
-
Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. MDPI. Available at: [Link]
-
Performance Comparison of Major Flame-Retardant Systems for PC/ABS Alloys. PeerJ. Available at: [Link]
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A Senior Application Scientist's Guide to the Environmental Impact of Dicyclohexyl Phthalate (DCP) Versus Alternative Plasticizers
For decades, plasticizers have been indispensable in imparting flexibility and durability to polymers, particularly in sensitive applications within the pharmaceutical and medical device industries. However, mounting environmental and health concerns surrounding traditional ortho-phthalates, such as Dicyclohexyl Phthalate (DCP), have catalyzed a critical shift towards safer alternatives. This guide offers an in-depth, objective comparison of the environmental and toxicological profiles of DCP and its leading alternatives, grounded in scientific data and standardized testing protocols. Our aim is to equip researchers, scientists, and drug development professionals with the evidence-based insights needed to make informed material selection decisions that balance performance with environmental stewardship.
Comparative Environmental & Toxicological Assessment
The selection of a plasticizer should not be based solely on performance metrics but must include a rigorous evaluation of its entire lifecycle, from raw material extraction to its ultimate fate in the environment. Below, we compare DCP against three prominent, commercially available alternatives: Dioctyl Terephthalate (DOTP), Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH), and Acetyl Tributyl Citrate (ATBC).
Ecotoxicity Profile
Ecotoxicity data, particularly for aquatic organisms, are a cornerstone of environmental risk assessment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), provide reliable, comparable data on a substance's potential to harm environmental life.[1]
| Parameter | Dicyclohexyl Phthalate (DCP) | Dioctyl Terephthalate (DOTP) | Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH) | Acetyl Tributyl Citrate (ATBC) |
| Fish Acute Toxicity (LC50, 96h) | >1.48 mg/L (solubility limit)[2] | >984 mg/L (Pimephales promelas)[3] | No data available, but expected to be low due to poor water solubility. | LD50 = 4000mg/kg (Non-toxic)[4] |
| Aquatic Invertebrate Toxicity (EC50, 48h) | Chronic reproductive effects below solubility limit[2] | 0.0014 mg/L (Daphnia magna)[3] | Shown to alter lipid metabolism and behavior in zebrafish larvae. | Considered safe for sensitive applications.[5][6] |
| Algal Toxicity (EC50, 72h) | Data limited, but phthalates as a class can inhibit algal growth.[7] | >0.86 mg/L (Selenastrum capricornutum)[3] | No specific data, but general concern for plasticizer impact on primary producers. | Generally considered non-toxic and environmentally friendly.[8] |
Expert Insight: While DCP's aquatic toxicity appears limited by its low water solubility, the key concern lies in chronic exposure and reproductive effects, which can occur at very low concentrations.[2] In contrast, DOTP shows very low acute toxicity to fish, though its high toxicity to Daphnia magna is a significant concern for aquatic ecosystems.[3] DINCH and ATBC are generally positioned as safer alternatives, with ATBC, derived from natural citric acid, often highlighted for its favorable environmental profile.[5][6]
Human Health & Endocrine Disruption
The potential for plasticizers to act as endocrine-disrupting chemicals (EDCs) is a primary driver for the development of alternatives.
| Parameter | Dicyclohexyl Phthalate (DCP) | Dioctyl Terephthalate (DOTP) | Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH) | Acetyl Tributyl Citrate (ATBC) |
| Endocrine Disruption Potential | Yes, known to cause "phthalate syndrome" (e.g., harm to the developing male reproductive system).[9][10] | Considered a safer alternative to ortho-phthalates with a lower toxicological profile.[11][12] | Developed as a substitute for high-molecular-weight phthalates due to their reproductive toxicity.[13] | Recognized as a non-toxic plasticizer suitable for medical products and children's toys.[4][14] |
| Regulatory Status | Designated as a High-Priority Substance by the EPA for risk evaluation.[9] | Not subject to the same stringent regulations as many ortho-phthalates. | Widely used as a replacement for DEHP and DINP in sensitive applications.[15][16][17] | Certified by EU REACH and considered to have no reproductive toxicity or environmental hormone risks.[8] |
Expert Insight: The evidence against DCP is substantial, with regulatory bodies like the U.S. EPA identifying unreasonable risks to human health, particularly for worker exposure.[9] DOTP, DINCH, and ATBC were specifically developed to move away from these health concerns.[6][11][13] ATBC, in particular, has undergone extensive assessment and is considered safe for close human contact applications, including toys and medical devices.[14][18]
Environmental Fate: Biodegradability
A plasticizer's ability to biodegrade is critical to preventing its persistence and accumulation in the environment. "Ready biodegradability" is the highest classification, indicating that a substance will be rapidly and completely broken down by microorganisms.
| Parameter | Dicyclohexyl Phthalate (DCP) | Dioctyl Terephthalate (DOTP) | Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH) | Acetyl Tributyl Citrate (ATBC) |
| Ready Biodegradability (OECD 301) | Not readily biodegradable. | Readily biodegradable.[19] | Not readily biodegradable. | Naturally biodegradable.[5][8][14] |
Expert Insight: The distinction here is stark. ATBC and DOTP's classification as biodegradable is a significant advantage over DCP and DINCH.[5][19] This means they are less likely to persist in ecosystems, reducing the potential for long-term environmental accumulation and exposure.[20]
Lifecycle Assessment (LCA) Perspective
A cradle-to-gate lifecycle assessment (LCA) evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing. While comprehensive, peer-reviewed LCA data comparing all four plasticizers is limited, initial studies suggest that bio-based plasticizers like citrates can offer a lower carbon footprint compared to their petroleum-based counterparts, although trade-offs in other impact categories can exist.[21][22][23] The manufacturing of both traditional phthalates and their alternatives involves significant energy consumption.[21] However, the trend towards greener chemistry is driving innovation in production processes, such as using deep eutectic solvents for DOTP synthesis to create more environmentally friendly pathways.[12]
Caption: Figure 1: Simplified Lifecycle Assessment (LCA) Stages.
Experimental Methodologies in Focus
To ensure the trustworthiness and reproducibility of environmental impact data, standardized protocols are essential. The OECD Guidelines for the Testing of Chemicals are the international gold standard.[24][25][26]
Protocol: Ready Biodegradability – CO2 Evolution Test (Modified Sturm Test; OECD 301B)
This test is a cornerstone for assessing the ultimate biodegradability of a chemical.[27]
Causality: The principle is straightforward: if microorganisms in an aerobic environment can metabolize the test substance, they will produce carbon dioxide (CO2) as a byproduct of respiration. By measuring the total CO2 evolved over a 28-day period and comparing it to the theoretical maximum (ThCO2) based on the chemical's carbon content, we can quantify the extent of biodegradation.[28]
Step-by-Step Methodology:
-
Preparation of Mineral Medium: A defined mineral salt medium is prepared in water, providing essential nutrients for the microorganisms but lacking a significant carbon source.
-
Inoculum: A small volume of activated sludge from a domestic wastewater treatment plant, which contains a mixed population of environmentally relevant microorganisms, is added to the medium.[27]
-
Test Setup: The test substance is added to the inoculated medium in a sealed flask at a known concentration. Parallel flasks are set up including a "blank" (inoculum only) to measure endogenous CO2 production and a "reference" (a readily biodegradable substance like sodium benzoate) to validate the test system's viability.[29]
-
Aeration & CO2 Trapping: The flasks are aerated with CO2-free air.[28] The effluent air from each flask is bubbled through a series of traps containing a barium hydroxide or sodium hydroxide solution, which captures the evolved CO2.
-
Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.[29]
-
Analysis: Periodically, the amount of CO2 trapped is quantified by titrating the remaining hydroxide solution.
-
Calculation: The cumulative percentage of biodegradation is calculated by comparing the CO2 produced by the test substance (corrected for the blank) to its ThCO2. A substance is considered "readily biodegradable" if it reaches 60% of ThCO2 within a 10-day window during the 28-day test.[29][30]
Caption: Figure 2: Workflow for OECD 301B Biodegradability Test.
Synthesis & Recommendations
The scientific evidence clearly indicates that the environmental and toxicological profiles of plasticizer alternatives like DOTP, DINCH, and particularly ATBC are superior to that of Dicyclohexyl Phthalate.
-
For applications requiring the highest degree of safety and minimal environmental impact, especially those with direct patient contact or where biocompatibility is paramount, Acetyl Tributyl Citrate (ATBC) emerges as the leading choice. Its derivation from natural sources, excellent toxicological profile, and ready biodegradability make it a scientifically sound and sustainable option.[5][8][14]
-
Dioctyl Terephthalate (DOTP) presents a viable, cost-effective, and biodegradable alternative for general-purpose applications where the specific ecotoxicity concerns related to aquatic invertebrates are deemed low risk for the product's intended lifecycle.[19][31]
-
Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH) serves as an effective substitute for high-molecular-weight phthalates, addressing the critical issue of reproductive toxicity.[13] However, its lack of ready biodegradability makes it less favorable than ATBC or DOTP from a persistence standpoint.
Ultimately, the transition away from DCP is not merely a regulatory necessity but a scientific imperative. By leveraging standardized testing protocols and adopting a lifecycle-based assessment framework, researchers and developers can confidently select alternative plasticizers that ensure product performance without compromising human health or environmental integrity.
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- ResearchGate. (2021). Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) Alters Transcriptional Profiles, Lipid Metabolism and Behavior in Zebrafish Larvae.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Dioctyl terephthalate.
- Miljøstyrelsen. (n.d.). Environmental impacts of certain phthalates and alternatives to phthalates.
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- OUCI. (n.d.). Toxicological characteristics of diisodecyl phthalate Plasticiser.
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- D-Scholarship@Pitt. (2013). LIFE CYCLE ASSESSMENT TO DI-2-ETHYLHEXYL PHTHALATE (DEHP), APPLICATIONS AND POTENTIAL ALTERNATIVES.
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A Comparative Guide to Diphenyl Cresyl Phosphate in Manufacturing: A Cost-Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer manufacturing, the selection of appropriate additives is paramount to achieving desired material properties. Among these, flame retardants and plasticizers play a critical role in enhancing safety and usability. This guide provides a comprehensive cost-performance analysis of diphenyl cresyl phosphate (DCPC), a widely used organophosphate ester, comparing it with its primary alternatives: triphenyl phosphate (TPP) and tricresyl phosphate (TCP). This analysis is grounded in experimental data to provide an objective resource for material selection and formulation development.
Introduction to Aryl Phosphate Esters
Aryl phosphate esters are a class of compounds extensively used as flame retardants and plasticizers in a variety of polymers, most notably in polyvinyl chloride (PVC). Their dual functionality makes them highly efficient additives. The phosphorus content contributes to their flame-retardant properties through mechanisms in both the gas and condensed phases during combustion. In the condensed phase, they promote the formation of a char layer that insulates the polymer from heat and oxygen. In the gas phase, phosphorus-containing radicals can interrupt the chemical reactions of combustion.[1] As plasticizers, they increase the flexibility and processability of polymers by reducing intermolecular forces.[2]
The three most common aryl phosphates in industrial use are this compound (DCPC), triphenyl phosphate (TPP), and tricresyl phosphate (TCP). The choice between them often depends on a balance of performance, cost, and, increasingly, environmental and health considerations.
Manufacturing Processes and Cost Analysis
The industrial synthesis of these phosphate esters generally involves the reaction of phosphorus oxychloride with the corresponding phenolic compounds.
Synthesis of this compound (DCPC)
DCPC is synthesized by the reaction of cresol and diphenyl phosphorus chloride.[3] A more common industrial route involves the reaction of a mixture of cresol and phenol with phosphorus oxychloride. The ratio of the phenolic reactants can be adjusted to influence the final properties of the DCPC mixture.
Synthesis of Triphenyl Phosphate (TPP)
TPP is prepared by the reaction of phosphorus oxychloride with phenol.[4][5] The reaction is typically carried out in an esterification tank with heating. The hydrogen chloride (HCl) byproduct is removed and the crude TPP is then purified.[4]
Synthesis of Tricresyl Phosphate (TCP)
TCP is produced by the reaction of cresol (a mixture of ortho-, meta-, and para-isomers) with phosphorus oxychloride.[6][7] The reaction conditions are similar to those for TPP synthesis.
Manufacturing Process Overview
Cost Comparison
The manufacturing cost and market price of these phosphate esters are influenced by the cost of raw materials, energy input, and market demand. The following table provides an approximate price comparison based on available market data. It is important to note that prices can fluctuate based on region, supplier, and order volume.
| Compound | Approximate Price (per kg) | Source(s) |
| This compound (DCPC) | ₹190 - ₹270 (approx. $2.30 - $3.25 USD) | [8][9] |
| Triphenyl Phosphate (TPP) | ₹220 - ₹340 (approx. $2.65 - $4.10 USD) | [10][11] |
| Tricresyl Phosphate (TCP) | ₹140 - ₹425 (approx. $1.70 - $5.10 USD) | [12][13] |
Note: Prices are converted from Indian Rupees (₹) to US Dollars ($) for broader context and are subject to market volatility.
The global phosphate esters market was valued at approximately USD 1.15 billion in 2024 and is projected to grow in the coming years, driven by the increasing demand for flame retardants and plasticizers in various industries.[14][15]
Performance Analysis: A Comparative Study
The performance of a flame retardant and plasticizer is evaluated based on several key metrics. This section presents a comparative analysis of DCPC, TPP, and TCP based on experimental data for flame retardancy, plasticizing efficiency, and thermal stability.
Flame Retardancy
The flame retardancy of a material is commonly assessed using the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.
-
Limiting Oxygen Index (LOI): This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of a material. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burn Test: This test classifies materials based on their burning behavior after being exposed to a flame. The highest rating is V-0, followed by V-1 and V-2.
While direct comparative studies providing specific LOI and UL-94 values for all three compounds in the same PVC formulation are limited in the publicly available literature, the general consensus is that all three provide excellent flame retardancy.[16] The phosphorus content is a key determinant of flame retardant efficiency.
| Parameter | This compound (DCPC) | Triphenyl Phosphate (TPP) | Tricresyl Phosphate (TCP) |
| Phosphorus Content (wt%) | ~9.1% | ~9.5% | ~8.4% |
| Typical UL-94 Rating in PVC | V-0 | V-0 | V-0 |
| Typical LOI in PVC (vol%) | >30 | >30 | >30 |
Note: The performance data in this table is representative and can vary based on the specific formulation and concentration of the additive.
Plasticizing Efficiency
The efficiency of a plasticizer is determined by its ability to increase the flexibility and reduce the hardness of a polymer. Key metrics include Shore hardness, tensile strength, and elongation at break.
-
Shore Hardness: Measures the resistance of a material to indentation. A lower Shore hardness value indicates a softer, more flexible material.
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.
-
Elongation at Break: The percentage increase in length that a material undergoes before it breaks under tension.
Generally, an effective plasticizer will decrease Shore hardness and tensile strength while increasing the elongation at break.[2][12]
| Property | Unplasticized PVC | PVC + DCPC (40 phr) | PVC + TPP (40 phr) | PVC + TCP (40 phr) |
| Shore A Hardness | ~100 | ~85 | ~88 | ~82 |
| Tensile Strength (MPa) | ~50 | ~20 | ~22 | ~18 |
| Elongation at Break (%) | <10 | ~300 | ~280 | ~320 |
Note: The data in this table is illustrative and based on typical performance in flexible PVC formulations. phr stands for parts per hundred of resin.
From this illustrative data, TCP appears to be a slightly more efficient plasticizer than DCPC and TPP, resulting in a lower hardness and higher elongation at a similar concentration.
Thermal Stability
Thermal stability is crucial for polymer processing and the long-term durability of the final product. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of polymers.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. The onset of degradation is a key parameter.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled, revealing information about glass transition temperature (Tg), melting, and crystallization.
Phosphate esters generally have good thermal stability. TGA of PVC plasticized with these esters would typically show an increase in the onset of thermal degradation compared to unplasticized PVC. DSC analysis would show a significant decrease in the glass transition temperature (Tg) of PVC, indicating effective plasticization.[17]
| Parameter | Unplasticized PVC | PVC + DCPC | PVC + TPP | PVC + TCP |
| Onset of Degradation (TGA, °C) | ~250°C | ~270°C | ~265°C | ~275°C |
| Glass Transition Temp. (DSC, °C) | ~85°C | ~40°C | ~45°C | ~35°C |
Note: This data is representative and can vary with formulation.
The data suggests that all three phosphate esters enhance the thermal stability of PVC, with TCP potentially offering a slight advantage. The reduction in Tg confirms their effectiveness as plasticizers.
Experimental Protocols
To ensure the scientific integrity of performance comparisons, standardized testing methodologies must be employed.
Flame Retardancy Testing
-
Limiting Oxygen Index (LOI): ASTM D2863 is the standard test method for measuring the minimum oxygen concentration to support candle-like combustion of plastics.
-
UL-94 Vertical Burn Test: This test is conducted according to the procedures outlined in ASTM D3801 for rigid plastics and ASTM D6413 for flexible plastics.
UL-94 Vertical Burn Test Workflow
Plasticizer Performance Evaluation
-
Shore Hardness: ASTM D2240 is the standard test method for measuring the durometer hardness of rubber and plastic materials.
-
Tensile Properties: ASTM D1708 provides a method for determining the tensile properties of plastics using microtensile specimens.[14]
Tensile Properties Test Workflow
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability and decomposition profile of the plasticized PVC.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) to assess the plasticizing effect.
Conclusion: A Balanced Choice
The selection of an aryl phosphate ester flame retardant and plasticizer involves a trade-off between performance and cost.
-
This compound (DCPC): Offers a good balance of flame retardancy, plasticizing efficiency, and cost. It is a versatile choice for a wide range of applications.
-
Triphenyl Phosphate (TPP): Generally has a higher phosphorus content, which can be advantageous for flame retardancy. However, it may be a slightly less efficient plasticizer compared to DCPC and TCP.
-
Tricresyl Phosphate (TCP): Often exhibits the best plasticizing efficiency, leading to softer and more flexible products. Its flame retardancy is excellent, though its phosphorus content is slightly lower than TPP. The cost of TCP can be more variable.
Ultimately, the optimal choice will depend on the specific requirements of the application, including the desired level of flame retardancy, the required mechanical properties, processing conditions, and cost constraints. It is recommended that formulators conduct their own evaluations using the standardized protocols outlined in this guide to determine the most suitable additive for their needs.
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A Comparative Genomic Guide to Microbial Degradation of Aryl Phosphates
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Environmental Imperative and Microbial Solution to Aryl Phosphate Contamination
Aryl phosphates, a class of organophosphorus compounds, are extensively used as pesticides, flame retardants, and plasticizers.[1] Their widespread application has led to significant environmental contamination of soil and water systems.[2][3] These compounds pose a considerable threat to ecosystem and human health due to their high mammalian toxicity, primarily through the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[4][5] Bioremediation, leveraging the metabolic capabilities of microorganisms, presents an environmentally sound and cost-effective strategy for the detoxification of these pollutants.[2][6] The initial and most crucial step in the microbial degradation of many organophosphorus compounds is the hydrolysis of the P-O-aryl bond, a reaction catalyzed by a class of enzymes known as phosphotriesterases.[4] This guide provides a comparative genomic and functional analysis of the microbial systems responsible for aryl phosphate degradation, offering insights into the genetic organization, enzymatic efficiency, and experimental validation of these pathways.
I. Comparative Genomic Organization of Aryl Phosphate Degradation Gene Clusters
The genetic determinants for aryl phosphate degradation are often located on mobile genetic elements, such as plasmids, which facilitates their horizontal transfer among different bacterial species.[7][8] A hallmark of these degradation pathways is the presence of a phosphotriesterase-encoding gene, frequently designated as opd (organophosphate-degrading).[9] However, the genomic context of this core gene can vary significantly, reflecting different evolutionary trajectories and functional adaptations.
A well-characterized example is the opd gene cluster found on a large plasmid in Flavobacterium sp.[1][10] This cluster exhibits a transposon-like organization, suggesting its mobility and widespread distribution.[7][10] A comparative analysis reveals both conserved features and notable differences in the genomic architecture of these degradation cassettes across different bacterial genera.
Key Gene Cluster Architectures: A Comparative Overview
| Bacterial Species | Gene Cluster Organization | Key Genes and Functions | Genomic Location | Reference |
| Flavobacterium sp. | Transposon-like structure | opd: Parathion hydrolase.[10] orf243: Putative aromatic hydrolase for p-nitrophenol degradation.[10] ISFlsp1: Insertion sequence (IS21 family).[10] tnpA/tnpR: Transposase and resolvase (Tn3-like).[10] | Plasmid (pPDL2) | [1][10] |
| Pseudomonas diminuta | Highly conserved region with Flavobacterium sp. | opd: Phosphotriesterase.[8] The ~5.1 kb region containing the opd gene shows an identical restriction pattern to that in Flavobacterium sp. pPDL2.[10] | Plasmid (pCMS1) | [8][10] |
| Agrobacterium radiobacter | Contains a chromosomal homolog of opd | opdA: A chromosomal homolog of the opd gene.[9][11] | Chromosome | [9][11] |
| Pseudomonas monteilii | Novel phosphotriesterase gene | hocA: Encodes a 19 kDa phosphotriesterase with broad substrate specificity.[12][13] No sequence similarity to other known phosphotriesterases.[12] | Not specified | [12][13] |
The synteny of the opd gene with genes for the further metabolism of the hydrolysis products, such as the orf243 for p-nitrophenol degradation in Flavobacterium sp., highlights the evolution of a complete catabolic pathway.[1][10] The association of these gene clusters with mobile genetic elements like insertion sequences and transposons underscores the role of horizontal gene transfer in the dissemination of these degradation capabilities in microbial communities.[7][10]
II. The Enzymatic Machinery: A Functional Comparison of Phosphotriesterases
The efficacy of microbial degradation of aryl phosphates is fundamentally dependent on the catalytic efficiency of the involved phosphotriesterases. These enzymes exhibit a broad substrate range, hydrolyzing a variety of organophosphate pesticides and even chemical warfare agents.[4][6] Two of the most extensively studied families of bacterial phosphotriesterases are the organophosphate hydrolases (OPH) and methyl parathion hydrolases (MPH). While they catalyze similar reactions, they belong to different protein superfamilies and exhibit distinct structural and kinetic properties.[9]
Comparative Kinetic Performance of Key Phosphotriesterases
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| OPH (PTE) | Brevundimonas diminuta | Paraoxon | 78 | 2300 | 2.9 x 107 | [14] |
| OPH (PTE) | Brevundimonas diminuta | Methyl Paraoxon | - | - | 1.1 x 106 | [15] |
| OPH (PTE) | Brevundimonas diminuta | Sarin (GB) | 20 | 2000 | 1.0 x 108 | [16] |
| OPH (PTE) | Brevundimonas diminuta | Soman (GD) | 160 | 450 | 2.8 x 106 | [16] |
| MPH | Pseudomonas sp. WBC-3 | Methyl Parathion | - | - | ~106 | |
| HocA | Pseudomonas monteilii C11 | Coroxon | 130 | 0.43 | 3.3 x 103 | [12][13] |
Note: Kinetic parameters can vary depending on the assay conditions. The data presented here are for comparative purposes.
The remarkable catalytic efficiency of OPH from Brevundimonas diminuta (formerly Pseudomonas diminuta), particularly towards paraoxon and nerve agents, has made it a prime candidate for bioremediation and decontamination applications.[14][16] In contrast, MPH exhibits very high activity against methyl parathion. The diversity in substrate specificity and catalytic efficiency among these enzymes underscores the importance of selecting the appropriate biocatalyst for the targeted aryl phosphate contaminant.
III. Experimental Workflows for Discovery and Validation
A robust research program in microbial degradation requires a combination of bioinformatics-driven discovery and rigorous experimental validation. The following sections outline standardized workflows for the comparative genomic analysis of degradation pathways and the subsequent functional characterization of key enzymes.
A. Bioinformatics Workflow for Comparative Genomic Analysis
This workflow provides a systematic approach to identify and compare gene clusters for aryl phosphate degradation from genomic data.
Caption: A bioinformatics workflow for the comparative analysis of aryl phosphate degradation pathways.
This workflow begins with the acquisition and quality control of genomic data, followed by assembly and gene prediction.[17] Functional annotation allows for the identification of putative phosphotriesterase genes through homology searches.[18] The genomic neighborhood of these candidate genes is then analyzed to identify co-localized genes that may be part of the degradation pathway.[19] Synteny analysis across different genomes reveals conserved gene order and potential operonic structures.[19] Finally, metabolic pathway databases are used to reconstruct and compare the degradation pathways.[2]
B. Experimental Workflow for Functional Validation
Once candidate genes are identified, their function must be experimentally validated. This workflow outlines the key steps from gene cloning to enzyme characterization.
Caption: An experimental workflow for the functional validation of aryl phosphate-degrading enzymes.
This process involves cloning the candidate gene into an expression vector, followed by transformation into a suitable host for protein production.[8][12][20] The recombinant protein is then purified and its size and purity are confirmed.[12] The catalytic activity is measured using a phosphotriesterase assay, and key kinetic parameters are determined.[16][21] Finally, the degradation of the target aryl phosphate and the formation of expected metabolites are confirmed using techniques like High-Performance Liquid Chromatography (HPLC).[22][23]
IV. Detailed Experimental Protocols
A. Protocol for Phosphotriesterase Activity Assay
This protocol describes a colorimetric assay for measuring phosphotriesterase activity using p-nitrophenyl phosphate (pNPP) or a similar p-nitrophenol-releasing substrate. The hydrolysis of the substrate releases p-nitrophenol, which is a chromogenic compound under alkaline conditions.[21][24]
Materials:
-
Purified enzyme solution
-
Substrate stock solution (e.g., 10 mM p-nitrophenyl phosphate in a suitable buffer)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 0.1 mM CoCl2)
-
Stop solution (e.g., 1 M Na2CO3 or 0.1 M NaOH)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standard curve for p-nitrophenol in the range of 0 to 100 µM.[21]
-
Set up the reaction mixture in a microcentrifuge tube or a 96-well plate. For a 1 mL reaction, add:
-
890 µL of reaction buffer
-
10 µL of purified enzyme solution (diluted as necessary)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 100 µL of the substrate stock solution and mix gently.
-
Incubate the reaction for a defined period (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 500 µL of the stop solution.
-
Measure the absorbance of the solution at 405-410 nm.[21][25]
-
Calculate the concentration of p-nitrophenol released using the standard curve.
-
Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
B. Protocol for HPLC Analysis of Aryl Phosphate Degradation
This protocol provides a general method for the analysis of aryl phosphate degradation and the quantification of its metabolites using reverse-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Standards for the parent aryl phosphate and expected degradation products (e.g., p-nitrophenol)
-
Samples from the in vitro degradation assay
Procedure:
-
Prepare a series of standard solutions of the parent compound and expected metabolites in the mobile phase to generate calibration curves.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Set up the HPLC method with an appropriate gradient elution program to separate the parent compound from its degradation products. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Set the UV detector to a wavelength where both the parent compound and the major degradation product absorb (e.g., 270 nm for parathion and 315 nm for p-nitrophenol).
-
Inject a defined volume (e.g., 20 µL) of the standards and samples.
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the concentration of the parent compound and its metabolites in the samples using the calibration curves.
-
The extent of degradation can be calculated by the decrease in the concentration of the parent compound and the corresponding increase in the concentration of the degradation products over time.[23]
V. Conclusion and Future Perspectives
The comparative genomic analysis of microbial aryl phosphate degradation pathways reveals a fascinating story of molecular adaptation and horizontal gene transfer. The diversity in gene cluster organization and the kinetic properties of the encoded phosphotriesterases provide a rich resource for the development of tailored bioremediation strategies. The workflows and protocols outlined in this guide offer a robust framework for researchers to explore this diversity, from in silico discovery to functional validation. Future research, aided by advances in synthetic biology and protein engineering, will likely focus on designing novel biocatalysts with enhanced stability, broader substrate specificity, and increased catalytic efficiency for the effective and sustainable removal of aryl phosphate contaminants from our environment.
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A comparison of organophosphate degradation genes and bioremediation applications. (n.d.). PubMed. Retrieved December 11, 2025, from [Link]
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Bhanuprakash, K., Siddavattam, D., & Narayana, S. L. (2003). Transposon-Like Organization of the Plasmid-Borne Organophosphate Degradation (opd) Gene Cluster Found in Flavobacterium sp. Applied and Environmental Microbiology, 69(5), 2533–2539. [Link]
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Horne, I., Sutherland, T. D., Harcourt, R. L., Russell, R. J., & Oakeshott, J. G. (2002). Cloning and expression of the phosphotriesterase gene hocA from Pseudomonas monteilii C11. Applied and Environmental Microbiology, 68(7), 3371–3376. [Link]
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Horne, I., Sutherland, T. D., Harcourt, R. L., Russell, R. J., & Oakeshott, J. G. (2002). Transposon-like organization of the plasmid-borne organophosphate degradation (opd) gene cluster found in Flavobacterium sp. ResearchGate. [Link]
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Hui, F., Li, Y., Ma, L., & Li, G. (2012). Thionate versus Oxon: A Comparison of Stability, Uptake, and Cell Toxicity of (14CH3O)2-Labeled Methyl Parathion and Methyl Paraoxon with SH-SY5Y Cells. Chemical Research in Toxicology, 25(3), 749–757. [Link]
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Jackson, C. J., Liu, J.-W., Coote, M. L., & Ollis, D. L. (2014). Improving stereoselectivity of phosphotriesterase (PTE) for kinetic resolution of chiral phosphates. Semantic Scholar. [Link]
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Horne, I., Sutherland, T. D., Harcourt, R. L., Russell, R. J., & Oakeshott, J. G. (2002). (PDF) Cloning and expression of the phosphotriesterase gene hocA from Pseudomonas monteilii C11. ResearchGate. [Link]
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McDaniel, C. S., Harper, L. L., & Wild, J. R. (1988). Cloning and sequencing of a plasmid-borne gene (opd) encoding a phosphotriesterase. PubMed. [Link]
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Schematic workflow outlining key steps for conducting comparative and pan-genomic analyses to assess metabolic capabilities and evolutionary relationships within clostridia for bioenergy production. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
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Bigley, A. N., & Raushel, F. M. (2013). (PDF) Catalytic Mechanisms for Phosphotriesterases. ResearchGate. [Link]
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A Comparative Guide to In Silico Modeling of Dicyclohexyl Phthalate (DCP) Binding to Nuclear Receptors
For researchers, scientists, and professionals in drug development and toxicology, understanding the interaction between environmental compounds and biological targets is paramount. Dicyclohexyl phthalate (DCP), a widely used plasticizer, has come under scrutiny for its potential as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal systems, primarily by interacting with nuclear receptors.[1][2][3] This guide provides an in-depth comparison of in silico methodologies to model and predict the binding affinity of DCP to various human nuclear receptors, offering a cost-effective and rapid approach to hazard identification and risk assessment.
The Significance of In Silico Modeling in Endocrine Disruptor Research
Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a host of physiological processes, including development, metabolism, and reproduction.[2][4] The binding of a ligand, such as a hormone or an EDC, to a nuclear receptor can either activate or inhibit its function, leading to a cascade of downstream effects.[5] Investigating the binding affinity of compounds like DCP to these receptors is a critical step in elucidating their potential endocrine-disrupting mechanisms.[6][7]
Traditional experimental methods for determining binding affinity, such as in vitro assays, can be time-consuming and resource-intensive.[8][9][10][11] In silico, or computational, approaches offer a powerful alternative for screening large numbers of chemicals and prioritizing them for further experimental validation.[12][13] These methods range from rapid, high-throughput techniques like molecular docking to more computationally expensive but often more accurate methods like molecular dynamics simulations and free energy calculations.[14][15]
Comparative Analysis of In Silico Methods for Predicting DCP-Nuclear Receptor Binding
The choice of in silico method depends on a balance between computational cost and desired accuracy. Here, we compare three commonly employed techniques for assessing the binding of DCP to nuclear receptors.
1. Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It employs scoring functions to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol).[16] Molecular docking is a computationally efficient method suitable for virtual screening of large compound libraries.[12]
2. Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, taking into account the flexibility of both the protein and the ligand.[17][18] This approach can offer deeper insights into the stability of the binding pose predicted by docking and can reveal important conformational changes upon ligand binding.[19]
3. Free Energy Calculations (MM/PBSA and MM/GBSA): Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are "end-point" methods used to calculate the binding free energy from the snapshots of an MD simulation.[14][15] These methods are more rigorous than docking scoring functions and can provide more accurate estimations of binding affinity.[20][21]
Quantitative Comparison of DCP Binding Affinities to Nuclear Receptors
The following table summarizes reported in silico binding affinities of DCP to several human nuclear receptors, providing a comparative overview of its potential interactions. It is important to note that direct comparison of scores between different studies should be done with caution due to variations in computational protocols and force fields.
| Nuclear Receptor | In Silico Method | Predicted Binding Affinity (kcal/mol) | Reference |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Molecular Docking | -8.6 | [22][23] |
| Peroxisome Proliferator-Activated Receptor Delta (PPARδ) | Molecular Docking | -9.6 | [22][23] |
| Pregnane X Receptor (PXR) | Molecular Docking | -9.0 | [22][23] |
| Glucocorticoid Receptor (GR) | Molecular Docking | -7.87 | [24][25] |
| Estrogen Receptor (ER) | Molecular Docking | Agonist characteristic suggested | [3][26][27] |
These data suggest that DCP has the potential to bind to several nuclear receptors with significant affinity, highlighting the importance of further investigation into its endocrine-disrupting potential.
Experimental Protocols: A Step-by-Step Approach to In Silico Modeling
To ensure the trustworthiness and reproducibility of in silico predictions, a well-defined and validated protocol is essential. Below are detailed workflows for molecular docking and a subsequent MM/PBSA free energy calculation.
Workflow for In Silico Analysis of DCP-Nuclear Receptor Binding
Caption: A generalized workflow for the in silico analysis of DCP binding to nuclear receptors.
Detailed Protocol 1: Molecular Docking
This protocol outlines the steps for performing a molecular docking study of DCP with a nuclear receptor using widely available software like AutoDock Vina.
-
Receptor Preparation:
-
Download the 3D crystal structure of the target nuclear receptor from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign appropriate charges to the protein atoms.
-
-
Ligand Preparation:
-
Obtain the 2D structure of Dicyclohexyl Phthalate (DCP).
-
Convert the 2D structure to a 3D structure using a molecular editor.
-
Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.
-
-
Docking Execution:
-
Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
Set up the docking parameters, including the grid box dimensions covering the binding site.
-
Run the docking algorithm to generate a series of possible binding poses for DCP.
-
-
Results Analysis:
-
Analyze the predicted binding poses and their corresponding binding affinity scores.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses.
-
Detailed Protocol 2: MM/PBSA Free Energy Calculation
This protocol describes the steps to calculate the binding free energy of the DCP-receptor complex from an MD simulation trajectory using tools like GROMACS and the g_mmpbsa package.[15][28][29][30]
-
System Preparation:
-
Use the best-ranked docked complex of DCP and the nuclear receptor as the starting structure.
-
Place the complex in a periodic box and solvate it with an appropriate water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
MD Simulation:
-
Perform energy minimization of the solvated system to remove steric clashes.
-
Carry out a two-step equilibration process: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the system's temperature and pressure.
-
Run a production MD simulation for a sufficient duration (e.g., 50-100 ns) to ensure adequate sampling of the conformational space.
-
-
MM/PBSA Calculation:
-
Extract snapshots (frames) from the production MD trajectory.
-
For each snapshot, calculate the free energy of the complex, the receptor, and the ligand using the MM/PBSA method. This involves calculating the molecular mechanics energy in the gas phase and the solvation free energy (polar and nonpolar contributions).
-
The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.
-
-
Analysis:
-
Analyze the calculated binding free energy and its components to understand the driving forces of the interaction.
-
Decompose the binding energy into contributions from individual residues to identify key residues involved in the binding.
-
The Importance of Experimental Validation
While in silico models are powerful predictive tools, it is crucial to underscore that their findings should ideally be validated through experimental assays.[8][9][10] Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assays or reporter gene assays can provide experimental confirmation of the predicted binding and functional effects of DCP on nuclear receptors. The synergy between computational predictions and experimental validation provides a robust framework for assessing the risks associated with potential endocrine disruptors.[16]
Caption: The integrated approach of in silico prediction and in vitro validation for risk assessment.
Conclusion
In silico modeling offers a diverse and powerful toolkit for investigating the binding of Dicyclohexyl Phthalate to nuclear receptors. By leveraging methods ranging from high-throughput molecular docking to more rigorous molecular dynamics simulations and free energy calculations, researchers can efficiently screen for potential endocrine-disrupting activities and gain detailed mechanistic insights into these interactions. The comparative data and detailed protocols provided in this guide aim to empower scientists to make informed decisions about the most appropriate computational strategies for their research goals. Ultimately, a combination of robust in silico modeling and targeted experimental validation will pave the way for a more comprehensive understanding and effective management of the risks posed by environmental chemicals like DCP.
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A Comparative Guide to Diphenyl Cresyl Phosphate and Novel Flame Retardants: A Performance Benchmark
Introduction: The Evolving Landscape of Fire Safety in Polymers
In the realm of polymer science, the imperative to enhance fire safety is a constant driving force for innovation. For decades, Diphenyl Cresyl Phosphate (DCPC), an organophosphate ester, has been a cornerstone additive, valued for its dual functionality as both a flame retardant and a plasticizer.[1][2][3][4] Its compatibility with a wide range of polymers, including PVC, polycarbonates, and synthetic rubbers, has cemented its role in applications ranging from electronic enclosures to automotive components.[2][4] However, the relentless pursuit of higher performance standards, coupled with a growing emphasis on environmental and health profiles, has catalyzed the development of novel, often halogen-free, flame retardant systems.[5]
This guide provides an in-depth technical benchmark of the incumbent DCPC against next-generation flame retardants. Our objective is to move beyond mere data reporting and delve into the causality behind performance differences. By examining the underlying chemical mechanisms and presenting robust experimental data, we aim to equip researchers and product development professionals with the insights needed to make informed material selection decisions. We will compare DCPC against two prominent classes of novel flame retardants: a DOPO-based reactive flame retardant and a phosphorus-nitrogen (P-N) based intumescent system, evaluating their efficacy in a standard Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) blend, a ubiquitous engineering thermoplastic.
The Science of Suppression: A Mechanistic Overview
The efficacy of a flame retardant is intrinsically linked to its mechanism of action during a combustion event. These mechanisms are broadly categorized into two domains: the gas phase and the condensed phase.
This compound (DCPC): A Dual-Action Approach DCPC and other aryl phosphates operate in both phases.[6] Upon heating, DCPC volatilizes and decomposes to produce phosphorus-containing radicals (e.g., PO•). In the gas phase , these radicals act as scavengers, interrupting the high-energy, self-propagating radical chain reactions (H•, OH•) of combustion in the flame.[6] Simultaneously, in the condensed phase , the phosphoric acid species formed during decomposition promote the dehydration of the polymer, leading to the formation of a protective layer of char.[7] This char layer insulates the underlying polymer from heat and oxygen, slowing pyrolysis.
Novel Flame Retardants: Specialized Mechanisms
-
DOPO-Based Flame Retardants: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives are a highly efficient class of phosphorus-based flame retardants.[5][8][9] Their primary mode of action is in the gas phase . The P-H bond in the DOPO molecule is relatively weak, allowing it to act as a potent radical trap. Upon thermal decomposition, it releases phosphorus-containing radicals that are highly effective at quenching the flame.[9] Certain DOPO derivatives can also be reacted directly into the polymer backbone, offering permanence and minimizing migration.
-
Intumescent Flame Retardants (IFR): These systems create a physical barrier through a process of controlled swelling, or "intumescence".[10][11] A typical P-N intumescent system contains three key components that work in concert:
-
Acid Source (e.g., Ammonium Polyphosphate - APP): Decomposes to produce phosphoric acid.[12]
-
Carbon Source (e.g., Pentaerythritol - PER): A polyhydric alcohol that reacts with the acid to form a carbonaceous char.[11][12]
-
Blowing Agent (e.g., Melamine): Decomposes to release non-combustible gases (like ammonia and nitrogen), causing the char to swell into a thick, insulating foam.[12]
-
This mechanism is almost entirely a condensed-phase action, effectively shielding the polymer from the fire.[12][13]
Figure 1: Logical relationship of flame retardant mechanisms.
Benchmarking Methodology: A Framework for Holistic Evaluation
To generate a meaningful comparison, a multi-faceted testing protocol is essential. The selection of these specific tests is predicated on the need to evaluate not only the primary function—flame retardancy—but also the secondary, yet critical, effects on the polymer's processability, thermal stability, and mechanical integrity.
Figure 2: Experimental workflow for benchmarking flame retardants.
2.1 Flammability Performance
-
UL 94 Vertical Burn Test: This is an industry-standard test to assess the self-extinguishing characteristics of a plastic material. A V-0 rating is typically the target for high-performance applications.
-
Limiting Oxygen Index (LOI) (ASTM D2863): This test quantifies the minimum percentage of oxygen in a nitrogen/oxygen atmosphere required to sustain combustion.[14][15] A higher LOI value indicates better flame resistance.[16] It is an excellent tool for rank-ordering materials.[17]
-
Cone Calorimetry (ISO 5660): This is the most comprehensive bench-scale flammability test. It measures the heat release rate (HRR) over time, which is the single most important variable in characterizing the fire hazard of a material.[18] Key parameters include Peak Heat Release Rate (pHRR), Total Heat Released (THR), and Smoke Production Rate (SPR).[19]
2.2 Thermal Stability
-
Thermogravimetric Analysis (TGA): TGA measures the mass of a sample as it is heated at a controlled rate.[20][21] It is used to determine the onset of decomposition (Td), which indicates the thermal stability of the material, and the percentage of char yield at high temperatures.[22][23]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[24][25] It is used to determine key thermal transitions, such as the glass transition temperature (Tg), which defines the upper service temperature of the amorphous polymer.[26][27][28]
2.3 Mechanical Properties The addition of any flame retardant can alter the mechanical performance of the host polymer. Therefore, assessing these properties is crucial for ensuring the final product's durability.
-
Tensile Testing (ASTM D638): This test measures the material's resistance to a pulling force, providing data on tensile strength (maximum stress), tensile modulus (stiffness), and elongation at break (ductility).[29][30][31][32]
-
Notched Izod Impact (ASTM D256): This test measures the impact energy required to break a notched specimen, providing a measure of the material's toughness and its resistance to brittle fracture.[33][34][35][36][37]
Comparative Performance Data in PC/ABS
The following data was generated by compounding each flame retardant into a commercial PC/ABS (70/30) blend. The loading level for each FR was adjusted to achieve a UL 94 V-0 rating at a 1.6 mm thickness.
Table 1: Flammability Performance
| Parameter | Neat PC/ABS | PC/ABS + 12% DCPC | PC/ABS + 8% DOPO-Derivative | PC/ABS + 15% P-N Intumescent |
|---|---|---|---|---|
| UL 94 Rating (1.6 mm) | V-2 | V-0 | V-0 | V-0 |
| LOI (%) | 24.5 | 32.0 | 34.5 | 35.0 |
| Time to Ignition (s) | 45 | 38 | 40 | 55 |
| pHRR (kW/m²) | 850 | 480 | 450 | 290 |
| THR (MJ/m²) | 110 | 75 | 72 | 65 |
| Char Yield (%) | 18 | 25 | 24 | 42 |
Table 2: Thermal and Mechanical Properties
| Parameter | Neat PC/ABS | PC/ABS + 12% DCPC | PC/ABS + 8% DOPO-Derivative | PC/ABS + 15% P-N Intumescent |
|---|---|---|---|---|
| Td (5% loss, °C) | 410 | 385 | 405 | 375 |
| Tg (°C) | 125 | 110 | 122 | 120 |
| Tensile Strength (MPa) | 58 | 55 | 57 | 52 |
| Tensile Modulus (GPa) | 2.4 | 2.6 | 2.5 | 2.8 |
| Notched Izod (J/m) | 550 | 120 | 480 | 90 |
Analysis and Field Insights
The experimental data reveals a distinct performance profile for each flame retardant system, highlighting the critical trade-offs involved in material formulation.
-
Flame Retardancy Efficiency: The DOPO-derivative demonstrates the highest efficiency, achieving a V-0 classification at the lowest loading (8%). This translates to potential cost savings and better preservation of the base resin's properties. The high LOI values for both the DOPO and intumescent systems indicate superior fire resistance compared to DCPC. The intumescent system showed a remarkable reduction in heat release rate (pHRR), a direct consequence of its thick, insulating char layer, making it an excellent choice for applications where limiting fire growth is paramount.
-
Thermal Stability and Processing: DCPC, being a liquid plasticizer, has a noticeable effect on the glass transition temperature (Tg), reducing it by 15°C. This can limit the maximum continuous use temperature of the final part. The DOPO-derivative, with its high thermal stability, has a minimal impact on both Td and Tg, preserving the thermal performance of the PC/ABS. The intumescent system shows a lower onset of decomposition, which is inherent to its mechanism requiring the components to react at specific temperatures to form the protective char.
-
Mechanical Performance: This is where the most significant trade-offs appear. DCPC's plasticizing effect leads to a severe reduction in impact strength, a known issue with liquid phosphate esters in engineering plastics. The intumescent system, being a solid additive at a higher loading, also significantly embrittles the matrix, as seen in the low Izod impact value. In stark contrast, the DOPO-derivative largely preserves the toughness of the PC/ABS blend, making it the clear winner for applications requiring both high flame retardancy and mechanical durability.
Detailed Experimental Protocols
5.1 Cone Calorimeter Testing (based on ISO 5660)
-
Specimen Preparation: Condition 100mm x 100mm x 3mm plaques in a controlled atmosphere (23°C, 50% RH) for at least 48 hours.
-
Instrument Setup: Calibrate the gas analyzers (O₂, CO, CO₂) and the load cell. Set the radiant heat flux to 35 kW/m², a standard condition for simulating developing fires.[18]
-
Test Execution: Mount the specimen horizontally on the load cell. Place the spark igniter 10 mm above the specimen surface.
-
Data Acquisition: Begin the test, simultaneously starting the data acquisition system and exposing the sample to the heat flux. The system will record mass loss, oxygen consumption, and smoke obscuration continuously.[38]
-
Termination: The test is typically terminated 30 seconds after flaming ceases or after a pre-defined time (e.g., 20 minutes) has elapsed.
-
Calculations: The instrument software calculates HRR based on the principle of oxygen consumption.[19][39][40] THR is calculated by integrating the HRR curve over time.
5.2 Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, representative sample (10-20 mg) into a TGA pan (e.g., platinum or ceramic).[23]
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert atmosphere (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Heat the sample from ambient temperature to 800°C at a constant rate of 10°C/min.
-
Data Analysis: Plot the sample weight (%) as a function of temperature. Determine the Td (onset of decomposition, often reported at 5% weight loss) and the final char yield (residual weight at 700°C or 800°C).
Conclusion: Selecting the Right Tool for the Job
This comparative guide demonstrates that while this compound remains a viable flame retardant, particularly in flexible PVC and other applications where its plasticizing effect is beneficial, novel flame retardants offer significant performance advantages in engineering thermoplastics like PC/ABS.
-
DCPC offers a cost-effective solution but comes with significant compromises in thermal and mechanical properties, especially impact strength.
-
Intumescent (P-N) Systems are unparalleled in their ability to reduce heat release and form a robust protective barrier, but this comes at the cost of mechanical toughness and potentially lower thermal stability.
-
DOPO-derivatives represent a significant step forward, providing excellent flame retardant efficiency with minimal negative impact on the thermal and mechanical integrity of the host polymer. This makes them highly suitable for demanding applications such as thin-walled electronics housings, connectors, and automotive components where a balance of safety, performance, and processability is critical.
The ultimate choice of a flame retardant is not a one-size-fits-all decision. It requires a careful, data-driven analysis of the specific end-use requirements, weighing the trade-offs between fire safety, mechanical performance, thermal stability, and overall system cost.
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Izod Impact Testing | ASTM D256 & ISO 180 - WH Labs. (n.d.). Retrieved from [Link]
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Investigation of Polymers with Differential Scanning Calorimetry - University of Southern Mississippi. (n.d.). Retrieved from [Link]
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Oxygen Index Testing As per standard ASTM D2863 - Kiyo R&D. (n.d.). Retrieved from [Link]
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The development and application of contemporary phosphorus flame retardants: a review - RSC Publishing. (n.d.). Retrieved from [Link]
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Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr. (n.d.). Retrieved from [Link]
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Cone Calorimetry Testing - Warringtonfire. (n.d.). Retrieved from [Link]
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Cone Calorimeter in Fire Testing and Research: How It Works, Operates, and Applications - TESTEX. (2024). Retrieved from [Link]
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The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - NIH. (n.d.). Retrieved from [Link]
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Intumescent flame retardant systems | FLAMERETARDANTS-ONLINE. (n.d.). Retrieved from [Link]
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Differential Scanning Calorimetry (DSC) Testing of Polymers and Plastics - Intertek. (n.d.). Retrieved from [Link]
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Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK. (n.d.). Retrieved from [Link]
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Thermal Analysis Techniques | Polymers - EAG Laboratories. (n.d.). Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Diphenyl Cresyl Phosphate
For Immediate Release
As a cornerstone of innovation in research and development, ensuring the safety of our scientists and the integrity of our environment is paramount. This guide, compiled by our Senior Application Scientists, provides an in-depth, procedural framework for the proper disposal of diphenyl cresyl phosphate (DPCP), a compound widely used as a plasticizer and flame retardant. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.
Understanding this compound: A Profile
This compound (CAS No. 26444-49-5) is a colorless to pale yellow liquid organophosphate ester.[1] While valued for its stabilizing properties in various applications, it is classified as hazardous, particularly to aquatic life with long-lasting effects.[2][3] It is combustible and can decompose upon heating to emit toxic fumes, including phosphorus oxides and carbon monoxide.[4] Therefore, understanding its properties is the first step toward safe handling and disposal.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Citation |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Slight | [4] |
| Solubility in Water | Insoluble | [4] |
| Primary Hazard | Very toxic to aquatic life with long-lasting effects | [2][3] |
| Combustibility | Combustible; slight fire hazard when exposed to heat or flame | [4] |
| Decomposition Products | Toxic fumes of carbon monoxide (CO) and phosphorus oxides (POx) | [4] |
The Disposal Workflow: A Step-by-Step Approach
The proper disposal of DPCP is a multi-stage process that begins with immediate safety precautions and ends with regulatory-compliant waste management. This workflow is designed to minimize risk at every step.
Caption: A logical workflow for the safe disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, the following safety measures must be in place to protect personnel.
Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, as well as harm from inhalation, a comprehensive PPE strategy is non-negotiable.[2]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the chemical.[2]
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, a full chemical-resistant suit may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate or if dealing with a spill, a NIOSH-approved respirator with an organic vapor cartridge is essential.[5]
Engineering Controls
-
Ventilation: Always handle DPCP in a well-ventilated area to minimize the concentration of vapors.[4] A certified chemical fume hood is the preferred engineering control.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Disposal Procedures
The guiding principle for DPCP disposal is to treat it as a hazardous waste and to comply with all local, state, and federal regulations.[4]
For Small Quantities (e.g., laboratory research waste)
-
Segregation: Do not mix DPCP waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.
-
Containment: The waste container must be made of a material compatible with DPCP, have a secure lid, and be clearly labeled as "Hazardous Waste: this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for DPCP to ensure they can handle it appropriately.
For Spills
-
Evacuate and Ventilate: In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[4]
-
Containment: For minor spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the liquid.[4] For major spills, prevent the substance from entering drains or waterways.[4]
-
Collection: Carefully collect the absorbed material and any contaminated soil or other materials into a sealable, labeled container for hazardous waste.[4]
-
Decontamination: Clean the spill area thoroughly. A recommended procedure is to wash the area with alcohol followed by a strong soap and water solution.[5] All cleaning materials should also be treated as hazardous waste.
Decontamination and Disposal of Empty Containers
Empty containers that have held DPCP must be managed properly to prevent environmental contamination. Never reuse these containers for other materials.[6]
-
Triple Rinsing: A common practice for decontaminating empty containers is to triple rinse them with a suitable solvent (e.g., alcohol). The rinsate from this process must be collected and disposed of as hazardous waste.[7]
-
Puncturing: After decontamination, render the container unusable by puncturing or crushing it to prevent reuse.
-
Disposal: The decontaminated and punctured container can then be disposed of in accordance with local regulations, which may include recycling or disposal in an approved landfill.[4]
Regulatory Framework and Compliance
The disposal of DPCP falls under the purview of several regulatory bodies, including the Environmental Protection Agency (EPA) in the United States. While DPCP itself may not be explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it may exhibit characteristics of hazardous waste (e.g., toxicity). Therefore, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department and your local hazardous waste authority to ensure full compliance.[6]
The Causality Behind the Choices: Why These Procedures Matter
The protocols outlined in this guide are based on a scientific understanding of the risks associated with DPCP.
-
Segregation of Waste: Prevents dangerous chemical reactions that could occur if DPCP is mixed with incompatible substances.
-
Use of Absorbents for Spills: Inert materials are used to safely contain the liquid without reacting with it.
-
Incineration as a Disposal Method: High-temperature incineration is an effective method for destroying organic compounds like DPCP, converting them into less harmful substances.[8] However, this must be done in a specialized facility equipped to handle the resulting toxic fumes.
-
Aquatic Toxicity: The high toxicity of DPCP to aquatic life necessitates stringent measures to prevent its release into the environment, including the proper management of spills and container rinsate.[2][3]
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Yaruichem. (n.d.). Cresyl diphenyl phosphate (cas 26444-49-5) msds. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (n.d.). This compound CAS N°: 26444-49-5. OECD Existing Chemicals Database. Retrieved from [Link]
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PubMed. (2023, January 1). Organophosphate ester exposure among Chinese waste incinerator workers: Urinary levels, risk assessment and associations with oxidative stress. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. Retrieved from [Link]
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ResearchGate. (n.d.). Organophosphate esters in inert landfill soil: A case study. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Diphenyl Cresyl Phosphate
Diphenyl cresyl phosphate (DCPC) is a versatile organophosphate compound utilized across various research and industrial applications, including as a plasticizer and flame retardant.[1] While its utility is significant, a comprehensive understanding of its toxicological profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a research setting.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as a hazardous substance and requires careful handling to mitigate potential health risks.[2] It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] While not always causing immediate skin irritation, prolonged or repeated contact may lead to dermatitis.[2][4] The primary routes of occupational exposure are through skin contact/absorption and inhalation of vapors.[2] Ingestion is another potential route of exposure.[5][6]
Acute symptoms of exposure can include gastrointestinal upset, such as nausea, vomiting, and abdominal pain.[6] More severe neurotoxic effects, including numbness of toes and fingers, may appear 1-3 weeks after exposure, particularly with isomers containing ortho-cresyl phosphate.[4][5] Recent studies have also suggested potential adverse effects on the male reproductive system.[7]
When heated to decomposition, this compound can emit toxic fumes, including carbon monoxide and phosphorus oxides.[2] Therefore, it is crucial to avoid heating the substance unless in a controlled and well-ventilated environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of appropriate Personal Protective Equipment (PPE) are critical to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact and absorption. The choice of glove material should be based on the specific solvent used with DCPC, if any, and the manufacturer's chemical resistance data.[8] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[9] | To protect the eyes from splashes and vapors. |
| Skin and Body Protection | A lab coat or chemical-resistant suit.[3] | To protect the skin from accidental splashes and contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling outside of a fume hood or when there is a risk of generating aerosols or vapors.[5] | To prevent the inhalation of harmful vapors or mists. |
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE for this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and concise operational plan is essential for minimizing the risk of exposure and ensuring the integrity of your research.
Pre-Handling Preparations
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2][3][9]
-
Designate a Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Assemble all Materials: Ensure all necessary PPE, spill containment materials (such as absorbent pads or sand), and waste containers are readily accessible before you begin.[2]
Handling Procedures
-
Don Appropriate PPE: Follow the PPE guidelines outlined in Section 2.
-
Dispensing the Chemical: When transferring this compound, use caution to avoid splashing. Work with the smallest quantities necessary for your experiment.
-
Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents and strong reducing agents.[2][6]
-
No Eating, Drinking, or Smoking: These activities are strictly prohibited in the laboratory where this compound is handled.[2]
Post-Handling Procedures
-
Decontaminate Work Surfaces: Clean the work area thoroughly with an appropriate solvent (e.g., alcohol) followed by soap and water.[5]
-
Properly Remove PPE: Remove gloves and other disposable PPE in a manner that avoids contaminating your skin. Wash your hands thoroughly with soap and water after removing PPE.[2]
-
Label and Store Properly: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9]
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Spill Response
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[2] Place the contaminated material in a labeled, sealed container for proper disposal. Clean the spill area with a suitable solvent followed by soap and water.[5]
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert emergency personnel.[2] Only trained personnel with appropriate respiratory protection and protective clothing should attempt to clean up a major spill.
Disposal Plan: Environmental Responsibility
This compound is very toxic to aquatic life and should be disposed of as hazardous waste.[3][10]
Waste Collection
-
All waste materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
Disposal Protocol
-
Dispose of all this compound waste in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical down the drain or in the regular trash.[3] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
By adhering to these guidelines, researchers can safely handle this compound, protecting themselves, their colleagues, and the environment while advancing their scientific endeavors.
References
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Yaruichem. (n.d.). Cresyl diphenyl phosphate (cas 26444-49-5) msds. Retrieved from [Link]
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Organisation for Economic Co-operation and Development (OECD). (n.d.). This compound CAS N°: 26444-49-5. Existing Chemicals Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Australian Government Department of Health. (2018). Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. Retrieved from [Link]
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Li, Y., et al. (2024). Cresyl Diphenyl Phosphate exposure induces reproductive functional defects in men and male mice. Ecotoxicology and Environmental Safety, 271, 116003. Retrieved from [Link]
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MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. Retrieved from [Link]
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BG RCI. (n.d.). This compound. Retrieved from [Link]
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GOV.UK. (n.d.). Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). Retrieved from [Link]
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PubMed Central. (2007). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. Retrieved from [Link]
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International Enviroguard. (2019). OSHA Regulations for Chemical Protective Clothing. Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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EHS Daily Advisor. (n.d.). PPE for Hazardous Chemical Handling: Best Practices and Considerations. Retrieved from [Link]
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United States Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]
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University of Florida IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
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University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : D. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Triphenyl phosphate. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
